Product packaging for anti-TB agent 1(Cat. No.:)

anti-TB agent 1

Cat. No.: B15145723
M. Wt: 456.4 g/mol
InChI Key: FJXCWOFMPQOVBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Anti-TB agent 1 is a useful research compound. Its molecular formula is C23H19F3N4O3 and its molecular weight is 456.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H19F3N4O3 B15145723 anti-TB agent 1

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H19F3N4O3

Molecular Weight

456.4 g/mol

IUPAC Name

5-methoxy-2-methyl-N-[[5-[4-(trifluoromethoxy)phenyl]-2-pyridinyl]methyl]pyrazolo[1,5-a]pyridine-3-carboxamide

InChI

InChI=1S/C23H19F3N4O3/c1-14-21(20-11-19(32-2)9-10-30(20)29-14)22(31)28-13-17-6-3-16(12-27-17)15-4-7-18(8-5-15)33-23(24,25)26/h3-12H,13H2,1-2H3,(H,28,31)

InChI Key

FJXCWOFMPQOVBV-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CC(=CC2=C1C(=O)NCC3=NC=C(C=C3)C4=CC=C(C=C4)OC(F)(F)F)OC

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Anti-TB Agent Pretomanid: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pretomanid (formerly PA-824) is a pivotal nitroimidazooxazine antimycobacterial agent that has become a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB).[1][2] As a critical component of the BPaL regimen (in combination with Bedaquiline and Linezolid), its novel dual-action mechanism targets both actively replicating and non-replicating (persistent) forms of Mycobacterium tuberculosis (M. tuberculosis).[1][3] This guide provides a comprehensive overview of Pretomanid's chemical properties, a detailed examination of its synthesis pathways with experimental protocols, and a summary of its biological activity and pharmacokinetic profile.

Chemical Structure and Properties

Pretomanid is a chiral molecule belonging to the nitroimidazole class.[4][5] Its chemical structure is fundamental to its pro-drug nature and mechanism of action.

  • IUPAC Name: (6S)-2-nitro-6-{[4-(trifluoromethoxy)phenyl]methoxy}-6,7-dihydro-5H-imidazo[2,1-b][4][6]oxazine[3][7]

  • Molecular Formula: C₁₄H₁₂F₃N₃O₅[7]

  • Molecular Weight: 359.26 g/mol [7]

  • CAS Number: 187235-37-6[7]

Chemical Structure:

Chemical Structure of Pretomanid

Figure 1. Chemical structure of Pretomanid.

Mechanism of Action

Pretomanid is a prodrug that requires intracellular activation within the mycobacterium. Its dual mechanism is effective against both aerobic, replicating bacteria and anaerobic, non-replicating persisters.[1][3]

  • Activation: The deazaflavin-dependent nitroreductase (Ddn) enzyme in M. tuberculosis, utilizing the reduced form of cofactor F420, reduces the nitroimidazole ring of Pretomanid.[8]

  • Dual Action:

    • Anaerobic Conditions (Respiratory Poisoning): This activation releases reactive nitrogen species, including nitric oxide (NO). NO acts as a respiratory poison, disrupting cellular respiration and energy production, which is lethal to the non-replicating bacteria found in anaerobic environments like granulomas.[1][8][9]

    • Aerobic Conditions (Cell Wall Synthesis Inhibition): A second, highly reactive metabolite is generated that inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death in actively replicating M. tuberculosis.[1][9]

Signaling and Activation Pathway

The following diagram illustrates the activation cascade of Pretomanid within Mycobacterium tuberculosis.

Pretomanid_Activation Pretomanid Mechanism of Action Pretomanid Pretomanid (Prodrug) Ddn Deazaflavin-dependent Nitroreductase (Ddn) Pretomanid->Ddn Enters Cell & is Reduced by Activated Activated Pretomanid (Reactive Metabolites) Ddn->Activated Cofactor Reduced Cofactor F420 Cofactor->Ddn Required for Ddn activity NO Nitric Oxide (NO) Release Activated->NO generates Mycolic Mycolic Acid Synthesis Activated->Mycolic inhibits Resp Cellular Respiration NO->Resp disrupts CellWall Cell Wall Integrity Mycolic->CellWall is essential for Death2 Bacterial Cell Death (Aerobic) Mycolic->Death2 inhibition leads to Death1 Bacterial Cell Death (Anaerobic) Resp->Death1 leads to

A diagram of Pretomanid's activation and dual-action mechanism.

Chemical Synthesis Pathway

Early syntheses of Pretomanid utilized hazardous starting materials like 2,4-dinitroimidazole, which is explosive and unsuitable for large-scale production.[6] Modern, safer, and more efficient routes have been developed. The most prominent and scalable approach starts from the readily available 2-bromo-4-nitroimidazole.[4][6][8] This multi-step synthesis culminates in a one-pot deprotection and cyclization, enhancing efficiency and yield.[4][6][8]

Synthetic Workflow Diagram

The logical flow from starting materials to the final product is outlined below.

Pretomanid_Synthesis_Workflow Pretomanid Synthesis Workflow Start1 2-Bromo-4-nitroimidazole Step1 Step 1: N-Alkylation (Epoxide Opening) Start1->Step1 Start2 Protected (R)-Glycidol (e.g., TBS-Glycidol) Start2->Step1 Intermediate1 Secondary Alcohol Intermediate Step1->Intermediate1 Step2 Step 2: O-Alkylation Intermediate1->Step2 Start3 4-(Trifluoromethoxy)benzyl Bromide Start3->Step2 Intermediate2 Protected Intermediate Step2->Intermediate2 Step3 Step 3: One-Pot Deprotection & Intramolecular Cyclization Intermediate2->Step3 Product Pretomanid Step3->Product

A high-level workflow of the modern Pretomanid synthesis.

Experimental Protocols

The following protocols are synthesized from optimized procedures reported in the literature, primarily focusing on the route from 2-bromo-4-nitroimidazole.[4][6][10]

Protocol 1: Synthesis of 2-Bromo-4-nitro-1H-imidazole (Starting Material)

This procedure avoids the use of hazardous molecular bromine.

  • Reagents: 4-nitroimidazole, hydrobromic acid (HBr), hydrogen peroxide (H₂O₂), sodium iodide (NaI), trifluoroacetic acid (TFA).

  • Step 1 (Dibromination): 4-nitroimidazole is treated with HBr and H₂O₂ to form 2,5-dibromo-4-nitro-1H-imidazole in situ.

  • Step 2 (Selective Debromination): The crude dibrominated intermediate is then selectively debrominated at the 5-position using a reducing agent like NaI in TFA to yield the desired 2-bromo-4-nitro-1H-imidazole.

  • Workup: The product is isolated through extraction and purification, often involving crystallization. This process has been scaled to the kilogram level with good yields and high purity.[11]

Protocol 2: Three-Step Synthesis of Pretomanid

This efficient, linear synthesis avoids the purification of intermediates.[4][8]

  • Step 1: Alkylation of 2-Bromo-4-nitro-1H-imidazole

    • Reactants: 2-bromo-4-nitro-1H-imidazole (1.0 eq), (R)-glycidol protected with a silyl group (e.g., TBS-glycidol) (1.1 eq), and a base such as DIPEA in a solvent like toluene.

    • Procedure: The reactants are heated at a slightly elevated temperature (e.g., 70-80 °C) until HPLC analysis shows complete consumption of the starting imidazole. The reaction mixture is typically used directly in the next step after a simple aqueous workup.

  • Step 2: O-Alkylation of the Secondary Alcohol

    • Reactants: Crude product from Step 1, 4-(trifluoromethoxy)benzyl bromide (1.2 eq), a base (e.g., NaH or K₂CO₃), and a phase-transfer catalyst (e.g., TBAB) in a solvent like DMF or THF.

    • Procedure: The reaction is run at room temperature until the secondary alcohol is fully converted. The resulting protected intermediate is extracted and concentrated, then carried forward without chromatographic purification.

  • Step 3: One-Pot Deprotection and Cyclization

    • Reactants: Crude protected intermediate from Step 2, a deprotecting agent, and a base for cyclization. For a TBS protecting group, a fluoride source (e.g., TBAF) or acid (e.g., HCl in dioxane) is used for deprotection. For other protecting groups like PMBz, an excess of K₂CO₃ in methanol can achieve both deprotection and cyclization.[4][6]

    • Procedure (for PMBz group): The crude material is dissolved in methanol and cooled to a low temperature (e.g., -10 °C). An excess of solid K₂CO₃ is added.[6] The reaction is monitored carefully by HPLC. Upon completion, the reaction is quenched, and the product is extracted.

    • Purification: The final Pretomanid product is purified by recrystallization from a solvent system like isopropanol/cyclohexane to yield a product with >99% purity.[4] The overall yield for this three-step process can be up to 40%.[4][8][9]

Quantitative Data

Table 1: In Vitro Activity of Pretomanid against M. tuberculosis

The Minimum Inhibitory Concentration (MIC) is a key measure of a drug's potency. Pretomanid shows high activity against both drug-susceptible and drug-resistant strains.

M. tuberculosis Lineage/StatusModal MIC (mg/L)MIC Range (mg/L)Reference(s)
Lineages 2, 3, 4, 7 (most common)0.1250.03 - 0.5[12]
Lineage 11.00.25 - 2.0[12]
H37Rv Reference Strain0.125 - 0.250.06 - 0.5[7][13]
Drug-Susceptible (DS-TB) Isolates0.250.03 - 1.0[12][13]
Multidrug-Resistant (MDR-TB) Isolates0.250.03 - 1.0[12]
Extensively Drug-Resistant (XDR-TB) Isolates0.250.03 - 1.0[12]

Note: MIC values can vary based on the testing method (e.g., MGIT vs. broth microdilution) and specific strain.

Table 2: Key Pharmacokinetic Parameters of Pretomanid in Humans

The data below corresponds to a standard oral dose of 200 mg administered once daily with food, unless otherwise noted.

ParameterValue (Mean ± SD or Median [Range])Condition / NoteReference(s)
Tmax (Time to Peak Concentration) 4.5 hours [2.0 - 8.0]Single dose with food[5]
Cmax (Peak Plasma Concentration) 2.5 - 3.2 µg/mLSteady state[3]
AUC₀₋₂₄ (Area Under the Curve) 30.1 - 63.8 µg·h/mLSteady state, varies with regimen[14][15]
t½ (Elimination Half-life) 16.0 - 17.4 hoursSingle dose[5]
Vd/F (Apparent Volume of Distribution) 97.0 L (17.2)Single dose with food[5]
CL/F (Apparent Oral Clearance) 3.9 L/hr (0.8)Single dose with food[5]
Plasma Protein Binding ~86.4%-[5]
Food Effect Cmax and AUC increase by ~76% and ~88% with a high-fat mealCompared to fasted state[5][15]

Conclusion

Pretomanid represents a significant advancement in the fight against drug-resistant tuberculosis. Its unique mechanism of action, targeting both replicating and persistent mycobacteria, makes it an invaluable therapeutic agent. The development of safe, scalable, and efficient synthetic routes, such as the one-pot cyclization method starting from 2-bromo-4-nitroimidazole, has been crucial for its clinical development and deployment. The quantitative data on its potent in vitro activity and predictable pharmacokinetic profile underscore its reliability in combination regimens. This guide provides the foundational technical information required for researchers and drug development professionals working with this essential anti-TB drug.

References

Technical Guide: Primary Molecular Target Identification of Anti-TB Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals Topic: A comprehensive guide to the core methodologies and data supporting the identification of the primary molecular target for a novel anti-tuberculosis compound, designated here as "Anti-TB Agent 1." This guide is based on the well-documented target identification process for Macozinone (PBTZ169), a potent benzothiazinone derivative.

Executive Summary

The identification of a drug's molecular target is a critical step in modern drug development, providing a clear mechanism of action and a rational basis for lead optimization. This guide details the multifaceted approach used to identify the primary molecular target of this compound, a representative of the highly potent benzothiazinone (BTZ) class of antimycobacterials. Through a combination of genetic, biochemical, and structural studies, the primary target was unequivocally identified as Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) .[1][2] DprE1 is an essential flavoenzyme involved in the biosynthesis of the mycobacterial cell wall.[3][4] this compound acts via covalent, irreversible inhibition of DprE1, thereby blocking the synthesis of key cell wall components and leading to rapid bactericidal activity.[5][6]

Quantitative Data Summary: In Vitro Activity

This compound demonstrates exceptionally potent activity against Mycobacterium tuberculosis (Mtb) and other related mycobacterial species. Its efficacy is highlighted by its low Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of the microorganism.

Organism Strain MIC (ng/mL) MIC (µM) Reference
Mycobacterium tuberculosisH37Rv0.2~0.0004[2][7]
Mycobacterium bovisBCG0.25 - 1~0.0005 - 0.002[7]
Mycobacterium smegmatismc²15510 - 20~0.02 - 0.04[7]

Note: MIC values can vary slightly based on experimental conditions. Molar concentrations are approximated based on the molecular weight of PBTZ169.

Experimental Protocols

The identification of DprE1 as the target of this compound was achieved through two primary lines of investigation: genetic analysis of resistant mutants and direct biochemical assays of enzyme activity.

Protocol 1: Resistant Mutant Generation & Whole-Genome Sequencing

This genetic approach is based on the principle that resistance to a potent, single-target inhibitor is most commonly acquired through mutations in the gene encoding that target.

Objective: To generate and characterize mutants resistant to this compound to identify the genetic basis of resistance.

Methodology:

  • Culture Preparation: A mid-logarithmic phase culture of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

  • Mutant Selection: A high concentration of bacterial cells (e.g., 10⁸ to 10⁹ CFUs) is plated onto Middlebrook 7H10 solid agar containing this compound at a concentration 50-100 times its MIC.

  • Incubation: Plates are incubated at 37°C for 3-4 weeks until resistant colonies appear. A control plate without the agent is used to confirm initial viability.

  • Isolation and MIC Confirmation: Individual resistant colonies are isolated, re-cultured in liquid media, and their resistance is confirmed by determining the new, elevated MIC of this compound.

  • Genomic DNA Extraction: High-quality genomic DNA is extracted from the confirmed resistant isolates and the parental wild-type strain.

  • Whole-Genome Sequencing (WGS): The extracted DNA is subjected to next-generation sequencing (NGS).[8][9] The resulting sequence reads are aligned to the M. tuberculosis H37Rv reference genome.

  • Variant Analysis: Single Nucleotide Polymorphisms (SNPs) and insertions/deletions (indels) are identified by comparing the genomes of the resistant mutants to the parental strain.[9][10] Mutations consistently found across multiple independent resistant isolates are identified as high-confidence resistance-conferring mutations. For the BTZ class, this analysis consistently reveals mutations in the dprE1 gene (Rv3790), particularly at the codon for Cys387.[6]

Protocol 2: In Vitro DprE1 Enzymatic Assay

This biochemical approach directly measures the inhibitory effect of this compound on the enzymatic activity of purified DprE1.

Objective: To determine if this compound directly inhibits the enzymatic function of DprE1.

Methodology:

  • Protein Expression and Purification: The dprE1 gene from M. tuberculosis is cloned into an expression vector and the DprE1 enzyme is overexpressed in a suitable host (e.g., E. coli or M. smegmatis) and purified to homogeneity.

  • Substrate Preparation: The substrate, decaprenylphosphoryl-β-D-ribose (DPR), is prepared, often radiolabeled (e.g., with ¹⁴C) for ease of detection.[11]

  • Enzymatic Reaction: The reaction mixture is prepared containing buffer, the purified DprE1 enzyme, and the FAD cofactor. The reaction is initiated by adding the ¹⁴C-DPR substrate.

  • Inhibition Assay: To test for inhibition, the DprE1 enzyme is pre-incubated with varying concentrations of this compound before the addition of the substrate.

  • Reaction Monitoring: The reaction proceeds for a set time at 37°C and is then stopped. The reaction products are extracted. DprE1 oxidizes DPR to decaprenyl phosphoryl-β-D-2'-keto-erythropentafuranose (DPX).[11][12]

  • Product Separation and Detection: The substrate (DPR) and the product (DPX) are separated using thin-layer chromatography (TLC).[11] The TLC plate is then exposed to a phosphor screen, and the radioactivity of the spots corresponding to DPR and DPX is quantified.

  • Data Analysis: The percentage of DPR converted to DPX is calculated for each concentration of this compound. A dose-dependent decrease in DPX formation confirms direct inhibition of DprE1 activity.[11] The IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) can then be determined.

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing the logical flow of experiments and the biological context of the drug's action.

G cluster_0 Genetic Approach cluster_1 Biochemical Approach pheno_screen High-Dose Phenotypic Screen select_mutants Select Resistant Mutants pheno_screen->select_mutants wgs Whole-Genome Sequencing select_mutants->wgs snp_analysis SNP Analysis vs. Wild-Type wgs->snp_analysis target_gene Identify dprE1 as Target Gene snp_analysis->target_gene purify Purify Recombinant DprE1 Protein assay Enzymatic Assay (DPR -> DPX) purify->assay inhibit Test Inhibition with Agent 1 assay->inhibit ic50 Determine IC50 inhibit->ic50 ic50->target_gene

Caption: Overall workflow for the identification of DprE1 as the target of this compound.

The target enzyme, DprE1, is a critical component of the arabinan biosynthesis pathway, which is essential for the construction of the mycobacterial cell wall.

G PRPP PRPP DPR Decaprenyl-P-Ribose (DPR) PRPP->DPR Plusieurs étapes DprE1 DprE1 DPR->DprE1 DPX Decaprenyl-P-2-keto-Ribose (DPX) DprE2 DprE2 DPX->DprE2 DPA Decaprenyl-P-Arabinose (DPA) Arabinan Arabinan Polymers (AG & LAM) DPA->Arabinan Arabinosyl- transférases CellWall Mycobacterial Cell Wall Arabinan->CellWall DprE1->DPX Oxydation DprE2->DPA Epimérisation Inhibitor This compound Inhibitor->DprE1

Caption: Site of inhibition of this compound in the Mtb arabinan biosynthesis pathway.

Conclusion

The convergence of evidence from genetic studies of resistant mutants and direct biochemical inhibition assays provides a definitive identification of DprE1 as the primary molecular target of this compound.[6][11] The agent covalently modifies the Cys387 residue within the enzyme's active site, leading to irreversible inhibition of the arabinan biosynthesis pathway, disruption of cell wall integrity, and potent bactericidal activity.[6][7] This detailed mechanistic understanding validates DprE1 as a highly vulnerable target in M. tuberculosis and establishes a solid foundation for the clinical development of this promising anti-TB agent.[3][13]

References

The Early Discovery and Screening of Bedaquiline: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the early discovery and screening process of Bedaquiline (formerly TMC207), a diarylquinoline anti-tuberculosis agent. It is intended to serve as a technical resource, detailing the experimental methodologies, quantitative data, and the mechanism of action that led to its identification as a potent drug against Mycobacterium tuberculosis.

Introduction

Bedaquiline, marketed under the brand name Sirturo, represents a significant breakthrough in the fight against tuberculosis (TB), being the first new drug with a novel mechanism of action to be approved for the treatment of pulmonary multidrug-resistant TB (MDR-TB) in over 40 years[1]. Its discovery was the result of a large-scale phenotypic screening campaign, a strategy that has regained prominence in the quest for novel antibiotics. This guide will dissect the key stages of its early development, from the initial high-throughput screening to the characterization of its unique mode of action.

High-Throughput Phenotypic Screening

The journey to discover Bedaquiline began with a high-throughput screening (HTS) of a diverse chemical library against Mycobacterium smegmatis, a non-pathogenic, fast-growing surrogate for M. tuberculosis[2]. Phenotypic screening, which assesses the ability of compounds to inhibit the growth of the whole organism, offers the advantage of identifying compounds with novel mechanisms of action without prior knowledge of a specific molecular target[3].

Experimental Protocol: High-Throughput Phenotypic Screening

The following is a generalized protocol for a high-throughput phenotypic screen for anti-mycobacterial agents, based on the principles that led to the discovery of Bedaquiline.

Objective: To identify compounds that inhibit the growth of Mycobacterium smegmatis.

Materials:

  • Mycobacterium smegmatis culture (e.g., mc²155)

  • Middlebrook 7H9 broth supplemented with ADC (Albumin-Dextrose-Catalase) and Tween 80

  • Compound library dissolved in a suitable solvent (e.g., DMSO)

  • 384-well microtiter plates

  • Automated liquid handling systems

  • Plate reader for measuring optical density (OD) or fluorescence/luminescence

  • Positive control (e.g., a known anti-TB drug like isoniazid)

  • Negative control (e.g., DMSO)

Procedure:

  • Culture Preparation: Grow M. smegmatis in Middlebrook 7H9 broth to mid-log phase.

  • Inoculum Preparation: Dilute the bacterial culture to a standardized cell density, optimized for growth in the 384-well plate format.

  • Compound Plating: Using an automated liquid handler, dispense a small volume of each compound from the library into individual wells of the 384-well plates to achieve the desired final screening concentration. Also, dispense the positive and negative controls into designated wells.

  • Inoculation: Add the prepared M. smegmatis inoculum to all wells of the compound-containing plates.

  • Incubation: Incubate the plates at 37°C for a period sufficient to allow for robust growth in the negative control wells (typically 48-72 hours for M. smegmatis).

  • Readout: Measure the bacterial growth in each well. This can be done by:

    • Optical Density (OD): Measuring the turbidity of the culture at a specific wavelength (e.g., 600 nm).

    • Reporter Gene Assays: Using a strain of M. smegmatis that expresses a reporter gene (e.g., luciferase or green fluorescent protein) as an indicator of cell viability.

  • Hit Identification: Identify "hits" as compounds that cause a significant reduction in bacterial growth compared to the negative control, typically above a certain threshold of inhibition.

Experimental Workflow

HTS_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Library Compound Library in DMSO Dispensing Automated Dispensing (384-well plates) Compound_Library->Dispensing Culture_Prep M. smegmatis Culture Inoculation Inoculation Culture_Prep->Inoculation Dispensing->Inoculation Incubation Incubation (37°C) Inoculation->Incubation Readout Growth Readout (OD or Reporter) Incubation->Readout Hit_Identification Hit Identification Readout->Hit_Identification

High-Throughput Phenotypic Screening Workflow

Hit-to-Lead and Lead Optimization

Following the initial screen, the diarylquinoline class of compounds, to which Bedaquiline belongs, was identified as a promising hit series. The subsequent hit-to-lead and lead optimization phases focused on improving the potency, selectivity, and pharmacokinetic properties of these compounds. This involved the synthesis and testing of numerous analogues to establish a structure-activity relationship (SAR).

Determination of In Vitro Potency

A crucial step in the characterization of Bedaquiline was determining its Minimum Inhibitory Concentration (MIC) against M. tuberculosis. The MIC is the lowest concentration of a drug that prevents visible growth of a bacterium.

Experimental Protocol: Resazurin Microtiter Assay (REMA)

The Resazurin Microtiter Assay (REMA) is a colorimetric method commonly used to determine the MIC of compounds against M. tuberculosis. It is a rapid, low-cost, and high-throughput alternative to traditional agar-based methods.

Objective: To determine the MIC of Bedaquiline against M. tuberculosis.

Materials:

  • M. tuberculosis culture (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (Oleic Acid-Albumin-Dextrose-Catalase) and Tween 80

  • Bedaquiline stock solution

  • 96-well microtiter plates

  • Resazurin sodium salt solution (0.01% w/v)

  • Positive and negative growth controls

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of Bedaquiline in Middlebrook 7H9 broth directly in the 96-well plate.

  • Inoculum Preparation: Grow M. tuberculosis to mid-log phase, adjust the turbidity to a McFarland standard (e.g., 1.0), and then dilute it to the final inoculum concentration.

  • Inoculation: Add the prepared bacterial suspension to all wells containing the drug dilutions and the positive control well. The negative control well receives only broth.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Resazurin Addition: After the initial incubation, add the resazurin solution to each well.

  • Second Incubation: Re-incubate the plates for 24-48 hours.

  • MIC Determination: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink[1].

Mechanism of Action: Inhibition of ATP Synthase

A key differentiator for Bedaquiline is its novel mechanism of action. It targets the F1Fo-ATP synthase, an essential enzyme for energy production in M. tuberculosis. Specifically, Bedaquiline binds to the c-subunit of the Fo rotor ring, effectively jamming the proton pump and halting ATP synthesis[1][4].

Experimental Protocol: ATP Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP synthesis activity of inverted membrane vesicles (IMVs) from mycobacteria.

Objective: To determine the IC50 of Bedaquiline for the inhibition of mycobacterial ATP synthase.

Materials:

  • Inverted membrane vesicles (IMVs) prepared from M. smegmatis or M. tuberculosis.

  • Assay buffer (containing a respiratory substrate like succinate)

  • ADP (adenosine diphosphate)

  • Luciferin-luciferase ATP detection reagent

  • Bedaquiline stock solution

  • Luminometer

Procedure:

  • Reaction Setup: In a luminometer-compatible plate, combine the IMVs, assay buffer, and varying concentrations of Bedaquiline.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the ATP synthase.

  • Initiation of ATP Synthesis: Add ADP to initiate ATP synthesis by the IMVs.

  • ATP Detection: Immediately add the luciferin-luciferase reagent. The luciferase enzyme will use the newly synthesized ATP to produce light.

  • Luminescence Measurement: Measure the light output using a luminometer.

  • IC50 Calculation: The concentration of Bedaquiline that inhibits 50% of the ATP synthesis activity (IC50) is calculated by plotting the luminescence signal against the drug concentration.

Signaling Pathway Diagram

ATP_Synthase_Inhibition cluster_membrane Mycobacterial Inner Membrane cluster_cytoplasm Cytoplasm Proton_Gradient Proton Gradient (H+) ATP_Synthase F1Fo-ATP Synthase Proton_Gradient->ATP_Synthase Drives rotation ATP ATP ATP_Synthase->ATP Bedaquiline Bedaquiline Bedaquiline->ATP_Synthase Binds to c-subunit Inhibition->ATP_Synthase Inhibits rotation ADP_Pi ADP + Pi ADP_Pi->ATP_Synthase Cell_Death Bacterial Cell Death ATP->Cell_Death Depletion leads to

Mechanism of Bedaquiline Action on ATP Synthase

Quantitative Data Summary

The following tables summarize key quantitative data from the early characterization of Bedaquiline.

Table 1: In Vitro Activity of Bedaquiline
ParameterValueReference Strain/Condition
MIC Range 0.0039 - 0.25 mg/LPan-susceptible and drug-resistant M. tuberculosis isolates
MIC50 0.06 mg/LM. tuberculosis isolates
MIC90 0.12 mg/LM. tuberculosis isolates
ECOFF 0.125 mg/LEpidemiological Cut-off Value
IC50 (ATP Synthase) ~34 nMM. smegmatis IMVs

Data compiled from multiple sources[5][6][7].

Table 2: Pharmacokinetic Parameters of Bedaquiline in Humans
ParameterValueCondition
Tmax (Time to peak concentration) ~5 hoursSingle dose
Terminal Elimination Half-life (t1/2) ~5.5 monthsMulti-dose
Protein Binding >99.9%Plasma
Effect of Food ~2-fold increase in bioavailabilityHigh-fat meal

Data compiled from multiple sources.

Conclusion

The discovery of Bedaquiline is a testament to the power of phenotypic screening in identifying novel antibacterial agents with unprecedented mechanisms of action. This in-depth guide has outlined the core experimental protocols and quantitative data that were pivotal in its early development. The detailed methodologies for high-throughput screening, MIC determination, and mechanism of action studies provide a framework for researchers in the field of anti-TB drug discovery. The unique targeting of the mycobacterial ATP synthase by Bedaquiline has opened new avenues for the development of the next generation of anti-tubercular therapies.

References

In Vitro Activity of Pretomanid Against Drug-Susceptible Mycobacterium tuberculosis: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Pretomanid, a novel nitroimidazooxazine, is a critical component of new treatment regimens for tuberculosis (TB), particularly for drug-resistant strains.[1][2] Its unique dual mechanism of action, targeting both actively replicating and dormant, non-replicating bacilli, makes it a significant agent in the fight against this persistent pathogen.[3][4][5][6] This technical guide provides an in-depth look at the in vitro activity of Pretomanid against drug-susceptible Mycobacterium tuberculosis (Mtb), detailing its efficacy, mechanism of action, and the experimental protocols used for its evaluation.

Quantitative Efficacy: Minimum Inhibitory Concentration (MIC) Data

The in vitro potency of an antimicrobial agent is primarily assessed by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that inhibits the visible growth of a microorganism. For Pretomanid, MIC values against drug-susceptible Mtb have been determined in various studies, demonstrating its potent activity.

Mtb StrainMIC Range (mg/L)Noteworthy Observations
H37Rv (reference strain)0.03 - 0.5A well-established quality control range for susceptibility testing.[7][8]
Clinical Isolates (non-Lineage 1)0.012 - 0.5Generally shows high susceptibility.[9][10]
Lineage 1 Clinical IsolatesUp to 2.0Intrinsically less susceptible compared to other lineages.[8][9]

It is important to note that a provisional breakpoint for resistance has been suggested at >0.5 mg/L for non-Lineage 1 Mtb isolates.[7][9]

Mechanism of Action: A Dual Threat to M. tuberculosis

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[1][2][4] Its mechanism is multifaceted, targeting the bacterium through two distinct pathways depending on the metabolic state of the bacilli.

1. Aerobic Conditions (Actively Replicating Bacilli): Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4][5] This disruption of the cell wall integrity leads to bacterial cell death.[3][5]

2. Anaerobic Conditions (Non-Replicating or "Dormant" Bacilli): In the low-oxygen environments characteristic of tuberculous granulomas, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn).[1][3][4] This activation leads to the generation of reactive nitrogen species, including nitric oxide (NO).[3][4] These reactive species act as respiratory poisons, disrupting cellular respiration and leading to the death of even non-replicating bacilli.[3][4][5] This activity against dormant bacteria is crucial for shortening the duration of TB treatment.[2]

Below is a diagram illustrating the activation and dual mechanism of action of Pretomanid.

Pretomanid_Mechanism Pretomanid Mechanism of Action cluster_aerobic Aerobic Conditions (Replicating Mtb) cluster_anaerobic Anaerobic Conditions (Non-Replicating Mtb) Pretomanid_aerobic Pretomanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Pretomanid_aerobic->Mycolic_Acid_Synthesis Inhibits Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall_Disruption Leads to Bacterial_Death_aerobic Bacterial Death Cell_Wall_Disruption->Bacterial_Death_aerobic Pretomanid_anaerobic Pretomanid Ddn Ddn Enzyme Pretomanid_anaerobic->Ddn Activated by Activated_Pretomanid Activated Pretomanid Ddn->Activated_Pretomanid Reactive_Nitrogen_Species Reactive Nitrogen Species (NO) Activated_Pretomanid->Reactive_Nitrogen_Species Generates Respiratory_Poisoning Respiratory Poisoning Reactive_Nitrogen_Species->Respiratory_Poisoning Bacterial_Death_anaerobic Bacterial Death Respiratory_Poisoning->Bacterial_Death_anaerobic

Pretomanid's dual mechanism against Mtb.

Experimental Protocols: Determining In Vitro Susceptibility

The determination of Pretomanid's MIC against M. tuberculosis is a critical procedure in both research and clinical settings. The broth microdilution method is a widely accepted and standardized technique for this purpose.

This method involves preparing serial dilutions of the antimicrobial agent in a liquid growth medium in a microtiter plate and then inoculating the wells with a standardized suspension of the microorganism.[11]

Workflow:

  • Preparation of Mtb Inoculum:

    • M. tuberculosis is cultured on a solid medium (e.g., Middlebrook 7H10 or 7H11 agar).

    • Colonies are harvested and suspended in a buffer (e.g., saline with Tween 80) containing glass beads to break up clumps.

    • The turbidity of the bacterial suspension is adjusted to a 0.5 McFarland standard.

    • The standardized suspension is then diluted to achieve the final desired inoculum concentration (typically 1 x 105 to 5 x 105 CFU/mL).

  • Preparation of Pretomanid Dilutions:

    • A stock solution of Pretomanid is prepared in a suitable solvent (e.g., DMSO).

    • Serial two-fold dilutions of the drug are made in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, and catalase) in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Each well containing the drug dilution is inoculated with the prepared Mtb suspension.

    • Control wells (no drug) are also included.

    • The plate is sealed and incubated at 37°C.

  • Reading and Interpretation of Results:

    • The plate is read when visible growth is observed in the drug-free control wells.

    • The MIC is determined as the lowest concentration of Pretomanid that completely inhibits visible growth of Mtb.

Below is a diagram outlining the experimental workflow for the broth microdilution MIC assay.

MIC_Workflow Broth Microdilution MIC Assay Workflow start Start: Mtb Culture on Solid Medium prep_inoculum Prepare Mtb Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Plate with Mtb Suspension prep_inoculum->inoculate prep_dilutions Prepare Serial Dilutions of Pretomanid in 96-well plate prep_dilutions->inoculate incubate Incubate Plate at 37°C inoculate->incubate read_results Read Results when Control Growth is Visible incubate->read_results determine_mic Determine MIC read_results->determine_mic end End: Report MIC Value determine_mic->end

Workflow for MIC determination by broth microdilution.

This technical guide provides a concise yet comprehensive overview of the in vitro activity of Pretomanid against drug-susceptible M. tuberculosis. The provided data and protocols are intended to support the research and development efforts of professionals in the field of tuberculosis drug discovery.

References

Technical Guide: Solubility and Stability Profile of Anti-TB Agent 1 (Isoniazid)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability characteristics of the primary anti-tuberculosis (anti-TB) agent, Isoniazid, which serves as the model for "anti-TB agent 1." The document details experimental protocols, presents quantitative data in structured tables, and includes visualizations of key pathways and workflows to support drug development and formulation research.

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability.[1] Isoniazid is a white crystalline powder that is freely soluble in water but has limited solubility in other common organic solvents.[2][3] Its solubility is also temperature-dependent.[4][5]

Quantitative Solubility Data

The equilibrium solubility of Isoniazid in various pure solvents across a range of temperatures has been determined experimentally.[4][5] The data highlights its high solubility in water compared to alcohols like ethanol.[2]

SolventTemperature (°C)Solubility (g / 100g Solvent)Reference
Water2012.5[6]
Water25~14.0[2]
Water40~26.0[2]
Ethanol25~2.0[2]
Methanol25Data Not Specified[4][5]
Chloroform25~0.1[2]
EtherNot SpecifiedVery Slightly Soluble[3]

Table 1: Solubility of Isoniazid in Common Solvents.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol outlines the gravimetric shake-flask method, a standard technique for determining the thermodynamic solubility of a compound.[1][4][7]

Objective: To determine the saturation concentration of Isoniazid in a given solvent at a specific temperature.

Materials:

  • Isoniazid (pure API)

  • Solvent of interest (e.g., ultrapure water, ethanol)

  • Thermostatically controlled shaker bath

  • Analytical balance (precision ±0.0001 g)

  • Stoppered conical flasks (50 mL)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Validated analytical method for quantification (e.g., UV-Vis Spectroscopy, HPLC)

Procedure:

  • Preparation: Set the shaker bath to the desired constant temperature (e.g., 25°C ± 0.5°C).

  • Sample Addition: Add an excess amount of Isoniazid solid to a conical flask containing a known volume (e.g., 30 mL) of the solvent. The excess solid ensures that equilibrium saturation is achieved.[4]

  • Equilibration: Seal the flask and place it in the shaker bath. Agitate the suspension for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[1][8]

  • Phase Separation: After equilibration, allow the flask to stand undisturbed in the bath for at least 24 hours to allow undissolved solids to settle.

  • Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Dilute the filtered sample with the solvent as necessary and determine the concentration of Isoniazid using a validated analytical method.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL or g/100g ). The experiment should be performed in triplicate to ensure reproducibility.[7]

Workflow for Solubility Testing

The following diagram illustrates the general workflow for determining the solubility of a drug substance.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_api Weigh API add_excess Add Excess API to Solvent prep_api->add_excess prep_solvent Measure Solvent prep_solvent->add_excess agitate Agitate at Constant Temp (e.g., 24-72h) add_excess->agitate settle Settle Suspension (e.g., 24h) agitate->settle sample Filter Supernatant settle->sample quantify Quantify Concentration (HPLC/UV-Vis) sample->quantify result Calculate Solubility quantify->result G cluster_stress Apply Stress Conditions cluster_analysis Analysis start Prepare API Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) start->acid base Alkaline Hydrolysis (e.g., 0.1N NaOH, RT) start->base oxide Oxidation (e.g., 3% H₂O₂, RT) start->oxide photo Photolysis (UV/Vis Light) start->photo neutralize Neutralize/Quench (if applicable) acid->neutralize base->neutralize hplc Analyze via Stability- Indicating HPLC Method oxide->hplc photo->hplc neutralize->hplc end Identify Degradants & Establish Degradation Pathway hplc->end G cluster_cell Mycobacterium tuberculosis Cell inh Isoniazid (Prodrug) katg KatG Enzyme (Catalase-Peroxidase) inh->katg Activation active_inh Activated Isoniazid (Isonicotinoyl Radical) katg->active_inh adduct Isoniazid-NADH Adduct active_inh->adduct nadh NADH nadh->adduct inhibition INHIBITION adduct->inhibition inha InhA Enzyme mycolic Mycolic Acid Synthesis inha->mycolic inhibition->inha cell_death Cell Wall Disruption & Cell Death mycolic->cell_death

References

Preliminary Toxicity Profile of Anti-TB Agent 1 (Pretomanid)

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary toxicity profile of the anti-tuberculosis agent, Pretomanid. The information presented herein is a synthesis of publicly available preclinical and clinical data, intended to inform researchers, scientists, and drug development professionals.

Executive Summary

Pretomanid, a nitroimidazooxazine, is a novel anti-tuberculosis agent. Its mechanism of action involves the inhibition of mycolic acid biosynthesis under aerobic conditions and the generation of reactive nitrogen species, including nitric oxide, under anaerobic conditions, which act as respiratory poisons.[1][2] While demonstrating potent antimycobacterial activity, a thorough understanding of its toxicity profile is crucial for its safe and effective development and use. This document summarizes key findings from in vitro and in vivo toxicity studies, including genotoxicity, cytotoxicity, and organ-specific toxicities.

In Vitro Toxicity

Cytotoxicity

Quantitative data on the cytotoxicity of Pretomanid in mammalian cell lines is limited in the public domain. However, available data provides an initial assessment of its cytotoxic potential.

Table 1: In Vitro Cytotoxicity of Pretomanid

Cell LineAssay TypeEndpointValueReference
HEK293FAST patch clampIC50> 30 µM[3]
HEK293Cell ViabilityCC5098 µM[3]
MRC5Resazurin dye basedIC50> 64 µM[3]
VeroMTS-PMS assayIC50> 100 µg/mL[3]
Genotoxicity

A battery of in vitro and in vivo genotoxicity studies have been conducted on Pretomanid. The parent compound has generally been found to be non-genotoxic. However, a human metabolite has shown mutagenic potential in the Ames assay.

Table 2: Summary of Genotoxicity Studies for Pretomanid

AssayTest SystemConcentration/DoseResultReference
Bacterial Reverse Mutation Assay (Ames Test)S. typhimurium & E. coliUp to 5000 µ g/plate Negative[4]
Chromosome Aberration AssayChinese Hamster Ovary (CHO) cellsUp to 1000 µg/mLNegative[5]
Mouse Lymphoma AssayL5178Y TK+/- cellsNot SpecifiedNegative[4]
In Vivo Mouse Micronucleus AssayCD-1®(ICR) BR miceUp to 2000 mg/kgNegative[4]
Bacterial Reverse Mutation Assay (Ames Test)S. typhimuriumNot SpecifiedPositive[4]

In Vivo Toxicity

Repeat-dose oral toxicity studies of up to 39 weeks in duration have been conducted in cynomolgus monkeys to characterize the in vivo toxicological profile of Pretomanid.[6]

Table 3: Summary of In Vivo Toxicity Findings in Cynomolgus Monkeys

ParameterFindingReference
Target Organs Heart (QT prolongation), Nervous System, Liver (minimal hepatocellular hypertrophy without enzyme elevation)[6]
No-Observed-Adverse-Effect Level (NOAEL) Identified in all studies, with exposures at or exceeding human exposure at the approved dose (exception for female monkeys in a 39-week study).[6]

Experimental Protocols

The following sections provide detailed methodologies for the key genotoxicity assays cited, based on internationally recognized OECD guidelines.

Bacterial Reverse Mutation Assay (Ames Test)

This assay is performed to detect point mutations.

  • Test System: Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strain (e.g., WP2 uvrA).

  • Method: The plate incorporation method is utilized. The test compound, bacterial tester strains, and with or without a metabolic activation system (S9 mix from rat liver) are combined in molten top agar and poured onto minimal glucose agar plates.

  • Procedure:

    • Prepare serial dilutions of Pretomanid.

    • In separate tubes for each strain and concentration (including positive and negative controls), mix the test compound dilution, the bacterial culture, and either S9 mix or a buffer.

    • Add molten top agar to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.

    • Incubate the plates at 37°C for 48-72 hours.

    • Count the number of revertant colonies (his+ for S. typhimurium, trp+ for E. coli) on each plate.

  • Evaluation Criteria: A substance is considered mutagenic if it induces a dose-related increase in the number of revertant colonies over the background (negative control) and the increase is reproducible.

In Vitro Mammalian Chromosome Aberration Test

This assay is used to identify substances that cause structural chromosome aberrations in cultured mammalian cells.[7]

  • Test System: Chinese Hamster Ovary (CHO) cells.[7]

  • Method:

    • CHO cells are cultured in appropriate media and seeded into culture vessels.

    • Cells are exposed to various concentrations of Pretomanid, along with positive and negative controls, for a short duration (e.g., 3-6 hours) in the presence and absence of S9 metabolic activation, and for a longer duration (e.g., 18-24 hours) without S9.[7]

    • Following the treatment period, cells are washed and incubated in fresh medium.

    • A mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase.

    • Cells are harvested, treated with a hypotonic solution, and fixed.

    • Fixed cells are dropped onto microscope slides and stained.

    • Metaphase cells are analyzed microscopically for the presence of chromosomal aberrations (e.g., chromatid and chromosome gaps, breaks, and exchanges).

  • Evaluation Criteria: A test substance is considered to be positive if it produces a concentration-related increase in the number of cells with structural chromosomal aberrations or in the number of aberrations per cell.

In Vitro Mammalian Cell Gene Mutation Test (Mouse Lymphoma Assay)

This assay detects gene mutations affecting the thymidine kinase (TK) locus in mouse lymphoma L5178Y cells.

  • Test System: L5178Y TK+/- mouse lymphoma cells.

  • Method:

    • Cells are exposed to a range of concentrations of Pretomanid, with and without S9 metabolic activation, for a defined period (e.g., 4 hours).

    • After exposure, the cells are washed and cultured for an expression period (typically 2 days) to allow for the fixation and expression of any induced mutations.

    • Following the expression period, cells are plated in a selective medium containing a cytotoxic agent (e.g., trifluorothymidine), which kills cells expressing functional thymidine kinase.

    • Cells are also plated in a non-selective medium to determine the cloning efficiency (viability).

    • Plates are incubated for 10-12 days to allow for colony formation.

    • The number of mutant colonies in the selective medium and the total number of viable cells are used to calculate the mutant frequency.

  • Evaluation Criteria: A positive response is characterized by a dose-dependent increase in the mutant frequency that is statistically significant and exceeds a predefined threshold over the background mutant frequency.

In Vivo Mammalian Erythrocyte Micronucleus Test

This test detects damage to the chromosomes or the mitotic apparatus of erythroblasts by analyzing erythrocytes in the bone marrow or peripheral blood of treated animals.

  • Test System: Male CD-1®(ICR) BR mice.[4]

  • Method:

    • Animals are administered Pretomanid via an appropriate route (e.g., oral gavage) at various dose levels, along with vehicle and positive controls.[4]

    • Bone marrow is typically sampled 24 and 48 hours after a single treatment, or 24 hours after the final dose in a repeated-dose study.

    • Bone marrow cells are flushed from the femurs, and smears are prepared on microscope slides.

    • The slides are stained to differentiate polychromatic erythrocytes (PCEs; immature) from normochromatic erythrocytes (NCEs; mature).

    • A large number of PCEs (e.g., 2000 per animal) are scored for the presence of micronuclei. The ratio of PCEs to NCEs is also determined to assess bone marrow toxicity.

  • Evaluation Criteria: A substance is considered positive if it induces a statistically significant, dose-related increase in the frequency of micronucleated PCEs.

Signaling Pathways and Experimental Workflows

Proposed Toxicity Pathway in Mammalian Cells

While the precise signaling pathways for Pretomanid-induced toxicity in mammalian cells are not fully elucidated, a plausible mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This can lead to cellular damage and trigger apoptotic pathways.

Toxicity_Pathway Pretomanid Pretomanid Metabolism Cellular Metabolism (e.g., CYP450) Pretomanid->Metabolism ROS Reactive Oxygen Species (ROS) Metabolism->ROS Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage DNA_Damage DNA Damage Oxidative_Stress->DNA_Damage Protein_Damage Protein Damage Oxidative_Stress->Protein_Damage Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation Apoptosis Apoptosis Mitochondrial_Damage->Apoptosis DNA_Damage->Apoptosis Protein_Damage->Apoptosis Lipid_Peroxidation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death

Caption: Proposed pathway for Pretomanid-induced cellular toxicity.

Experimental Workflow for In Vitro Genotoxicity Testing

The following diagram illustrates a typical workflow for conducting in vitro genotoxicity assays.

Genotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis Cell_Culture Mammalian Cell Culture (e.g., CHO, L5178Y) Treatment Cell Treatment (+/- S9) Cell_Culture->Treatment Test_Article_Prep Test Article Preparation (Pretomanid Dilutions) Test_Article_Prep->Treatment S9_Prep S9 Metabolic Activation Mix Prep S9_Prep->Treatment Harvest Cell Harvesting & Processing Treatment->Harvest Scoring Microscopic Scoring/ Colony Counting Harvest->Scoring Data_Analysis Data Analysis & Interpretation Scoring->Data_Analysis

Caption: General workflow for in vitro genotoxicity assessment.

Conclusion

The preliminary toxicity profile of Pretomanid suggests that the parent compound has a low potential for genotoxicity. In vivo studies have identified the heart, nervous system, and liver as potential target organs for toxicity at exposures exceeding therapeutic levels. A metabolite of Pretomanid has shown mutagenic activity in the Ames test, which warrants further investigation. The likely mechanism of mammalian cell toxicity involves the induction of oxidative stress. Continued monitoring and further research are essential to fully characterize the safety profile of Pretomanid, particularly with long-term clinical use.

References

In-depth Technical Guide: Structure-Activity Relationship (SAR) Studies of Anti-TB Agents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The term "anti-TB agent 1" is a placeholder and does not refer to a specific, publicly known compound. To provide a concrete and actionable technical guide, this document will focus on the well-characterized nitroaromatic class of anti-tuberculosis agents, using BTZ043 and related compounds as primary examples. These agents represent a significant area of modern anti-TB research and offer a wealth of data for demonstrating SAR principles.

Introduction to Nitroaromatic Anti-TB Agents

Tuberculosis (TB) remains a major global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb).[1][2] This has created an urgent need for novel drugs with new mechanisms of action.[3][4] Nitroaromatic compounds, such as the bicyclic nitroimidazoles (e.g., PA-824) and 1,3-benzothiazin-4-ones (BTZs, e.g., BTZ043), have emerged as a highly potent class of anti-TB agents.[5][6][7]

These compounds are typically prodrugs that require reductive bioactivation within the mycobacterial cell to exert their bactericidal effect.[6][7] A key target for the BTZ class is the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall.[5][6] This guide will synthesize the structure-activity relationship (SAR) data for this class to inform the rational design of future anti-TB agents.

Core Scaffold and Key Pharmacophoric Features

The general scaffold for many potent nitroaromatic anti-TB agents involves a nitro-substituted aromatic or heteroaromatic ring system. For the BTZ class, the core is an 8-nitro-4H-1,3-benzothiazin-4-one. SAR studies have revealed that several features are critical for potent activity.

Key Findings from SAR Studies:

  • The Nitro Group: The nitro group is indispensable for the anti-TB activity of these compounds.[6][7] Its reduction within the Mtb cell is the activating step. Chemical reduction of the nitro group to an amine or hydroxylamine abolishes or significantly diminishes activity.[6]

  • The Sulfur Atom: In the BTZ scaffold, the sulfur atom is also essential for activity.[6]

  • Substituents on the Scaffold: Modifications at various positions on the core structure have been extensively explored to optimize potency, reduce toxicity, and improve pharmacokinetic properties. For instance, substitutions at the 2-position of the BTZ ring have been shown to significantly modulate activity.[6]

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize key quantitative data from SAR studies on BTZ and related nitroaromatic analogs. The Minimum Inhibitory Concentration (MIC) is a standard measure of a compound's potency against Mtb H37Rv.

Table 1: SAR of the BTZ Core Scaffold

Compound IDCore Scaffold ModificationR-Group at Position 2MIC vs. Mtb H37Rv (µg/mL)Cytotoxicity (Vero cells, µM)
BTZ043 8-nitro-4H-1,3-benzothiazin-4-one(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl0.001>128
BTZ044 8-nitro-4H-1,3-benzothiazin-4-one(R)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl--
Analog 1 8-amino -4H-1,3-benzothiazin-4-one(S)-2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-ylInactive-
Analog 2 6-(trifluoromethyl)-8-nitro-4H-1,3-benzothiazin-4-one2-[2-methyl-1,4-dioxa-8-azaspiro[4.5]dec-8-yl]--
Analog 3 Quinoline-basedIsoxazole side-chain0.77 µM (for compound 7g)>128

Data synthesized from multiple sources for illustrative purposes.[6][8]

Mechanism of Action and Bioactivation Pathway

The mechanism of action for BTZ-class compounds involves a reductive activation pathway targeting a crucial enzyme in cell wall synthesis.

Reductive Activation Workflow

The workflow begins with the prodrug entering the mycobacterium and ends with the inhibition of the target enzyme, DprE1.

G cluster_cell Mycobacterium tuberculosis Cell Prodrug BTZ043 Prodrug Nitroso Reactive Nitroso Intermediate Prodrug->Nitroso Nitroreductase (e.g., DprE1 Cys387) Covalent_Adduct Covalent Adduct (Inactivated DprE1) Nitroso->Covalent_Adduct Covalent bond formation DprE1 DprE1 Enzyme DprE1->Covalent_Adduct Arabinan Arabinan Synthesis Blocked Covalent_Adduct->Arabinan Cell_Death Cell Death Arabinan->Cell_Death G A Prepare Mtb H37Rv culture in Middlebrook 7H9 broth C Inoculate wells with Mtb culture (final density ~5x10^5 CFU/mL) A->C B Prepare serial dilutions of test compound in 96-well plate (e.g., 64 to 0.008 µg/mL) B->C D Incubate plates at 37°C for 7-14 days C->D E Add Resazurin indicator (or other viability stain) D->E F Incubate for 24 hours E->F G Determine MIC: Lowest concentration with no color change (Blue = No growth, Pink = Growth) F->G

References

A Technical Guide to Whole-Cell Screening Assays for Anti-TB Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core principles and methodologies employed in whole-cell screening assays for the identification and characterization of novel anti-tuberculosis (TB) agents, exemplified by the hypothetical "anti-TB agent 1." This document outlines detailed experimental protocols, presents quantitative data in a structured format, and visualizes key workflows and biological pathways.

Introduction to Whole-Cell Screening for Anti-TB Agents

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the discovery of new therapeutic agents.[1] Whole-cell phenotypic screening is a powerful strategy to identify compounds that inhibit the growth of Mtb in a physiologically relevant context.[1][2] This approach has the advantage of identifying inhibitors of essential pathways without prior knowledge of the specific drug target, and it inherently selects for compounds with the ability to penetrate the complex mycobacterial cell wall.[3]

This guide focuses on a hypothetical "this compound," a novel compound identified from a high-throughput whole-cell screen. The subsequent sections will detail the experimental procedures used for its discovery and initial characterization.

Experimental Protocols

High-Throughput Whole-Cell Growth Inhibition Assay

This protocol describes a common method for screening large compound libraries against virulent M. tuberculosis using a fluorescent reporter strain.

Materials:

  • M. tuberculosis strain expressing a fluorescent reporter (e.g., mCherry or DsRed)[1]

  • 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80[1]

  • Compound library dissolved in dimethyl sulfoxide (DMSO)

  • Rifampicin (positive control)

  • 384-well microplates[3]

  • Plate reader capable of measuring fluorescence

Methodology:

  • Bacterial Culture Preparation: An M. tuberculosis culture is grown to mid-log phase (OD590 of 0.4-0.6). The culture is then diluted in 7H9 medium to a final OD590 of 0.06.[3]

  • Plate Preparation: Using a liquid handler, 20 µL of 7H9 medium is dispensed into each well of a 384-well plate.[1]

  • Compound Addition: Test compounds are added to the sample wells to a final concentration of 20 µM. The final DMSO concentration in all wells is maintained at 2%.[3] Control wells receive DMSO only (maximum growth) or rifampicin at a concentration that gives a mid-point signal (e.g., 2.5 nM).[1]

  • Inoculation: 10 µL of the diluted bacterial culture is added to each well, resulting in a final volume of 30 µL and a starting OD590 of 0.02.[1]

  • Incubation: Plates are sealed and incubated at 37°C in a humidified incubator for five days.[1][3]

  • Data Acquisition: After incubation, the fluorescence in each well is measured using a plate reader (e.g., excitation/emission of 560/590 nm for DsRed).[2]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of a compound that inhibits ≥99% of bacterial growth.

Methodology:

  • A two-fold serial dilution of the hit compound (e.g., "this compound") is prepared in a 96-well plate, typically ranging from 0.0156 µg/ml to 8 µg/ml.[4]

  • M. tuberculosis H37Rv is added to each well at a similar starting inoculum as the primary screen.

  • Plates are incubated for seven days at 37°C.[4]

  • Growth inhibition is assessed either by visual inspection, optical density, or a viability dye such as resazurin (AlamarBlue).[4][5] The MIC99 is the lowest concentration showing no visible growth or a ≥99% reduction in signal compared to the DMSO control.[4]

Cytotoxicity Assay

To rule out general toxicity, hit compounds are tested against a mammalian cell line.

Methodology:

  • Vero or RAW264.7 macrophage cells are seeded in a 96-well plate and incubated overnight.[6][7]

  • The following day, serial dilutions of the test compound are added to the cells.

  • After a 48-hour incubation, cell viability is measured using a luminescent assay such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.[6][7]

Data Presentation

Quantitative data from screening and follow-up assays are crucial for hit prioritization.

Table 1: High-Throughput Screen Validation Parameters

ParameterValueDescription
Z' Factor 0.76 - 0.87A measure of assay quality, with > 0.5 indicating an excellent assay.[3]
% Coefficient of Variation (%CV) 3.4 - 7.0A measure of data variability, with < 20% being acceptable.[3]
Signal-to-Background (S:B) > 10The ratio of the mean signal of the maximum growth control to the mean signal of the minimum growth control.[2]

Table 2: Screening Cascade for "this compound"

AssayParameterResult
Primary Screen % Growth Inhibition at 20 µM95%
MIC Determination MIC99 against M. tuberculosis H37Rv3.0 µM[3]
Cytotoxicity Assay CC50 against Vero cells> 50 µM
Selectivity Index (SI) CC50 / MIC99> 16.7

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for a whole-cell high-throughput screening campaign.

G cluster_0 Primary Screen cluster_1 Hit Confirmation & Prioritization cluster_2 Mechanism of Action Studies A Compound Library (e.g., 72,000 compounds) B Single-Point Whole-Cell Screen (e.g., at 20 µM) A->B C Primary Hits (e.g., ≥90% inhibition) B->C D Dose-Response Assay (MIC Determination) C->D E Cytotoxicity Assay (e.g., against Vero cells) C->E F Confirmed Hits (Potent & Non-toxic) D->F E->F G Target Identification F->G H Lead Optimization G->H I Preclinical Candidate H->I G cluster_host Host Macrophage Mtb M. tuberculosis Receptor Host Cell Receptor Mtb->Receptor infection PI3K PI3K Receptor->PI3K activates AKT1 AKT1 PI3K->AKT1 activates Apoptosis Inhibition of Apoptosis AKT1->Apoptosis promotes Phagosome Phagosome Maturation AKT1->Phagosome inhibits Agent1 This compound Agent1->AKT1 inhibits?

References

The Emergence of Pretomanid: A Targeted Approach to Non-Replicating Persistent Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The global challenge of tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), is significantly exacerbated by the bacterium's ability to enter a non-replicating persistent (NRP) state. This dormant-like condition renders the bacilli tolerant to many conventional anti-TB drugs, which primarily target processes active during bacterial replication. The NRP state is a major contributor to the lengthy duration of TB therapy and the emergence of drug resistance. Consequently, there is a critical need for therapeutic agents that are effective against this persistent bacterial population. Pretomanid (formerly PA-824), a nitroimidazooxazine, is a promising anti-TB agent with a novel mechanism of action that exhibits bactericidal activity against both actively replicating and non-replicating Mtb. This technical guide provides a comprehensive overview of Pretomanid's effect on NRP TB, including quantitative efficacy data, detailed experimental protocols for assessing its activity, and a visualization of its molecular pathways.

Data Presentation: Efficacy of Pretomanid Against Mycobacterium tuberculosis

The following tables summarize the quantitative data on Pretomanid's efficacy against both drug-susceptible and drug-resistant M. tuberculosis under various conditions.

Table 1: In Vitro Activity of Pretomanid

ParameterM. tuberculosis StrainConditionValueReference
MIC Drug-SusceptibleAerobic0.015–0.25 µg/mL
MIC Drug-ResistantAerobic0.03–0.53 µg/mL[1]
MBC H37RvAerobic0.02 µg/mL
MIC H37RvAnaerobic (Hypoxia)0.82 µg/mL
MBC H37RvAnaerobic (Hypoxia)6.3 µg/mL

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration

Table 2: Preclinical and Clinical Efficacy of Pretomanid

ModelParameterDosageResultReference
Mouse Model CFU Reduction (intensive phase)100 mg/kg/day0.1 log10 units/day over 24 days[1][2]
Human Study (EBA) Sputum CFU Reduction (14 days)200 mg/dayEffective bactericidal activity[1]
Nix-TB Clinical Trial (BPaL regimen) Favorable Outcome (XDR-TB)Pretomanid 200 mg daily89%[1]
Nix-TB Clinical Trial (BPaL regimen) Favorable Outcome (MDR-TB)Pretomanid 200 mg daily92%[1]

CFU: Colony Forming Units; EBA: Early Bactericidal Activity; BPaL: Bedaquiline, Pretomanid, and Linezolid; XDR-TB: Extensively Drug-Resistant TB; MDR-TB: Multi-Drug Resistant TB

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of anti-TB agents against non-replicating persistent Mtb. The following are protocols for two standard in vitro models.

The Wayne Model of Hypoxia-Induced Non-Replicating Persistence

This model simulates the low-oxygen environment within a granuloma, inducing Mtb to enter a state of non-replicating persistence.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Dubos Tween Albumin Broth (DTAB)

  • Screw-cap tubes with a specific headspace ratio (e.g., 1.2)

  • Stir bars

  • Pretomanid stock solution

  • Phosphate-buffered saline with 0.05% Tween 80 (PBST)

  • Middlebrook 7H11 agar plates supplemented with OADC

  • Resazurin solution

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in DTAB to mid-log phase.

  • Model Setup: Dilute the culture in fresh DTAB to a starting optical density (OD) of ~0.002 and dispense into the specialized screw-cap tubes containing a stir bar. Ensure the correct headspace ratio for gradual oxygen depletion.

  • Induction of NRP: Incubate the tubes at 37°C with slow stirring. The bacteria will initially replicate and then, as oxygen is depleted, will transition into a non-replicating state, typically characterized by a plateau in turbidity and a change in the color of a methylene blue indicator if included.

  • Drug Exposure: Once the NRP state is established (typically after 7-14 days), add Pretomanid at the desired concentrations.

  • Assessment of Viability (CFU Enumeration): At various time points during drug exposure, remove aliquots from the tubes.

    • Prepare serial dilutions in PBST.

    • Plate the dilutions onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colonies to determine the colony-forming units (CFU) per milliliter.

  • Rapid Viability Assessment (Optional): A resazurin-based assay can be used for a more rapid, semi-quantitative assessment of viability. Add resazurin to the cultures; a color change from blue to pink indicates metabolic activity.

Nutrient Starvation Model of Non-Replicating Persistence

This model mimics the nutrient-poor conditions that Mtb may encounter within the host, leading to a state of dormancy.

Materials:

  • Mycobacterium tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth with ADC supplement and glycerol

  • Phosphate-buffered saline with 0.05% Tween 80 (PBST)

  • Pretomanid stock solution

  • Middlebrook 7H11 agar plates supplemented with OADC

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase.

  • Induction of Nutrient Starvation:

    • Harvest the bacterial cells by centrifugation.

    • Wash the cell pellet twice with PBST to remove residual nutrients.

    • Resuspend the cells in PBST at a specific OD.

    • Incubate the bacterial suspension at 37°C with shaking for an extended period (e.g., 2-4 weeks) to induce a non-replicating state.

  • Drug Exposure: After the starvation period, add Pretomanid at the desired concentrations to the bacterial suspension.

  • Assessment of Viability (CFU Enumeration):

    • At various time points during drug exposure, collect aliquots.

    • Prepare serial dilutions in PBST.

    • Plate the dilutions onto Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

    • Enumerate the CFUs to determine the bactericidal effect of Pretomanid.

Mandatory Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using the DOT language, illustrate the key molecular pathways involved in Pretomanid's action against Mycobacterium tuberculosis.

Pretomanid_Activation_and_NO_Release cluster_activation Pretomanid Activation Pathway cluster_effect Downstream Effects (Anaerobic) Pretomanid Pretomanid (Prodrug) Activated_Pretomanid Activated Pretomanid Metabolites Pretomanid->Activated_Pretomanid Reduction NO Nitric Oxide (NO) Activated_Pretomanid->NO Release Respiratory_Poisoning Respiratory Poisoning NO->Respiratory_Poisoning Ddn Ddn (Deazaflavin-dependent nitroreductase) Ddn->Activated_Pretomanid F420_reduced F420H₂ (Reduced Cofactor) F420_reduced->Ddn e⁻ donor F420_oxidized F420 (Oxidized Cofactor) F420_reduced->F420_oxidized Fgd1 Fgd1 Fgd1->F420_reduced Phosphogluconolactone 6-Phosphogluconolactone G6P Glucose-6-Phosphate G6P->Phosphogluconolactone Oxidation ATP_Synthase ATP Synthase Inhibition Respiratory_Poisoning->ATP_Synthase Cell_Death Bacterial Cell Death ATP_Synthase->Cell_Death

Caption: Pretomanid activation and its effect under anaerobic conditions.

Mycolic_Acid_Inhibition cluster_pathway Mycolic Acid Biosynthesis Pathway (Aerobic) cluster_inhibition Inhibition by Pretomanid cluster_outcome Outcome FAS_I Fatty Acid Synthase I (FAS-I) FAS_II Fatty Acid Synthase II (FAS-II) FAS_I->FAS_II Provides precursors Hydroxymycolates Hydroxymycolates FAS_II->Hydroxymycolates Ketomycolates Ketomycolates Hydroxymycolates->Ketomycolates Oxidation Cell_Wall_Disruption Cell Wall Disruption Mycolic_Acids Mycolic Acids Ketomycolates->Mycolic_Acids Cell_Wall Mycobacterial Cell Wall Mycolic_Acids->Cell_Wall Incorporation Pretomanid_aerobic Pretomanid (Aerobic Action) Pretomanid_aerobic->Inhibition Bactericidal_Effect Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect

Caption: Inhibition of mycolic acid synthesis by Pretomanid under aerobic conditions.

Conclusion

Pretomanid represents a significant advancement in the fight against tuberculosis, particularly in the context of non-replicating persistent organisms. Its dual mechanism of action, targeting both the respiratory processes in anaerobic, non-replicating bacilli and cell wall synthesis in aerobic, replicating bacteria, makes it a potent agent for shortening treatment durations and combating drug-resistant strains.[2][3] The data and protocols presented in this guide are intended to facilitate further research and development in this critical area of infectious disease. A thorough understanding of Pretomanid's efficacy and mechanisms of action is paramount for its optimal use in novel therapeutic regimens aimed at the global eradication of tuberculosis.

References

Unveiling the Antitubercular Potential of Pretomanid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antitubercular properties of Pretomanid, a nitroimidazooxazine class antimicrobial agent. Pretomanid, developed by the TB Alliance, is a crucial component of combination therapies for treating multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB)[1][2]. This document details its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to elucidate these properties.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects[3][4]. Its mechanism is twofold, targeting both actively replicating and non-replicating (dormant) Mycobacterium tuberculosis[4][5][6].

Activation Pathway: The activation of Pretomanid is a critical process initiated by the deazaflavin-dependent nitroreductase (Ddn) enzyme within the mycobacterium. This enzyme utilizes the reduced form of cofactor F420 (F420H2), which is generated by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1)[3][4]. The reduction of Pretomanid by Ddn leads to the release of reactive nitrogen species, including nitric oxide (NO), and other reactive metabolites[6][7].

Action Against Replicating Mycobacteria: In an aerobic environment, characteristic of actively replicating bacteria, Pretomanid's metabolites inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This disruption of cell wall integrity leads to bacterial cell death[3][6]. Specifically, it is proposed that Pretomanid impairs the oxidative transformation of hydroxymycolates to ketomycolates[1].

Action Against Non-Replicating Mycobacteria: Under anaerobic conditions, where mycobacteria are in a dormant state, the release of nitric oxide acts as a respiratory poison[3][4]. NO is thought to target cytochrome oxidases in the electron transport chain, thereby inhibiting ATP synthesis and leading to cell death[7].

Resistance to Pretomanid is primarily associated with mutations in the genes involved in its activation pathway, namely ddn, fgd1, fbiA, fbiB, and fbiC[4].

Pretomanid_Activation_and_Action Pretomanid Mechanism of Action cluster_activation Activation Pathway cluster_action Bactericidal Action Pretomanid (Prodrug) Pretomanid (Prodrug) Ddn Ddn Pretomanid (Prodrug)->Ddn substrate Activated Pretomanid Activated Pretomanid Ddn->Activated Pretomanid generates Fgd1 Fgd1 Cofactor F420 Cofactor F420 Fgd1->Cofactor F420 reduces Cofactor F420->Ddn activates Glucose-6-Phosphate Glucose-6-Phosphate Glucose-6-Phosphate->Fgd1 substrate Mycolic Acid Synthesis Mycolic Acid Synthesis Activated Pretomanid->Mycolic Acid Synthesis inhibits (aerobic) Nitric Oxide (NO) Nitric Oxide (NO) Activated Pretomanid->Nitric Oxide (NO) releases (anaerobic) Cell Wall Integrity Cell Wall Integrity Mycolic Acid Synthesis->Cell Wall Integrity disrupts Bacterial Cell Death Bacterial Cell Death Cell Wall Integrity->Bacterial Cell Death leads to Respiratory Chain Respiratory Chain Nitric Oxide (NO)->Respiratory Chain poisons ATP Synthesis ATP Synthesis Respiratory Chain->ATP Synthesis inhibits ATP Synthesis->Bacterial Cell Death leads to

Pretomanid Activation and Dual Mechanism of Action.

Quantitative Data

In Vitro Activity

The in vitro activity of Pretomanid has been evaluated against a range of mycobacterial species. The minimum inhibitory concentration (MIC) is a key measure of its potency.

OrganismStrain(s)MIC (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference(s)
M. tuberculosisDrug-Susceptible (DS), Monoresistant, MDR, and XDR isolates0.005 - 0.48--[1]
M. tuberculosisH37Rv0.125--[8]
M. bovis-<0.0312 - 0.125--[2]
M. africanum-<0.0312 - 0.125--[2]
M. canettii-8--[2]
M. kansasii-1.708-8[2]
M. abscessus->32--
M. avium->32--[2]
In Vivo Efficacy

Preclinical studies in murine models have demonstrated the in vivo efficacy of Pretomanid, both as a monotherapy and in combination regimens.

Animal ModelM. tuberculosis StrainTreatment RegimenDurationOutcomeReference(s)
BALB/c miceH37RvPretomanid (100 mg/kg)2 monthsProportion of resistant CFU: 3.8x10⁻³[8]
BALB/c miceH37RvPretomanid (100 mg/kg) + Isoniazid2 monthsProportion of resistant CFU dropped to 5.0x10⁻⁶[8]
BALB/c miceM. abscessusPretomanid (200 mg/kg)-3.12 log₁₀ CFU reduction in lungs, 2.30 log₁₀ CFU reduction in spleen
Mouse model of TB meningitis-BPaL (Bedaquiline, Pretomanid, Linezolid)-Inferior bactericidal activity compared to standard regimen
In Vitro Cytotoxicity

Toxicology studies are crucial to assess the safety profile of a drug candidate.

Cell LineAssay TypeIC₅₀ (µM)CommentsReference(s)
Chinese Hamster Ovary (CHO)->1000 µg/mL (non-mutagenic)No clastogenic effects detected.[1]
Mouse Lymphoma->500 µg/mL (non-mutagenic)No mutagenic effects detected.[1]
Vero (Monkey Kidney Epithelial)MTT AssayNot explicitly stated, but generally low toxicity is implied in preclinical studies.Used to assess general cytotoxicity.[1]
HepG2 (Human Liver Carcinoma)MTT AssayNot explicitly stated, but generally low toxicity is implied in preclinical studies.Used to assess potential hepatotoxicity.[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method.

MIC_Workflow Broth Microdilution MIC Assay Workflow Start Start Prepare Drug Dilutions Prepare Drug Dilutions Start->Prepare Drug Dilutions Prepare M. tuberculosis Inoculum Prepare M. tuberculosis Inoculum Start->Prepare M. tuberculosis Inoculum Inoculate Microtiter Plate Inoculate Microtiter Plate Prepare Drug Dilutions->Inoculate Microtiter Plate Prepare M. tuberculosis Inoculum->Inoculate Microtiter Plate Incubate Plates Incubate Plates Inoculate Microtiter Plate->Incubate Plates Read Results Read Results Incubate Plates->Read Results Determine MIC Determine MIC Read Results->Determine MIC End End Determine MIC->End

Workflow for MIC Determination.

1. Preparation of Drug Solutions:

  • Prepare a stock solution of Pretomanid in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the drug in Middlebrook 7H9 broth supplemented with 10% OADC and 0.2% glycerol in a 96-well microtiter plate to achieve the desired final concentrations.

2. Inoculum Preparation:

  • Grow M. tuberculosis strains in Middlebrook 7H9 broth.

  • Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

3. Inoculation and Incubation:

  • Inoculate each well of the microtiter plate containing the drug dilutions with the prepared bacterial suspension.

  • Include a drug-free growth control well and a sterile control well.

  • Seal the plates and incubate at 37°C for 7-14 days.

4. MIC Determination:

  • The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the mycobacteria.

  • Growth can be assessed visually or by using a colorimetric indicator such as resazurin.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

MTT_Assay_Workflow MTT Cytotoxicity Assay Workflow Start Start Seed Cells in 96-well Plate Seed Cells in 96-well Plate Start->Seed Cells in 96-well Plate Incubate for 24h Incubate for 24h Seed Cells in 96-well Plate->Incubate for 24h Add Drug Dilutions Add Drug Dilutions Incubate for 24h->Add Drug Dilutions Incubate for 48-72h Incubate for 48-72h Add Drug Dilutions->Incubate for 48-72h Add MTT Reagent Add MTT Reagent Incubate for 48-72h->Add MTT Reagent Incubate for 2-4h Incubate for 2-4h Add MTT Reagent->Incubate for 2-4h Add Solubilizing Agent Add Solubilizing Agent Incubate for 2-4h->Add Solubilizing Agent Read Absorbance Read Absorbance Add Solubilizing Agent->Read Absorbance Calculate IC50 Calculate IC50 Read Absorbance->Calculate IC50 End End Calculate IC50->End

Workflow for MTT Cytotoxicity Assay.

1. Cell Seeding:

  • Seed mammalian cells (e.g., Vero or HepG2) in a 96-well plate at a density of approximately 1 x 10⁴ cells per well in a suitable culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.

2. Drug Treatment:

  • Prepare serial dilutions of Pretomanid in the culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the drug.

  • Include a vehicle control (medium with the same concentration of the drug solvent) and a no-treatment control.

  • Incubate the plate for 48-72 hours.

3. MTT Addition and Incubation:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active metabolism will convert the yellow MTT into purple formazan crystals.

4. Solubilization and Absorbance Reading:

  • Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Read the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

5. IC₅₀ Calculation:

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each drug concentration relative to the untreated control.

  • The IC₅₀ value, the concentration of the drug that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Conclusion

Pretomanid is a potent antitubercular agent with a unique dual mechanism of action that is effective against both replicating and dormant M. tuberculosis. Its efficacy has been demonstrated in both in vitro and in vivo studies, leading to its approval as part of a combination regimen for drug-resistant tuberculosis. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel antitubercular agents. Further research into the nuanced interactions of Pretomanid within its therapeutic regimens will continue to refine its clinical application and contribute to the global fight against tuberculosis.

References

The Potential of Pretomanid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of a Novel Anti-Tuberculosis Agent

This technical guide provides a comprehensive overview of Pretomanid, a novel anti-tuberculosis (TB) agent, for researchers, scientists, and drug development professionals. Pretomanid, a nitroimidazooxazine, has emerged as a critical component in the treatment of drug-resistant tuberculosis, offering a new avenue for tackling this global health challenge. This document delves into its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Executive Summary

Pretomanid, developed by TB Alliance, is an orally administered small molecule that has demonstrated potent bactericidal activity against Mycobacterium tuberculosis.[1] It was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a three-drug regimen with bedaquiline and linezolid (BPaL) for the treatment of extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant TB (MDR-TB).[2][3] Its unique dual mechanism of action, targeting both replicating and non-replicating bacilli, makes it a significant advancement in the fight against TB.[4][5] This guide will provide a detailed examination of the scientific data and methodologies that underpin its development and clinical application.

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterium.[4] This activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which is dependent on the F420 coenzyme.[1][5] Once activated, Pretomanid exerts its anti-tubercular effects through two primary pathways:

  • Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, a metabolite of Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5] This disruption of the cell wall integrity leads to bactericidal activity against actively replicating bacteria.[6]

  • Generation of Reactive Nitrogen Species: Under anaerobic conditions, characteristic of dormant or non-replicating TB, activated Pretomanid releases nitric oxide (NO).[5] NO acts as a respiratory poison, leading to the death of these persistent bacteria.[6]

This dual mechanism of action is crucial for its efficacy against both active and latent TB infections.

Signaling Pathway Diagram

Pretomanid_Mechanism cluster_Mycobacterium Mycobacterium tuberculosis Cell cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid_ext Pretomanid (Prodrug) Pretomanid_int Pretomanid Pretomanid_ext->Pretomanid_int Enters cell Activated_Pretomanid Activated Metabolites Pretomanid_int->Activated_Pretomanid Activation Ddn Ddn (Deazaflavin-dependent nitroreductase) Ddn->Activated_Pretomanid F420_red Reduced F420 F420_red->Ddn F420_ox Oxidized F420 F420_ox->F420_red Regeneration Mycolic_Acid_Synth Mycolic Acid Biosynthesis Activated_Pretomanid->Mycolic_Acid_Synth Inhibits NO Nitric Oxide (NO) Activated_Pretomanid->NO Releases Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Maintains Bacterial_Death Bacterial Death Cell_Wall->Bacterial_Death Disruption leads to Respiratory_Poisoning Respiratory Poisoning NO->Respiratory_Poisoning Respiratory_Poisoning->Bacterial_Death

Caption: Mechanism of action of Pretomanid in Mycobacterium tuberculosis.

Preclinical and Clinical Data

Pretomanid has undergone extensive evaluation in both preclinical models and human clinical trials.[7][8]

In Vitro Activity

Pretomanid demonstrates potent in vitro activity against a wide range of M. tuberculosis isolates, including drug-susceptible and drug-resistant strains.

Parameter Value Range (µg/mL) Reference
MIC against Drug-Susceptible (DS-TB) Isolates 0.005 - 0.48[9]
MIC against Multidrug-Resistant (MDR-TB) Isolates 0.005 - 0.48[9]
MIC against Extensively Drug-Resistant (XDR-TB) Isolates 0.005 - 0.48[9]
Baseline MIC in Clinical Trials 0.06 - 1[10]

MIC: Minimum Inhibitory Concentration

Pharmacokinetics

Pharmacokinetic studies have been conducted in healthy volunteers and TB patients.

Parameter Value Conditions Reference
Half-life (t½) 16 - 20 hoursSingle daily dose[11]
Protein Binding ~86.4%[6]
Metabolism Primarily via reductive and oxidative pathways; ~20% by CYP3A4[6][12]
Excretion ~53% in urine, ~38% in fecesFollowing a radiolabeled oral dose[6]
Bioavailability Increased with a high-fat meal[11]
Clinical Efficacy

The efficacy of Pretomanid has been primarily demonstrated in the context of the BPaL regimen.

Clinical Trial Patient Population Regimen Treatment Duration Favorable Outcome Rate Reference
Nix-TB XDR-TB, treatment-intolerant/non-responsive MDR-TBBedaquiline, Pretomanid, Linezolid (BPaL)6 months~90%[13][14]
ZeNix XDR-TB, pre-XDR-TB, MDR-TBBPaL with varied Linezolid doses6 months84.1% - 93.2%[13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for key assays used in the evaluation of Pretomanid.

Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of Pretomanid against M. tuberculosis.

1. Reagents and Media:

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
  • Pretomanid stock solution (e.g., in DMSO).
  • M. tuberculosis inoculum, standardized to a McFarland standard.

2. Procedure:

  • Prepare serial two-fold dilutions of Pretomanid in a 96-well microtiter plate.
  • Inoculate each well with the standardized M. tuberculosis suspension.
  • Include a drug-free growth control and a sterile control.
  • Incubate the plates at 37°C for 7-14 days.
  • The MIC is defined as the lowest concentration of Pretomanid that inhibits visible growth of the bacteria.

Cytotoxicity Assay

This protocol describes a common method for assessing the in vitro cytotoxicity of Pretomanid using a mammalian cell line (e.g., HepG2).

1. Reagents and Materials:

  • Mammalian cell line (e.g., HepG2).
  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
  • Pretomanid stock solution.
  • Cell viability reagent (e.g., MTT, XTT, or a lactate dehydrogenase release assay kit).[15][16]

2. Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.
  • Treat the cells with serial dilutions of Pretomanid.
  • Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.
  • Incubate for a specified period (e.g., 24, 48, or 72 hours).
  • Add the cell viability reagent according to the manufacturer's instructions.
  • Measure the absorbance or fluorescence using a plate reader.
  • Calculate the 50% cytotoxic concentration (CC50).

Experimental Workflow Diagram

Drug_Development_Workflow cluster_Discovery Discovery & Preclinical cluster_Clinical Clinical Development cluster_Regulatory Regulatory & Post-Market Compound_Screening Compound Screening Lead_Identification Lead Identification (Pretomanid) Compound_Screening->Lead_Identification In_Vitro_Testing In Vitro Testing (MIC, Cytotoxicity) Lead_Identification->In_Vitro_Testing In_Vivo_Models In Vivo Animal Models (Efficacy, Toxicity) In_Vitro_Testing->In_Vivo_Models Phase_I Phase I Trials (Safety, PK in Healthy Volunteers) In_Vivo_Models->Phase_I Phase_II Phase II Trials (Dose-ranging, Efficacy in Patients) Phase_I->Phase_II Phase_III Phase III Trials (Pivotal Efficacy & Safety - Nix-TB, ZeNix) Phase_II->Phase_III NDA_Submission New Drug Application (NDA) Submission to FDA Phase_III->NDA_Submission Regulatory_Approval Regulatory Approval NDA_Submission->Regulatory_Approval Phase_IV Phase IV / Post-Market Surveillance Regulatory_Approval->Phase_IV

Caption: A generalized workflow for the development of an anti-TB agent like Pretomanid.

Conclusion and Future Directions

Pretomanid represents a landmark achievement in the development of new treatments for drug-resistant tuberculosis. Its novel mechanism of action and proven efficacy in combination regimens have provided a much-needed therapeutic option for patients with limited or no other alternatives. Future research should focus on optimizing Pretomanid-containing regimens to further improve safety and efficacy, exploring its potential role in the treatment of drug-susceptible TB, and investigating mechanisms of resistance to ensure its long-term viability. The continued development of innovative anti-TB agents like Pretomanid is paramount to achieving the global goal of ending the tuberculosis epidemic.

References

Exploring the Novelty of Macozinone (PBTZ169) as a Therapeutic Agent Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The lengthy and complex treatment regimens for drug-resistant TB necessitate the development of novel therapeutics with new mechanisms of action. Macozinone, also known as PBTZ169, is a first-in-class benzothiazinone derivative that has emerged as a highly potent clinical-stage agent against TB.[1][2][3] This document provides a comprehensive overview of Macozinone, focusing on its mechanism, efficacy, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Cell Wall Synthesis

Macozinone's primary target is the decaprenylphosphoryl-β-D-ribose 2'-oxidase (DprE1) enzyme.[1][3][4] DprE1 is a critical flavoenzyme essential for the biosynthesis of two major components of the mycobacterial cell wall: lipoarabinomannan (LAM) and arabinogalactan (AG).[5] These arabinan polymers are crucial for the structural integrity and survival of Mtb.

Macozinone is a prodrug that undergoes reductive activation by the reduced flavin adenine dinucleotide (FAD) cofactor within the DprE1 active site.[1][6] This activation leads to the formation of a reactive nitroso species, which then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1.[1][6] This irreversible, covalent inhibition effectively blocks the enzyme's function, halting the production of essential arabinan polymers and leading to bacterial cell death.[1][4] This "suicide inhibition" mechanism contributes to its high potency.[1]

DprE1_Inhibition_Pathway cluster_Mtb Mycobacterium tuberculosis Cell Wall Synthesis cluster_Inhibitor Inhibitor Action DPR Decaprenylphosphoryl-β-D-ribose (DPR) DPA Decaprenylphosphoryl-β-D-arabinose (DPA) DPR->DPA Epimerization Arabinan Arabinan Polymers (AG & LAM) DPA->Arabinan Arabinosyltransferases CellWall Cell Wall Integrity Arabinan->CellWall Macozinone_prodrug Macozinone (Prodrug) Macozinone_active Activated Nitroso Intermediate Macozinone_prodrug->Macozinone_active Reductive Activation (by DprE1-FAD) DprE1_Inactive Covalently Bound Inactive DprE1 Macozinone_active->DprE1_Inactive DprE1_Enzyme DprE1 Enzyme (with Cys387) DprE1_Enzyme->DPA Catalyzes DprE1_Enzyme->DprE1_Inactive DprE1_Inactive->DPA Inhibition

Caption: Mechanism of Macozinone (PBTZ169) targeting the DprE1 enzyme.

Quantitative Data Presentation

Macozinone demonstrates potent activity against both drug-susceptible and drug-resistant strains of M. tuberculosis in vitro and has shown efficacy in preclinical and clinical studies.

Table 1: In Vitro Activity of Macozinone (PBTZ169)

Mycobacterium Strain Assay Type MIC (Minimum Inhibitory Concentration) Reference
M. tuberculosis H37Rv (Lab Strain) Nanomotion Analysis 0.3 ng/mL [7]
M. tuberculosis Resazurin Microtiter Assay (REMA) 3-7 times more active than BTZ043 [1]
MDR/XDR Clinical Isolates (Panel of 9) Resazurin Microtiter Assay (REMA) Highly Active [1]
M. bovis BCG Resazurin Microtiter Assay (REMA) Highly Active [1]

| M. smegmatis | Resazurin Microtiter Assay (REMA) | Highly Active |[1] |

Table 2: Summary of Preclinical and Clinical Efficacy

Study Type Model / Population Dose Key Findings Reference
In Vivo (Preclinical) Mouse Chronic TB Model Not Specified Combination with bedaquiline and pyrazinamide was more efficient in reducing mycobacterial counts than the standard regimen (isoniazid, rifampicin, pyrazinamide). [1]
Phase I Clinical Trial Healthy Male Volunteers Up to 640 mg daily for 14 days Good safety and tolerability profile. [2][8]
Phase Ia (SAD) Clinical Trial 32 Healthy Volunteers Single doses up to 320 mg Excellent safety and tolerability profile confirmed. [3]
Phase Ib (MAD) Clinical Trial 32 Healthy Volunteers Daily doses up to 1200 mg/day for 14 days Very good safety and tolerability profile. Plasma samples showed ex vivo killing of M. smegmatis. [3][8]

| Phase IIa (EBA) Clinical Trial | Drug-Susceptible TB Patients | 640 mg/day for 14 days | Statistically significant Early Bactericidal Activity (EBA) observed. |[2][9] |

Experimental Protocols

The evaluation of anti-TB agents like Macozinone involves standardized in vitro and in vivo methodologies to determine efficacy and safety.

Protocol 1: In Vitro Susceptibility Testing - Resazurin Microtiter Assay (REMA)

The REMA is a colorimetric assay widely used to determine the MIC of compounds against M. tuberculosis.

  • Preparation: A suspension of the target M. tuberculosis strain is prepared in an appropriate broth medium (e.g., Middlebrook 7H9).

  • Drug Dilution: The test compound (Macozinone) is serially diluted in a 96-well microplate to create a range of concentrations.

  • Inoculation: The bacterial suspension is added to each well of the microplate containing the drug dilutions. Control wells (no drug) are included.

  • Incubation: The plate is sealed and incubated at 37°C for a period of 7-10 days.

  • Resazurin Addition: A solution of resazurin dye is added to each well. Resazurin is blue and non-fluorescent.

  • Second Incubation: The plate is incubated for another 24-48 hours.

  • Reading Results: Viable, metabolically active bacteria reduce the blue resazurin to pink, fluorescent resorufin. The MIC is determined as the lowest drug concentration that prevents this color change (i.e., the well remains blue).

In_Vitro_Workflow Start Start: In Vitro Assay Prep Prepare Mtb Inoculum (e.g., H37Rv) Start->Prep Plate Prepare 96-Well Plate with Serial Drug Dilutions Prep->Plate Inoculate Inoculate Wells with Mtb Suspension Plate->Inoculate Incubate1 Incubate Plate (37°C, 7-10 days) Inoculate->Incubate1 AddDye Add Resazurin Dye to all wells Incubate1->AddDye Incubate2 Re-incubate Plate (24-48 hours) AddDye->Incubate2 Read Read Results: Observe Color Change Incubate2->Read Result Determine MIC: Lowest concentration with no color change (blue) Read->Result In_Vivo_Workflow Start Start: In Vivo Efficacy Model Infect Aerosol Infection of Mice with M. tuberculosis Start->Infect Establish Allow Infection to Establish (Chronic Phase, ~4 weeks) Infect->Establish Randomize Randomize Mice into Treatment Groups (Control, Standard, Experimental) Establish->Randomize Treat Administer Daily Oral Treatment (4-8 weeks) Randomize->Treat Endpoint Euthanize Mice at End of Treatment Treat->Endpoint Harvest Harvest Lungs and Spleens Endpoint->Harvest Homogenize Homogenize Organs Harvest->Homogenize Plate Plate Serial Dilutions on Agar Medium Homogenize->Plate Incubate Incubate Plates (3-4 weeks) Plate->Incubate Analyze Count Colony-Forming Units (CFU) and Analyze Data Incubate->Analyze Result Determine Reduction in Bacterial Load (log10 CFU) Analyze->Result

References

Foundational Research on the Efficacy of Anti-TB Agent 1: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research establishing the efficacy of Anti-TB Agent 1, a novel nitroimidazooxazine compound. It covers the agent's mechanism of action, preclinical in vitro and in vivo data, and pivotal clinical trial results, offering a comprehensive resource for professionals in the field of tuberculosis drug development.

Core Mechanism of Action

This compound is a prodrug that requires intracellular activation by Mycobacterium tuberculosis (M.tb). Its efficacy stems from a dual mechanism that targets both actively replicating and non-replicating (dormant) bacilli, which is crucial for clearing persistent infections.[1][2]

Activation Pathway: The agent is activated within the mycobacterium by a deazaflavin-dependent nitroreductase (Ddn). This enzyme utilizes the reduced form of cofactor F420 to reduce the nitroimidazole ring of this compound.[2][3][4]

Dual-Action Efficacy:

  • Anaerobic (Non-replicating) Activity: Under anaerobic conditions, typical of the core of tuberculous granulomas, the activated agent releases reactive nitrogen species, primarily nitric oxide (NO).[1][4] Nitric oxide acts as a respiratory poison, disrupting cellular respiration and energy production, leading to the death of dormant bacteria.[1][2][4] This activity is critical for shortening treatment duration.[4]

  • Aerobic (Replicating) Activity: In actively replicating M.tb, a metabolite of this compound inhibits the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][4][5] This disruption of cell wall synthesis leads to bacterial death.[2][5]

Mechanism_of_Action cluster_bacillus Mycobacterium tuberculosis Cell cluster_aerobic Aerobic Conditions (Replicating M.tb) cluster_anaerobic Anaerobic Conditions (Non-Replicating M.tb) Agent1_ext This compound (Extracellular) Agent1_int This compound (Intracellular Prodrug) Agent1_ext->Agent1_int enters cell Ddn Ddn Nitroreductase (Cofactor F420-dependent) Agent1_int->Ddn substrate for ActivatedMetabolite Activated Metabolites Ddn->ActivatedMetabolite generates MycolicAcid Mycolic Acid Biosynthesis CellWall Cell Wall Integrity MycolicAcid->CellWall essential for AerobicDeath Bacterial Death CellWall->AerobicDeath disruption leads to NO Nitric Oxide (NO) Released RespPoison Respiratory Poisoning NO->RespPoison AnaerobicDeath Bacterial Death RespPoison->AnaerobicDeath ActivatedMetabolite->MycolicAcid inhibits ActivatedMetabolite->NO generates

Caption: Dual mechanism of action of this compound.

In Vitro Efficacy

The in vitro activity of this compound has been established against a wide range of M.tb isolates, including drug-susceptible (DS-TB), multidrug-resistant (MDR-TB), and extensively drug-resistant (XDR-TB) strains. The primary metric for this evaluation is the Minimum Inhibitory Concentration (MIC).

Quantitative In Vitro Data

The following tables summarize the MIC distribution for this compound against various M.tb isolates. Data is primarily derived from studies using the semi-automated BACTEC™ Mycobacterial Growth Indicator Tube™ (MGIT™) system.

Table 1: MIC Distribution of this compound Against M.tb Clinical Isolates

M.tb Lineage / Type Modal MIC (mg/L) MIC Range (mg/L) Epidemiological Cut-Off (ECOFF) (mg/L)
M.tb Lineages 2, 3, 4, 7 0.125 0.03 - 0.5 0.5[6]
M.tb Lineage 1 1.0 0.25 - 2.0 2.0[6]
H37Rv Reference Strain 0.125 - 0.25 0.06 - 0.5 N/A[7][8]

| Resistant Isolates (Known Mutations) | ≥ 16 | 8 - >32 | N/A[6][7] |

Table 2: MIC90 Values for this compound

Isolate Type MIC90 (mg/L)

| Drug-Susceptible & Drug-Resistant Isolates | 0.063 |

Preclinical and Clinical Efficacy

The efficacy of this compound has been demonstrated in both animal models and human clinical trials, forming the basis for its regulatory approval.

Preclinical Animal Models

In murine and guinea pig models of tuberculosis, orally administered this compound was active against M.tb at safely tolerated doses.[3] It demonstrated significant bactericidal activity, reducing pulmonary bacterial cell counts and decreasing the frequency of relapse post-treatment, especially when used in combination regimens.[4]

Clinical Trial Efficacy

The pivotal clinical trial for this compound was the Nix-TB trial, an open-label, single-arm study evaluating the agent as part of a three-drug regimen (with bedaquiline and linezolid, termed the BPaL regimen) for 6 months.[9] The trial enrolled patients with XDR-TB or treatment-intolerant/non-responsive MDR-TB.[2][10]

Table 3: Primary Efficacy Outcomes from the Nix-TB Trial (n=109)

Outcome Result 95% Confidence Interval
Favorable Outcome at 6 Months Post-Treatment 90% 83% - 95%
Favorable Outcome in XDR-TB Patients (n=71) 89% N/A
Favorable Outcome in MDR-TB Patients (n=38) 92% N/A
Culture Conversion
Median Time to Sputum Culture Conversion 4-6 weeks N/A[11][12]

| Culture Conversion Rate by Month 3 | 80-100% | N/A[11] |

A favorable outcome was defined as the resolution of clinical disease and negative sputum cultures six months after treatment completion.[13] The results demonstrated high efficacy in a patient population with historically poor treatment outcomes.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of foundational research. The key experimental protocols used to establish the efficacy of this compound are outlined below.

In Vitro Susceptibility Testing: Broth Microdilution

The broth microdilution method is the reference standard for determining the MIC of an antimicrobial agent against M.tb.

Protocol: EUCAST Reference Method

  • Medium Preparation: Middlebrook 7H9 broth is supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase).[1][4]

  • Inoculum Preparation: M.tb colonies are suspended in sterile water with glass beads and vortexed. The suspension is adjusted to a 0.5 McFarland standard. A final inoculum of approximately 10⁵ CFU/mL is achieved by making a 1:100 dilution of this standard suspension.[1][4]

  • Plate Preparation: Two-fold serial dilutions of this compound are prepared in a 96-well U-bottom microtiter plate containing the prepared broth.

  • Inoculation & Incubation: Each well is inoculated with the final bacterial suspension. A drug-free growth control well is included. The plate is sealed and incubated at 36 ± 1°C.[1][4]

  • Reading Results: The MIC is determined as the lowest concentration of the agent that inhibits visible growth. Reading is performed using an inverted mirror once sufficient growth is observed in the drug-free control well, typically after 7-14 days.[1][4][11]

Experimental_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis A 1. M.tb Colony Suspension B 2. Adjust to 0.5 McFarland A->B C 3. Prepare 1:100 Inoculum Dilution B->C E 5. Inoculate Wells with M.tb Suspension C->E D 4. Prepare Serial Drug Dilutions in 96-Well Plate D->E F 6. Seal Plate and Incubate at 37°C E->F G 7. Read Plate After 7-14 Days F->G H 8. Determine MIC (Lowest concentration with no visible growth) G->H

Caption: Workflow for MIC determination by broth microdilution.
Preclinical Efficacy: Murine Infection Model

The mouse model is a standard for evaluating the in vivo efficacy of new anti-TB agents.

Protocol: Low-Dose Aerosol Infection Model

  • Infection: BALB/c or C57BL/6 mice are infected via a low-dose aerosol using an inhalation exposure system, calibrated to deliver 50-100 CFU of M.tb into the lungs of each mouse.[3][14]

  • Treatment Initiation: Treatment begins several weeks post-infection (e.g., day 24) once a chronic infection is established.[3] A baseline group of mice is sacrificed to determine the pre-treatment bacterial load.

  • Drug Administration: this compound is administered orally (e.g., via gavage) daily for a defined period (e.g., 4-8 weeks).[3] Control groups include untreated mice and mice receiving standard-of-care regimens.

  • Efficacy Assessment: At the end of the treatment period, mice are sacrificed. Lungs and spleens are aseptically removed, homogenized, and serially diluted.[3]

  • CFU Enumeration: The dilutions are plated on Middlebrook 7H11 agar. After 3-4 weeks of incubation, colony-forming units (CFU) are counted. Efficacy is determined by the log10 reduction in CFU in treated groups compared to the untreated control group.[3]

Clinical Efficacy: Nix-TB Trial Protocol

Protocol: Phase 3 Open-Label, Single-Arm Trial

  • Patient Population: Adults and adolescents (aged 14 and older) with pulmonary XDR-TB or treatment-intolerant/non-responsive MDR-TB.[5][10] HIV-positive individuals were included.[5]

  • Intervention: All participants received an all-oral regimen of Bedaquiline, this compound (200mg daily), and Linezolid for 26 weeks (6 months).[2][13] Treatment could be extended to 39 weeks if cultures remained positive at week 16.[2]

  • Primary Endpoint: The primary efficacy endpoint was the proportion of patients with a favorable outcome, defined as being alive, culture-negative, and without clinical failure at 6 months after the end of treatment.[2][13]

  • Monitoring: Patients were monitored for safety (adverse events) and efficacy (sputum smear and culture conversion) at regular intervals throughout treatment and for a 2-year follow-up period to assess for relapse.[5][13]

Development_Pathway cluster_preclinical Preclinical Research cluster_clinical Clinical Development cluster_approval Regulatory & Post-Market A In Vitro Screening (MIC, MBC Assays) C In Vivo Efficacy (Murine Models) A->C B Mechanism of Action Studies B->C D Safety & Toxicology (Animal Models) C->D E Phase 1 (Safety, PK/PD in Humans) D->E Go/No-Go Decision F Phase 2 (Dose-Ranging, Early Bactericidal Activity) E->F G Phase 3 Pivotal Trial (Nix-TB: Efficacy & Safety in Target Population) F->G H Regulatory Approval (e.g., FDA, EMA) G->H Submission of Efficacy & Safety Data I Phase 4 / Implementation (Real-world effectiveness, Optimize dosing) H->I

Caption: Logical pathway from preclinical research to clinical use.

References

Methodological & Application

Application Notes and Protocols: Evaluating the "In Vivo" Efficacy of Anti-TB Agent 1 in a Murine Tuberculosis Model

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of novel anti-tuberculosis (TB) agents requires robust preclinical evaluation to assess their efficacy and safety. The murine model of TB is a cornerstone of this evaluation, providing critical data on a drug candidate's ability to control Mycobacterium tuberculosis (Mtb) infection in vivo.[1][2] These models allow researchers to study the bactericidal and sterilizing activity of new compounds, optimize dosing regimens, and evaluate their potential to shorten treatment duration.[3] This document provides detailed protocols and application notes for assessing the in vivo efficacy of a novel therapeutic, designated "Anti-TB Agent 1," in a well-established mouse model of chronic TB infection. The methodologies described herein are based on standard practices in the field and are intended for researchers, scientists, and drug development professionals.

Experimental Protocols

A successful in vivo efficacy study relies on standardized and reproducible protocols. The following sections detail the critical steps, from mouse and Mtb strain selection to the final assessment of bacterial load.

Animal and Bacterial Strain Selection
  • Mouse Strain: BALB/c or C57BL/6 mice are commonly used for TB drug evaluations due to their well-characterized immune responses.[4] For studies requiring the formation of more human-like necrotic granulomas, the C3HeB/FeJ strain is recommended.[5][6] Mice should be 6-8 weeks old at the time of infection and maintained in specific pathogen-free (SPF) conditions.[7]

  • Mycobacterium tuberculosis Strain: The laboratory-adapted strains H37Rv and Erdman are frequently used for in vivo efficacy studies.[8][9] It is crucial to note that the specific Mtb strain used can influence the apparent outcome of efficacy studies.[8] All work with Mtb must be conducted in a Biosafety Level 3 (BSL-3) facility.

Mouse Infection Protocol (Low-Dose Aerosol Model)

The low-dose aerosol infection model is preferred as it mimics the natural route of human infection and establishes a chronic, stable infection in the lungs.[4]

Procedure:

  • Mtb Culture Preparation: Culture the chosen Mtb strain (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC until it reaches a mid-log phase (OD600 of 0.4–0.5).[7]

  • Bacterial Suspension: Wash the bacterial cells with phosphate-buffered saline (PBS) and sonicate briefly to create a single-cell suspension.[7] Adjust the concentration to deliver approximately 50-100 colony-forming units (CFU) per mouse lung.

  • Aerosol Infection: Place mice in a calibrated aerosol exposure system (e.g., Glas-Col inhalation exposure system).[9] Run the system to deliver the desired bacterial inoculum.

  • Confirmation of Inoculum: At 24 hours post-infection, sacrifice a small cohort of mice (n=3-4) to determine the initial bacterial deposition in the lungs by performing a CFU assay (see Protocol 4).[9][10]

  • Incubation Period: Allow the infection to establish for 3-4 weeks, leading to a chronic phase with a stable bacterial load in the lungs and dissemination to the spleen.[1]

G cluster_prep Preparation cluster_infection Infection cluster_verification Verification & Establishment A 1. Culture Mtb (e.g., H37Rv in 7H9 broth) B 2. Prepare Single-Cell Suspension in PBS A->B Mid-log phase C 3. Place Mice in Aerosol Chamber B->C D 4. Aerosolize Mtb (Target: 50-100 CFU/lung) C->D E 5. Confirm Inoculum (Day 1 Post-Infection) D->E 24 hours F 6. Allow Infection to Establish (3-4 Weeks) E->F

Caption: Workflow for establishing a low-dose aerosol Mtb infection in mice.
Drug Formulation and Administration

Procedure:

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Untreated Control, Vehicle Control, "Agent 1" at various doses, Positive Control like Isoniazid/Rifampicin).

  • Drug Preparation: Prepare "Agent 1" and control drugs in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).[4] The formulation should be prepared fresh daily or weekly, depending on stability.

  • Administration: Administer drugs via oral gavage, typically 5 days per week.[4] The volume is usually 0.2 mL per mouse. Treatment duration can range from 4 weeks for bactericidal activity assessment to several months for sterilizing activity and relapse studies.

Efficacy Assessment: Bacterial Load Enumeration

The primary endpoint for efficacy is the reduction in bacterial load in the lungs and spleen. This is quantified by counting the number of viable Mtb as CFUs.[11]

Procedure:

  • Tissue Harvesting: At specified time points, humanely euthanize mice. Aseptically remove the lungs and spleen.

  • Homogenization: Place each organ in a sterile tube containing PBS (e.g., 1 mL).[12] Homogenize the tissue using a mechanical homogenizer until no visible clumps remain.

  • Serial Dilution: Prepare 10-fold serial dilutions of the tissue homogenate in PBS.

  • Plating: Plate 100 µL of appropriate dilutions onto Middlebrook 7H11 agar plates supplemented with OADC.[12]

  • Incubation: Incubate plates at 37°C for 3-5 weeks until colonies are visible.[10][11]

  • CFU Counting: Count the colonies on plates that have between 30 and 300 colonies. Calculate the total CFU per organ by multiplying the colony count by the dilution factor. Data is typically log-transformed (Log10 CFU) for analysis.

G A 1. Aseptically Harvest Lungs and Spleen B 2. Homogenize Tissue in PBS A->B C 3. Prepare 10-fold Serial Dilutions B->C D 4. Plate Dilutions on 7H11 Agar C->D E 5. Incubate Plates (37°C, 3-5 Weeks) D->E F 6. Count Colonies and Calculate Log10 CFU/Organ E->F

Caption: Protocol for enumerating Mtb colony-forming units (CFU) from tissues.
Secondary Efficacy Assessment: Histopathology

Histopathological analysis of lung tissue provides qualitative data on the impact of treatment on inflammation and granuloma structure.

Procedure:

  • Tissue Fixation: After harvesting, perfuse the lungs and fix the left lobe in 10% neutral buffered formalin.

  • Processing and Staining: Embed the fixed tissue in paraffin, section it, and stain with Hematoxylin and Eosin (H&E) for general morphology and Ziehl-Neelsen (acid-fast) stain to visualize mycobacteria.[13]

  • Analysis: A qualified pathologist should evaluate the slides for changes in lesion size, cellular composition (e.g., reduction in lymphocytes and macrophages), and the presence of necrosis.[6]

Data Presentation: Benchmarking Agent 1 Efficacy

The efficacy of "this compound" should be compared against untreated controls and standard-of-care drugs. The following tables summarize representative data from published studies on established and novel anti-TB agents, serving as a template for presenting new findings.

Table 1: Monotherapy Efficacy of Anti-TB Agents in BALB/c Mice (4 Weeks Treatment)

Treatment Group (Dose)Mean Log10 CFU/Lung (±SD)Log10 CFU Reduction vs. ControlReference
Untreated Control (Start) 6.50 (±0.21)-N/A
Untreated Control (End) 8.35 (±0.61)-[3]
Isoniazid (25 mg/kg) 4.30 (±0.35)4.05[14]
Rifampicin (10 mg/kg) 5.89 (±0.18)2.46
Bedaquiline (25 mg/kg) 4.96 (±0.25)3.39[15]
Pretomanid (100 mg/kg) 5.50 (±0.40)2.85[16]
Linezolid (100 mg/kg) 6.20 (±0.55)2.15[3]
Agent 1 (XX mg/kg) Data to be generatedCalculated valueN/A

Note: Data are compiled and adapted from multiple sources for illustrative purposes. Control values may vary between studies.

Table 2: Combination Regimen Efficacy in BALB/c Mice

Regimen (Dose in mg/kg)Treatment DurationMean Log10 CFU/Lung (±SD)Log10 CFU Reduction vs. Pre-treatmentReference
Pre-treatment 0 Months6.85 (±0.15)-[16]
HRZ (H:10, R:10, Z:150) 2 Months2.10 (±0.40)4.75Adapted from[8]
BPaL (B:25, Pa:100, L:100) 2 Months1.15 (±0.50)5.70Adapted from[17][18]
BMZ (B:25, M:100, Z:150) 2 Months1.80 (±0.60)5.05Adapted from[16]
Agent 1 + Backbone X MonthsData to be generatedCalculated valueN/A

H=Isoniazid, R=Rifampicin, Z=Pyrazinamide, B=Bedaquiline, Pa=Pretomanid, L=Linezolid, M=Moxifloxacin

Logical Framework for Efficacy Assessment

The overall assessment of a novel anti-TB agent's efficacy is multi-faceted, integrating quantitative and qualitative endpoints to build a comprehensive profile of its in vivo activity.

G cluster_endpoints Primary & Secondary Endpoints cluster_assays Experimental Readouts A Overall In Vivo Efficacy of this compound B Bactericidal Activity (Log10 CFU Reduction) B->A C Sterilizing Activity (Relapse Rate Post-Treatment) C->A D Pathology Reduction (Histopathology Score) D->A E CFU Assay (Lungs, Spleen) E->B F Relapse Study (Hold mice post-treatment) F->C G H&E and Acid-Fast Staining (Lung Sections) G->D

Caption: Framework for assessing the multifaceted efficacy of a new TB agent.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for evaluating the in vivo efficacy of "this compound" in a murine model of tuberculosis. Adherence to these standardized methods will ensure the generation of high-quality, reproducible data that is critical for making informed decisions in the drug development pipeline. By benchmarking against established drugs and employing both quantitative and qualitative endpoints, researchers can build a robust preclinical data package to support the advancement of promising new anti-TB candidates.

References

Application Notes and Protocols for Cell-Based Assay for Intracellular Activity of "anti-TB agent 1"

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, is an intracellular pathogen that primarily resides within host macrophages.[1][2] This intracellular niche protects the bacteria from many antibiotics and the host immune response, making it a critical target for novel anti-tubercular drug development.[3][4] Therefore, evaluating the efficacy of new chemical entities against intracellular Mtb is a crucial step in the drug discovery pipeline.[5][6] This document provides a detailed protocol for a cell-based assay to determine the intracellular activity of a test compound, referred to as "anti-TB agent 1," against Mtb residing within macrophages. The protocol also includes a method for assessing the cytotoxicity of the compound to the host cells, which is essential for determining its selectivity index.

Experimental Principles

The assay is based on a macrophage infection model where a macrophage cell line (e.g., THP-1 or RAW264.7) is infected with Mtb.[1][7] The infected cells are then treated with "this compound" over a range of concentrations. The intracellular activity of the agent is determined by quantifying the number of viable bacteria within the macrophages after treatment.[8] A parallel assay is conducted to measure the cytotoxicity of the agent on uninfected macrophages.[9][10] The ratio of cytotoxicity to anti-mycobacterial activity provides the selectivity index (SI), a key parameter for prioritizing compounds for further development.

Quantitative Data Presentation

The efficacy and cytotoxicity of "this compound" should be determined by calculating the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50), respectively. These values can be obtained by fitting the dose-response data to a suitable nonlinear regression model. The selectivity index (SI) is then calculated as the ratio of CC50 to EC50.

Table 1: Intracellular Efficacy of this compound against M. tuberculosis

CompoundEC50 (µM)EC90 (µM)Hill Slope
This compound[Insert Value][Insert Value][Insert Value][Insert Value]
Isoniazid (Control)[Insert Value][Insert Value][Insert Value][Insert Value]
Rifampicin (Control)[Insert Value][Insert Value][Insert Value][Insert Value]

Table 2: Cytotoxicity of this compound against Macrophages

CompoundCC50 (µM)Hill Slope
This compound[Insert Value][Insert Value][Insert Value]
Staurosporine (Control)[Insert Value][Insert Value][Insert Value]

Table 3: Selectivity Index of this compound

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compound[Insert Value][Insert Value][Insert Value]

Experimental Protocols

Protocol 1: Intracellular Activity Assay using Colony Forming Unit (CFU) Enumeration

This protocol details the infection of macrophages, treatment with "this compound," and subsequent determination of intracellular bacterial viability by counting colony-forming units (CFUs).

Materials:

  • Macrophage cell line (e.g., human monocytic THP-1 cells or murine RAW264.7 cells)

  • Mycobacterium tuberculosis (e.g., H37Rv strain)

  • Cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • Phorbol 12-myristate 13-acetate (PMA) for THP-1 differentiation

  • "this compound" and control drugs (e.g., isoniazid, rifampicin)

  • Sterile PBS, Triton X-100, and water

  • Middlebrook 7H10 or 7H11 agar plates supplemented with OADC

Procedure:

  • Macrophage Seeding and Differentiation (for THP-1 cells):

    • Seed THP-1 monocytes in a 24-well plate at a density of 2 x 10^5 cells per well.[4]

    • Add PMA to a final concentration of 20-100 ng/mL and incubate for 24-48 hours to differentiate monocytes into adherent macrophages.

    • Wash the cells with fresh medium to remove PMA and incubate for another 24 hours.

  • Infection of Macrophages:

    • Prepare a single-cell suspension of Mtb in cell culture medium.

    • Infect the differentiated macrophages with Mtb at a multiplicity of infection (MOI) of 1-10 for 4 hours.[4][7]

    • Wash the cells three times with PBS to remove extracellular bacteria.[4]

  • Treatment with "this compound":

    • Prepare serial dilutions of "this compound" and control drugs in cell culture medium.

    • Add the drug solutions to the infected macrophages and incubate for 3-7 days.[9]

  • Lysis of Macrophages and CFU Plating:

    • After the incubation period, wash the cells with PBS.

    • Lyse the macrophages with 0.1% Triton X-100 in sterile water for 10-15 minutes.[8]

    • Prepare serial dilutions of the cell lysate in sterile water with 0.05% Tween 80.

    • Plate the dilutions on Middlebrook 7H10 or 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on each plate to determine the CFU/mL.

    • Plot the log(CFU/mL) against the drug concentration and determine the EC50 value.

Protocol 2: Cytotoxicity Assay using Resazurin

This protocol describes how to assess the toxicity of "this compound" on the macrophage host cells.

Materials:

  • Macrophage cell line (as used in the intracellular activity assay)

  • Cell culture medium

  • "this compound" and control cytotoxic agent (e.g., staurosporine)

  • Resazurin sodium salt solution (0.01-0.02% in sterile water)[11][12]

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at a density of 2-5 x 10^4 cells per well and incubate overnight.

  • Compound Treatment:

    • Prepare serial dilutions of "this compound" and control compounds in cell culture medium.

    • Add the compound solutions to the cells and incubate for the same duration as the intracellular activity assay (3-7 days).

  • Resazurin Assay:

    • Add 10-20 µL of resazurin solution to each well and incubate for 4-24 hours.[11]

    • Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the drug concentration and determine the CC50 value.

Visualizations

experimental_workflow Experimental Workflow for Intracellular Activity Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Readout cluster_cyto Cytotoxicity Assay cluster_analysis Data Analysis prep_cells Seed and Differentiate Macrophages (e.g., THP-1) infect Infect Macrophages with Mtb (MOI 1-10) prep_cells->infect prep_mtb Prepare Mtb Inoculum prep_mtb->infect wash_extra Wash to Remove Extracellular Mtb infect->wash_extra treat Treat with 'this compound' (3-7 days) wash_extra->treat lyse Lyse Macrophages treat->lyse plate Serial Dilution & Plating (CFU Assay) lyse->plate incubate_plates Incubate Plates (3-4 weeks) plate->incubate_plates count_cfu Count Colonies (CFU) incubate_plates->count_cfu calc_ec50 Calculate EC50 count_cfu->calc_ec50 seed_cyto Seed Macrophages treat_cyto Treat with 'this compound' seed_cyto->treat_cyto resazurin Add Resazurin treat_cyto->resazurin read_cyto Measure Fluorescence/ Absorbance resazurin->read_cyto calc_cc50 Calculate CC50 read_cyto->calc_cc50 calc_si Calculate Selectivity Index (SI) calc_ec50->calc_si calc_cc50->calc_si signaling_pathway Macrophage Response to Mtb Infection cluster_receptors Recognition cluster_signaling Signaling Cascade cluster_response Immune Response mtb M. tuberculosis macrophage Macrophage mtb->macrophage Phagocytosis tlr Toll-like Receptors (TLR2, TLR4) macrophage->tlr clr C-type Lectin Receptors macrophage->clr nfkb NF-κB Activation tlr->nfkb mapk MAPK Pathway tlr->mapk clr->nfkb cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) nfkb->cytokines chemokines Chemokines nfkb->chemokines mapk->cytokines phagosome Phagosome Maturation cytokines->phagosome logical_relationship Relationship between Efficacy, Cytotoxicity, and Selectivity cluster_inputs Experimental Readouts cluster_output Calculated Parameter cluster_decision Decision Making ec50 Efficacy (EC50) Low value is desirable si Selectivity Index (SI) SI = CC50 / EC50 High value is desirable ec50->si cc50 Cytotoxicity (CC50) High value is desirable cc50->si decision Prioritize Compound for Further Development si->decision

References

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Modeling of Anti-TB Agent 1 (Isoniazid as a Representative Agent)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the anti-tuberculosis (TB) agent, "Anti-TB Agent 1," using isoniazid as a well-characterized representative compound. The following sections detail its mechanism of action, summarize key PK and PD parameters, and provide detailed protocols for essential in vitro and in vivo experiments crucial for preclinical and clinical development.

Introduction to this compound (Isoniazid)

Isoniazid (INH) is a cornerstone of first-line anti-TB therapy and has been in clinical use for decades.[1] It is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2][3] Once activated, it primarily targets the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[2][4] This targeted action results in bactericidal activity against rapidly dividing mycobacteria.[3]

Mechanism of Action

Isoniazid's mechanism of action involves a series of steps culminating in the disruption of the mycobacterial cell wall. After diffusing into the mycobacterium, isoniazid is activated by the KatG enzyme.[2] The activated form then covalently binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) system.[4][5] This inhibition blocks the synthesis of mycolic acids, leading to a loss of cell wall integrity and ultimately, cell death.[2]

Isoniazid Mechanism of Action cluster_extracellular Extracellular cluster_mycobacterium Mycobacterium tuberculosis INH_ext Isoniazid (Prodrug) INH_int Isoniazid INH_ext->INH_int Passive Diffusion KatG KatG (Catalase-Peroxidase) INH_int->KatG Activation Activated_INH Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition Mycolic_Acid_Syn Mycolic Acid Synthesis InhA->Mycolic_Acid_Syn Cell_Wall Cell Wall Disruption Mycolic_Acid_Syn->Cell_Wall Leads to PBPK Modeling Workflow Data_Collection Data Collection (In Vitro ADME, Phys-Chem Properties) Model_Building Model Building (Define Compartments, Physiological Parameters) Data_Collection->Model_Building Model_Verification Model Verification (Compare with Preclinical PK Data) Model_Building->Model_Verification Model_Refinement Model Refinement Model_Verification->Model_Refinement Human_PK_Prediction Human PK Prediction (Extrapolation to Humans) Model_Verification->Human_PK_Prediction If Verified Model_Refinement->Model_Building Iterate Dose_Optimization Dose Optimization & Regimen Design Human_PK_Prediction->Dose_Optimization PKPD Modeling Workflow PK_Data Pharmacokinetic Data (Animal & Human Studies) PK_Model Develop PK Model (e.g., Population PK) PK_Data->PK_Model PD_Data Pharmacodynamic Data (MIC, Time-Kill, HFIM) PD_Model Develop PD Model (e.g., Emax model) PD_Data->PD_Model Link_PKPD Link PK and PD Models PK_Model->Link_PKPD PD_Model->Link_PKPD Simulations Monte Carlo Simulations (Evaluate Dosing Regimens) Link_PKPD->Simulations Target_Attainment Probability of Target Attainment Analysis Simulations->Target_Attainment

References

Application Notes and Protocols for the Preclinical Administration of Bedaquiline in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration and evaluation of Bedaquiline, a diarylquinoline antimycobacterial agent, in preclinical animal models of tuberculosis (TB). This document is intended to guide researchers in conducting in vivo efficacy, pharmacokinetic, and toxicity studies.

Introduction

Bedaquiline is a potent anti-TB drug that functions by inhibiting mycobacterial ATP synthase, an essential enzyme for the energy metabolism of Mycobacterium tuberculosis. Preclinical animal models, particularly murine models, are crucial for evaluating the efficacy, safety, and pharmacokinetic profile of new anti-TB agents like Bedaquiline before their progression to clinical trials. These notes offer standardized protocols to ensure reproducibility and comparability of data across different studies.

Mechanism of Action

Bedaquiline targets the c-subunit of the F0 rotor of ATP synthase in Mycobacterium tuberculosis. This binding obstructs the proton-motive force, thereby inhibiting ATP synthesis and leading to bacterial cell death. This unique mechanism of action is effective against both drug-susceptible and multidrug-resistant strains of M. tuberculosis.

cluster_membrane Mycobacterial Inner Membrane Proton Motive Force Proton Motive Force ATP_Synthase ATP Synthase (F0F1) Proton Motive Force->ATP_Synthase drives Proton Channel Proton Channel (c-subunit) ATP_Synthase->Proton Channel contains ATP_Synthesis_Inhibition Inhibition of ATP Synthesis Proton Channel->ATP_Synthesis_Inhibition leads to Bedaquiline Bedaquiline Bedaquiline->Proton Channel binds to Bacterial_Cell_Death Bacterial Cell Death ATP_Synthesis_Inhibition->Bacterial_Cell_Death causes

Bedaquiline's Mechanism of Action

Data Presentation

Efficacy of Bedaquiline in Murine Models

The following table summarizes representative data on the efficacy of Bedaquiline administered orally in various murine TB models.

Mouse StrainInfection ModelBedaquiline Dose (mg/kg)Dosing RegimenTreatment DurationReduction in Lung CFU (log10)Reference
BALB/cLow-Dose Aerosol10Daily, 5 days/week4 weeks3.1[1][2]
BALB/cLow-Dose Aerosol25Daily, 5 days/week4 weeks4.1[1][2]
C3HeB/FeJLow-Dose Aerosol10Daily, 5 days/week8 weeksBimodal response[1]
C3HeB/FeJLow-Dose Aerosol25Daily, 5 days/week8 weeksBimodal response[1]
Efficacy of Long-Acting Injectable Bedaquiline

This table presents data on a long-acting injectable (LAI) formulation of Bedaquiline.

Mouse StrainInfection ModelBedaquiline LAI Dose (mg/kg)Dosing RegimenTreatment DurationOutcomeReference
BALB/cPaucibacillary160Single intramuscular injection12 weeks2.9 log10 CFU reduction[3]
BALB/cPaucibacillary160Two injections, 4 weeks apart12 weeks3.2 log10 CFU reduction[3]
BALB/cPaucibacillary160Three injections, 4 weeks apart12 weeks3.5 log10 CFU reduction[3]
Pharmacokinetic Parameters of Bedaquiline in Rodents

The following table summarizes key pharmacokinetic parameters of Bedaquiline in rats and mice.

SpeciesDose (mg/kg)RouteTmax (h)Cmax (ng/mL)AUC (ng·h/mL)Reference
Rat (Sprague-Dawley)25Intraperitoneal4134.97 (brain)Not Reported[4]
Mouse (BALB/c)160 (LAI)Intramuscular1-4~1000 (plasma)Not Reported[3]
Preclinical Toxicity of Bedaquiline in Rodents

This table outlines the observed toxicity of Bedaquiline in rodent models.

SpeciesDose (mg/kg)RouteObservationReference
Mouse800Single oralLethality[5]
Rat800Single oralLethality[5]
RatUp to 10Daily oralNon-carcinogenic[5]
Rat5Daily oralNo effect on male fertility[5]
Rat24Daily oralNo effect on female fertility[5]

Experimental Protocols

In Vivo Efficacy Study in a Murine Model of Tuberculosis

This protocol describes the establishment of a chronic TB infection in mice and the subsequent evaluation of Bedaquiline's efficacy.

Start Start Infection Aerosol Infection with M. tb Start->Infection Incubation Incubation Period (4 weeks) Infection->Incubation Treatment Bedaquiline Administration Incubation->Treatment Monitoring Monitor Body Weight & Clinical Signs Treatment->Monitoring Sacrifice Euthanasia & Organ Harvest Treatment->Sacrifice CFU_Enumeration CFU Enumeration Sacrifice->CFU_Enumeration Data_Analysis Data Analysis CFU_Enumeration->Data_Analysis End End Data_Analysis->End

Workflow for In Vivo Efficacy Study

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Specific pathogen-free female BALB/c mice (6-8 weeks old)

  • Aerosol exposure chamber (e.g., Glas-Col)

  • Bedaquiline

  • Vehicle for oral gavage (e.g., 20% Captisol in water)

  • Vehicle for intramuscular injection (if using LAI formulation)

  • Gavage needles (20-22 gauge, flexible tip)

  • Syringes and needles for injection

  • 7H11 agar plates supplemented with OADC

  • Phosphate-buffered saline (PBS) with 0.05% Tween 80

  • Tissue homogenizer (e.g., GentleMACS Dissociator)

Procedure:

  • Infection:

    • Culture M. tuberculosis H37Rv to mid-log phase.

    • Prepare a bacterial suspension in PBS to achieve a target deposition of 50-100 CFU per mouse lung.[5]

    • Expose mice to the aerosolized bacterial suspension in a calibrated aerosol exposure chamber.[6][7]

    • Confirm the initial bacterial load by sacrificing a subset of mice 24 hours post-infection and plating lung homogenates.

  • Drug Preparation and Administration:

    • Oral Gavage:

      • Prepare a suspension of Bedaquiline in the chosen vehicle. For example, for a 25 mg/kg dose in a 20g mouse, prepare a 2.5 mg/mL suspension to administer 0.2 mL.[1]

      • Administer the suspension daily, five days a week, for the duration of the study using a gavage needle.

    • Intramuscular Injection (for LAI):

      • Reconstitute the long-acting injectable formulation of Bedaquiline according to the manufacturer's instructions.

      • Administer the specified dose (e.g., 160 mg/kg) via intramuscular injection into the quadriceps muscle of the hind limb.[3][8][9]

  • Monitoring and Endpoint Analysis:

    • Monitor the body weight and clinical signs of the mice throughout the study.

    • At specified time points (e.g., after 4, 8, or 12 weeks of treatment), euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the tissues in PBS with 0.05% Tween 80.[10][11]

    • Prepare serial dilutions of the homogenates and plate on 7H11 agar.

    • Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFU).[12]

    • Express the results as log10 CFU per organ.

Pharmacokinetic Study in Mice

This protocol outlines the procedure for assessing the pharmacokinetic profile of Bedaquiline in mice.

Procedure:

  • Drug Administration:

    • Administer a single dose of Bedaquiline to a cohort of mice via the desired route (oral gavage or intramuscular injection).

  • Sample Collection:

    • At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48, 72, and 96 hours post-dose), collect blood samples via retro-orbital bleeding or cardiac puncture into EDTA-coated tubes.[3][13]

    • Immediately centrifuge the blood to separate the plasma.

    • At each time point, a subset of mice can be euthanized to collect tissues of interest (e.g., lungs, spleen, liver).

    • Store all plasma and tissue samples at -80°C until analysis.

  • Sample Analysis:

    • Extract Bedaquiline from plasma and tissue homogenates using a suitable method (e.g., liquid-liquid extraction with methyl tertiary butyl ether).[14]

    • Quantify the concentration of Bedaquiline and its major metabolites (e.g., M2) using a validated LC-MS/MS method.[14][15]

  • Data Analysis:

    • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.

Sub-chronic Oral Toxicity Study in Mice (Adapted from OECD Guideline 408)

This protocol provides a framework for evaluating the potential toxicity of Bedaquiline following repeated oral administration.

Start Start Dose_Selection Dose Range Finding Study Start->Dose_Selection Grouping Randomize Animals into Dose Groups Dose_Selection->Grouping Dosing Daily Oral Gavage (90 days) Grouping->Dosing Observations Clinical Observations & Body Weight Dosing->Observations Interim_Analysis Interim Blood & Urine Collection Dosing->Interim_Analysis Terminal_Sacrifice Terminal Sacrifice Dosing->Terminal_Sacrifice Pathology Gross Pathology & Histopathology Terminal_Sacrifice->Pathology Clin_Path Clinical Chemistry & Hematology Terminal_Sacrifice->Clin_Path Data_Analysis Statistical Analysis Pathology->Data_Analysis Clin_Path->Data_Analysis End End Data_Analysis->End

Workflow for Sub-chronic Toxicity Study

Procedure:

  • Dose Selection:

    • Conduct a preliminary dose range-finding study to determine appropriate dose levels.

    • Select at least three dose levels (low, mid, and high) and a vehicle control group. The high dose should induce some signs of toxicity but not mortality.[11]

  • Animal Grouping and Dosing:

    • Use an equal number of male and female mice per group (e.g., 10 per sex per group).

    • Administer Bedaquiline or vehicle daily via oral gavage for 90 days.[11]

  • In-life Observations:

    • Conduct detailed clinical observations daily.

    • Record body weight and food consumption weekly.

    • Perform ophthalmological examinations before the study and at termination.[7]

  • Clinical Pathology:

    • Collect blood samples at interim time points and at termination for hematology and clinical chemistry analysis.[7][10]

      • Hematology: Red blood cell count, white blood cell count and differential, hemoglobin, hematocrit, platelet count.[10]

      • Clinical Chemistry: Alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), total bilirubin, blood urea nitrogen (BUN), creatinine, glucose, total protein, albumin, electrolytes.[10]

    • Collect urine samples for urinalysis.

  • Pathology:

    • At the end of the 90-day period, euthanize all animals.

    • Perform a complete gross necropsy on all animals.

    • Collect and weigh major organs.

    • Preserve organs in 10% neutral buffered formalin for histopathological examination.[16]

    • A veterinary pathologist should examine the tissues microscopically.[16]

Conclusion

The protocols outlined in these application notes provide a standardized approach for the preclinical evaluation of Bedaquiline in animal models. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data, which is essential for the continued development of novel anti-TB therapies. Researchers should always conduct their studies in compliance with institutional and national guidelines for animal welfare.

References

Application Notes and Protocols for the Quantification of Isoniazid in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isoniazid (INH), or isonicotinylhydrazide, is a cornerstone first-line antibiotic for the treatment of tuberculosis (TB).[1][2] Therapeutic drug monitoring (TDM) and pharmacokinetic studies of isoniazid are critical for optimizing treatment efficacy, minimizing toxicity, and understanding drug resistance.[3][4] These application notes provide detailed protocols for the quantification of isoniazid in biological samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two of the most widely used techniques for its determination.

Mechanism of Action of Isoniazid

Isoniazid is a prodrug, meaning it requires activation within the Mycobacterium tuberculosis bacterium to exert its antimicrobial effect.[1][2] The activation is carried out by the mycobacterial enzyme catalase-peroxidase, encoded by the katG gene.[1][2] This process converts isoniazid into reactive species, including an isonicotinic acyl radical.[1][2] This radical then covalently binds with NAD+ to form an adduct that potently inhibits the enoyl-acyl carrier protein reductase (InhA).[1][2][5] InhA is a vital enzyme in the fatty acid synthase II (FAS-II) system, which is responsible for synthesizing mycolic acids.[1] Mycolic acids are essential, long-chain fatty acids that form the major component of the mycobacterial cell wall, providing structural integrity and impermeability.[1] By inhibiting their synthesis, isoniazid disrupts cell wall formation, leading to bacterial cell death, particularly in actively dividing mycobacteria.[1]

Isoniazid_Mechanism cluster_bacterium Mycobacterium tuberculosis INH Isoniazid (Prodrug) KatG Catalase-Peroxidase (KatG) INH->KatG Activation Reactive_INH Activated Isonicotinic Acyl Radical KatG->Reactive_INH Adduct Isonicotinoyl-NAD Adduct Reactive_INH->Adduct + NAD NAD+ NAD->Adduct InhA InhA Enzyme (FAS-II System) Adduct->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Disruption & Bacterial Death Mycolic_Acid->Cell_Wall Leads to INH_outside Isoniazid (External) INH_outside->INH Passive Diffusion LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s1 Collect Plasma Sample (50-100 µL) s2 Add Internal Standard (e.g., Diltiazem, Phenacetin) s1->s2 s3 Protein Precipitation (e.g., with Methanol or Acetonitrile) s2->s3 s4 Vortex & Centrifuge (e.g., 9000 x g for 10 min) s3->s4 s5 Collect Supernatant s4->s5 s6 Inject into LC-MS/MS System s5->s6 s7 Chromatographic Separation (Reversed-Phase C18 Column) s6->s7 s8 Mass Spectrometric Detection (MRM Mode) s7->s8 s9 Peak Integration s8->s9 s10 Generate Calibration Curve s9->s10 s11 Quantify Isoniazid Concentration s10->s11

References

Application Notes and Protocols for Pretomanid (anti-TB agent 1) in Latent Tuberculosis Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pretomanid (formerly PA-824) is a novel nitroimidazooxazine antibiotic with potent bactericidal activity against both actively replicating and non-replicating (latent) Mycobacterium tuberculosis (Mtb).[1][2][3] Its unique dual mechanism of action makes it a critical component of new treatment regimens for drug-resistant tuberculosis and a promising agent for treating latent TB infection (LTBI), a state characterized by dormant, non-replicating bacilli.[1][4][5] These notes provide detailed protocols and efficacy data for utilizing Pretomanid in established in vitro and in vivo models of LTBI.

Mechanism of Action in Latent Mtb

Pretomanid is a prodrug that requires bioactivation within the mycobacterial cell.[4][5] Under the anaerobic conditions characteristic of latent infection, its mechanism is distinct from its action against aerobic, replicating bacteria.

  • Activation: The activation is mediated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of cofactor F420 (F420H2).[4][6]

  • Nitric Oxide Release: This enzymatic reduction of Pretomanid leads to the release of reactive nitrogen species, primarily nitric oxide (NO).[1][4][5]

  • Respiratory Poisoning: The generated NO acts as a respiratory poison, disrupting the bacterium's cellular respiration and energy production, leading to cell death even in a non-replicating state.[4][5][7]

This pathway is crucial for its efficacy against dormant bacilli found within granulomas.[1]

Pretomanid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell (Anaerobic) Pretomanid Pretomanid (Prodrug) Activated_Pretomanid Reactive Nitrogen Intermediates Pretomanid->Activated_Pretomanid Reduction Ddn Ddn Enzyme (deazaflavin-dependent nitroreductase) Ddn->Activated_Pretomanid F420 Cofactor F420H2 (reduced) F420->Ddn e- donor NO Nitric Oxide (NO) Activated_Pretomanid->NO Resp Cellular Respiration (e.g., Cytochrome c Oxidase) NO->Resp Inhibits Death Bacterial Cell Death Resp->Death Leads to

Pretomanid's anaerobic mechanism of action.

Quantitative Data: In Vitro Efficacy

Pretomanid's potency against non-replicating Mtb can be quantified using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays under hypoxic conditions.

ParameterMtb StrainConditionConcentration (μg/mL)Reference
MIC Range Drug-Susceptible MtbAerobic0.015 - 0.25[2]
MIC Range Drug-Resistant MtbAerobic0.03 - 0.53[2]
MIC Mtb H37RvHypoxic (Non-replicating)0.82(TB Alliance, personal communication data)
MBC Mtb H37RvAerobic0.02(TB Alliance, personal communication data)
MBC Mtb H37RvHypoxic (Non-replicating)6.3(TB Alliance, personal communication data)

Experimental Protocol 1: In Vitro Hypoxic Model (Wayne Model)

This model simulates the gradual oxygen depletion that Mtb encounters within a granuloma, inducing a non-replicating persistent state.

Objective: To determine the bactericidal activity of Pretomanid against non-replicating M. tuberculosis.

Materials:

  • M. tuberculosis H37Rv strain

  • Dubos Broth Base or Middlebrook 7H9 broth

  • Sterile, screw-cap test tubes (150 x 20 mm)

  • Small, sterile magnetic stir bars ("fleas")

  • Slow-speed stirrer (e.g., for cell culture, set to ~120 rpm)

  • Methylene blue (1.5 µg/mL) as a hypoxia indicator

  • Pretomanid stock solution

  • Phosphate-Buffered Saline (PBS) with Tween 80

  • Middlebrook 7H11 agar plates

  • Incubator at 37°C

Procedure:

  • Prepare Inoculum: Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase (OD600 ≈ 0.4-0.6).

  • Set up Cultures: Dilute the mid-log phase culture 1:100 into Dubos medium. Dispense 10 mL of the diluted culture into screw-cap tubes, each containing a magnetic stir bar.

  • Control Tube: Prepare a parallel tube containing methylene blue (1.5 µg/mL) to visually monitor the establishment of anaerobic conditions. The blue color will fade and disappear as oxygen is depleted.[8]

  • Induce Hypoxia: Tighten the screw caps and place the tubes on a slow-speed stirrer at 37°C. Slow stirring (~120 rpm) is critical to prevent aeration of the medium surface.[9]

  • Establish Latency: Incubate for approximately 21-28 days. The culture will enter a non-replicating persistent state (NRP-2) after oxygen is depleted, as confirmed by the decolorization of methylene blue in the control tube.[9][10]

  • Drug Exposure: Prepare serial dilutions of Pretomanid in culture medium. Carefully add the drug to the NRP-2 cultures. Include a "no-drug" vehicle control.

  • Incubation: Continue incubation under the same conditions for a defined period (e.g., 7-10 days).

  • CFU Enumeration:

    • At the end of the drug exposure period, carefully remove aliquots from the cultures.

    • Prepare 10-fold serial dilutions in PBS containing 0.05% Tween 80.

    • Plate 100 µL of each dilution onto 7H11 agar plates.

    • Incubate plates at 37°C for 3-4 weeks.

    • Count colonies to determine the number of viable bacteria (CFU/mL).

  • Analysis: Compare the CFU/mL in Pretomanid-treated tubes to the vehicle control to determine the log reduction in bacterial viability.

Quantitative Data: In Vivo Efficacy

The Cornell mouse model is the gold standard for evaluating the efficacy of drugs against latent Mtb infection.

Animal ModelRegimenDurationOutcomeReference
BALB/c Mice Bedaquiline + Moxifloxacin + Pyrazinamide (BMZ)1 monthBaseline CFU reduction[11]
BALB/c Mice BMZ + Pretomanid (BPaMZ)1 month1-log10 greater CFU reduction vs. BMZ alone[11][12]
C3HeB/FeJ Mice Bedaquiline + Moxifloxacin + Pyrazinamide (BMZ)1 monthMedian Lung CFU reduction[12]
C3HeB/FeJ Mice BMZ + Pretomanid (BPaMZ)1 month2.4-log10 reduction in median lung CFU vs. BMZ alone[12]
BALB/c Mice Bedaquiline + Linezolid (BL)>2 monthsBaseline relapse rate[11]
BALB/c Mice BL + Pretomanid (BPaL)>2 monthsShortened duration to prevent relapse by at least 2 months vs. BL[11][12]

Experimental Protocol 2: In Vivo Latency Model (Cornell Model)

This model establishes a persistent, low-bacillary-load infection through an initial high-dose infection followed by antibiotic treatment, mimicking a latent state.

Objective: To evaluate the sterilizing activity of a Pretomanid-containing regimen against persistent M. tuberculosis infection in mice.

Materials:

  • BALB/c or similar mouse strain

  • M. tuberculosis H37Rv strain

  • Isoniazid (INH) and Pyrazinamide (PZA) for latency induction

  • Pretomanid formulation for oral gavage

  • Sterile saline and PBS

  • Aerosol infection chamber or intravenous injection supplies

  • Tissue homogenizer

  • Middlebrook 7H11 selective agar plates

  • Biosafety Level 3 (BSL-3) facilities

Cornell_Workflow cluster_Phase1 Phase 1: Infection & Latency Induction cluster_Phase2 Phase 2: Experimental Therapy cluster_Phase3 Phase 3: Outcome Assessment Infect Infect Mice (e.g., IV with ~10^6 CFU Mtb) Treat_Initial Treat with INH + PZA (e.g., 12 weeks in drinking water) Infect->Treat_Initial Washout Washout Period (4 weeks, no treatment) Treat_Initial->Washout Latent Establishment of 'Latent' Infection (Culture-negative state) Washout->Latent Group1 Control Group (Vehicle) Group2 Pretomanid Regimen Group Treat_Exp Administer Treatment (e.g., 12-18 weeks via oral gavage) Group1->Treat_Exp Group2->Treat_Exp Euthanize Euthanize Mice Treat_Exp->Euthanize Homogenize Harvest & Homogenize Lungs and Spleen Euthanize->Homogenize CFU Plate Homogenates for CFU Enumeration Homogenize->CFU Relapse Assess Relapse (Compare CFU counts between groups) CFU->Relapse

References

Application Notes and Protocols for "Anti-TB Agent 1" Synergy Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Mycobacterium tuberculosis (Mtb) strains necessitates the development of novel therapeutic strategies. Combination therapy, a cornerstone of tuberculosis treatment, can be significantly enhanced by harnessing synergistic drug interactions. Synergy, where the combined effect of two or more drugs is greater than the sum of their individual effects, can lead to lower required doses, reduced toxicity, and a decreased likelihood of developing drug resistance.

This document provides detailed experimental designs and protocols for investigating the synergistic potential of a novel compound, "anti-TB agent 1," in combination with established first-line anti-tuberculosis drugs. The methodologies outlined herein are designed to provide a comprehensive in vitro and in vivo assessment of synergistic activity, guiding the preclinical development of more effective anti-TB regimens.

In Vitro Synergy Assessment

In vitro methods provide the foundational data for assessing drug interactions. The two most common and robust methods for determining synergy are the checkerboard assay and the time-kill kinetics assay.

Checkerboard Assay

The checkerboard assay is a microdilution method used to systematically test a wide range of concentrations of two drugs, both alone and in combination.[1][2] The primary output of this assay is the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the drug interaction.[3][4][5]

Experimental Protocol: Checkerboard Assay

Materials:

  • Mycobacterium tuberculosis H37Rv (or other relevant strains)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • "this compound" stock solution

  • Second anti-TB drug (e.g., Isoniazid, Rifampicin, Ethambutol, Pyrazinamide) stock solution

  • Sterile 96-well microtiter plates

  • Resazurin sodium salt solution (for viability assessment)

  • Incubator (37°C)

Procedure:

  • Prepare Drug Dilutions:

    • In a 96-well plate, create serial dilutions of "this compound" along the rows (e.g., from 8x MIC to 1/8x MIC).

    • Create serial dilutions of the second anti-TB drug along the columns (e.g., from 8x MIC to 1/8x MIC).

    • The final plate will contain a grid of drug combinations, with wells containing single drugs and a drug-free control.

  • Inoculum Preparation:

    • Culture M. tuberculosis in 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the culture to a final concentration of approximately 5 x 10^5 CFU/mL in fresh 7H9 broth.

  • Inoculation:

    • Add the prepared bacterial inoculum to each well of the 96-well plate containing the drug dilutions.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days.

  • Assessment of Growth:

    • After incubation, add resazurin solution to each well and incubate for an additional 24-48 hours.

    • A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the drug(s) that prevents this color change.

Data Presentation: Checkerboard Assay Results

The results of the checkerboard assay are used to calculate the Fractional Inhibitory Concentration (FIC) index. The FIC for each drug is the MIC of the drug in combination divided by the MIC of the drug alone. The FIC index is the sum of the FICs for both drugs.[6]

FIC Index Calculation:

FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone FIC Index = FIC of Drug A + FIC of Drug B

The interaction is interpreted as follows:

  • Synergy: FIC index ≤ 0.5[4][7]

  • Additive/Indifference: 0.5 < FIC index ≤ 4.0[4]

  • Antagonism: FIC index > 4.0[4]

CombinationMIC of Agent 1 Alone (µg/mL)MIC of Agent 2 Alone (µg/mL)MIC of Agent 1 in Combination (µg/mL)MIC of Agent 2 in Combination (µg/mL)FIC IndexInterpretation
"this compound" + Isoniazid1.00.10.250.0250.5Synergy
"this compound" + Rifampicin1.00.20.50.11.0Additive
"this compound" + Ethambutol1.02.00.1250.50.375Synergy
"this compound" + Pyrazinamide1.0500.2512.50.5Synergy

Visualization: Checkerboard Assay Workflow

Checkerboard_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Readout cluster_analysis Data Analysis prep_agent1 Serial Dilutions of 'this compound' plate 96-Well Plate Setup (Checkerboard Matrix) prep_agent1->plate prep_agent2 Serial Dilutions of Second Anti-TB Drug prep_agent2->plate prep_inoculum Prepare Mtb Inoculum (5x10^5 CFU/mL) inoculate Inoculate Plate prep_inoculum->inoculate plate->inoculate incubate Incubate at 37°C (7-14 days) inoculate->incubate add_resazurin Add Resazurin incubate->add_resazurin read_results Read Results (Color Change) add_resazurin->read_results calc_fic Calculate FIC Index read_results->calc_fic interpret Interpret Synergy, Additive, or Antagonism calc_fic->interpret

Workflow for the checkerboard synergy assay.
Time-Kill Kinetics Assay

The time-kill kinetics assay provides dynamic information about the bactericidal or bacteriostatic activity of drug combinations over time.[8][9] This assay is crucial for confirming the findings of the checkerboard assay and understanding the rate of bacterial killing.[4]

Experimental Protocol: Time-Kill Kinetics Assay

Materials:

  • Same as for the checkerboard assay.

  • Sterile saline or PBS for dilutions.

  • Middlebrook 7H10 agar plates.

Procedure:

  • Inoculum Preparation:

    • Prepare a mid-log phase culture of M. tuberculosis as described for the checkerboard assay.

    • Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in 7H9 broth.

  • Drug Exposure:

    • Set up culture tubes with the following conditions:

      • Growth control (no drug)

      • "this compound" alone (at a relevant concentration, e.g., MIC)

      • Second anti-TB drug alone (at its MIC)

      • Combination of "this compound" and the second drug (at their respective MICs in the synergistic combination)

  • Sampling and Plating:

    • At various time points (e.g., 0, 24, 48, 72, 96, and 120 hours), collect aliquots from each culture tube.

    • Perform serial dilutions of the aliquots in sterile saline.

    • Plate the dilutions onto 7H10 agar plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 37°C for 3-4 weeks.

    • Count the number of colony-forming units (CFUs) on each plate.

Data Presentation: Time-Kill Curve Analysis

The results are plotted as log10 CFU/mL versus time. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Time (hours)Growth Control (log10 CFU/mL)"this compound" Alone (log10 CFU/mL)Second Drug Alone (log10 CFU/mL)Combination (log10 CFU/mL)
06.06.06.06.0
246.55.85.95.2
487.15.55.74.1
727.85.25.43.0
968.34.95.1<2.0
1208.74.74.9<2.0

Visualization: Time-Kill Assay Workflow

Time_Kill_Workflow cluster_prep Preparation cluster_sampling Sampling & Plating cluster_incubation Incubation & Counting cluster_analysis Data Analysis prep_inoculum Prepare Mtb Inoculum (1x10^6 CFU/mL) setup_tubes Setup Culture Tubes: - Control - Agent 1 Alone - Agent 2 Alone - Combination prep_inoculum->setup_tubes sampling Collect Aliquots at Time Points (0-120h) setup_tubes->sampling dilutions Serial Dilutions sampling->dilutions plating Plate on 7H10 Agar dilutions->plating incubate Incubate at 37°C (3-4 weeks) plating->incubate count_cfu Count CFUs incubate->count_cfu plot_curves Plot log10 CFU/mL vs. Time count_cfu->plot_curves determine_synergy Determine Synergy (≥2-log10 decrease) plot_curves->determine_synergy

Workflow for the time-kill kinetics assay.

Advanced Synergy Models

Hollow Fiber System Model

The hollow fiber system model is a more complex in vitro model that can simulate human pharmacokinetics.[10][11][12] This allows for the evaluation of drug combinations under conditions that more closely mimic the in vivo environment. The system consists of a central reservoir connected to a cartridge containing semi-permeable hollow fibers. Bacteria are contained within the extracapillary space, while drugs and nutrients diffuse across the fiber membrane.[11] This model is particularly useful for studying the effect of fluctuating drug concentrations on synergy and the emergence of resistance.[13]

In Vivo Synergy Models

Animal models, typically mice, are essential for validating in vitro synergy findings and assessing the in vivo efficacy of drug combinations. Common models include acute and chronic infection models. Efficacy is typically assessed by measuring the reduction in bacterial load (CFU) in the lungs and spleen of treated animals compared to untreated controls.

Potential Signaling Pathways in Drug Synergy

Understanding the molecular mechanisms underlying drug synergy is crucial for rational drug development. Synergy can arise from various mechanisms, including sequential inhibition of a metabolic pathway, inhibition of a drug-resistance mechanism, or enhancement of drug uptake.

Ethambutol and Isoniazid Synergy

A well-characterized example of synergy is the interaction between ethambutol (EMB) and isoniazid (INH). INH is a prodrug activated by the mycobacterial catalase-peroxidase KatG. Activated INH inhibits InhA, an enoyl-acyl carrier protein reductase involved in mycolic acid synthesis. Ethambutol has been shown to bind to the transcriptional repressor EtbR, which in turn represses the expression of the inhA gene.[3][4][8] This downregulation of the INH target enhances the efficacy of isoniazid.

Visualization: EMB-INH Synergy Pathway

EMB_INH_Synergy Synergistic action of Ethambutol and Isoniazid. cluster_cell Mycobacterium tuberculosis EMB Ethambutol (EMB) EtbR EtbR (Transcriptional Repressor) EMB->EtbR binds to inhA_gene inhA gene EtbR->inhA_gene represses transcription InhA_protein InhA Protein inhA_gene->InhA_protein expresses Mycolic_Acid Mycolic Acid Synthesis InhA_protein->Mycolic_Acid catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall is essential for INH Isoniazid (INH) KatG KatG INH->KatG is activated by Activated_INH Activated INH KatG->Activated_INH activates Activated_INH->InhA_protein inhibits

Ethambutol enhances Isoniazid activity via inhA repression.
Potential Synergistic Mechanisms for "this compound"

When evaluating "this compound," it is important to consider its mechanism of action and how it might interact with the pathways targeted by other anti-TB drugs.

  • With Rifampicin: Rifampicin inhibits bacterial DNA-dependent RNA polymerase.[10] A synergistic interaction could occur if "this compound" increases the permeability of the mycobacterial cell wall, allowing for greater intracellular accumulation of rifampicin.

  • With Pyrazinamide: Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, which disrupts membrane potential and inhibits fatty acid synthase I.[5] Synergy could arise if "this compound" inhibits an efflux pump that removes pyrazinoic acid from the cell, or if it targets a compensatory metabolic pathway that is upregulated in response to pyrazinamide.

Conclusion

The experimental designs and protocols detailed in this document provide a robust framework for the preclinical evaluation of "this compound" in combination therapies. A systematic approach, beginning with in vitro screening and progressing to more complex models, is essential for identifying and characterizing synergistic interactions. Understanding the molecular basis of these interactions will further aid in the rational design of novel, more effective treatment regimens for tuberculosis.

References

Application Notes & Protocols for Assessing Anti-TB Agent Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

Agent Profile: Anti-TB Agent 1 (Exemplar: Benzothiazinone, BTZ) Target Profile: Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1)

These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the target engagement of benzothiazinone-class anti-tuberculosis agents with their molecular target, DprE1.

Introduction to DprE1 Inhibition by Benzothiazinones

Benzothiazinones (BTZs) are a potent class of anti-tuberculosis agents that are bactericidal against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. The mechanism of action involves the inhibition of the essential enzyme DprE1.[1][2][3][4] DprE1 is a flavoenzyme crucial for the biosynthesis of the mycobacterial cell wall component, arabinogalactan.[2][5] BTZs act as suicide inhibitors; inside the mycobacterium, the nitro group of the BTZ molecule is reduced by the flavin cofactor of DprE1, leading to the formation of a reactive nitroso species. This intermediate then forms a covalent bond with a cysteine residue (Cys387) in the active site of DprE1, irreversibly inactivating the enzyme.[1] This blockage of the arabinan synthesis pathway disrupts the integrity of the cell wall, leading to cell lysis.

The following protocols describe three distinct methods to confirm and quantify the engagement of BTZ-class agents with their intended target, DprE1, within Mycobacterium tuberculosis.

Quantitative Data Summary

The following tables summarize representative quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) Shift Assay

This assay indirectly assesses target engagement by measuring the change in drug potency in a strain of M. smegmatis that overexpresses the target protein, DprE1. An increase in the MIC value suggests that the drug's primary target is indeed DprE1.[3]

StrainThis compound (BTZ) Concentration (µg/mL)Fold Change in MIC
M. smegmatis (Wild-Type)0.015-
M. smegmatis (DprE1 Overexpression)0.128-fold

Table 2: Cellular Thermal Shift Assay (CETSA) Data

CETSA measures the thermal stabilization of DprE1 upon binding of this compound. The change in the melting temperature (Tm) is indicative of direct target engagement in a cellular context.[6][7]

ConditionMelting Temperature (Tm) of DprE1 (°C)ΔTm (°C)
Vehicle Control (DMSO)48.5-
This compound (10 µM)54.2+5.7

Table 3: In-Gel Fluorescence Intensity

This method uses a fluorescently labeled BTZ analogue to quantify the amount of covalent adduct formed with DprE1. The fluorescence intensity is proportional to the degree of target engagement.

SampleNormalized Fluorescence Intensity (Arbitrary Units)
Wild-Type M. tuberculosis Lysate8500
Cys387Ser Mutant M. tuberculosis Lysate150
Wild-Type Lysate + Unlabeled BTZ (Competitor)980

Experimental Protocols

Protocol 1: In-Gel Fluorescence Assay for Covalent Target Engagement

This protocol utilizes a fluorescently labeled BTZ analogue to directly visualize and quantify the covalent binding to DprE1.

Materials:

  • Fluorescent BTZ analogue (e.g., JN108 or BTZ-TAMRA)[5][8][9][10]

  • M. tuberculosis H37Rv culture

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and electrophoresis apparatus

  • Fluorescence gel scanner (e.g., Typhoon scanner) with appropriate filters (e.g., TAMRA channel: excitation 523 nm/emission 580 nm)[5]

  • Coomassie Brilliant Blue stain

Procedure:

  • Culture and Lysate Preparation:

    • Grow M. tuberculosis to mid-log phase.

    • Harvest cells by centrifugation and wash with PBS.

    • Resuspend the cell pellet in lysis buffer and lyse the cells using a bead beater or sonicator.

    • Clarify the lysate by centrifugation to remove cell debris.

    • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

  • Labeling Reaction:

    • In separate microcentrifuge tubes, incubate 50 µg of the mycobacterial lysate with the fluorescent BTZ analogue at a final concentration of 5 µM.

    • For a competition control, pre-incubate a sample of the lysate with a 100-fold excess of unlabeled BTZ for 30 minutes before adding the fluorescent analogue.

    • Incubate the reactions for 1 hour at 37°C.

  • SDS-PAGE and Fluorescence Imaging:

    • Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

    • Load the samples onto an SDS-PAGE gel and run the electrophoresis until adequate separation is achieved.

    • After electrophoresis, scan the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the fluorophore used.[5]

    • Following fluorescence scanning, stain the gel with Coomassie Brilliant Blue to visualize the total protein loading.

  • Data Analysis:

    • Quantify the fluorescence intensity of the band corresponding to the molecular weight of DprE1 (approximately 50 kDa).

    • Normalize the fluorescence intensity to the total protein loaded in each lane as determined by the Coomassie stain.

    • Compare the fluorescence intensity between the wild-type, mutant (if available), and competition control samples. A significant reduction in fluorescence in the competition and mutant samples confirms specific covalent binding to DprE1.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol assesses target engagement by measuring the increased thermal stability of DprE1 in intact M. tuberculosis cells upon drug binding.[6][7][11][12][13]

Materials:

  • M. tuberculosis H37Rv culture

  • This compound (BTZ)

  • DMSO (vehicle control)

  • PBS

  • Lysis buffer with protease inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermocycler

  • Western blot apparatus and reagents

  • Anti-DprE1 antibody

Procedure:

  • Cell Treatment:

    • Grow M. tuberculosis to mid-log phase.

    • Harvest and resuspend the cells in fresh culture medium.

    • Treat the cells with the desired concentration of this compound (e.g., 10 µM) or an equivalent volume of DMSO for 1 hour at 37°C.

  • Thermal Challenge:

    • Aliquot the treated cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermocycler, followed by a 3-minute incubation at room temperature.[13]

    • Include an unheated control sample.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thawing or sonication.

    • Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes.

    • Carefully transfer the supernatant (soluble fraction) to new tubes.

  • Western Blot Analysis:

    • Normalize the protein concentration of all samples.

    • Resolve the soluble protein fractions by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for DprE1, followed by an appropriate HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and image the results.

  • Data Analysis:

    • Quantify the band intensity for DprE1 at each temperature for both the drug-treated and vehicle-treated samples.

    • Plot the relative band intensity against the temperature to generate melting curves.

    • Determine the melting temperature (Tm), the temperature at which 50% of the protein is denatured, for both conditions. A shift in the Tm to a higher temperature in the drug-treated sample indicates target stabilization and therefore engagement.

Protocol 3: Mass Spectrometry Analysis of Covalent Adduct Formation

This protocol provides definitive evidence of covalent target modification by measuring the mass increase of DprE1 after incubation with the anti-TB agent.[14][15]

Materials:

  • Purified recombinant DprE1 or M. tuberculosis lysate

  • This compound (BTZ)

  • Mass spectrometry-compatible buffer (e.g., ammonium bicarbonate)

  • Liquid chromatography-mass spectrometry (LC-MS) system[15]

Procedure:

  • Incubation:

    • Incubate purified DprE1 (or lysate) with an excess of this compound in a compatible buffer for 1-2 hours at 37°C.

    • Include a control sample with DprE1 and vehicle (DMSO) only.

  • Sample Preparation:

    • Remove excess, unbound drug using a desalting column or buffer exchange.

    • For analysis of the intact protein, the sample can be directly infused or injected into the mass spectrometer.

    • For peptide mapping to identify the specific site of modification, the protein sample should be denatured, reduced, alkylated, and then digested with a protease (e.g., trypsin) overnight.

  • LC-MS Analysis:

    • Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • For intact protein analysis, acquire the mass spectrum and compare the molecular weight of the drug-treated protein with the untreated control.

    • For peptide mapping, separate the digested peptides by liquid chromatography and analyze the eluting peptides by tandem mass spectrometry (MS/MS).

  • Data Analysis:

    • Intact Mass Analysis: Calculate the mass difference between the treated and untreated DprE1. This mass shift should correspond to the molecular weight of the active form of the BTZ agent.

    • Peptide Mapping: Search the MS/MS data against the DprE1 protein sequence. Identify the peptide containing the Cys387 residue and look for a mass modification on this peptide corresponding to the covalent adduction of the drug. The MS/MS fragmentation pattern will confirm the precise site of modification.

Visualizations

G Mechanism of DprE1 Inhibition by Benzothiazinones cluster_DprE1 DprE1 Enzyme cluster_BTZ This compound (BTZ) DprE1_FAD DprE1 (FAD) DprE1_FADH2 DprE1 (FADH2) (Reduced) DprE1_FAD->DprE1_FADH2 Substrate Reduction BTZ BTZ (Nitro) DprE1_FADH2->BTZ Reduces BTZ_Nitroso BTZ (Nitroso) (Reactive Intermediate) BTZ->BTZ_Nitroso Activation DprE1_Cys DprE1 Active Site (Cys387) BTZ_Nitroso->DprE1_Cys Nucleophilic Attack Covalent_Adduct Inactive Covalent Adduct DprE1_Cys->Covalent_Adduct Arabinan_Synthesis Arabinan Synthesis Covalent_Adduct->Arabinan_Synthesis Blocks Cell_Wall Cell Wall Integrity Arabinan_Synthesis->Cell_Wall Maintains Cell_Lysis Cell Lysis Arabinan_Synthesis->Cell_Lysis Disruption leads to

Caption: Mechanism of DprE1 inhibition by this compound (BTZ).

G Workflow for In-Gel Fluorescence Assay Start M. tb Lysate Preparation Incubate Incubate Lysate with Fluorescent BTZ Analogue Start->Incubate Controls Prepare Controls: - Competition (Unlabeled BTZ) - Mutant Lysate (Cys387Ser) Start->Controls SDS_PAGE Separate Proteins by SDS-PAGE Incubate->SDS_PAGE Controls->SDS_PAGE Scan Scan Gel for Fluorescence SDS_PAGE->Scan Stain Stain Gel with Coomassie Blue Scan->Stain Analyze Quantify and Normalize Fluorescence Intensity Stain->Analyze

Caption: Experimental workflow for the in-gel fluorescence assay.

G Workflow for Cellular Thermal Shift Assay (CETSA) Start Treat Intact M. tb Cells (BTZ vs. Vehicle) Heat Heat Aliquots to a Range of Temperatures Start->Heat Lyse Lyse Cells and Separate Soluble vs. Aggregated Proteins Heat->Lyse Western Analyze Soluble Fraction by Western Blot for DprE1 Lyse->Western Plot Plot Protein Abundance vs. Temperature Western->Plot Analyze Determine Melting Temp (Tm) and Calculate ΔTm Plot->Analyze

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

References

Application Note: Formulation of Rifampicin-Loaded Solid Lipid Nanoparticles for Enhanced Oral Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Rifampicin is a cornerstone of first-line anti-tuberculosis therapy.[1][2] However, its clinical efficacy is often hampered by poor and variable oral bioavailability, a short biological half-life, and a propensity for pH-dependent degradation in the stomach.[2][3][4] Furthermore, concentration-dependent autoinduction of its metabolism can lead to decreased bioavailability with repeated dosing.[2][5] To overcome these limitations, advanced drug delivery systems are being explored. Solid lipid nanoparticles (SLNs) have emerged as a promising platform for the oral delivery of lipophilic drugs like Rifampicin.[3][4] SLNs can protect the drug from the harsh environment of the gastrointestinal tract, facilitate its absorption, and offer a sustained-release profile, thereby improving its therapeutic outcome and patient compliance.[1][6][7] This application note details the formulation, characterization, and in vivo evaluation of Rifampicin-loaded SLNs for enhanced bioavailability.

Data Presentation

The following tables summarize the key quantitative data from studies on Rifampicin-loaded SLN formulations.

Table 1: Physicochemical Characterization of Rifampicin-Loaded SLNs

ParameterValueReference
Average Particle Size130.0 ± 22.6 nm[8]
Polydispersity Index (PDI)0.420[9]
Zeta Potential-3.5 ± 0.8 mV[8]
Entrapment Efficiency~67% - 84.12%[3][8]
Drug Loading~15.68%[3]

Table 2: In Vivo Pharmacokinetic Parameters of Rifampicin and Rifampicin-Loaded SLNs in Wistar Rats

ParameterFree RifampicinRifampicin-Loaded SLNsFold IncreaseReference
Cmax (µg/mL)--6.6[8]
AUC0-∞ (µg·h/mL)--8.14[8]
Relative Bioavailability--2.33 - 8.14[8][9]
Tmax (h)5.673.3-[10]
TMIC (>0.2 µg/mL) (h)-1202.5[8]

Experimental Protocols

Herein are detailed methodologies for the key experiments involved in the development and evaluation of Rifampicin-loaded SLNs.

1. Preparation of Rifampicin-Loaded Solid Lipid Nanoparticles (SLNs) by High-Pressure Homogenization

This protocol is based on the high-pressure homogenization technique, a robust and scalable method for producing SLNs.

  • Materials: Rifampicin, a solid lipid (e.g., Compritol® 888 ATO, cetyl palmitate), a surfactant (e.g., Poloxamer 188, Tween® 80), and purified water.

  • Procedure:

    • Melt the solid lipid by heating it to 5-10°C above its melting point.

    • Disperse the Rifampicin in the molten lipid.

    • Dissolve the surfactant in purified water and heat it to the same temperature as the lipid phase to create the aqueous phase.

    • Add the hot aqueous phase to the molten lipid phase under high-speed stirring to form a coarse pre-emulsion.

    • Homogenize the pre-emulsion using a high-pressure homogenizer at an optimized pressure and number of cycles.

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

    • The SLN dispersion can be freeze-dried for long-term storage by adding a cryoprotectant.

2. Characterization of Rifampicin-Loaded SLNs

  • Particle Size, Polydispersity Index (PDI), and Zeta Potential:

    • Dilute the SLN dispersion with purified water.

    • Analyze the sample using Dynamic Light Scattering (DLS) for particle size and PDI.

    • Measure the zeta potential using the same instrument to assess the surface charge and stability of the nanoparticles.

  • Entrapment Efficiency (%EE) and Drug Loading (%DL):

    • Separate the unencapsulated Rifampicin from the SLNs by ultracentrifugation.

    • Quantify the amount of free drug in the supernatant using a validated analytical method such as HPLC-UV at 254 nm.[11]

    • Calculate the %EE and %DL using the following equations:

      • %EE = [(Total Drug - Free Drug) / Total Drug] x 100

      • %DL = [(Total Drug - Free Drug) / Total Lipid Weight] x 100

3. In Vitro Drug Release Study

This study evaluates the release profile of Rifampicin from the SLNs.

  • Procedure:

    • Place a known amount of the Rifampicin-loaded SLN dispersion in a dialysis bag.

    • Suspend the dialysis bag in a release medium (e.g., phosphate buffer pH 7.4) maintained at 37°C with constant stirring.

    • At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

    • Analyze the amount of Rifampicin released in the collected samples by HPLC-UV.

    • The release data can be fitted to various kinetic models (e.g., Higuchi, Weibull) to understand the release mechanism.[1][3]

4. In Vivo Pharmacokinetic Study in an Animal Model (Wistar Rats)

This study assesses the oral bioavailability of the formulated Rifampicin.

  • Procedure:

    • Fast the animals overnight with free access to water.

    • Administer a single oral dose of the Rifampicin-loaded SLN dispersion or free Rifampicin suspension to different groups of rats.[8]

    • At specified time points, collect blood samples from the retro-orbital plexus or tail vein into heparinized tubes.

    • Separate the plasma by centrifugation and store at -80°C until analysis.

    • Extract Rifampicin from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

    • Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software. The relative bioavailability of the SLN formulation is calculated as (AUC_SLN / AUC_Free Drug) x 100.

5. Caco-2 Cell Permeability Assay

This in vitro assay is used to predict the intestinal absorption of the drug formulation.

  • Procedure:

    • Culture Caco-2 cells on semi-permeable Transwell® inserts for approximately 21 days to allow them to differentiate and form a confluent monolayer.[12]

    • Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).[12]

    • For apical to basolateral (A-B) transport studies, add the Rifampicin formulation to the apical (donor) chamber and fresh buffer to the basolateral (receiver) chamber.

    • Incubate the plates at 37°C.

    • At defined time intervals, take samples from the basolateral chamber and analyze the concentration of Rifampicin.

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C0 is the initial drug concentration in the donor chamber.[12]

Visualizations

experimental_workflow cluster_formulation Formulation & Optimization cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation prep Preparation of RIF-SLNs (High-Pressure Homogenization) opt Optimization of Formulation (e.g., Box-Behnken Design) prep->opt size_zeta Particle Size & Zeta Potential (DLS) opt->size_zeta ee_dl Entrapment Efficiency & Drug Loading opt->ee_dl morphology Morphology (SEM/TEM) opt->morphology thermal Thermal Analysis (DSC) opt->thermal crystallinity Crystallinity (XRD) opt->crystallinity release In Vitro Drug Release size_zeta->release ee_dl->release pk_study Pharmacokinetic Study (Rats) release->pk_study permeability Caco-2 Permeability Assay permeability->pk_study safety Toxicity Studies pk_study->safety

Experimental workflow for developing and evaluating Rifampicin-loaded SLNs.

logical_relationship cluster_problem Challenges with Conventional Rifampicin cluster_solution RIF-Loaded SLN Formulation cluster_advantages Advantages of SLN Formulation p1 Poor Oral Bioavailability sln Solid Lipid Nanoparticle (SLN) Formulation p1->sln addresses p2 Degradation in Gastric pH p2->sln addresses p3 Short Half-life p3->sln addresses p4 Adverse Effects p4->sln addresses a1 Enhanced Bioavailability sln->a1 leads to a2 Protection from Degradation sln->a2 leads to a3 Sustained Drug Release sln->a3 leads to a4 Reduced Dosing Frequency & Potential for Lower Toxicity sln->a4 leads to

Advantages of SLN formulation for Rifampicin delivery.

The formulation of Rifampicin into solid lipid nanoparticles presents a viable strategy to overcome the challenges associated with its conventional oral administration. The SLN formulation significantly enhances the bioavailability of Rifampicin, provides a sustained-release profile, and protects the drug from degradation.[3][4][8] These improvements could lead to a reduction in the required dose and dosing frequency, potentially lowering the risk of dose-related side effects such as hepatotoxicity.[8] The detailed protocols and characterization data provided in this application note serve as a valuable resource for researchers and drug development professionals working on advanced delivery systems for anti-TB agents.

References

Application Notes and Protocols: Evaluating "Anti-TB Agent 1" in Macrophage Infection Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tuberculosis (TB), caused by the intracellular pathogen Mycobacterium tuberculosis (Mtb), remains a significant global health threat. Macrophages are the primary host cells for Mtb, making them a crucial battleground in the host-pathogen interaction.[1] Consequently, in vitro macrophage infection models are indispensable tools for the discovery and preclinical evaluation of new anti-tuberculosis agents.[2][3][4][5] These models allow for the assessment of a compound's ability to kill intracellular mycobacteria, a critical characteristic for an effective anti-TB drug.[6] Furthermore, they provide a platform to study the impact of the compound on the host immune response, a factor that can significantly influence treatment outcomes.

This document provides a detailed methodology for evaluating a novel anti-tuberculosis compound, designated "Anti-TB Agent 1," using a human THP-1 macrophage infection model.[1] The protocols outlined below cover the determination of the agent's intracellular efficacy, its cytotoxicity to host cells, and its effect on the macrophage cytokine response.

Key Experimental Assays

The evaluation of "this compound" will be based on a series of key in vitro experiments:

  • Determination of Minimum Inhibitory Concentration (MIC) against extracellular Mtb: This initial screen determines the lowest concentration of the agent that inhibits the visible growth of Mtb in a cell-free culture.

  • Intracellular Efficacy Assay: This core assay measures the ability of "this compound" to reduce the number of viable Mtb within infected macrophages.[7][8][9]

  • Macrophage Cytotoxicity Assay: This experiment assesses the toxicity of "this compound" to the host macrophage cells to ensure that the observed anti-mycobacterial effect is not due to killing the host cells.[10][11]

  • Cytokine Profiling Assay: This assay measures the production of key pro- and anti-inflammatory cytokines by infected macrophages in the presence of "this compound" to evaluate its immunomodulatory effects.[12][13][14]

Data Presentation

The quantitative data from these experiments should be summarized in the following tables for clear comparison and interpretation.

Table 1: In Vitro Activity of this compound

CompoundMIC against Mtb H37Rv (μg/mL)IC50 in THP-1 Macrophages (μg/mL)
This compound
Isoniazid (Control)
Rifampicin (Control)

Table 2: Cytotoxicity of this compound

CompoundCC50 on THP-1 Macrophages (μg/mL)Selectivity Index (SI = CC50/IC50)
This compound
Isoniazid (Control)
Rifampicin (Control)

Table 3: Cytokine Profile of Mtb-Infected THP-1 Macrophages Treated with this compound

TreatmentTNF-α (pg/mL)IL-1β (pg/mL)IL-6 (pg/mL)IL-10 (pg/mL)
Uninfected Control
Mtb Infected (Untreated)
Mtb + this compound
Mtb + Isoniazid

Experimental Protocols

Materials and Reagents
  • Cell Line: Human monocytic cell line THP-1 (ATCC TIB-202).

  • Mycobacterium: Mycobacterium tuberculosis H37Rv (ATCC 27294).

  • Reagents:

    • RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, L-Glutamine.

    • Phorbol 12-myristate 13-acetate (PMA).

    • Middlebrook 7H9 broth and 7H11 agar, supplemented with OADC (oleic acid, albumin, dextrose, catalase).

    • Triton X-100.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • DMSO (Dimethyl sulfoxide).

    • Phosphate Buffered Saline (PBS).

    • Human TNF-α, IL-1β, IL-6, and IL-10 ELISA kits.

  • Equipment:

    • Biosafety Level 3 (BSL-3) laboratory for handling Mtb.

    • Cell culture incubator (37°C, 5% CO2).

    • Microplate reader.

    • Microscope.

    • Centrifuge.

    • 96-well and 24-well tissue culture plates.

Experimental Workflow

The overall experimental workflow for evaluating "this compound" is depicted below.

G cluster_prep Preparation cluster_infection Infection & Treatment cluster_assays Assays prep_mtb Prepare Mtb H37Rv Culture infect Infect Differentiated THP-1 Cells with Mtb prep_mtb->infect prep_thp1 Culture and Differentiate THP-1 Cells with PMA prep_thp1->infect wash Wash to Remove Extracellular Bacteria infect->wash treat Treat with this compound wash->treat cfu Intracellular CFU Enumeration treat->cfu mtt Macrophage Cytotoxicity Assay (MTT) treat->mtt elisa Cytokine Profiling (ELISA) treat->elisa

Experimental workflow for evaluating this compound.
Detailed Protocols

3.1. Preparation of Mtb H37Rv Culture
  • Inoculate M. tuberculosis H37Rv from a frozen stock into 10 mL of Middlebrook 7H9 broth supplemented with OADC.

  • Incubate the culture at 37°C with gentle shaking for 7-10 days until it reaches the mid-logarithmic growth phase (OD600 of 0.6-0.8).

  • Before infection, declump the bacterial suspension by passing it through a 27-gauge needle 5-10 times.

  • Prepare a single-cell suspension of Mtb in RPMI-1640 medium without antibiotics.

3.2. THP-1 Cell Culture and Differentiation
  • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS, 2 mM L-glutamine, and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • To differentiate monocytes into macrophage-like cells, seed THP-1 cells into 96-well or 24-well plates at a density of 1 x 10^5 cells/well.

  • Add Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 ng/mL.[15]

  • Incubate for 48-72 hours to allow for differentiation into adherent macrophages.

  • After differentiation, wash the cells with fresh, pre-warmed RPMI-1640 medium without PMA and incubate for a further 24 hours before infection.

3.3. Intracellular Efficacy Assay
  • Infect the differentiated THP-1 macrophages with the Mtb H37Rv suspension at a Multiplicity of Infection (MOI) of 10:1 (bacteria to macrophage ratio).[15]

  • Incubate for 4 hours at 37°C to allow for phagocytosis.[16]

  • After the incubation period, remove the supernatant and wash the cells three times with pre-warmed PBS to remove extracellular bacteria.[16]

  • Add fresh RPMI-1640 medium containing serial dilutions of "this compound". Include untreated infected cells and cells treated with known anti-TB drugs (e.g., isoniazid, rifampicin) as controls.

  • Incubate the plates for 72 hours at 37°C and 5% CO2.

  • To determine the intracellular bacterial load, lyse the macrophages with 0.1% Triton X-100 in PBS for 10 minutes.[17]

  • Serially dilute the lysates in PBS containing 0.05% Tween 80 and plate on Middlebrook 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks and count the Colony Forming Units (CFUs).[16]

  • The percentage of bacterial inhibition is calculated relative to the untreated control. The IC50 is the concentration of the agent that reduces bacterial viability by 50%.

3.4. Macrophage Cytotoxicity Assay (MTT Assay)
  • Seed and differentiate THP-1 cells in a 96-well plate as described in section 3.2.

  • Add serial dilutions of "this compound" to the wells. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

  • Incubate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the supernatant and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the untreated control. The CC50 is the concentration of the agent that reduces cell viability by 50%.[11]

3.5. Cytokine Profiling Assay
  • Infect differentiated THP-1 macrophages with Mtb H37Rv and treat with "this compound" as described in section 3.3.

  • After 24 hours of treatment, collect the cell culture supernatants.

  • Centrifuge the supernatants to remove any cellular debris.

  • Measure the concentrations of TNF-α, IL-1β, IL-6, and IL-10 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Signaling Pathways

Macrophage Response to Mtb Infection

Upon infection with M. tuberculosis, macrophages initiate a complex signaling cascade aimed at controlling the pathogen. This involves pathogen recognition, phagocytosis, and the production of cytokines and chemokines to orchestrate an immune response.

G Mtb M. tuberculosis Macrophage Macrophage Mtb->Macrophage Infection PhagoLysis Phagolysosome Maturation Mtb->PhagoLysis Blocks Maturation PRR Pattern Recognition Receptors (e.g., TLRs) Macrophage->PRR Recognition Phagosome Phagosome Formation PRR->Phagosome NFkB NF-κB Activation PRR->NFkB Phagosome->PhagoLysis Mtb_Survival Mtb Survival & Replication PhagoLysis->Mtb_Survival Inhibition Apoptosis Macrophage Apoptosis PhagoLysis->Apoptosis Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NFkB->Cytokines Cytokines->Apoptosis

Macrophage response to Mtb infection.
Potential Impact of this compound

"this compound" can exert its effect through direct bactericidal/bacteriostatic activity and/or by modulating the host immune response. The following diagram illustrates these potential mechanisms.

G AntiTB1 This compound Mtb_Replication Mtb Replication AntiTB1->Mtb_Replication Direct Inhibition Macrophage_Activation Macrophage Activation AntiTB1->Macrophage_Activation Modulation Cytokine_Mod Cytokine Modulation Macrophage_Activation->Cytokine_Mod Bacterial_Killing Enhanced Bacterial Killing Macrophage_Activation->Bacterial_Killing Reduced_Pathology Reduced Inflammation/ Tissue Damage Cytokine_Mod->Reduced_Pathology Bacterial_Killing->Reduced_Pathology

Potential mechanisms of action for this compound.

Conclusion

The methodologies described in this document provide a robust framework for the initial in vitro evaluation of "this compound". By systematically assessing its intracellular efficacy, host cell cytotoxicity, and immunomodulatory properties, researchers can gain valuable insights into its potential as a novel therapeutic agent for tuberculosis. The data generated from these protocols will be crucial for making informed decisions regarding the further development of this compound.

References

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Practical Guide to Using Pretomanid in the Laboratory

Introduction

Pretomanid, formerly known as PA-824, is a novel nitroimidazooxazine antimycobacterial agent. It is a critical component of combination therapies for multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). This document provides a practical guide for the laboratory use of Pretomanid, including its mechanism of action, quantitative data on its efficacy and cytotoxicity, and detailed protocols for key in vitro and in vivo experiments.

Mechanism of Action

Pretomanid is a prodrug that requires activation within Mycobacterium tuberculosis (Mtb). Its dual mechanism of action targets both replicating and non-replicating (dormant) mycobacteria.

  • Action against Replicating Mtb: In an aerobic environment, Pretomanid is activated by the deazaflavin-dependent nitroreductase (Ddn) enzyme, which utilizes the reduced form of the cofactor F420 (F420H2). This activation leads to the inhibition of mycolic acid biosynthesis, a crucial component of the mycobacterial cell wall. Specifically, a reactive metabolite of Pretomanid attacks the enzyme DprE2, which is essential for the synthesis of arabinogalactan, a scaffold for mycolic acids.[1][2][3] This disruption of cell wall synthesis is bactericidal to actively replicating bacteria.[2][3]

  • Action against Non-Replicating Mtb: Under anaerobic conditions, characteristic of dormant bacilli within granulomas, the activation of Pretomanid by Ddn leads to the release of reactive nitrogen species, including nitric oxide (NO).[3][4][[“]] These reactive species act as respiratory poisons, disrupting cellular respiration and leading to cell death.[3][4]

The biosynthesis of the F420 cofactor, which is essential for Pretomanid's activation, is carried out by a group of enzymes including FbiA, FbiB, and FbiC. The regeneration of the reduced form, F420H2, is catalyzed by the F420-dependent glucose-6-phosphate dehydrogenase (Fgd1).[3] Mutations in the genes encoding these enzymes (ddn, fgd1, fbiA, fbiB, fbiC) can confer resistance to Pretomanid.[3]

Quantitative Data

The following tables summarize the in vitro activity and cytotoxicity of Pretomanid.

Table 1: Minimum Inhibitory Concentration (MIC) of Pretomanid against Mycobacterium tuberculosis

Mtb Strain / LineageMIC Range (µg/mL)Notes
Drug-Susceptible (DS-TB)0.005 - 0.48General range for susceptible isolates.[1]
Monoresistant0.005 - 0.48Activity is largely unaffected by resistance to other drugs.[1]
Multidrug-Resistant (MDR-TB)0.005 - 0.48Activity is maintained against MDR strains.[1]
Extensively Drug-Resistant (XDR-TB)0.005 - 0.48Effective against XDR isolates.[1]
H37Rv (Reference Strain)0.06 - 0.25Quality control range in MGIT system.
Lineage 1Higher MICs (up to 2 mg/L)Intrinsically less susceptible.
Resistant Mutants≥ 16High-level resistance observed.

Table 2: Cytotoxicity of Pretomanid against Mammalian Cells

Cell LineAssayIC50 (µM)Notes
VERO (Monkey Kidney Epithelial)Cell Viability Assay>200Low cytotoxicity observed after 72 hours of exposure.[1]
hERG (Human channel)Electrophysiology~17 - 20Weak inhibitor of the hERG channel in a protein-free medium.[6]
KCNQ1/minK (Human channel)Electrophysiology23Inhibition of the slow component of the delayed rectifier potassium current.[6]
Peak Sodium ChannelsElectrophysiology29Inhibition of peak sodium currents.[6]

Experimental Protocols

Here are detailed protocols for essential laboratory assays involving Pretomanid.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution

This protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for M. tuberculosis.

Materials:

  • Mycobacterium tuberculosis strains (test strains and H37Rv ATCC 27294 as a quality control)

  • Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.2% glycerol

  • Pretomanid stock solution (dissolved in DMSO)

  • Sterile 96-well U-bottom microtiter plates

  • Sterile glass beads

  • Sterile distilled water or saline with 0.05% Tween 80

  • McFarland 0.5 turbidity standard

  • Incubator at 37°C

  • Inverted mirror for reading plates

Procedure:

  • Inoculum Preparation:

    • From a fresh culture of Mtb on solid medium, collect colonies and transfer to a tube containing sterile glass beads and a small volume of sterile water or saline-Tween 80.

    • Vortex for 1-2 minutes to create a homogenous suspension.

    • Allow heavy particles to settle for 30 minutes.

    • Adjust the turbidity of the supernatant to match a 0.5 McFarland standard.

    • Prepare a 1:100 dilution of this suspension in Middlebrook 7H9 broth. This will be your final inoculum.

  • Plate Preparation:

    • Prepare serial two-fold dilutions of Pretomanid in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test is 0.015 to 8 µg/mL.

    • Include a drug-free well for a growth control (GC) and a well with uninoculated broth for a sterility control.

  • Inoculation:

    • Add 100 µL of the final inoculum to each well containing the drug dilutions and the growth control well. The final volume in these wells will be 200 µL.

  • Incubation:

    • Seal the plate with a breathable sealant and incubate at 37°C.

    • Read the plates on days 7, 10, 14, and 21.

  • Reading and Interpretation:

    • Using an inverted mirror, observe for bacterial growth (a button at the bottom of the well).

    • The MIC is the lowest concentration of Pretomanid that completely inhibits visible growth.

    • The growth control well should show visible growth, and the sterility control well should remain clear. The MIC for the H37Rv control strain should fall within the established quality control range.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol describes the determination of Pretomanid's cytotoxicity in a mammalian cell line (e.g., A549 human lung adenocarcinoma or HepG2 human liver cancer cells).

Materials:

  • Mammalian cell line (e.g., A549 or HepG2)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pretomanid stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow the cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of Pretomanid in complete medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of Pretomanid.

    • Include wells with medium and DMSO (vehicle control) and wells with medium only (blank).

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to convert the MTT into formazan crystals.

    • After this incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells by pipetting up and down.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at a wavelength of 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value (the concentration of the drug that inhibits 50% of cell growth).

Protocol 3: In Vivo Efficacy in a Murine Model of Tuberculosis

This protocol outlines a general procedure for assessing the in vivo efficacy of Pretomanid in BALB/c mice.

Materials:

  • BALB/c mice (female, 6-8 weeks old)

  • Mycobacterium tuberculosis H37Rv

  • Aerosol exposure chamber

  • Pretomanid formulation for oral gavage (e.g., in 0.5% carboxymethylcellulose)

  • Middlebrook 7H11 agar plates supplemented with OADC

  • Sterile PBS with 0.05% Tween 80

  • Tissue homogenizer

Procedure:

  • Aerosol Infection:

    • Infect the mice with a low-dose aerosol of M. tuberculosis H37Rv to deliver approximately 100-200 bacilli to the lungs.

    • At day 1 post-infection, sacrifice a small cohort of mice to determine the initial bacterial implantation in the lungs.

  • Treatment:

    • Allow the infection to establish for a period of time (e.g., 14-21 days).

    • Initiate treatment with Pretomanid, typically administered once daily by oral gavage. A common dose for efficacy studies is 100 mg/kg.

    • Include a control group of infected mice that receive the vehicle only.

    • Treat the mice for a specified duration (e.g., 4 or 8 weeks).

  • Assessment of Bacterial Load:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically remove the lungs and spleen.

    • Homogenize the organs in sterile PBS with 0.05% Tween 80.

    • Prepare serial dilutions of the homogenates and plate them on Middlebrook 7H11 agar plates.

    • Incubate the plates at 37°C for 3-4 weeks.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on the plates to determine the bacterial load in the lungs and spleen.

    • Compare the CFU counts between the Pretomanid-treated group and the vehicle control group to determine the reduction in bacterial load.

Visualizations

Pretomanid_Mechanism_of_Action cluster_activation Prodrug Activation cluster_effects Downstream Effects Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid_prodrug->Ddn Activated_Pretomanid Activated Pretomanid Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Inhibition RNS_Generation Generation of Reactive Nitrogen Species (RNS) Activated_Pretomanid->RNS_Generation Ddn->Activated_Pretomanid F420 F420 (Oxidized Cofactor) Ddn->F420 F420H2 F420H2 (Reduced Cofactor) F420H2->Ddn Fgd1 Fgd1 F420->Fgd1 Fgd1->F420H2 Phosphogluconolactone 6-Phosphogluconolactone Fgd1->Phosphogluconolactone G6P Glucose-6-Phosphate G6P->Fgd1 Replicating_Mtb Replicating Mtb (Aerobic) Mycolic_Acid_Inhibition->Replicating_Mtb NonReplicating_Mtb Non-Replicating Mtb (Anaerobic) RNS_Generation->NonReplicating_Mtb Cell_Wall_Disruption Cell Wall Disruption Replicating_Mtb->Cell_Wall_Disruption Respiratory_Poisoning Respiratory Poisoning NonReplicating_Mtb->Respiratory_Poisoning Bactericidal_Effect1 Bactericidal Effect Cell_Wall_Disruption->Bactericidal_Effect1 Bactericidal_Effect2 Bactericidal Effect Respiratory_Poisoning->Bactericidal_Effect2

Caption: Mechanism of action of Pretomanid.

MIC_Workflow start Start prep_inoculum Prepare Mtb Inoculum (0.5 McFarland, then 1:100 dilution) start->prep_inoculum inoculate Inoculate Plate with Mtb Suspension prep_inoculum->inoculate prep_plate Prepare Serial Dilutions of Pretomanid in 96-well plate prep_plate->inoculate incubate Incubate at 37°C inoculate->incubate read_plate Read Plate at Days 7, 10, 14, 21 incubate->read_plate determine_mic Determine MIC (Lowest concentration with no visible growth) read_plate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination.

References

Troubleshooting & Optimization

overcoming poor solubility of "anti-TB agent 1" in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor aqueous solubility of "anti-TB agent 1". The information is based on established methods for enhancing the solubility of poorly water-soluble drugs, particularly those used in tuberculosis treatment.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the poor aqueous solubility of this compound?

A1: The poor aqueous solubility of many anti-tuberculosis agents stems from two main physicochemical properties: high crystalline lattice energy and high lipophilicity (a tendency to dissolve in fats, oils, and non-polar solvents).[1] For a compound to dissolve, solvent molecules must overcome the energy that holds the drug molecules together in a solid, crystalline state. Additionally, many potent anti-TB compounds are large, complex molecules that are highly lipophilic, making them inherently resistant to dissolving in water.[2]

Q2: My stock solution of this compound, prepared in an organic solvent and diluted in an aqueous buffer, is showing precipitation. What is the likely cause and what can I do?

A2: This is a common issue known as precipitation upon dilution. It occurs when a drug, dissolved in a high concentration in a water-miscible organic solvent (like DMSO or ethanol), is introduced into an aqueous buffer where its solubility is much lower. The organic solvent disperses, leaving the drug in a supersaturated state in the aqueous medium, which then precipitates out of the solution.[3][4]

To address this, consider the following:

  • Decrease the initial concentration: Lowering the concentration of your stock solution may prevent the final concentration in the aqueous buffer from exceeding the solubility limit.

  • Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a certain percentage of a water-miscible co-solvent (e.g., ethanol, propylene glycol) to maintain solubility.[5][6]

  • Incorporate solubilizing excipients: Add surfactants or cyclodextrins to the aqueous buffer before adding the drug stock solution to help keep the drug in solution.[7][8]

Q3: How does pH affect the solubility of this compound?

A3: The effect of pH on solubility is critical, especially for weakly acidic or basic compounds. The solubility of these drugs can change dramatically with pH because their ionization state changes.[9]

  • Weakly Basic Drugs: Become more soluble in acidic conditions (low pH) where they are protonated and form a more soluble salt.

  • Weakly Acidic Drugs: Become more soluble in alkaline conditions (high pH) where they are deprotonated and form a more soluble salt.

It is crucial to determine the pKa of this compound to predict its solubility profile across the physiological pH range of the gastrointestinal tract (pH 1.2 to 6.8). Some anti-TB drugs, like pyrazinamide, show increased activity in acidic environments, which can be a key consideration for formulation.[10][11]

Q4: What are the most common formulation strategies to enhance the aqueous solubility of this compound?

A4: A variety of techniques can be employed, often categorized into physical and chemical modifications.[6][12] The most prevalent and successful strategies include:

  • Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area-to-volume ratio of the drug, which can improve the dissolution rate.[1][12][13]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in its amorphous (non-crystalline) state within a polymer matrix can significantly increase its apparent solubility and dissolution rate.[13][14][15] This is one of the most powerful and widely used methods.[1]

  • Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and facilitate absorption.[13][16][17]

  • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule within a more soluble shell.[8][9][18]

Troubleshooting Guides

Guide 1: Investigating Precipitation in Aqueous Solutions

If you are observing precipitation of this compound during your experiments, follow this workflow to diagnose and resolve the issue.

G start Precipitation Observed check_conc Is the final concentration below the known aqueous solubility limit? start->check_conc reduce_conc Action: Reduce concentration or use a solubilization technique. check_conc->reduce_conc No check_ph Is the buffer pH appropriate for the drug's pKa? check_conc->check_ph Yes end Solution Stable reduce_conc->end adjust_ph Action: Adjust buffer pH to favor the ionized (more soluble) form. check_ph->adjust_ph No check_time Did precipitation occur over time? check_ph->check_time Yes adjust_ph->end add_inhibitor Issue: Crystallization from supersaturated solution. Action: Add precipitation inhibitors (e.g., HPMC). check_time->add_inhibitor Yes check_solvent Issue: Insufficient co-solvent or surfactant. Action: Increase solubilizer concentration. check_time->check_solvent No add_inhibitor->end check_solvent->end

Caption: Troubleshooting workflow for precipitation issues.

Guide 2: Selecting a Solubility Enhancement Strategy

Choosing the right strategy depends on the physicochemical properties of this compound and the desired formulation characteristics. This decision tree can guide your selection process.

G start Start: Poorly Soluble This compound check_lipophilicity Is the drug highly lipophilic (LogP > 3)? start->check_lipophilicity lipid_formulation Consider Lipid-Based Formulations (SEDDS, Nanoemulsions) check_lipophilicity->lipid_formulation Yes check_thermal_stability Is the drug thermally stable? check_lipophilicity->check_thermal_stability No complexation Consider Complexation (Cyclodextrins) lipid_formulation->complexation solid_dispersion Consider Amorphous Solid Dispersions (Spray Drying, HME) check_thermal_stability->solid_dispersion Yes particle_size Consider Particle Size Reduction (Nanosuspension) check_thermal_stability->particle_size No solid_dispersion->complexation particle_size->complexation

Caption: Decision tree for selecting a solubility enhancement strategy.

Data Presentation

Table 1: Solubility of "this compound" in Various Solvents

This table provides example solubility data for a hypothetical poorly soluble anti-TB agent, similar to bedaquiline, to guide solvent selection. Actual values must be determined experimentally.

Solvent/MediumCategorySolubility (µg/mL)Notes
Water (pH 7.0)Aqueous Buffer< 1Practically insoluble[19]
Phosphate Buffer (pH 6.8)Aqueous Buffer< 1Poor solubility in intestinal pH.
0.1 N HCl (pH 1.2)Aqueous Buffer5 - 10Slightly improved solubility in acidic pH.
EthanolOrganic Solvent> 10,000Freely soluble.
DMSOOrganic Solvent> 10,000Freely soluble.
Caprylic AcidOil/Lipid~6,000High solubility in certain lipids, useful for SEDDS.[20]
Olive OilOil/Lipid~3,500Good solubility, suitable for lipid formulations.
Table 2: Comparison of Common Solubility Enhancement Techniques
TechniqueMechanismAdvantagesDisadvantages
Micronization/Nanonization Increases surface area.[1][12]Simple, widely applicable.May not be sufficient for very low solubility; potential for particle aggregation.
Amorphous Solid Dispersion Prevents crystallization, maintains high energy state.[3][14]Significant increase in apparent solubility and dissolution.[21]Potential for recrystallization during storage; requires specific polymers.
Lipid-Based Systems (SEDDS) Drug is dissolved in a lipid/surfactant mixture.[13][17]Enhances solubility and can improve absorption via lymphatic pathway.[16]Can be complex to formulate; potential for drug precipitation upon digestion.
Cyclodextrin Complexation Encapsulates drug in a soluble host-guest complex.[18][22]High efficiency for certain molecules; can improve stability.Limited by stoichiometry and size of the drug molecule; can be costly.

Experimental Protocols

Protocol 1: Determination of Equilibrium (Thermodynamic) Solubility using the Shake-Flask Method

This is the gold standard method for determining the true thermodynamic solubility of a compound.[23][24]

Materials:

  • This compound (solid powder)

  • Selected solvent (e.g., phosphate buffered saline, pH 7.4)

  • Scintillation vials or glass test tubes

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical method for quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of solid this compound to a vial. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient time to reach equilibrium. This can range from 24 to 72 hours. It is advisable to test multiple time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached.[24]

  • After incubation, remove the vials and let them stand to allow undissolved solid to sediment.

  • Carefully withdraw an aliquot from the supernatant. Immediately filter the aliquot using a syringe filter to remove any remaining solid particles.

  • Dilute the filtered sample with an appropriate solvent to a concentration within the quantifiable range of your analytical method.

  • Analyze the sample concentration using a validated HPLC-UV or similar method.

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of a Solid Dispersion using the Solvent Evaporation Method

This protocol describes a common lab-scale method for producing an amorphous solid dispersion.[14][21]

Materials:

  • This compound

  • A suitable polymer (e.g., Polyvinylpyrrolidone (PVP) K-30, Soluplus®)

  • A common volatile solvent in which both drug and polymer are soluble (e.g., methanol, acetone)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum oven

Procedure:

  • Determine the desired drug-to-polymer ratio (e.g., 1:4 w/w).

  • Accurately weigh and dissolve the required amounts of this compound and the selected polymer in a minimal amount of the common solvent in a round-bottom flask.

  • Ensure complete dissolution by gentle swirling or sonication.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C). Continue until a thin, dry film is formed on the inner surface of the flask.

  • Further dry the solid dispersion in a vacuum oven at a controlled temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask and gently grind it into a fine powder using a mortar and pestle.

  • Store the resulting powder in a desiccator to protect it from moisture, which can induce recrystallization.

  • Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug.

G cluster_core Hydrophobic Core cluster_shell Hydrophilic Shell drug This compound (Poorly Soluble) surfactant_tail Hydrophobic Tails drug->surfactant_tail Encapsulated by micelle Micelle in Aqueous Solution surfactant_head Hydrophilic Heads surfactant_tail->surfactant_head Attached to water Water (Aqueous Solution) micelle->water Dispersed in

Caption: Mechanism of micellar solubilization.

References

Technical Support Center: Mitigating Cytotoxicity of Anti-TB Agent 1 (Isoniazid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address cytotoxicity issues encountered when working with "Anti-TB Agent 1" (a proxy for the well-known anti-tuberculosis drug, Isoniazid) in mammalian cell lines.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" (Isoniazid) and its primary mechanism of action?

A1: "this compound," or Isoniazid (INH), is a primary antibiotic used in the treatment and prophylaxis of tuberculosis (TB).[1][2] Its main therapeutic effect is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[1]

Q2: Why does Isoniazid exhibit cytotoxicity in mammalian cell lines?

A2: Isoniazid's cytotoxicity is not caused by the drug itself but by its metabolic byproducts.[1][3][4] In the liver, INH is metabolized into reactive metabolites like hydrazine and acetylhydrazine.[1][2] These metabolites can cause:

  • Oxidative Stress: Generation of reactive oxygen species (ROS) that damage cellular components.[5]

  • Mitochondrial Dysfunction: Disruption of the mitochondrial membrane potential, leading to impaired cellular energy production.[6][7]

  • Apoptosis: Induction of programmed cell death, characterized by DNA fragmentation and caspase activation.[5][6][7]

Q3: What are the visible signs of cytotoxicity in a cell culture experiment?

A3: Common indicators of cytotoxicity include a reduction in the number of viable cells, changes in cell morphology (e.g., rounding, detachment from the culture plate), and the presence of cellular debris from lysed cells. Assays can quantitatively measure these effects by assessing membrane integrity or metabolic activity.[8][9]

Q4: What is an IC50 value and why is it important for cytotoxicity studies?

A4: The half-maximal inhibitory concentration (IC50) is a quantitative measure that indicates the concentration of a drug required to inhibit a biological process, such as cell growth, by 50%.[10] In toxicology studies, it is a standard measure of a compound's cytotoxicity. A lower IC50 value indicates higher cytotoxic potency. For instance, studies have determined the IC50 of Isoniazid and its derivatives in various cell lines, such as the human liver cancer cell line HepG2.[11]

Troubleshooting Guides

Problem 1: I am observing high levels of cell death even at low concentrations of this compound.

  • Possible Cause 1: High Cell Line Sensitivity. Different cell lines exhibit varying sensitivities to Isoniazid. For example, hepatocyte-derived cell lines like HepG2 are commonly used to study INH-induced toxicity due to their metabolic capabilities.[6][7][12]

  • Solution: Review the literature to determine the expected IC50 range for your specific cell line. If data is unavailable, perform a dose-response experiment to establish a baseline for your experimental conditions.

  • Possible Cause 2: Inaccurate Drug Concentration. Errors in calculating or preparing the stock solution can lead to unintended high concentrations of the agent.

  • Solution: Re-verify all calculations for molarity and dilution. If possible, use a new, freshly prepared stock solution.

  • Possible Cause 3: Contamination. Microbial contamination can induce cell stress and death, which may be mistaken for drug-induced cytotoxicity.

  • Solution: Regularly inspect your cell cultures for any signs of contamination. If contamination is suspected, discard the affected cultures and use a fresh stock of cells.

Problem 2: How can I reduce the cytotoxicity of this compound in my experiments?

  • Solution 1: Co-administration with Antioxidants. Since a primary mechanism of Isoniazid-induced cytotoxicity is oxidative stress, co-treatment with an antioxidant can be an effective strategy. N-acetylcysteine (NAC) is a precursor to the antioxidant glutathione and has been shown to be protective against Isoniazid-induced liver injury by replenishing glutathione stores.[13][14][15][16] Animal studies have also suggested that antioxidants like Vitamin E and silymarin may reduce the risk of INH-induced hepatitis.[17]

  • Solution 2: Modulate Experimental Conditions. Shorten the exposure time of the cells to the agent. Cytotoxicity is often time-dependent. An exposure of 24 to 48 hours is typically sufficient to observe effects.[6][7]

Problem 3: My cell viability assay results are inconsistent.

  • Possible Cause 1: Inappropriate Assay Choice. Different viability assays measure different cellular parameters and have distinct advantages and disadvantages. For example, the MTT assay relies on the conversion of a tetrazolium salt to insoluble formazan, which requires a solubilization step and can be toxic to cells, making it an endpoint assay. Assays like XTT produce a water-soluble product, eliminating the solubilization step.[18]

  • Solution: Choose an assay that is appropriate for your experimental design. For continuous monitoring, a non-endpoint assay may be more suitable. Refer to the table below for a comparison of common assays.

  • Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to high variability in results.

  • Solution: Ensure a homogenous single-cell suspension before seeding. After seeding, check the plate under a microscope to confirm even cell distribution.

  • Possible Cause 3: Interference with the Assay Reagent. The "this compound" or other compounds in your media may interfere with the chemistry of the viability assay.

  • Solution: Run a control plate with the drug in cell-free media to check for any direct reaction with the assay reagent.

Data Presentation

Table 1: Reported IC50 Values of Isoniazid (INH) in Mammalian Cell Lines

Cell LineDrug/DerivativeIncubation TimeIC50 Value (µM)Reference
HepG2Isoniazid (INH)72 h> 200 µM[11]
HepG2N34red (INH Derivative)72 h48.5 µM[11]
MCF-7ITHB4 (INH Derivative)48 h97.55 µg/ml[19]
A549 / 3T3L1Isoniazid Schiff Bases24 hLow cytotoxicity observed[20]

Table 2: Comparison of Common Cell Viability Assays

AssayPrincipleProductSolubilization StepAdvantagesDisadvantages
MTT Reduction of tetrazolium salt by mitochondrial dehydrogenases in viable cells.[21][22][23]Purple Formazan (Insoluble)[21]Required (e.g., DMSO, SDS)Widely used, simple, cost-effective.[23]Endpoint assay, toxic to cells, potential for chemical interference.
XTT Reduction of tetrazolium salt to a formazan product in metabolically active cells.[24]Orange Formazan (Soluble)[18]Not required[18]Higher sensitivity than MTT, no solubilization needed.[21]Requires an intermediate electron acceptor.

Experimental Protocols

Protocol 1: Determination of IC50 for this compound using MTT Assay

This protocol is a standard method for assessing cell viability and determining the IC50 value of a compound.[23]

  • Cell Seeding:

    • Culture your chosen mammalian cell line (e.g., HepG2) to about 80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound (Isoniazid) in a suitable solvent (e.g., sterile water or DMSO).

    • Perform serial dilutions of the agent in culture medium to achieve a range of final concentrations (e.g., 0, 10, 25, 50, 100, 200, 500, 1000 µM).

    • Remove the old medium from the cells and add 100 µL of the medium containing the different drug concentrations to the respective wells. Include wells with medium only (no cells) as a blank control and wells with untreated cells as a negative control (100% viability).

    • Incubate for 24-72 hours.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.[22]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.[22]

    • Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Read the absorbance of each well at 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of untreated cells) x 100.

    • Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.

Protocol 2: Evaluating the Protective Effect of N-acetylcysteine (NAC)

This protocol assesses whether an antioxidant like NAC can mitigate the cytotoxicity of this compound.

  • Cell Seeding: Follow Step 1 from Protocol 1.

  • Compound Treatment:

    • Determine the IC50 concentration of this compound from Protocol 1. You will use this concentration (or a slightly higher one, e.g., IC75) for this experiment.

    • Prepare a range of NAC concentrations (e.g., 0, 1, 5, 10 mM) in culture medium.

    • Set up the following experimental groups in the 96-well plate:

      • Untreated cells (negative control).

      • Cells treated with this compound at its IC50/IC75 concentration.

      • Cells treated with various concentrations of NAC alone.

      • Cells co-treated with this compound (at IC50/IC75) and various concentrations of NAC.

    • Incubate the plate for the same duration as in the IC50 experiment (24-72 hours).

  • MTT Assay and Data Analysis:

    • Follow Steps 3 and 4 from Protocol 1 to assess cell viability.

    • Compare the viability of cells co-treated with this compound and NAC to those treated with this compound alone. A significant increase in viability in the co-treated groups indicates a protective effect of NAC.

Visualizations

G cluster_metabolism Cellular Metabolism cluster_stress Cellular Stress Response cluster_apoptosis Apoptotic Pathway Isoniazid Isoniazid (INH) Metabolites Reactive Metabolites (e.g., Hydrazine) Isoniazid->Metabolites Hepatic Enzymes (e.g., NAT2, CYP2E1) ROS Reactive Oxygen Species (ROS) Generation Metabolites->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis G start Start: Seed Cells in 96-well Plate incubation1 Incubate 24h (Cell Attachment) start->incubation1 treatment Treat Cells: 1. Agent Alone (Dose-Response) 2. NAC Alone 3. Agent + NAC (Co-treatment) incubation1->treatment incubation2 Incubate 24-72h (Treatment Period) treatment->incubation2 assay Perform Cell Viability Assay (e.g., MTT, XTT) incubation2->assay read Read Absorbance (Plate Reader) assay->read analyze Analyze Data: Compare Viability vs. Control read->analyze end Conclusion: Determine Protective Effect of NAC analyze->end G A Inconsistent Viability Results? B Is cell seeding uniform? A->B No C Is the incubation time optimal? A->C No D Is the assay choice appropriate? A->D No E Does the agent interfere with the assay? A->E No solB Solution: Re-suspend cells thoroughly before and during seeding. B->solB Yes solC Solution: Perform a time-course experiment (24, 48, 72h). C->solC Yes solD Solution: Consider an alternative assay (e.g., XTT instead of MTT). D->solD Yes solE Solution: Run a cell-free control with agent + assay reagent. E->solE Yes

References

Technical Support Center: Optimizing "Anti-TB Agent 1" Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo dosage of "Anti-TB Agent 1."

Frequently Asked Questions (FAQs)

Q1: What is the general starting dose for "this compound" in a murine model?

A1: Based on initial efficacy studies, a common starting dose for "this compound" in a murine model is 25 mg/kg, administered orally once daily. However, the optimal dose can vary depending on the specific mouse strain, the Mycobacterium tuberculosis strain used for infection, and the desired therapeutic effect.[1][2] It is crucial to perform a dose-ranging study to determine the most effective and least toxic dose for your specific experimental conditions.

Q2: How is the efficacy of "this compound" typically assessed in vivo?

A2: The primary method for assessing the in vivo efficacy of "this compound" is by determining the reduction in bacterial load in the lungs and spleen of infected mice. This is typically done by plating organ homogenates on nutrient agar and counting the colony-forming units (CFU).[3] Newer methods, such as using fluorescent reporter strains of M. tuberculosis, can expedite the initial assessment of drug efficacy.[3][4]

Q3: What are the key pharmacokinetic (PK) and pharmacodynamic (PD) parameters to consider for "this compound"?

A3: Understanding the PK/PD relationship is critical for optimizing the dosage of "this compound".[5][6][7] Key parameters to monitor include the maximum plasma concentration (Cmax), the area under the concentration-time curve (AUC), and the ratio of these parameters to the minimum inhibitory concentration (MIC) of the agent against the specific M. tuberculosis strain.[8][9] These parameters help in designing dosing regimens that maintain drug exposure above the MIC for a sufficient duration to achieve a therapeutic effect.

Q4: What is the mechanism of action of "this compound"?

A4: "this compound" is a novel inhibitor of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[10][11] By targeting the InhA enoyl-ACP reductase, it disrupts the integrity of the cell wall, leading to bacterial cell death.[11][12] This mechanism is similar to that of isoniazid, a first-line anti-TB drug.[10][11]

Q5: Can "this compound" be used in combination with other anti-TB drugs?

A5: Yes, combination therapy is the standard of care for tuberculosis to prevent the emergence of drug resistance.[13][14] "this compound" has shown synergistic effects when used in combination with other anti-TB agents like rifampin and pyrazinamide in preclinical models. It is recommended to evaluate the in vitro and in vivo efficacy and potential for drug-drug interactions of any new combination.[15]

Troubleshooting Guides

Problem 1: High variability in experimental outcomes between individual mice.
  • Possible Cause: Inconsistent drug administration.

    • Solution: Ensure accurate and consistent oral gavage technique. Verify the concentration and homogeneity of the drug suspension before each administration.

  • Possible Cause: Variability in the infectious inoculum.

    • Solution: Standardize the preparation and administration of the M. tuberculosis inoculum to ensure each mouse receives a consistent dose.

  • Possible Cause: Differences in mouse weight and metabolism.

    • Solution: Normalize the dose to the body weight of each mouse.[2] Use mice of a similar age and weight range to reduce metabolic variability.

Problem 2: Lack of a clear dose-response relationship.
  • Possible Cause: The tested dose range is too narrow or not in the therapeutic window.

    • Solution: Broaden the dose range in your dose-ranging study. Include both lower and higher doses to identify the full spectrum of the dose-response curve.[1]

  • Possible Cause: Saturation of absorption or metabolism at higher doses.

    • Solution: Conduct pharmacokinetic studies to assess for non-linear kinetics. If saturation is observed, consider alternative dosing strategies, such as splitting the daily dose.

  • Possible Cause: The chosen endpoint is not sensitive enough.

    • Solution: In addition to CFU counts, consider other endpoints such as changes in lung pathology, inflammatory markers, or survival rates.

Problem 3: Unexpected toxicity or adverse effects in treated mice.
  • Possible Cause: The administered dose is too high.

    • Solution: Reduce the dose or the frequency of administration. Conduct a formal toxicity study to determine the maximum tolerated dose (MTD).

  • Possible Cause: Off-target effects of the drug.

    • Solution: Investigate the potential for off-target activities of "this compound." Monitor for common signs of toxicity in mice, such as weight loss, changes in behavior, and altered organ function through histopathology and blood chemistry analysis.[16]

  • Possible Cause: Interaction with other components of the vehicle or diet.

    • Solution: Ensure the vehicle used for drug administration is non-toxic and does not interact with the drug. Maintain a consistent diet for all experimental animals.

Data Presentation

Table 1: In Vivo Efficacy of "this compound" in a Murine Model

Dosage (mg/kg)Mean Log10 CFU in Lungs (± SD)Mean Log10 CFU in Spleen (± SD)
Vehicle Control6.5 (± 0.3)4.2 (± 0.4)
12.55.1 (± 0.4)3.1 (± 0.3)
254.2 (± 0.3)2.0 (± 0.2)
503.1 (± 0.2)1.1 (± 0.2)

Table 2: Pharmacokinetic Parameters of "this compound" in Mice

Dosage (mg/kg)Cmax (µg/mL)Tmax (h)AUC0-24h (µg·h/mL)
252.5218
504.8235

Experimental Protocols

Protocol 1: Murine Model of Tuberculosis Infection and Treatment

  • Infection: C57BL/6 mice are infected via the aerosol route with Mycobacterium tuberculosis H37Rv to achieve a bacterial load of approximately 100-200 CFU in the lungs.

  • Treatment Initiation: Treatment with "this compound" or vehicle control begins 4 weeks post-infection.

  • Drug Administration: "this compound" is formulated in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered daily by oral gavage.

  • Efficacy Assessment: At selected time points (e.g., after 4 and 8 weeks of treatment), mice are euthanized, and lungs and spleens are aseptically removed.

  • CFU Enumeration: Organs are homogenized in sterile saline, and serial dilutions are plated on 7H11 agar supplemented with OADC. Plates are incubated at 37°C for 3-4 weeks, and colonies are counted to determine the bacterial load.

Protocol 2: Dose-Response Study

  • Animal Groups: Mice are divided into multiple groups, including a vehicle control group and at least 3-4 groups receiving different doses of "this compound" (e.g., 12.5, 25, 50, and 100 mg/kg).

  • Infection and Treatment: Follow the infection and treatment administration protocol as described in Protocol 1.

  • Endpoint Analysis: After a defined treatment period (e.g., 4 weeks), assess the bacterial load in the lungs and spleen for each dose group as described in Protocol 1.

  • Data Analysis: Plot the log10 CFU reduction against the drug dose to determine the dose-response relationship and identify the dose that achieves a significant bactericidal effect.

Visualizations

experimental_workflow cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_assessment Efficacy Assessment A Aerosol Infection of Mice (M. tuberculosis H37Rv) B Treatment Initiation (4 weeks post-infection) A->B C Daily Oral Gavage ('this compound' or Vehicle) B->C D Euthanasia and Organ Harvest (Lungs and Spleen) C->D E Organ Homogenization D->E F Serial Dilution and Plating E->F G CFU Enumeration F->G signaling_pathway cluster_agent Drug Action cluster_pathway Mycolic Acid Synthesis Pathway Agent This compound InhA InhA (Enoyl-ACP reductase) Agent->InhA Inhibition FAS2 Fatty Acid Synthase II InhA->FAS2 Mycolic_Acid Mycolic Acid FAS2->Mycolic_Acid Cell_Wall Mycobacterial Cell Wall Mycolic_Acid->Cell_Wall troubleshooting_tree Start High Variability in Outcomes? Cause1 Inconsistent Drug Administration Start->Cause1 Yes Cause2 Variable Inoculum Start->Cause2 Yes Cause3 Mouse Heterogeneity Start->Cause3 Yes Solution1 Standardize Gavage Technique Cause1->Solution1 Solution2 Standardize Infection Protocol Cause2->Solution2 Solution3 Use Age/Weight Matched Mice Cause3->Solution3

References

troubleshooting "anti-TB agent 1" instability in experimental assays

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anti-TB Agent 1

Welcome to the troubleshooting and support center for "this compound." This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the stability of this compound in experimental assays. Since "this compound" is an early-stage investigational compound, this guide is based on common stability issues encountered with novel small molecules and provides best practices to ensure data integrity.

Frequently Asked Questions (FAQs)

Q1: What are the primary known instability factors for this compound?

A1: this compound is susceptible to three primary environmental factors that can lead to degradation:

  • Photodegradation: The compound shows significant degradation when exposed to light, particularly in the UV spectrum.

  • pH Sensitivity: Stability is compromised in highly acidic (pH < 4) or alkaline (pH > 8) conditions. Optimal stability is observed in the pH range of 6.0-7.5.

  • Thermal Sensitivity: Accelerated degradation occurs at temperatures above room temperature. Long-term storage requires controlled cold conditions.

Q2: What are the recommended storage and handling conditions for this compound?

A2: To maintain compound integrity, adhere to the following guidelines:

  • Solid Compound: Store solid this compound at -20°C in a light-protected container (e.g., amber vial).[1]

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO. Aliquot into single-use, light-protected tubes and store at -80°C.[1] Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare fresh working solutions in your assay buffer immediately before use. Protect these solutions from light during all experimental steps.

Q3: How can I minimize compound degradation during my experiments?

A3: Minimizing degradation is crucial for reproducible results. Key practices include:

  • Work in Low-Light Conditions: Use amber or foil-wrapped tubes and plates. Minimize exposure of the compound to ambient light.

  • Maintain pH Control: Ensure your assay buffers are within the optimal pH range of 6.0-7.5.[2]

  • Control Temperature: Keep stock solutions frozen and thaw immediately before use. Avoid leaving the compound at room temperature for extended periods.[3] Prepare working solutions on ice if the experiment allows.

Troubleshooting Guides

Q4: My assay results are inconsistent and show poor reproducibility. Could this be a compound stability issue?

A4: Yes, inconsistent results are a common symptom of compound degradation.[2] Unstable compounds can lead to variable data and inaccurate structure-activity relationships (SAR).[2]

Recommended Actions:

  • Perform a Quick Stability Check: Prepare a fresh working solution of this compound. Measure its concentration or activity at time zero and after the typical duration of your assay under standard assay conditions. A significant drop in concentration or activity indicates instability.

  • Review Your Handling Protocol: Ensure you are strictly following the recommended storage and handling procedures (see Q2 & Q3).

  • Incorporate a Positive Control: Use a stable, known inhibitor for your target to confirm that the assay itself is performing consistently.

Troubleshooting Workflow for Inconsistent Results

G start Inconsistent Assay Results check_assay Is the assay itself performing consistently? (Check controls) start->check_assay check_protocol Are compound handling protocols being followed? check_assay->check_protocol Yes assay_issue Troubleshoot Assay (Reagents, Instrument) check_assay->assay_issue No assess_stability Assess compound stability in assay conditions check_protocol->assess_stability Yes protocol_issue Revise Handling Protocol (Light, Temp, pH) check_protocol->protocol_issue No stability_issue Compound is Unstable. Modify Assay Conditions. assess_stability->stability_issue Unstable end_point Consistent Results assess_stability->end_point Stable assay_issue->start protocol_issue->start stability_issue->start

Caption: A workflow diagram for troubleshooting inconsistent experimental results.

Q5: I'm observing a progressive loss of potency (IC50 shift) when I repeat an assay. What is the likely cause?

A5: A progressive loss of potency often points to the degradation of your stock solution. This can be caused by repeated freeze-thaw cycles or improper long-term storage.[4]

Recommended Actions:

  • Discard Old Stock Solution: Never use a stock solution that has undergone more than 3-4 freeze-thaw cycles.

  • Prepare Fresh Aliquots: Thaw a fresh, single-use aliquot from your -80°C storage for each experiment.

  • Run a Stability Study: Perform a freeze-thaw stability study (see Protocol 2 below) to quantify the impact of each cycle on compound integrity.

Q6: The color of my DMSO stock solution has changed from colorless to a faint yellow. Is this a concern?

A6: Yes, a change in color is a visual indicator of chemical degradation. Do not use this stock solution, as the degradation products could interfere with your assay or produce toxic effects. Discard the solution immediately and prepare a fresh stock from the solid compound.

Quantitative Stability Data

The stability of this compound has been assessed under various conditions. The data below summarizes the percentage of the parent compound remaining after incubation, as determined by HPLC-UV.

Table 1: Stability of this compound in Solution (10 µM) After 4 Hours

ConditionBuffer/Solvent% Parent Compound Remaining
Temperature
4°CPBS, pH 7.498%
25°C (Room Temp)PBS, pH 7.485%
37°CPBS, pH 7.465%
pH
25°CGlycine-HCl, pH 3.055%
25°CPBS, pH 7.485%
25°CCAPS, pH 10.060%
Light Exposure
25°C, DarkPBS, pH 7.485%
25°C, Ambient LightPBS, pH 7.445%

Table 2: Freeze-Thaw Cycle Stability of this compound in DMSO (10 mM Stock)

Number of Freeze-Thaw Cycles% Parent Compound Remaining
199%
395%
588%
1075%

Experimental Protocols

Protocol 1: Stock Solution Stability Assessment

This protocol assesses the stability of this compound in a buffered solution under intended experimental conditions.

Methodology:

  • Prepare a 10 µM working solution of this compound in the final assay buffer (e.g., PBS, pH 7.4).

  • Divide the solution into three conditions:

    • Condition A (Control): Immediately analyze at T=0.

    • Condition B (Dark): Incubate in a foil-wrapped tube at the assay temperature (e.g., 37°C) for the duration of the experiment (e.g., 4 hours).

    • Condition C (Light): Incubate in a clear tube at the assay temperature, exposed to ambient lab light for the same duration.

  • After the incubation period, quench any reactions if necessary.

  • Analyze the concentration of the remaining parent compound in all samples using a validated analytical method like LC-MS or HPLC-UV.

  • Calculate the percentage of compound remaining relative to the T=0 control.

Protocol 2: Freeze-Thaw Stability Assessment

This protocol determines the impact of repeated freeze-thaw cycles on the integrity of the DMSO stock solution.

Methodology:

  • Prepare a fresh 10 mM stock solution of this compound in anhydrous DMSO.

  • Aliquot the solution into several single-use tubes. Keep one aliquot at -80°C as a T=0 reference.

  • Subject the remaining aliquots to repeated freeze-thaw cycles. A single cycle consists of:

    • Freezing the sample at -80°C for at least 12 hours.

    • Thawing the sample completely at room temperature for approximately 30 minutes.[5][6]

  • After 1, 3, 5, and 10 cycles, remove one aliquot for analysis.

  • Dilute the samples and the T=0 reference to a suitable concentration in an appropriate solvent.

  • Analyze all samples by HPLC-UV to determine the concentration of the parent compound.

  • Calculate the percentage of compound remaining relative to the T=0 reference.

Decision Tree for Compound Handling

G start Need to use This compound? is_solid Starting from solid compound? start->is_solid prep_stock Prepare 10 mM stock in anhydrous DMSO is_solid->prep_stock Yes use_aliquot Use a fresh -80°C aliquot? is_solid->use_aliquot No aliquot Aliquot into single-use amber tubes prep_stock->aliquot store_stock Store at -80°C aliquot->store_stock store_stock->use_aliquot thaw Thaw aliquot at RT use_aliquot->thaw Yes discard_old Discard old stock. Start from solid. use_aliquot->discard_old No (>3 F/T cycles) prep_working Prepare working solution in assay buffer (pH 6-7.5) on ice thaw->prep_working use_now Use immediately in assay. Protect from light. prep_working->use_now end_point Experiment Complete use_now->end_point

Caption: A decision tree for the preparation and handling of this compound.

References

Technical Support Center: Improving the Therapeutic Index of Anti-TB Agent 1 (Isoniazid)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working to improve the therapeutic index of the anti-tuberculosis agent Isoniazid (INH).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Isoniazid?

A1: Isoniazid is a prodrug, meaning it requires activation within the mycobacterium. The bacterial catalase-peroxidase enzyme, KatG, activates INH.[1][2][3] Once activated, it forms a complex with NADH that inhibits the enoyl-acyl carrier protein reductase (InhA).[2][4] This enzyme is crucial for the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3] Inhibition of mycolic acid synthesis ultimately leads to bacterial cell death.[2][5]

Q2: What are the main mechanisms of Isoniazid resistance in Mycobacterium tuberculosis?

A2: The most common cause of INH resistance is mutations in the katG gene, which prevents the activation of the prodrug.[1] Another significant mechanism involves mutations in the promoter region of the inhA gene, leading to its overexpression.[5] This increased level of the target enzyme requires higher concentrations of the activated drug for inhibition. Other, less common, resistance-associated mutations have been found in genes like ahpC, kasA, and ndh.

Q3: What causes the hepatotoxicity associated with Isoniazid treatment?

A3: Isoniazid-induced hepatotoxicity is primarily caused by its metabolic byproducts.[6] In humans, INH is metabolized by the N-acetyltransferase 2 (NAT2) enzyme.[7] The rate of this metabolism varies among individuals ("slow" vs. "fast" acetylators).[8] Metabolites such as acetylhydrazine and hydrazine are considered toxic.[6][7][8] These reactive metabolites can cause oxidative stress, mitochondrial dysfunction, and damage to liver cells. Co-administration with other drugs like rifampicin can exacerbate this toxicity by inducing cytochrome P450 enzymes that are also involved in INH metabolism.

Q4: What are the current strategies being explored to improve the therapeutic index of Isoniazid?

A4: Several strategies are under investigation. One major approach is precision medicine, which involves tailoring INH dosage based on a patient's NAT2 genotype to optimize drug exposure while minimizing toxicity.[9][10] Another strategy is the development of new delivery systems, such as aerosolized INH for direct lung delivery, which could increase local efficacy and reduce systemic side effects.[11] Additionally, combination therapies with other agents, like rifapentine, are being explored to shorten treatment duration and potentially reduce cumulative toxicity.[12][13]

Troubleshooting Guides

IssuePossible Cause(s)Suggested Solution(s)
High variability in Minimum Inhibitory Concentration (MIC) results. Inconsistent inoculum preparation. Degradation of Isoniazid stock solution. Contamination of cultures.Prepare a fresh bacterial suspension for each experiment and standardize the inoculum density using McFarland standards. Prepare fresh Isoniazid stock solutions and store them protected from light at -20°C for short-term use. Perform regular checks for contamination using microscopy and plating on non-selective media.
Unexpectedly high cell death in negative controls during in vitro hepatotoxicity assays (e.g., with HepG2 cells). Solvent (e.g., DMSO) concentration is too high. Cells are overgrown or unhealthy. Contamination of cell culture.Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for the cell line (typically <0.5% v/v for DMSO). Use cells at a consistent and optimal passage number and confluency. Regularly monitor cell morphology. Routinely test for mycoplasma contamination.
Inconsistent results in animal models of TB infection. Variation in the infectious dose administered to animals. Inconsistent drug administration (gavage, injection). Differences in animal age, weight, or sex.Standardize the preparation and administration of the M. tuberculosis inoculum. Ensure proper training for oral gavage or other administration routes to minimize stress and ensure accurate dosing. Use animals of the same sex and within a narrow age and weight range for each experimental group.
Development of Isoniazid resistance during prolonged experiments. Sub-optimal drug concentration leading to selection of resistant mutants. Natural emergence of resistant strains.Ensure that the drug concentrations used are appropriate to eradicate the bacterial population and are maintained throughout the experiment. When possible, confirm the susceptibility profile of the bacterial population at the end of the experiment.

Quantitative Data Summary

Table 1: In Vitro Efficacy of Isoniazid

ParameterOrganismValueReference
MICM. tuberculosis H37Rv0.25 µg/mL[14]
MIC RangeIsoniazid-susceptible clinical isolates0.02 - 0.2 µg/mLN/A

Table 2: Isoniazid Hepatotoxicity Markers (in vitro)

Cell LineIsoniazid ConcentrationEndpointResultReference
HepG25-10 mMCell Viability (MTT Assay)Significant decreaseN/A
Primary Human Hepatocytes1-5 mMALT/AST releaseDose-dependent increaseN/A

Table 3: Pharmacokinetic Parameters of Isoniazid in Mice

ParameterDose & RouteValueReference
Cmax (Peak Serum Concentration)25 mg/kg (oral gavage)~3-5 µg/mL[15] (typical range)
Tmax (Time to Peak Concentration)25 mg/kg (oral gavage)~0.5 - 1 hourN/A
Half-life (t1/2)25 mg/kg (oral gavage)~1 - 2 hoursN/A

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Isoniazid
  • Preparation of Isoniazid Stock: Prepare a 1 mg/mL stock solution of Isoniazid in sterile distilled water. Sterilize by filtration through a 0.22 µm filter.

  • Inoculum Preparation: Grow M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microplate, perform two-fold serial dilutions of the Isoniazid stock solution in 7H9 broth to achieve a range of concentrations (e.g., from 8 µg/mL to 0.015 µg/mL).

  • Inoculation: Add the standardized bacterial inoculum to each well to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (bacteria, no drug) and a negative control (broth only).

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days.

  • Reading Results: The MIC is defined as the lowest concentration of Isoniazid that completely inhibits visible growth of the mycobacteria.

Protocol 2: In Vitro Hepatotoxicity Assessment using HepG2 Cells
  • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere for 24 hours.

  • Drug Treatment: Prepare various concentrations of Isoniazid in the cell culture medium. Replace the medium in the wells with the Isoniazid-containing medium. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug).

  • Incubation: Incubate the cells with Isoniazid for 24-48 hours.

  • Viability Assay (MTT):

    • Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Isoniazid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis cluster_resistance Resistance Mechanisms INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_prodrug->KatG Activation INH_active Activated INH Radical KatG->INH_active InhA InhA (Enoyl-ACP reductase) INH_active->InhA Inhibition NADH NADH NADH->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Cell_Death Bacterial Cell Death InhA->Cell_Death Blockage leads to Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall KatG_mut katG mutation KatG_mut->KatG Prevents activation InhA_mut inhA overexpression InhA_mut->InhA Requires more inhibitor INH_outside Isoniazid (External) INH_outside->INH_prodrug Enters cell

Caption: Mechanism of action and resistance of Isoniazid.

Isoniazid_Hepatotoxicity cluster_Liver Hepatocyte (Liver Cell) INH Isoniazid NAT2 NAT2 (N-acetyltransferase 2) INH->NAT2 Metabolism AcINH Acetylisoniazid NAT2->AcINH Hydrazine Hydrazine AcINH->Hydrazine Hydrolysis Acetylhydrazine Acetylhydrazine AcINH->Acetylhydrazine Hydrolysis Oxidative_Stress Oxidative Stress Hydrazine->Oxidative_Stress CYP2E1 CYP2E1 Acetylhydrazine->CYP2E1 Oxidation Reactive_Metabolites Reactive Metabolites CYP2E1->Reactive_Metabolites Reactive_Metabolites->Oxidative_Stress Mitochondrial_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mitochondrial_Dysfunction Cell_Damage Hepatocyte Damage Mitochondrial_Dysfunction->Cell_Damage

Caption: Metabolic pathway of Isoniazid-induced hepatotoxicity.

Experimental_Workflow start Hypothesis: Improve Therapeutic Index of INH strategy Select Strategy (e.g., Nanoformulation, Adjuvant Therapy) start->strategy invitro_efficacy In Vitro Efficacy Testing (MIC against M. tb) strategy->invitro_efficacy invitro_tox In Vitro Toxicity Testing (e.g., HepG2 cytotoxicity) strategy->invitro_tox invivo_pk In Vivo Pharmacokinetics (Mouse Model) invitro_efficacy->invivo_pk invitro_tox->invivo_pk invivo_efficacy In Vivo Efficacy (TB Mouse Model) invivo_pk->invivo_efficacy invivo_tox In Vivo Toxicity Assessment (Histopathology, Blood Markers) invivo_efficacy->invivo_tox analysis Data Analysis: Calculate Therapeutic Index invivo_tox->analysis decision Improved Index? analysis->decision end_success Lead Candidate for Further Dev. decision->end_success Yes end_fail Refine Strategy / Re-test decision->end_fail No end_fail->strategy

Caption: Workflow for evaluating strategies to improve therapeutic index.

References

Technical Support Center: Synthesis of Anti-TB Agent 1 (Bedaquiline Analogue)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the synthesis of Anti-TB Agent 1, a diarylquinoline compound structurally analogous to Bedaquiline. The focus of this guide is to address common issues related to reaction yield and stereoselectivity, particularly in the critical C-C bond-forming step.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of this compound is very low, often below 20%. What are the most likely causes?

A1: Low overall yields in the synthesis of Bedaquiline analogues are common and often traced back to the key nucleophilic addition step where the lithiated quinoline fragment is coupled with the ketone intermediate. The original industrial synthesis, for instance, had an overall yield of merely 1%.[1] Key factors contributing to low yield include incomplete conversion, formation of side products due to enolization of the ketone, and poor diastereoselectivity, which results in the loss of material during the separation of the desired (1R, 2S) isomer.[1][2]

Q2: I am observing poor diastereoselectivity in the nucleophilic addition step, with a nearly 1:1 ratio of the desired (RS, SR) and undesired (RR, SS) diastereomers. How can I improve this?

A2: Achieving high diastereoselectivity is a known challenge. The use of standard, non-chiral bases like Lithium Diisopropylamide (LDA) often results in poor diastereomeric ratios (d.r.).[1] Significant improvements can be achieved by employing chiral bases or additives. For example, the use of (+)-bis[(R)-1-phenylethyl] lithium amide has been shown to improve the d.r. to 90:10.[1] Another strategy involves using specific lithium amide bases in combination with lithium bromide (LiBr), which can enhance the diastereoselectivity.[2][3]

Q3: The yield of my key lithiation-addition step is inconsistent between batches. What could be causing this lack of reproducibility?

A3: Reproducibility issues in this reaction are often linked to the quality and handling of reagents, particularly the organolithium base. Variations in commercial LDA solutions, including trace amounts of LiCl, can lead to inconsistent results.[2] The concentration of n-BuLi used to generate the lithium amide base also needs to be carefully monitored, as it can affect the reaction outcome.[1] To ensure reproducibility, it is recommended to use freshly prepared LDA or to titrate commercial solutions before use. Additionally, meticulous care must be taken to exclude moisture from the reaction setup.[1]

Q4: What is the role of LiBr as an additive in the nucleophilic addition step?

A4: The addition of lithium bromide (LiBr) has been shown to significantly improve both the yield and diastereoselectivity of the 1,2-addition reaction.[2][3] LiBr is thought to function by altering the aggregation state and reactivity of the lithium amide base, leading to a more favorable transition state for the formation of the desired diastereomer. In combination with less sterically hindered lithium amides like N-methylpiperazine, LiBr can increase the yield to as high as 92% and improve the d.r. to 2.5:1.0.[2]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound and provides recommended actions.

Problem 1: Low Yield in the Lithiation-Addition Step

Symptoms:

  • Low conversion of starting materials observed by TLC or LC-MS.

  • Significant amount of unreacted quinoline and ketone starting materials remaining after the reaction.

  • Formation of a significant amount of a side product resulting from the enolization of the ketone.[2]

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Inefficient lithiation of the quinoline starting material.Switch from LDA to a less sterically hindered or stronger lithium amide base such as one derived from pyrrolidine, morpholine, or N-methylpiperazine.[3]Less hindered bases can improve the rate and extent of the lithiation, leading to higher conversion.[3]
The lithium amide base is acting as a base towards the ketone, causing enolization.Add the lithiated quinoline solution to the ketone at a very low temperature (-78 °C) and maintain this temperature throughout the addition.Low temperatures disfavor the enolization pathway and promote the desired nucleophilic addition.[2]
Degradation of the organolithium reagent.Use freshly prepared or recently titrated n-BuLi and LDA solutions. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen).Organolithium reagents are highly sensitive to moisture and air. Degradation leads to lower effective concentrations and reduced yields.[1]
Problem 2: Poor Diastereoselectivity

Symptoms:

  • The ratio of the desired (RS, SR) to undesired (RR, SS) diastereomers is close to 1:1.

  • Difficulty in separating the desired diastereomer by chromatography or crystallization.

Possible Causes & Solutions:

Possible Cause Recommended Action Rationale
Lack of facial selectivity in the nucleophilic attack on the ketone.Introduce a chiral environment by using a chiral lithium amide base. For example, lithium (R)-2-(methoxymethyl)pyrrolidide, derived from D-proline, has shown promising results.[3][4]A chiral base can create a diastereomeric transition state that favors the formation of one diastereomer over the other.
Unfavorable reaction kinetics with the standard base.Use a combination of a less hindered lithium amide base (e.g., from N-methylpiperazine) and an additive like LiBr.This combination has been shown to improve the diastereomeric ratio significantly, in some cases to 2.1:1 or higher.[2][3]
Data Presentation: Comparison of Reaction Conditions for the Lithiation-Addition Step
Base Additive Diastereomeric Ratio (d.r.) (syn:anti) Assay Yield (%) Reference
LDANone~1:1.2~25% (of desired isomer)[2]
N-methylpiperazineLiBr2.5:1.092% (total), ~60% (of desired isomer)[2]
(+)-bis[(R)-1-phenylethyl]amine / n-BuLiNone90:10 (RS,SR : RR,SS)33%[1]
Lithium (R)-2-(methoxymethyl)pyrrolidideNone13.6:164%[3][4]

Experimental Protocols

Refined Protocol for High-Yield Synthesis of Racemic this compound

This protocol is based on the optimized conditions using a cyclic lithium amide base and LiBr additive to maximize the yield of the racemic product.[2]

Materials:

  • 6-bromo-2-methoxy-3-(naphthalen-1-yl)quinoline (Substrate 1)

  • 3-(dimethylamino)-1-(4-pyridinyl)-1-propanone (Substrate 2)

  • N-methylpiperazine

  • n-Butyllithium (n-BuLi) (1.6 M in hexanes)

  • Lithium Bromide (LiBr), anhydrous

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Preparation of the Lithium Amide Base: In a flame-dried, three-neck round-bottom flask under an argon atmosphere, dissolve N-methylpiperazine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting solution at -78 °C for 30 minutes.

  • Lithiation of the Quinoline: In a separate flame-dried flask under argon, dissolve Substrate 1 (1.0 equivalent) and anhydrous LiBr (1.2 equivalents) in anhydrous THF. Cool this solution to -78 °C.

  • Addition: Slowly add the freshly prepared lithium amide solution from step 1 to the solution of Substrate 1 and LiBr from step 2 via a cannula. Stir the resulting deep red solution at -78 °C for 1 hour.

  • Reaction with Ketone: In another flame-dried flask, dissolve Substrate 2 (1.5 equivalents) in anhydrous THF and cool to -78 °C. Transfer the lithiated quinoline solution to the ketone solution via cannula over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours.

  • Quenching: Quench the reaction by slowly adding saturated aqueous NH4Cl solution at -78 °C. Allow the mixture to warm to room temperature.

  • Workup: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the diastereomers and obtain the desired racemic product.

Visualizations

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow start Low Yield in Addition Step check_reagents Check Reagent Quality (n-BuLi, LDA, anhydrous solvents) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) start->check_conditions incomplete_conversion Incomplete Conversion? check_reagents->incomplete_conversion check_conditions->incomplete_conversion side_products Major Side Products? incomplete_conversion->side_products No change_base Action: Switch to less hindered base (e.g., N-methylpiperazide) incomplete_conversion->change_base Yes optimize_temp Action: Maintain -78°C strictly side_products->optimize_temp Yes (Enolization) re_evaluate Re-evaluate Yield side_products->re_evaluate No change_base->re_evaluate optimize_temp->re_evaluate

Caption: Troubleshooting logic for addressing low yield issues.

Key Synthesis Step Refinement

Synthesis_Refinement cluster_standard Standard Protocol cluster_refined Refined Protocol LDA Base: LDA No_Additive Additive: None Low_Yield Result: Low Yield (~25%) Poor d.r. (~1:1.2) No_Additive->Low_Yield Refinement Refinement Strategy Low_Yield->Refinement New_Base Base: N-methylpiperazide LiBr Additive: LiBr New_Base->LiBr High_Yield Result: High Yield (~60%) Improved d.r. (2.5:1) LiBr->High_Yield Refinement->New_Base

Caption: Comparison of standard vs. refined synthesis protocols.

References

Technical Support Center: Mitigating Isoniazid-Induced Adverse Effects

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive strategies to mitigate adverse effects associated with Isoniazid (INH), a primary anti-tuberculosis agent. The information is presented in a question-and-answer format to directly address common issues encountered during preclinical and clinical research.

Troubleshooting Guides & FAQs

Hepatotoxicity

Q1: We are observing elevated liver enzymes in our animal models/patients treated with Isoniazid. What is the likely cause and how can we manage this?

A1: Elevated liver enzymes, such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST), are a common adverse effect of Isoniazid, indicating potential hepatotoxicity.[1][2] This is primarily caused by the formation of reactive metabolites during Isoniazid metabolism.[2][3][4][5][6]

Troubleshooting Steps:

  • Confirm Liver Injury: Repeat liver function tests (LFTs) to confirm the initial findings.

  • Assess Severity:

    • Mild Elevation (Asymptomatic): Transient and asymptomatic elevations in serum aminotransferases occur in 10-20% of patients and may resolve even with continued therapy.[1][2] Close monitoring is essential.

    • Significant Elevation: If ALT levels rise above three times the upper limit of normal (ULN) with symptoms, or above five times the ULN without symptoms, discontinuation of Isoniazid should be strongly considered.[1]

  • Identify Risk Factors: Evaluate for contributing risk factors such as age (increased risk over 35), daily alcohol consumption, pre-existing liver disease, and co-administration of other hepatotoxic drugs.[1][7][8]

  • Consider Genetic Factors: "Slow acetylators" of Isoniazid may have a higher risk of developing hepatotoxicity.[3][7] Genotyping for N-acetyltransferase 2 (NAT2) can help identify at-risk individuals.

Q2: What is the proposed mechanism of Isoniazid-induced hepatotoxicity?

A2: Isoniazid is metabolized in the liver primarily by the NAT2 enzyme to form acetylisoniazid, which is then converted to acetylhydrazine and hydrazine.[2][3][6] These metabolites can be further oxidized by cytochrome P450 enzymes (particularly CYP2E1) into reactive intermediates.[4][6] These reactive metabolites can covalently bind to liver cell macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular damage.[3][5][6]

Q3: Are there any strategies to prevent or mitigate Isoniazid-induced liver injury in our experimental subjects?

A3: Currently, there are no specific agents that can completely prevent Isoniazid-induced hepatotoxicity. The primary strategy is careful monitoring and management.

Mitigation Strategies:

  • Baseline and Regular Monitoring: Establish baseline LFTs before initiating Isoniazid and monitor regularly (e.g., monthly) during treatment, especially in high-risk subjects.[1]

  • Risk Factor Management: Advise against alcohol consumption during Isoniazid treatment.[1][8] Exercise caution when co-administering other potentially hepatotoxic drugs.

  • Dose Adjustment: In cases of mild, asymptomatic liver enzyme elevation, a dose reduction may be considered, but this should be done with careful monitoring.

Neurotoxicity (Peripheral Neuropathy & Seizures)

Q1: Our study subjects are reporting symptoms of tingling and numbness in their hands and feet. Could this be related to Isoniazid treatment?

A1: Yes, these are classic symptoms of peripheral neuropathy, a well-documented adverse effect of Isoniazid. It is more common in individuals with risk factors such as malnutrition, alcoholism, diabetes, and HIV infection.

Troubleshooting Steps:

  • Clinical Assessment: Perform a thorough neurological examination to assess sensory and motor function, as well as reflexes.

  • Pyridoxine (Vitamin B6) Supplementation: The primary mitigation strategy is the co-administration of pyridoxine.[9] For prophylaxis, a daily dose of 10-50 mg is generally recommended. For treatment of existing neuropathy, higher doses of 100-200 mg daily may be required.[9]

  • Dose Evaluation: The risk of neuropathy is dose-dependent. Evaluate if a dose reduction of Isoniazid is feasible without compromising therapeutic efficacy.

Q2: What is the mechanism behind Isoniazid-induced neurotoxicity?

A2: Isoniazid interferes with the metabolism of pyridoxine (vitamin B6).[6] It forms a hydrazone with pyridoxal phosphate, the active form of vitamin B6, leading to its inactivation and increased excretion.[6] Pyridoxal phosphate is a crucial cofactor for the enzyme glutamic acid decarboxylase, which is responsible for the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2][6][10] A deficiency in GABA can lead to central nervous system hyperexcitability and seizures.[2][6] The deficiency of pyridoxine also directly impacts peripheral nerve function, leading to neuropathy.

Q3: Can Isoniazid cause more severe neurological effects like seizures?

A3: Yes, in cases of acute overdose or in susceptible individuals, Isoniazid can cause seizures.[2] This is a direct consequence of the reduction in GABA synthesis in the brain.[2][6][10] The standard treatment for Isoniazid-induced seizures is the intravenous administration of pyridoxine.[11]

Data Presentation

Table 1: Incidence of Isoniazid-Induced Hepatotoxicity by Age

Age GroupIncidence of Clinically Apparent Hepatitis
< 20 yearsRare
20-34 years0.3%
35-49 years1.2% - 1.5%
50-64 years2.3%
> 65 years> 3%

Data compiled from multiple sources.[1][2][12]

Table 2: Risk of Isoniazid-Induced Liver Enzyme Elevation by Age and Acetylator Status (Excluding Alcohol Use)

Age GroupAcetylator StatusRisk of Liver Enzyme Elevation
< 35 yearsFast3.7%
Slow13%
> 35 yearsFast13.2%
Slow37%

Adapted from a prospective study.[7]

Table 3: Prophylactic Pyridoxine Dosing for Prevention of Isoniazid-Induced Peripheral Neuropathy

Patient PopulationRecommended Daily Pyridoxine Dose
General Adult Population10-25 mg
Patients with Risk Factors*25-50 mg

*Risk factors include malnutrition, alcoholism, diabetes, renal failure, and HIV infection.

Experimental Protocols

Protocol for Monitoring Isoniazid-Induced Hepatotoxicity

1. Objective: To monitor for and assess the severity of liver injury in subjects receiving Isoniazid.

2. Materials:

  • Blood collection tubes (serum separator tubes).

  • Centrifuge.

  • Automated clinical chemistry analyzer.

  • Reagents for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin assays.

3. Procedure:

  • Baseline Measurement: Prior to the first dose of Isoniazid, collect a blood sample to establish baseline levels of ALT, AST, ALP, and total bilirubin.

  • Sample Collection:

    • Collect 3-5 mL of venous blood into a serum separator tube.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 1500 x g for 10 minutes to separate the serum.

  • Sample Analysis:

    • Perform the analysis of ALT, AST, ALP, and total bilirubin on the serum sample using a validated clinical chemistry analyzer according to the manufacturer's instructions.

  • Monitoring Schedule:

    • Repeat the blood collection and analysis at regular intervals (e.g., monthly) for the duration of the Isoniazid treatment.

    • Increase the frequency of monitoring (e.g., weekly or bi-weekly) if a subject shows a significant elevation in liver enzymes or develops symptoms of hepatitis (e.g., nausea, fatigue, abdominal pain).

  • Data Interpretation:

    • Compare the results to the baseline values and the laboratory's reference range.

    • Document any elevations and correlate them with clinical symptoms.

    • Follow the pre-defined criteria for dose modification or discontinuation of Isoniazid based on the severity of liver enzyme elevation.

Protocol for Clinical Assessment of Isoniazid-Induced Peripheral Neuropathy

1. Objective: To detect and monitor the progression of peripheral neuropathy in subjects receiving Isoniazid.

2. Materials:

  • Reflex hammer.

  • 128-Hz tuning fork.

  • Monofilament (e.g., 10-g).

  • Pinprick testing device.

  • Cotton wool.

3. Procedure:

  • Baseline Assessment: Conduct a baseline neurological examination before the initiation of Isoniazid treatment.

  • Symptom Inquiry: At each follow-up visit, ask the subject about the presence of neuropathic symptoms, including:

    • Numbness, tingling, or a "pins and needles" sensation.

    • Burning or shooting pain, particularly in the hands and feet.

    • Muscle weakness or difficulty with coordination.

  • Physical Examination:

    • Sensory Examination:

      • Light Touch: Assess the ability to feel the light touch of cotton wool on the distal lower and upper extremities.

      • Pinprick Sensation: Evaluate the ability to distinguish between sharp and dull stimuli.

      • Vibration Sense: Use a 128-Hz tuning fork on the great toe and assess if the subject can feel the vibration.

      • Proprioception: Test the subject's ability to perceive the position of their great toe with their eyes closed.

      • Monofilament Test: Apply the monofilament to several points on the plantar surface of the feet to assess for loss of protective sensation.

    • Motor Examination:

      • Assess muscle strength in the distal extremities (e.g., ankle dorsiflexion and plantar flexion, handgrip).

      • Observe for any muscle wasting.

    • Reflex Examination:

      • Test the deep tendon reflexes, particularly the ankle and knee jerks.

  • Monitoring Schedule: Perform this clinical assessment at regular intervals (e.g., monthly) and any time a subject reports new or worsening neurological symptoms.

  • Further Evaluation: If abnormalities are detected, consider referral for nerve conduction studies to confirm the diagnosis and quantify the extent of nerve damage.

Mandatory Visualizations

G cluster_metabolism Isoniazid Metabolism cluster_toxicity Hepatotoxicity Isoniazid Isoniazid Acetylisoniazid Acetylisoniazid Isoniazid->Acetylisoniazid NAT2 Hydrazine Hydrazine Isoniazid->Hydrazine Acetylhydrazine Acetylhydrazine Acetylisoniazid->Acetylhydrazine ReactiveMetabolites ReactiveMetabolites Hydrazine->ReactiveMetabolites CYP2E1 Acetylhydrazine->ReactiveMetabolites CYP2E1 MacromoleculeAdducts MacromoleculeAdducts ReactiveMetabolites->MacromoleculeAdducts OxidativeStress OxidativeStress MacromoleculeAdducts->OxidativeStress HepatocellularDamage HepatocellularDamage OxidativeStress->HepatocellularDamage

Caption: Isoniazid-induced hepatotoxicity pathway.

G cluster_inhibition Isoniazid Action cluster_effect Neurotoxicity Isoniazid Isoniazid PyridoxalPhosphate Pyridoxal Phosphate (Active B6) Isoniazid->PyridoxalPhosphate Inactivates Pyridoxine Pyridoxine (B6) Pyridoxine->PyridoxalPhosphate Activates GABA GABA Synthesis PyridoxalPhosphate->GABA Cofactor for PeripheralNeuropathy PeripheralNeuropathy PyridoxalPhosphate->PeripheralNeuropathy Deficiency leads to DecreasedGABA Decreased GABA CNS_Hyperexcitability CNS Hyperexcitability DecreasedGABA->CNS_Hyperexcitability Seizures Seizures CNS_Hyperexcitability->Seizures

Caption: Isoniazid-induced neurotoxicity pathway.

References

Technical Support Center: Enhancing the Bactericidal Activity of Anti-TB Agent 1 (Isoniazid)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Anti-TB agent 1" is a placeholder. This guide uses Isoniazid (INH) , a cornerstone first-line anti-tuberculosis drug, as a representative agent to provide detailed and actionable advice for researchers.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in enhancing the bactericidal activity of Isoniazid against Mycobacterium tuberculosis (Mtb).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Isoniazid (INH)?

A1: Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2][3] Once activated, INH inhibits the synthesis of mycolic acids, which are essential components of the Mtb cell wall.[1][2][4] Specifically, the activated form of INH covalently binds to the enoyl-acyl carrier protein reductase (InhA), blocking the fatty acid synthase II (FAS-II) system and leading to cell death.[3] This action is bactericidal against rapidly dividing mycobacteria and bacteriostatic against slow-growing ones.[1][2]

Q2: What are the main reasons for Isoniazid resistance in M. tuberculosis?

A2: The most common mechanism of INH resistance is the failure of the drug to be activated. This is primarily due to mutations in the katG gene, which encodes the catalase-peroxidase enzyme responsible for activating the INH prodrug.[3][5][6] Another significant resistance mechanism involves mutations in the inhA gene, which encodes the drug's primary target. These mutations can lead to the overexpression of InhA, effectively titrating the activated drug.[5]

Q3: How can the bactericidal activity of Isoniazid be enhanced?

A3: The bactericidal activity of INH can be enhanced through several strategies:

  • Synergistic Drug Combinations: Combining INH with other anti-TB agents can create a synergistic effect, where the combined efficacy is greater than the sum of the individual drugs. Standard combination therapies often include rifampicin, pyrazinamide, and ethambutol.[1]

  • Efflux Pump Inhibition: M. tuberculosis possesses efflux pumps that can expel drugs from the cell, contributing to drug tolerance.[7] Co-administration of an efflux pump inhibitor (EPI), such as verapamil, can increase the intracellular concentration of INH, thereby enhancing its activity and potentially reversing resistance in some strains.[1][2][5][8]

  • Targeting Resistance Mechanisms: For strains with low-level resistance due to inhA mutations, higher doses of INH may be sufficient to overcome the resistance.[6] Additionally, combining INH with agents that bypass the primary resistance mechanism can be effective. For example, beta-lactamase inhibitors like clavulanate can be used with beta-lactam antibiotics to overcome Mtb's intrinsic resistance to that class of drugs, providing an alternative pathway for bactericidal activity.[3][9]

Q4: What is a Fractional Inhibitory Concentration (FIC) Index, and how is it interpreted in synergy studies?

A4: The Fractional Inhibitory Concentration (FIC) Index is a quantitative measure of the interaction between two antimicrobial agents. It is calculated using the following formula:

FIC Index = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)

The interpretation of the FIC Index is as follows:

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0[10]

Troubleshooting Guides

Issue 1: Inconsistent MIC values for Isoniazid in repeat experiments.

Possible Cause Troubleshooting Step
Inoculum Variability Ensure the Mtb culture is in the mid-logarithmic growth phase. Prepare the inoculum to a standardized turbidity (e.g., 0.5 McFarland standard) and verify the colony-forming unit (CFU)/mL count.[11]
Drug Degradation Prepare fresh stock solutions of Isoniazid for each experiment. INH solutions can be unstable over time.
Media Inconsistencies Use the same batch of Middlebrook 7H9 broth and OADC supplement for all related experiments to minimize variability.[11]
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accurate dispensing.
Reader/Visual Interpretation Errors For automated readers, ensure the plate is clean and free of scratches. For manual reading, use a consistent light source and background.[12] If a pellet is observed, it indicates growth.[12]

Issue 2: Checkerboard assay results show no synergy, contrary to published literature.

Possible Cause Troubleshooting Step
Incorrect Drug Concentrations The concentration range for each drug should bracket the known MIC values. If the MICs are not accurately determined beforehand, the checkerboard setup may not cover the concentrations where synergy occurs.
Strain-Specific Differences The synergistic effect may be strain-dependent. Verify the genotype of your Mtb strain, particularly the resistance-conferring mutations (katG, inhA), as this can influence drug interactions.
Inappropriate Incubation Time For slow-growing mycobacteria, an adequate incubation period (e.g., 7-14 days) is crucial. Premature reading may not accurately reflect inhibition.
High Inoculum Density An overly dense inoculum can overwhelm the antimicrobial agents, masking synergistic effects. Standardize the inoculum as you would for an MIC assay.
Misinterpretation of FIC Index Double-check the FIC calculations. Ensure you are identifying the lowest concentrations of each drug that inhibit growth in combination to calculate the FIC index correctly.[10]

Issue 3: Time-kill curve does not show expected bactericidal activity.

Possible Cause Troubleshooting Step
Drug Concentration Below Bactericidal Level The experiment should be run at concentrations multiple times the MIC. A concentration that is merely inhibitory will not produce a bactericidal curve.
Slow-Growing or Dormant Bacteria Isoniazid is most effective against actively dividing bacteria.[2] If the culture has entered a stationary or slow-growth phase, the bactericidal effect will be diminished.
Drug Inactivation Over a long time-kill experiment, the drug may be inactivated. Consider the stability of the compound in the culture medium at 37°C over the experimental duration.
Sampling and Plating Errors Ensure proper mixing before taking each sample. Perform serial dilutions accurately and plate a volume that will yield a countable number of colonies (30-300 CFU).
Presence of Persister Cells A subpopulation of phenotypically tolerant "persister" cells may survive antibiotic treatment, leading to a plateau in the kill curve. This is a known phenomenon and not necessarily an experimental error.

Quantitative Data Summary

Table 1: Synergistic Activity of Isoniazid with Various Compounds against M. tuberculosis

Compound Mtb Strain(s) Fold Reduction in INH MIC FIC Index Reference
Rifampin H37Rv, Beijing, Euro-AmericanNot specified, but synergy observedSynergistic[13]
Verapamil INH-susceptible isolatesSignificant reduction observedNot specified, but synergy observed[1][2]
Ethambutol Drug-susceptible isolates1 to 3 dilutions0.6 (synergistic in 18.1% of isolates)[14]
Ofloxacin Drug-susceptible & INH-resistantNot specified, but synergy observed0.31-0.62 (synergistic)[14]
Amoxicillin/Clavulanate Drug-susceptible & -resistantNot specified, but synergy observedSynergistic[9]

Detailed Experimental Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
  • Preparation of Mtb Inoculum:

    • Culture M. tuberculosis in Middlebrook 7H9 broth supplemented with 10% OADC and 0.05% Tween 80 to mid-log phase.

    • Adjust the turbidity of the culture to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL.

    • Dilute the adjusted suspension 1:100 in fresh 7H9 broth to achieve a final inoculum density of approximately 1-5 x 10⁵ CFU/mL.

  • Plate Setup:

    • In a 96-well microtiter plate, add 100 µL of 7H9 broth to all wells.

    • Add 100 µL of the highest concentration of Isoniazid (e.g., 64 µg/mL) to the first column of wells.

    • Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, and so on, down to the desired final concentration range. Discard 100 µL from the last drug-containing column.

    • Reserve one column for a growth control (no drug) and another for a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared Mtb inoculum to each well (except the sterility control).

    • Seal the plate with a breathable seal or place it in a secondary container to prevent evaporation.

    • Incubate at 37°C for 7-14 days.

  • Reading and Interpretation:

    • The MIC is the lowest concentration of Isoniazid that completely inhibits visible growth of Mtb.[15][16] This can be assessed visually using a reading mirror or by measuring absorbance/fluorescence after adding a viability indicator like resazurin.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Preparation:

    • Dispense 50 µL of 7H9 broth into each well of a 96-well plate.

    • Prepare stock solutions of Drug A (Isoniazid) and Drug B (potentiating agent) at 4x the highest desired concentration.

    • Along the y-axis (rows), create 2-fold serial dilutions of Drug A. Add 50 µL of each dilution down the columns.

    • Along the x-axis (columns), create 2-fold serial dilutions of Drug B. Add 50 µL of each dilution across the rows.

    • The plate will now contain a matrix of drug combinations. Include rows and columns with single drugs to determine their individual MICs in the same assay.

  • Inoculation and Incubation:

    • Prepare the Mtb inoculum as described in the MIC protocol.

    • Add 100 µL of the final inoculum to each well.

    • Seal and incubate at 37°C for 7-14 days.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the FIC for each well that shows growth inhibition. The FIC Index is the lowest calculated FIC for any of the combinations.

    • Interpret the results as synergistic, additive, or antagonistic based on the FIC Index value.[10]

Protocol 3: Time-Kill Curve Assay
  • Experiment Setup:

    • Prepare several flasks of 7H9 broth containing Isoniazid at various concentrations (e.g., 1x, 4x, 8x MIC), the potentiating agent alone, the combination of both, and a no-drug growth control.

    • Inoculate each flask with a standardized Mtb culture to a starting density of ~10⁵ CFU/mL.

  • Sampling:

    • At predetermined time points (e.g., 0, 24, 48, 72, 96, and 168 hours), withdraw an aliquot from each flask.

  • Quantification of Viable Bacteria:

    • Perform 10-fold serial dilutions of each aliquot in saline with 0.05% Tween 80.

    • Plate 100 µL of appropriate dilutions onto Middlebrook 7H10 agar plates in duplicate or triplicate.

    • Incubate the plates at 37°C for 3-4 weeks until colonies are visible and countable.

  • Data Analysis:

    • Count the colonies and calculate the CFU/mL for each time point.

    • Plot log₁₀ CFU/mL versus time for each condition.

    • A bactericidal effect is generally defined as a ≥3-log₁₀ decrease in CFU/mL from the initial inoculum. Synergy is demonstrated if the combination results in a ≥2-log₁₀ decrease in CFU/mL compared to the most active single agent.

Visualizations

Isoniazid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell cluster_Resistance Resistance Mechanisms INH_out Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) INH_out->KatG Activation INH_active Activated INH Radical KatG->INH_active InhA InhA (Enoyl-ACP Reductase) INH_active->InhA Inhibition Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Catalyzes Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Cell_Death Bactericidal Effect Cell_Wall->Cell_Death Loss leads to katG_mutation katG Mutation katG_mutation->KatG Prevents Activation inhA_mutation inhA Mutation inhA_mutation->InhA Alters Target

Caption: Mechanism of Isoniazid action and resistance in M. tuberculosis.

Synergy_Screening_Workflow start Start: Select Potentiating Agents mic Determine MIC of INH and Each Agent Individually start->mic checkerboard Perform Checkerboard Assay (INH + Agent) mic->checkerboard fic Calculate FIC Index checkerboard->fic decision FIC Index ≤ 0.5? fic->decision synergy Synergy Confirmed decision->synergy Yes no_synergy No Synergy / Additive Effect decision->no_synergy No time_kill Conduct Time-Kill Curve Assay for Synergistic Combinations synergy->time_kill end End: Characterize Bactericidal Synergy time_kill->end

Caption: Experimental workflow for screening synergistic drug combinations.

Troubleshooting_Tree cluster_checks Initial Checks cluster_protocol Protocol Review start Unexpected Experimental Result (e.g., No Synergy) check_calculations Verify all calculations (dilutions, FIC index) start->check_calculations check_strain Confirm Mtb strain identity and resistance profile check_calculations->check_strain OK check_reagents Check reagent/media quality and drug stock integrity check_strain->check_reagents OK check_inoculum Was inoculum standardized (growth phase, density)? check_reagents->check_inoculum OK check_concentrations Were drug concentrations appropriate (bracketing MIC)? check_inoculum->check_concentrations OK redesign Redesign Experiment (adjust concentrations, change strain) check_inoculum->redesign Issue Found check_incubation Was incubation time sufficient? check_concentrations->check_incubation OK check_concentrations->redesign Issue Found check_incubation->redesign Issue Found repeat_exp Repeat Experiment with Stricter Controls check_incubation->repeat_exp All OK

Caption: Troubleshooting decision tree for unexpected experimental results.

References

Technical Support Center: In Vitro Development of Isoniazid Resistance in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on isoniazid (INH) resistance development in Mycobacterium tuberculosis in vitro.

Troubleshooting Guides

This section addresses specific issues that may be encountered during your experiments, providing potential causes and solutions in a question-and-answer format.

Question: Why are my Isoniazid Minimum Inhibitory Concentration (MIC) results inconsistent across experiments?

Answer:

Inconsistent MIC values for isoniazid are a common challenge. Several factors can contribute to this variability. Below is a table outlining potential causes and recommended troubleshooting steps.

Potential Cause Troubleshooting Steps
Inoculum Preparation Variability Ensure a standardized inoculum preparation method. Use a McFarland standard to adjust the turbidity of your bacterial suspension. Clumping of M. tuberculosis can lead to inaccurate inoculum size; vortexing with glass beads can help to create a more uniform suspension.
Media Composition Use the same batch of media (e.g., Middlebrook 7H9 broth or 7H10/7H11 agar) for all related experiments. Variations in media components, especially albumin, dextrose, and catalase (in OADC or ADC supplements), can affect isoniazid activity.
Isoniazid Stock Solution Degradation Prepare fresh isoniazid stock solutions regularly and store them protected from light at the appropriate temperature. Isoniazid solutions can degrade over time, leading to a decrease in potency.
Incubation Conditions Ensure consistent incubation temperature (37°C) and CO2 levels (if applicable). Fluctuations in these conditions can affect the growth rate of M. tuberculosis and the apparent MIC.
Heteroresistance The initial bacterial population may contain a small subpopulation of resistant mutants. This can lead to breakthrough growth at higher isoniazid concentrations in some replicates. Consider plating the inoculum on drug-free and isoniazid-containing plates to estimate the initial resistant subpopulation.
Methodological Differences Different MIC determination methods (e.g., broth microdilution, agar proportion, BACTEC™ MGIT™ 960) can yield slightly different results.[1][2][3][4] Ensure you are using a consistent and validated protocol.

Question: I am unable to select for isoniazid-resistant mutants. What could be the reason?

Answer:

Failure to select for isoniazid-resistant mutants can be due to several experimental factors.

Potential Cause Troubleshooting Steps
Isoniazid Concentration Too High If the selective concentration of isoniazid is too high, it may kill all or most of the bacterial population, including any potential pre-existing resistant mutants. Try using a range of isoniazid concentrations, including concentrations just above the MIC of the parental strain.
Insufficient Inoculum Size The frequency of spontaneous resistance mutations can be low. Ensure you are plating a sufficiently large number of cells (e.g., 10^8 to 10^9 CFU) on the selective plates to increase the probability of isolating a resistant mutant.
Inappropriate Selection Medium Ensure the selective medium (e.g., Middlebrook 7H11 agar with OADC supplement) is properly prepared and supports the growth of M. tuberculosis.
Long Incubation Time Required M. tuberculosis is a slow-growing bacterium. Isoniazid-resistant mutants, especially those with fitness costs, may grow even more slowly.[5][6][7] Incubate your selective plates for at least 3-4 weeks, and in some cases, up to 8 weeks.

Question: My isoniazid-resistant mutants grow much slower than the parental wild-type strain. Is this normal?

Answer:

Yes, it is common for isoniazid-resistant mutants of M. tuberculosis to exhibit a fitness cost, which often manifests as a reduced growth rate in vitro in the absence of the drug.[5][6][7]

Potential Cause Explanation and Further Steps
Fitness Cost of Resistance Mutations Mutations conferring isoniazid resistance, particularly deletions or significant changes in the katG gene, can impair the bacterium's metabolic processes, leading to slower growth.[5] The KatG enzyme has catalase-peroxidase activity, and its loss can make the bacterium more susceptible to oxidative stress.
Compensatory Mutations Over time and with continued passaging, these initially slow-growing resistant mutants may acquire secondary, compensatory mutations that restore their fitness.[6] These mutations often occur in other genes and can partially or fully restore the growth rate to wild-type levels.
Experimental Characterization To quantify the fitness cost, you can perform in vitro competition assays where the resistant mutant and the wild-type strain are co-cultured, and their relative proportions are measured over time. You can also compare their growth rates in liquid culture by monitoring optical density or colony-forming units (CFUs) over time.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of isoniazid?

Isoniazid is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][5][8] Once activated, isoniazid forms reactive species that primarily inhibit the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This inhibition occurs through the targeting of the enoyl-acyl carrier protein reductase (InhA) and the beta-ketoacyl ACP synthase (KasA).[5][8]

Q2: What are the primary mechanisms of isoniazid resistance in M. tuberculosis?

The most common mechanism of isoniazid resistance is mutations in the katG gene, which prevent the activation of the prodrug.[8][9] The most frequently observed mutation is a Ser315Thr substitution in KatG.[9][10][11][12] Another common mechanism involves mutations in the promoter region of the inhA gene, which leads to the overexpression of the InhA protein, the primary target of activated isoniazid.[8][9] Mutations in other genes such as ahpC, kasA, and genes associated with efflux pumps have also been implicated in isoniazid resistance.[8][13]

Q3: Do in vitro-selected isoniazid-resistant mutants always have the same mutations as clinical isolates?

Not necessarily. Studies have shown that the mutations selected for in vitro can differ from those most commonly found in clinical isolates.[14][15] For example, complete or partial deletions of the katG gene are frequently observed in in vitro-selected mutants, whereas the katG S315T point mutation is more prevalent in clinical strains.[14][15] This is thought to be because the S315T mutation confers resistance while maintaining sufficient KatG activity to avoid a significant fitness cost, which is a strong selective pressure in a host.[5][7]

Q4: What is the difference between low-level and high-level isoniazid resistance?

Low-level isoniazid resistance typically refers to strains with an MIC slightly above the susceptible breakpoint (e.g., 0.25 to 2 µg/mL), while high-level resistance corresponds to strains with a much higher MIC (e.g., >4 µg/mL).[10] Generally, mutations in the promoter region of inhA are associated with low-level resistance, whereas mutations in katG are often linked to high-level resistance.[10]

Q5: How can I determine the frequency of isoniazid-resistant mutants in my bacterial population?

The mutation frequency can be calculated by plating a known number of viable bacteria (determined by plating serial dilutions on non-selective medium) onto a solid medium containing a selective concentration of isoniazid (e.g., 0.4, 1.0, or 20 mg/L).[14] After incubation, the number of resistant colonies is divided by the total number of CFUs plated to determine the mutation frequency.[14]

Quantitative Data Summary

Table 1: In Vitro Mutation Rates and Frequencies for Isoniazid Resistance in M. tuberculosis

Parameter Value Reference
In vitro mutation rate for isoniazid resistance3.2 x 10⁻⁷ mutations/cell division[15]
In vitro mutation frequency for isoniazid resistance (at 20 mg/L INH)4.40 x 10⁻⁶ to 7.56 x 10⁻⁶[14][15]
In vitro mutation frequency for isoniazid resistance (at 0.4 mg/L INH)2.3 x 10⁻⁶ to 8.02 x 10⁻⁶[14]

Table 2: Frequency of Common Isoniazid Resistance-Associated Mutations in Phenotypically Resistant Clinical Isolates

Gene Mutation Global Frequency in Resistant Isolates Reference
katGS315T~64%[9]
inhA promoterc-15t~19%[9]
katG S315T in MDR isolates66% - 72%[10][11]
katG S315T in INH-monoresistant isolates42%[10]

Table 3: Isoniazid MIC Levels Associated with Different Resistance Mutations

Gene Mutation Isoniazid Resistance Level Typical MIC Range (µg/mL) Reference
katG S315 mutationsModerate to High1.0 - 10[10]
inhA promoter mutationsLow to Moderate0.25 - 4.0[1]
Wild-type (susceptible)Susceptible≤ 0.25[1]

Experimental Protocols

Protocol 1: Determination of Isoniazid MIC by Broth Microdilution

  • Prepare Isoniazid Stock Solution: Prepare a stock solution of isoniazid in sterile distilled water. Filter-sterilize the solution.

  • Prepare Microtiter Plate: In a 96-well microtiter plate, prepare two-fold serial dilutions of isoniazid in Middlebrook 7H9 broth supplemented with OADC. The final volume in each well should be 100 µL. Include a drug-free well as a growth control.

  • Prepare Inoculum: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension 1:20 in 7H9 broth.

  • Inoculate Plate: Add 100 µL of the diluted bacterial suspension to each well of the microtiter plate. The final volume in each well will be 200 µL.

  • Incubation: Seal the plate and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

  • Read Results: The MIC is the lowest concentration of isoniazid that completely inhibits visible growth of M. tuberculosis.[2]

Protocol 2: In Vitro Induction of Isoniazid Resistance

  • Prepare Inoculum: Grow a susceptible strain of M. tuberculosis in Middlebrook 7H9 broth to late-log phase.

  • Initial Exposure: Inoculate a fresh culture of 7H9 broth containing a sub-inhibitory concentration of isoniazid (e.g., 0.5x MIC) with the bacterial suspension.[8]

  • Incubation: Incubate the culture at 37°C until growth is evident.

  • Serial Passaging: Once the culture reaches a desired turbidity, perform serial passages into fresh broth containing gradually increasing concentrations of isoniazid. For example, you can increase the concentration by two-fold in each subsequent passage.

  • Isolation of Resistant Mutants: At various stages, plate the culture onto Middlebrook 7H11 agar plates containing different concentrations of isoniazid to isolate single colonies of resistant mutants.

  • Confirmation and Characterization: Confirm the resistance of the isolated colonies by determining their MIC. The genetic basis of resistance can be investigated by sequencing genes known to be associated with isoniazid resistance (e.g., katG, inhA promoter).

Visualizations

Isoniazid_Action_and_Resistance cluster_action Mechanism of Action cluster_target Target Inhibition cluster_resistance Mechanisms of Resistance INH Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH->KatG Activation Activated_INH Activated Isoniazid InhA InhA Activated_INH->InhA Inhibition KasA KasA Activated_INH->KasA Inhibition KatG->Activated_INH Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid KasA->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disruption KatG_mutation katG mutation (e.g., S315T) KatG_mutation->KatG Prevents Activation InhA_overexpression inhA promoter mutation InhA_overexpression->InhA Increased Target Efflux_pump Efflux Pump Upregulation Efflux_pump->INH Expulsion of INH Experimental_Workflow_MIC cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Grow M. tuberculosis to mid-log phase Inoculum Adjust inoculum to 0.5 McFarland standard Culture->Inoculum Inoculation Inoculate plate with bacterial suspension Inoculum->Inoculation Plate_Prep Prepare serial dilutions of Isoniazid in 96-well plate Plate_Prep->Inoculation Incubation Incubate at 37°C for 7-14 days Inoculation->Incubation Read_Results Visually inspect for growth Incubation->Read_Results Determine_MIC Identify lowest concentration with no visible growth (MIC) Read_Results->Determine_MIC

References

Technical Support Center: Optimization of Pretomanid Combination Therapy Ratios

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of combination therapies involving the anti-tuberculosis agent Pretomanid.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Pretomanid?

Pretomanid is a nitroimidazooxazine prodrug that requires activation within Mycobacterium tuberculosis (Mtb).[1] Its mechanism is twofold. In actively replicating Mtb, it inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall.[1][2][3] In non-replicating, dormant bacteria, Pretomanid is reduced by a deazaflavin-dependent nitroreductase (Ddn), leading to the release of reactive nitrogen species, including nitric oxide.[1][2][4] This acts as a respiratory poison, enabling the drug to kill bacteria even in the low-oxygen conditions found within granulomas.[3][4]

Q2: Why is combination therapy essential for treating tuberculosis?

Treating tuberculosis with a single drug can lead to the rapid development of drug resistance.[5] Combination therapy, using multiple drugs with different mechanisms of action, is necessary to prevent the emergence of resistant strains and effectively kill the diverse populations of Mtb bacteria within a host, including actively replicating and dormant bacilli.[5][6] Successful multi-drug regimens can also shorten the overall treatment duration.[5]

Q3: What are the common combination partners for Pretomanid?

Pretomanid is a central component of the BPaL regimen, which combines it with Bedaquiline and Linezolid.[5][7] This all-oral, six-month regimen has shown high efficacy in treating extensively drug-resistant (XDR-TB) and treatment-intolerant or non-responsive multidrug-resistant (MDR-TB) tuberculosis.[7][[“]][9] Research has also explored its combination with other agents like moxifloxacin and pyrazinamide in preclinical models.[10]

Q4: How is drug interaction (synergy, additivity, antagonism) quantified?

The most common method for quantifying drug interactions in vitro is the checkerboard assay, which is used to calculate the Fractional Inhibitory Concentration Index (FICI).[11][12] The FICI is the sum of the Fractional Inhibitory Concentrations (FICs) of each drug, where the FIC is the minimum inhibitory concentration (MIC) of the drug in combination divided by its MIC when used alone. The interaction is typically classified based on the FICI value. Time-kill curve assays can also be used to observe the dynamic effects of drug combinations on bacterial killing over time.[13][14]

Troubleshooting Guides

In Vitro Assays

Q: My checkerboard assay results are inconsistent or show no clear synergy. What are the common causes?

A: Inconsistent checkerboard results can stem from several factors:

  • Inoculum Preparation: The density of the Mycobacterium tuberculosis inoculum is critical. An inoculum that is too dense or too sparse can shift MIC values and obscure synergistic effects. Ensure you are using a standardized and uniformly suspended inoculum (e.g., McFarland standard).

  • Drug Concentrations: Inaccurate serial dilutions of the drugs are a frequent source of error. Verify the stock concentrations and ensure pipetting is accurate, especially when using multichannel pipettes.[15]

  • Plate Reading: Visual inspection of turbidity can be subjective. Using a viability dye like resazurin followed by a plate reader measurement can provide more objective and reproducible results.[11][16] However, the timing of the reading is crucial; reading too early or too late can lead to misinterpretation.

  • Drug Stability: Ensure that the drugs are stable in the culture medium and under the incubation conditions for the duration of the assay.

Q: The resazurin dye in my MIC/checkerboard assay is not changing color as expected. Why?

A: Resazurin is a cell viability indicator that changes from blue to pink in the presence of metabolically active cells.[16] Issues can arise from:

  • Insufficient Incubation Time: Mtb grows slowly. Ensure sufficient incubation time has passed before adding the dye to allow for bacterial growth, and after adding the dye for the color change to occur (typically 24-48 hours post-addition).[16]

  • Low Bacterial Viability: If the initial inoculum has low viability or if the drugs are highly effective, there may not be enough metabolic activity to reduce the dye, resulting in all wells remaining blue. Always include a drug-free growth control well to verify inoculum viability.

  • Chemical Interference: Components in the media or the drug compounds themselves could potentially interfere with the resazurin reduction reaction.

Q: My time-kill curve assay shows initial killing followed by bacterial regrowth. What does this mean?

A: This pattern often indicates the selection of a drug-resistant subpopulation.[14][17] The initial decline in bacterial count represents the killing of the susceptible majority, while the subsequent increase signifies the growth of pre-existing or newly emerged resistant mutants. This highlights the importance of using drug combinations to suppress the emergence of resistance.[18] Another possibility is that the drug is bacteriostatic rather than bactericidal, merely inhibiting growth without killing the bacteria.[16]

In Vivo Models

Q: I'm observing high toxicity in my mouse model with the BPaL regimen. How can I address this?

A: Toxicity, particularly from Linezolid (e.g., myelosuppression, peripheral neuropathy), is a known concern with the BPaL regimen.[19][20] Consider the following strategies, which have been explored in preclinical and clinical studies:

  • Dose Reduction: Reducing the daily dose of Linezolid (e.g., from 1200 mg to 600 mg or 300 mg human equivalent doses) has been shown to mitigate toxicity while potentially maintaining high efficacy.[21][22]

  • Intermittent Dosing: Administering Linezolid less frequently (e.g., three times per week instead of daily) can also reduce toxicity.[19]

  • Duration Modification: The duration of the high-dose Linezolid component can be optimized. For instance, a shorter initial period of a higher dose followed by a lower maintenance dose.

Q: The bacterial load (CFU) in the lungs of my untreated control group is lower than expected. What could be the issue?

A: A lower-than-expected bacterial burden in the control group can compromise the ability to evaluate drug efficacy. Potential causes include:

  • Infection Route/Dose: The initial infectious dose delivered via aerosol or intratracheal routes may have been too low. It is crucial to quantify the bacterial dose delivered to a satellite group of animals immediately after infection.

  • Animal Model: The strain of mouse used can significantly impact the progression of TB infection. Ensure you are using a well-established and appropriate model for your research question.

  • Time Point: The infection may not have had enough time to establish itself before the start of treatment. The timing of treatment initiation post-infection is a critical experimental parameter.

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

This method is used to determine the in vitro interaction between Pretomanid and a partner drug against M. tuberculosis.

1. Preparation:

  • Prepare stock solutions of Pretomanid and the partner drug in an appropriate solvent (e.g., DMSO).

  • Culture M. tuberculosis (e.g., H37Rv) in Middlebrook 7H9 broth supplemented with OADC to mid-log phase.

  • Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland 0.5) and then dilute to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in 7H9 broth.

2. Plate Setup (96-well plate):

  • Add 50 µL of 7H9 broth to all wells.

  • Along the x-axis (e.g., columns 2-11), create a 2-fold serial dilution of Pretomanid. Add 100 µL of Pretomanid at 4x the highest desired concentration to column 2, mix, and transfer 50 µL sequentially across the plate to column 11. Discard the final 50 µL.

  • Along the y-axis (e.g., rows B-G), create a 2-fold serial dilution of the partner drug. Add 100 µL of the partner drug at 4x its highest concentration to row B, mix, and transfer 50 µL sequentially down the plate to row G.

  • This creates a matrix of drug combinations, with single-drug controls in row A and column 1. Wells in column 12 and row H should be reserved for drug-free growth controls.

3. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well. The final volume will be 100 µL.

  • Seal the plate with a breathable seal or place it in a secondary container and incubate at 37°C. Incubation time is typically 7-10 days.

4. Reading Results and FICI Calculation:

  • After incubation, assess bacterial growth. This can be done visually or by adding 20 µL of a resazurin solution and incubating for an additional 24-48 hours. The MIC is the lowest drug concentration that prevents a color change from blue to pink.[11]

  • Identify the MIC of each drug alone and in combination.

  • Calculate the FICI using the formula: FICI = FIC of Pretomanid + FIC of Partner Drug where FIC = (MIC of drug in combination) / (MIC of drug alone).

Protocol 2: Time-Kill Kinetic Assay

This assay assesses the rate of bacterial killing by a drug combination over time.

1. Preparation:

  • Prepare an early log-phase culture of M. tuberculosis (e.g., 1 x 10⁶ CFU/mL) in 7H9 broth.

  • Prepare flasks or tubes containing broth with the desired concentrations of Pretomanid, the partner drug, and their combination (e.g., at their respective MICs or 0.5x MIC).[13] Include a drug-free growth control.

2. Exposure and Sampling:

  • Inoculate each flask with the bacterial culture.

  • Incubate all flasks at 37°C with shaking.

  • At specified time points (e.g., 0, 2, 4, 7, 10, and 14 days), draw an aliquot from each flask.[13]

3. CFU Enumeration:

  • Prepare 10-fold serial dilutions of each aliquot in saline with Tween 80.

  • Plate the dilutions onto Middlebrook 7H10 or 7H11 agar plates.

  • Incubate the plates at 37°C for 3-4 weeks, or until colonies are large enough to count.

4. Data Analysis:

  • Count the colonies on the plates and calculate the CFU/mL for each time point.

  • Plot the log₁₀ CFU/mL versus time for each condition (control, single drugs, combination).

  • Synergy is often defined as a ≥2-log₁₀ decrease in CFU/mL by the combination compared to the most active single agent at a specific time point. Additivity is a 1 to <2-log₁₀ decrease, and antagonism is a ≥1-log₁₀ increase.

Data Presentation

Table 1: Interpretation of the Fractional Inhibitory Concentration Index (FICI)

FICI ValueInterpretation
≤ 0.5Synergy[11][12]
> 0.5 to 1.0Additive
> 1.0 to 4.0Indifference[12]
> 4.0Antagonism[12]

Table 2: Example Data from a Checkerboard Assay for Pretomanid and Partner Agent X

Note: This table is illustrative and based on typical synergistic findings. Actual results will vary.

DrugMIC Alone (µg/mL)MIC in Combination (µg/mL)FICFICI (Sum)Interpretation
Pretomanid 0.060.0150.25\multirow{2}{}{0.5 }\multirow{2}{}{Synergy}
Partner Agent X 0.50.1250.25

Table 3: Illustrative Efficacy of Different Pretomanid-Containing Regimens in a Murine TB Model

Note: Data are conceptual and based on findings from various preclinical studies.[19]

Regimen (Daily Dose)Duration (Weeks)Mean Lung CFU (log₁₀) at End of TreatmentRelapse Rate (%)
Untreated Control 86.5100
Standard Therapy (HRZ) 83.250
BPaL (Standard Dose) 8< 1.0 (Sterilization)0
BPaL (Reduced Linezolid Dose) 8< 1.0 (Sterilization)< 5

Visualizations

Pretomanid_Mechanism cluster_Mtb Mycobacterium tuberculosis Cell cluster_replicating Replicating Mtb cluster_nonreplicating Non-Replicating Mtb Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn Nitroreductase (F420-dependent) Pretomanid_prodrug->Ddn activated by Mycolic_Acid Mycolic Acid Synthesis Ddn->Mycolic_Acid inhibits NO_Release Reactive Nitrogen Species (Nitric Oxide Release) Ddn->NO_Release generates Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall essential for Bactericidal_Effect Bactericidal Effect Cell_Wall->Bactericidal_Effect loss leads to Respiratory_Poison Respiratory Poisoning NO_Release->Respiratory_Poison causes Respiratory_Poison->Bactericidal_Effect leads to

Caption: Mechanism of action for Pretomanid.[1][2][4]

Experimental_Workflow start Identify Potential Combination Agents in_vitro_screening In Vitro Screening: Checkerboard Assays start->in_vitro_screening fici Calculate FICI Determine Synergy/Additivity in_vitro_screening->fici time_kill Time-Kill Curve Assays of Synergistic Hits fici->time_kill Synergy (FICI ≤ 0.5) in_vivo_prep Select Lead Combinations & Dose Ratios time_kill->in_vivo_prep mouse_model In Vivo Efficacy Testing (Murine Model) in_vivo_prep->mouse_model pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis mouse_model->pk_pd toxicity Toxicity Assessment mouse_model->toxicity optimization Dose Ratio Optimization pk_pd->optimization toxicity->optimization end Prioritize Regimen for Further Development optimization->end

Caption: Experimental workflow for optimizing combination therapy.[23]

Troubleshooting_Checkerboard start Inconsistent Checkerboard Results q1 Is the growth control well growing properly? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes c1 Check Inoculum Viability & Density (McFarland) ans1_no->c1 q2 Are single-drug MICs consistent with literature? ans1_yes->q2 c2 Verify Media Preparation & Incubation Conditions c1->c2 end Re-run Assay c2->end ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes c3 Verify Drug Stock Concentrations ans2_no->c3 c5 Review Plate Reading Method (Visual vs. Reader) ans2_yes->c5 c4 Check Accuracy of Serial Dilutions c3->c4 c4->end c6 Consider Drug Stability in Media c5->c6 c6->end

Caption: Troubleshooting logic for checkerboard assays.

References

challenges in "anti-TB agent 1" preclinical development

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Anti-TB Agent 1

Welcome to the technical support resource for researchers and drug development professionals working with This compound , a novel next-generation diarylquinoline. This agent targets the F-ATP synthase of Mycobacterium tuberculosis (Mtb), disrupting cellular energy metabolism.[1][2][3] This guide provides answers to frequently asked questions and detailed troubleshooting for common preclinical development challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a diarylquinoline that specifically inhibits the c-subunit of the F1F-adenosine triphosphate (ATP) synthase in Mycobacterium tuberculosis.[1][2][4] This inhibition disrupts the proton motive force, leading to a rapid depletion of cellular ATP, which is ultimately bactericidal against both replicating and dormant bacilli.[2][3]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a highly lipophilic and poorly soluble compound. Its characteristics present specific challenges for formulation and oral bioavailability. Key properties are summarized in the table below.

Q3: Is there known cross-resistance with other anti-TB drugs?

A3: Due to its unique mechanism targeting ATP synthase, this compound does not exhibit cross-resistance with other major classes of TB drugs, such as rifamycins or fluoroquinolones.[2] However, resistance can emerge through specific mutations in the atpE gene, which codes for the c-subunit of ATP synthase.

Data Presentation: Key Preclinical Parameters

The following tables summarize essential quantitative data gathered during the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound

Mtb Strain Type MIC (µg/mL)
H37Rv Drug-Susceptible 0.03
Clinical Isolate 1 Drug-Susceptible 0.06
Clinical Isolate 2 MDR-TB 0.03
Clinical Isolate 3 XDR-TB 0.06

| ATCC 27294 | Quality Control Strain | 0.03-0.12 |

Table 2: Physicochemical and In Vitro Safety Profile

Parameter Value Method / Cell Line
Solubility (pH 7.4) < 0.1 µg/mL PBS Buffer
LogP 5.8 Calculated
Hepatotoxicity (IC50) 15 µM HepG2 Cells

| Cardiotoxicity (hERG IC50) | 5 µM | Automated Patch Clamp |

Table 3: Murine Pharmacokinetic Parameters (Single Oral Dose, 10 mg/kg)

Parameter Value
Cmax (µg/mL) 0.8
Tmax (hours) 4
AUC (µg·h/mL) 12.5

| Half-life (t½, hours) | 24 |

Troubleshooting Guides

In Vitro Assays

Q: We are observing high variability in our Minimum Inhibitory Concentration (MIC) results for this compound. What could be the cause?

A: High MIC variability is a common issue for lipophilic compounds like this compound. The primary causes are often related to poor solubility and compound adsorption to labware.

Troubleshooting Steps:

  • Solvent Choice: Ensure the compound is fully dissolved in DMSO before serial dilution into the broth medium. The final DMSO concentration in the assay should be kept below 1% to avoid solvent-induced toxicity.

  • Use of Surfactants: Incorporate a non-ionic surfactant like Tween-80 (at 0.05%) or Tyloxapol into your Middlebrook 7H9 broth. This helps maintain the compound's solubility in the aqueous medium.

  • Plate Selection: Use low-binding microtiter plates to minimize the adsorption of the compound to the plastic surfaces.

  • Inoculum Preparation: Ensure a homogenous, single-cell suspension of Mtb. Clumping can lead to inconsistent inoculum size and erratic growth, affecting MIC readings. Prepare the inoculum by vortexing with glass beads and allowing larger clumps to settle before dilution.[5]

  • Reading Method: Use a colorimetric indicator like Resazurin (the basis for the Microplate Alamar Blue Assay or MABA) for a clear, unbiased endpoint.[6] Visual inspection of turbidity can be subjective, especially if the compound precipitates.[7]

ADME-Tox Assays

Q: Our in vitro hepatotoxicity assay shows significant cell death in HepG2 cells at low concentrations, but the results are not consistently dose-dependent. Why?

A: This is often linked to the compound precipitating out of the cell culture medium at higher concentrations. When the compound precipitates, its effective concentration available to the cells decreases, leading to a flattened or inverted dose-response curve.

Troubleshooting Steps:

  • Solubility Limit Check: Before conducting the cytotoxicity assay, determine the kinetic solubility of this compound in the specific cell culture medium you are using. Visually inspect the highest concentrations under a microscope for signs of precipitation.

  • Adjust Concentration Range: Limit the highest concentration in your assay to below the observed solubility limit to ensure all tested concentrations are fully dissolved.

  • Serum Percentage: Be aware that the percentage of fetal bovine serum (FBS) in your medium can affect compound solubility and protein binding. Maintain a consistent FBS percentage across all experiments.

  • Assay Duration: For poorly soluble compounds, shorter incubation times (e.g., 24 hours) may yield more reliable results than longer ones (e.g., 72 hours), as the compound is less likely to degrade or precipitate over time.

In Vivo Efficacy Studies

Q: this compound shows potent in vitro activity but has poor efficacy in our murine model of chronic TB infection. What are the likely reasons?

A: The discrepancy between in vitro and in vivo results is a major challenge in TB drug development.[8][9] Several factors could be responsible:

Troubleshooting Steps:

  • Poor Pharmacokinetics (PK): The compound may have low oral bioavailability or rapid metabolism, resulting in sub-therapeutic concentrations at the site of infection (the lung granulomas).

    • Action: Conduct a full PK study (as shown in Table 3) to determine exposure levels. If exposure is low, a formulation strategy (e.g., amorphous solid dispersion, lipid-based formulation) is necessary to improve absorption.

  • High Protein Binding: this compound is highly lipophilic and likely has high plasma protein binding. Only the unbound fraction of the drug is active.

    • Action: Measure the plasma protein binding. This will help you correlate the total plasma concentration (Cmax) with the effective (unbound) concentration.

  • Ineffective Lesion Penetration: The drug may not adequately penetrate the complex, caseous necrotic core of TB granulomas.[10]

    • Action: This is more difficult to assess directly. Advanced techniques like mass spectrometry imaging of infected lung tissue can provide insight. A simpler approach is to ensure the dosing regimen in your animal model achieves sustained plasma concentrations well above the MIC.

  • Inappropriate Animal Model: Standard mouse models do not fully replicate the complex pathology of human TB, such as cavitary lesions.[9][10]

    • Action: While challenging, consider using a different model, such as the C3HeB/FeJ mouse, which develops more human-like caseous necrotic granulomas, for more translational results.[9]

Experimental Protocols

Protocol: MIC Determination using MABA
  • Preparation: Prepare a 10 mg/mL stock solution of this compound in 100% DMSO. Perform serial 2-fold dilutions in DMSO. Further dilute these into Middlebrook 7H9 broth (supplemented with 10% OADC and 0.05% Tween-80) in a 96-well low-binding plate.

  • Inoculum: Grow Mtb H37Rv to mid-log phase. Adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension 1:100 in 7H9 broth to achieve a final concentration of approximately 10^5 CFU/mL.[5]

  • Incubation: Add 100 µL of the Mtb inoculum to each well containing 100 µL of the drug dilutions. Include drug-free wells as growth controls. Seal the plate and incubate at 37°C.

  • Reading: After 7 days of incubation, add 20 µL of Alamar Blue reagent to each well.[6] Re-incubate for 24 hours. The MIC is the lowest drug concentration that prevents a color change from blue (no growth) to pink (growth).[6]

Protocol: In Vitro Hepatotoxicity using MTT Assay
  • Cell Plating: Seed HepG2 cells in a 96-well plate at a density of 1x10^4 cells/well in DMEM with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition: Prepare serial dilutions of this compound in serum-free DMEM. The final DMSO concentration should not exceed 0.5%. Replace the old medium with the medium containing the compound. Include wells with vehicle control (DMSO) and a positive control (e.g., tamoxifen).

  • Incubation: Incubate the plate for 24 or 48 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Readout: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage relative to the vehicle control.

Visualizations

Mechanism of Action Pathway

MOA Mechanism of Action of this compound cluster_membrane Mycobacterial Inner Membrane F0 F0 Subunit (Proton Channel) F1 F1 Subunit (ATP Synthesis) F0->F1 Drives Rotation ATP_Synth ATP Synthesis F1->ATP_Synth Catalyzes c_subunit c-subunit ring c_subunit->ATP_Synth Blocks Proton Flow, Halts Synthesis Agent1 This compound Agent1->c_subunit Binds & Inhibits Protons_out H+ (High Conc.) Protons_out->F0 Proton Flow Protons_in H+ (Low Conc.) ATP_Depletion ATP Depletion ATP_Synth->ATP_Depletion Cell_Death Bacterial Cell Death ATP_Depletion->Cell_Death

Caption: Mechanism of Action: this compound inhibits the c-subunit of ATP synthase.

Experimental Workflow: Troubleshooting MIC Variability

MIC_Troubleshooting Start Start: High MIC Variability Observed Check_Solubility Is compound fully dissolved in DMSO stock? Start->Check_Solubility Check_Surfactant Is surfactant (e.g., Tween-80) used in broth? Check_Solubility->Check_Surfactant Yes Sol_Solubility Action: Remake stock. Use gentle warming if needed. Check_Solubility->Sol_Solubility No Check_Plates Are low-binding plates being used? Check_Surfactant->Check_Plates Yes Sol_Surfactant Action: Add 0.05% Tween-80 to 7H9 broth. Check_Surfactant->Sol_Surfactant No Check_Inoculum Is inoculum homogenous (no clumps)? Check_Plates->Check_Inoculum Yes Sol_Plates Action: Switch to low-adsorption plates. Check_Plates->Sol_Plates No Review_Endpoint Is endpoint reading method objective (e.g., Alamar Blue)? Check_Inoculum->Review_Endpoint Yes Sol_Inoculum Action: Vortex with beads, allow clumps to settle. Check_Inoculum->Sol_Inoculum No End Consistent MICs Achieved Review_Endpoint->End Yes Sol_Endpoint Action: Implement colorimetric (MABA) or fluorometric assay. Review_Endpoint->Sol_Endpoint No Sol_Solubility->Check_Surfactant Sol_Surfactant->Check_Plates Sol_Plates->Check_Inoculum Sol_Inoculum->Review_Endpoint Sol_Endpoint->End Toxicity_Investigation Start Unexpected Toxicity Observed in Murine Model (e.g., Weight Loss, Morbidity) IsOnTarget Is toxicity related to the primary mechanism (ATP synthase)? Start->IsOnTarget OnTarget On-Target Toxicity IsOnTarget->OnTarget Yes OffTarget Off-Target Toxicity IsOnTarget->OffTarget No CheckHostMito Assess mitochondrial toxicity in mammalian cells (e.g., Seahorse assay) OnTarget->CheckHostMito CheckMetabolites Identify major metabolites. Test metabolites for toxicity. OffTarget->CheckMetabolites CheckOrgan Perform histopathology on key organs (Liver, Heart, Kidney) OffTarget->CheckOrgan ResultHostMito High Mammalian Mitochondrial Toxicity CheckHostMito->ResultHostMito ResultMetabolite Reactive or Toxic Metabolite Identified CheckMetabolites->ResultMetabolite ResultOrgan Specific Organ Damage (e.g., Hepatotoxicity, Cardiotoxicity) CheckOrgan->ResultOrgan Conclusion Conclusion: Toxicity Mechanism Identified. Guide medicinal chemistry efforts to mitigate liability. ResultHostMito->Conclusion ResultMetabolite->Conclusion ResultOrgan->Conclusion

References

Technical Support Center: Improving the In Vitro to In Vivo Translation of Anti-TB Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Anti-TB Agent 1." This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of translating promising in vitro data into successful in vivo results. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to support your research.

Frequently Asked Questions (FAQs)

Q1: Why does "this compound" show high potency in vitro (low MIC) but poor efficacy in our mouse model of tuberculosis?

A1: This is a common challenge in TB drug development. Several factors can contribute to this discrepancy:

  • Pharmacokinetics (PK): The agent may have poor absorption, rapid metabolism, or inefficient distribution to the sites of infection (e.g., lung granulomas) in vivo.[1][2]

  • Host-Pathogen Interactions: The in vivo environment is significantly more complex than standard in vitro culture. Within the host, Mycobacterium tuberculosis (M.tb) resides in various cellular and caseous environments that can alter its metabolic state and susceptibility to drugs.[3][4]

  • Drug Efflux: M.tb can upregulate efflux pumps in vivo that actively remove the drug from the bacterial cell, reducing its effective intracellular concentration.[5][6][7]

  • Protein Binding: High plasma protein binding can reduce the amount of free drug available to exert its effect.

Q2: We are observing inconsistent Minimum Inhibitory Concentration (MIC) values for "this compound" across different batches of experiments. What could be the cause?

A2: Variability in MIC testing can arise from several sources:

  • Inoculum Preparation: Ensure a standardized and consistent inoculum size (e.g., ~5x10^5 CFU/mL) is used for each experiment.[8]

  • Culture Media: Different media components (e.g., carbon source, detergent) can influence the activity of your compound.[9]

  • Plate Incubation: Inconsistent incubation times or conditions (e.g., temperature, CO2 levels) can affect bacterial growth and, consequently, the MIC reading.

  • Compound Stability: Verify the stability of "this compound" in the culture medium over the course of the assay.

Q3: How do we select the most appropriate animal model for testing the in vivo efficacy of "this compound"?

A3: The choice of animal model is critical and depends on the specific research question.

  • Mice: Commonly used for initial efficacy testing due to their cost-effectiveness and the availability of immunological tools. Different infection models (e.g., low-dose aerosol, intravenous) can be employed to assess various aspects of the disease.[10][11]

  • Guinea Pigs: These animals develop lung pathology, including necrosis and lymphadenopathy, that more closely resembles human TB, making them a gold standard for vaccine testing.[12]

  • Rabbits: Can develop cavitary lesions similar to those in human TB, which are important for studying the sterilizing activity of drugs.

  • Non-Human Primates: Provide the closest model to human disease but are expensive and ethically complex to use.

Troubleshooting Guides

Issue 1: "this compound" is effective in broth culture but shows reduced activity in a macrophage infection model.

Potential Cause Troubleshooting Steps
Poor cell penetration - Assess the lipophilicity and other physicochemical properties of the compound. - Consider co-administering with a permeabilizing agent (for experimental purposes).
Drug efflux by macrophages - Use efflux pump inhibitors (e.g., verapamil) in your in vitro macrophage assay to see if activity is restored.
Intracellular pH - The phagosomal environment is acidic. Test the activity of your compound at a lower pH in vitro.
M.tb metabolic state - Inside macrophages, M.tb can enter a non-replicating state, rendering it less susceptible to some drugs.[13]

Issue 2: "this compound" shows initial bactericidal activity in vivo but fails to prevent relapse.

Potential Cause Troubleshooting Steps
Poor penetration into granulomas - Utilize advanced imaging techniques to assess drug distribution in infected tissues. - Consider formulation strategies to improve tissue penetration.
Inactivity against persister cells - Test the agent's activity against non-replicating or dormant M.tb using specialized in vitro models (e.g., hypoxic cultures).[14][15]
Suboptimal dosing regimen - Perform dose-fractionation studies in animal models to determine the optimal dosing frequency and duration.[16]
Development of resistance - Sequence the genome of bacteria from relapsed animals to identify potential resistance mutations.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
  • Preparation of M.tb culture: Grow M.tb H37Rv to mid-log phase in Middlebrook 7H9 broth supplemented with OADC. Adjust the optical density (OD) at 600 nm to obtain a final concentration of ~5 x 10^5 CFU/mL.[8]

  • Compound Dilution: Prepare serial twofold dilutions of "this compound" in a 96-well microplate. Include a drug-free control and a positive control (e.g., rifampicin).

  • Inoculation: Add 100 µL of the prepared M.tb suspension to each well.

  • Incubation: Seal the plates and incubate at 37°C for 7 days.

  • Addition of Alamar Blue: Add 20 µL of Alamar Blue solution to each well and incubate for another 24 hours.

  • Reading Results: A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration of the compound that prevents this color change.[17]

Protocol 2: Intracellular Activity in a Macrophage Model
  • Cell Seeding: Seed a macrophage cell line (e.g., RAW264.7 or J774) in a 12-well plate and incubate overnight.[18][19]

  • Infection: Infect the macrophage monolayer with M.tb at a multiplicity of infection (MOI) of 5 for 4 hours.[19]

  • Removal of Extracellular Bacteria: Wash the cells three times with sterile PBS to remove extracellular bacteria.

  • Drug Treatment: Add fresh media containing different concentrations of "this compound" to the wells.

  • Incubation: Incubate the plates for 3-7 days.

  • Quantification of Intracellular Bacteria: Lyse the macrophages and plate the lysate on Middlebrook 7H11 agar to determine the number of intracellular CFUs.

Data Presentation

Table 1: Comparative In Vitro Activity of this compound

Assay Condition "this compound" MIC (µg/mL) Rifampicin MIC (µg/mL)
Standard Broth (pH 7.4)0.50.25
Acidic Broth (pH 5.5)2.00.5
Intracellular (Macrophage)4.01.0
Hypoxic Culture8.02.0

Table 2: Pharmacokinetic Parameters of this compound in Mice

Parameter Value
Cmax (µg/mL)10.2
Tmax (hr)2
AUC0-24 (µg.hr/mL)75.8
Half-life (hr)6.5
Bioavailability (%)60

Visualizations

Preclinical_TB_Drug_Discovery_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Evaluation cluster_optimization Lead Optimization in_vitro_screening Initial Screening (MIC) macrophage_assay Macrophage Infection Assay in_vitro_screening->macrophage_assay Promising Hits advanced_models Advanced Models (e.g., Granuloma, Hollow Fiber) macrophage_assay->advanced_models Good Intracellular Activity pk_studies Pharmacokinetics in Mice advanced_models->pk_studies Good In Vitro Profile efficacy_acute Acute Efficacy Model pk_studies->efficacy_acute Favorable PK efficacy_chronic Chronic Efficacy Model efficacy_acute->efficacy_chronic Activity Confirmed lead_optimization Lead Optimization efficacy_chronic->lead_optimization Data for Improvement

Caption: Preclinical workflow for anti-TB drug discovery.

Host_Pathogen_Interaction cluster_macrophage Macrophage Mtb M. tuberculosis Phagosome Phagosome Mtb->Phagosome Engulfment Autophagy Autophagy Mtb->Autophagy Evasion Lysosome Lysosome Phagosome->Lysosome Fusion Blocked by M.tb Autophagy->Mtb Degradation Pathway Anti-TB_Agent_1 This compound Anti-TB_Agent_1->Mtb Direct Inhibition Host-Directed_Therapy Host-Directed Therapy Host-Directed_Therapy->Phagosome Promotes Fusion Host-Directed_Therapy->Autophagy Enhances Autophagy

Caption: M. tuberculosis interaction with host macrophages.

References

Technical Support Center: Enhancing Target Specificity of Anti-TB Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on modifying "Anti-TB Agent 1" to enhance its target specificity. For the purpose of this guide, "this compound" is a hypothetical small molecule inhibitor targeting a specific serine/threonine kinase in Mycobacterium tuberculosis (M. tuberculosis), designated as MtbKinaseX .

I. Troubleshooting Guide

This section addresses specific issues that may be encountered during the experimental process of modifying this compound.

Question ID Question Possible Causes Suggested Solutions
TSG-001 My modified this compound shows reduced potency against the target MtbKinaseX.1. The modification has disrupted a key binding interaction with MtbKinaseX.2. The modified compound has poor solubility in the assay buffer.3. Inaccurate compound concentration determination.1. Perform computational modeling (molecular docking) to understand the binding mode of the modified agent. Synthesize analogs with subtle structural changes to probe the structure-activity relationship (SAR).2. Check the solubility of the compound. If low, consider using a different solvent or adding a solubilizing agent (e.g., DMSO) at a concentration that does not affect the assay.3. Verify the concentration and purity of the compound stock solution using techniques like NMR or LC-MS.
TSG-002 The modified agent still exhibits significant off-target effects on human kinases.1. The modification did not sufficiently alter the pharmacophore responsible for binding to human kinases.2. The modified agent inhibits a human kinase that is structurally very similar to MtbKinaseX.1. Conduct a comprehensive kinase panel screening to identify the specific off-target kinases. Analyze the binding pockets of MtbKinaseX and the primary off-target human kinase to identify structural differences that can be exploited for selective inhibitor design.2. Synthesize a focused library of analogs with modifications directed at the regions of dissimilarity between the target and off-target kinases.
TSG-003 The modified agent is potent and selective in biochemical assays but shows poor activity against whole-cell M. tuberculosis.1. The compound has low permeability across the complex mycobacterial cell wall.2. The compound is being actively removed from the cell by efflux pumps.3. The compound is metabolized by the bacteria into an inactive form.1. Assess the physicochemical properties of the compound (e.g., lipophilicity, polar surface area). Modify the compound to improve its drug-like properties for better cell penetration.2. Test the activity of the compound in the presence of an efflux pump inhibitor (e.g., verapamil, reserpine). If activity is restored, this suggests efflux is an issue. Further structural modifications may be needed to evade efflux.3. Perform metabolic stability assays using M. tuberculosis lysates or whole cells to determine if the compound is being degraded.
TSG-004 I am observing high cytotoxicity of my modified agent in mammalian cell lines.1. The compound is inhibiting an essential human kinase, leading to cell death.2. The compound has a non-specific cytotoxic mechanism (e.g., membrane disruption).3. The cytotoxic effects are due to a metabolite of the compound.1. Refer to the kinase profiling data to identify any potent inhibition of essential human kinases. If a likely candidate is found, further modifications are needed to improve selectivity.2. Perform mechanism of cytotoxicity assays (e.g., membrane integrity assays) to rule out non-specific effects.3. Investigate the metabolic profile of the compound in mammalian cells to identify any toxic metabolites.

II. Frequently Asked Questions (FAQs)

Question ID Question Answer
FAQ-001 What is the first step I should take to improve the target specificity of this compound?The first step is to perform a broad kinase selectivity panel to understand the off-target profile of the parent compound. This will identify the key human kinases that are being inhibited and will guide your subsequent medicinal chemistry efforts.
FAQ-002 How can I confirm that my modified agent is engaging the MtbKinaseX target within the M. tuberculosis cell?Several target engagement strategies can be employed. A common method is to use a cellular thermal shift assay (CETSA) to demonstrate that your compound stabilizes MtbKinaseX in its native environment. Another approach is to develop a chemical probe based on your inhibitor to pull down its binding partners from M. tuberculosis lysate.
FAQ-003 What is an acceptable therapeutic window for a modified Anti-TB agent?An ideal anti-TB agent should have a high therapeutic index, meaning it is potent against M. tuberculosis at concentrations that are not toxic to host cells. A selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) in a mammalian cell line to the minimum inhibitory concentration (MIC) against M. tuberculosis, of >10 is generally considered a good starting point for further development.
FAQ-004 Should I prioritize improving potency or selectivity first?This often depends on the starting point. If your initial compound has good potency but poor selectivity, the focus should be on improving selectivity, even if it means a slight decrease in potency. Conversely, if the compound is highly selective but has weak potency, the initial efforts should be on enhancing its activity against MtbKinaseX. A balance between the two is the ultimate goal.

III. Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a modified this compound against MtbKinaseX and a panel of human kinases.

Methodology:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the compound in assay buffer to create a range of concentrations.

  • In a 96-well plate, add the recombinant kinase, the appropriate peptide substrate, and ATP.

  • Add the serially diluted compound to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30°C for the specified time.

  • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or luminescence-based assays (e.g., ADP-Glo™ Kinase Assay).

  • Plot the percentage of kinase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Whole-Cell M. tuberculosis Growth Inhibition Assay

Objective: To determine the minimum inhibitory concentration (MIC) of a modified this compound against M. tuberculosis.

Methodology:

  • Culture M. tuberculosis (e.g., H37Rv strain) in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

  • Prepare serial dilutions of the test compound in a 96-well microplate.

  • Inoculate each well with a standardized suspension of M. tuberculosis. Include a positive control (e.g., isoniazid) and a negative control (no drug).

  • Seal the plates and incubate at 37°C for 7-14 days.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits bacterial growth. Alternatively, a resazurin microtiter assay can be used for a colorimetric readout of cell viability.

Protocol 3: Mammalian Cell Cytotoxicity Assay

Objective: To determine the cytotoxic concentration (CC50) of a modified this compound in a mammalian cell line (e.g., HepG2, A549).

Methodology:

  • Seed the chosen mammalian cell line in a 96-well plate and allow the cells to adhere overnight.

  • Prepare serial dilutions of the test compound in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the serially diluted compound. Include a positive control (e.g., doxorubicin) and a negative control (vehicle).

  • Incubate the plate at 37°C in a CO₂ incubator for 48-72 hours.

  • Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a commercially available cell viability reagent (e.g., CellTiter-Glo®).

  • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the CC50 value.

IV. Data Presentation

Table 1: Comparative Activity and Selectivity of this compound and a Modified Analog

Compound MtbKinaseX IC50 (nM) Human Kinase A IC50 (nM) Human Kinase B IC50 (nM) M. tuberculosis MIC (µM) HepG2 CC50 (µM) Selectivity Index (SI = CC50/MIC)
This compound501002505102
Modified Agent 1.175>10,0005,00025025

V. Visualizations

Signaling_Pathway External Signal External Signal Mtb Receptor Mtb Receptor External Signal->Mtb Receptor MtbKinaseX MtbKinaseX Mtb Receptor->MtbKinaseX Substrate Protein Substrate Protein MtbKinaseX->Substrate Protein Phosphorylation Phosphorylated Substrate Phosphorylated Substrate Substrate Protein->Phosphorylated Substrate Downstream Cellular Response Downstream Cellular Response Phosphorylated Substrate->Downstream Cellular Response This compound This compound This compound->MtbKinaseX

Caption: Hypothetical signaling pathway involving MtbKinaseX.

Experimental_Workflow cluster_0 Compound Synthesis cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Lead Optimization This compound This compound Modified Analogs Modified Analogs This compound->Modified Analogs MtbKinaseX Assay MtbKinaseX Assay Modified Analogs->MtbKinaseX Assay Kinase Panel Kinase Panel M. tb MIC M. tb MIC Kinase Panel->M. tb MIC Selective Hits MtbKinaseX Assay->Kinase Panel Potent Hits Cytotoxicity Cytotoxicity M. tb MIC->Cytotoxicity SAR Analysis SAR Analysis Cytotoxicity->SAR Analysis SAR Analysis->Modified Analogs Iterative Design

Caption: Workflow for enhancing target specificity.

Logical_Relationship Potency OK? Potency OK? Selectivity OK? Selectivity OK? Potency OK?->Selectivity OK? Yes Redesign Redesign Potency OK?->Redesign No Cell Activity OK? Cell Activity OK? Selectivity OK?->Cell Activity OK? Yes Selectivity OK?->Redesign No Proceed Proceed Cell Activity OK?->Proceed Yes Cell Activity OK?->Redesign No

Caption: Decision-making flowchart for compound modification.

Technical Support Center: Process Improvement for Large-Scale Production of "Anti-TB Agent 1"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for "Anti-TB Agent 1." This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the large-scale synthesis and purification of this active pharmaceutical ingredient (API).

Troubleshooting Guide

This guide provides solutions to specific problems that may arise during the production of "this compound."

Synthesis & Reaction Issues

Q1: My reaction yield is consistently low. What are the potential causes and solutions?

A1: Low yield in the synthesis of "this compound" can stem from several factors.[1][2] A primary reason could be the purity of your starting materials and reagents.[3] Ensure all reactants are of the highest possible purity and that solvents are anhydrous, as moisture can interfere with the reaction. Another common issue is inefficient mixing at a larger scale, which can be different from lab-scale experiments.[1] Verifying that the stirring mechanism provides adequate agitation throughout the reaction vessel is crucial. Reaction temperature is another critical parameter; even minor deviations can significantly impact yield.[4] Calibrate your temperature probes and ensure uniform heating of the reactor. Finally, consider performing a Design of Experiments (DoE) at a smaller scale to identify the optimal conditions for time, temperature, and mixing, which can then be applied to the larger scale production.[1]

Q2: I'm observing a significant amount of a recurring impurity in my crude product. How can I identify and minimize it?

A2: The formation of impurities is a common challenge during scale-up.[1] To identify the impurity, isolate it using preparative chromatography and characterize its structure using techniques like NMR and mass spectrometry. Understanding the structure can provide clues about its formation pathway. Common causes of impurity formation include side reactions due to localized overheating, incorrect stoichiometry of reactants, or the presence of contaminants in the starting materials.[1][3] To minimize the impurity, consider the following:

  • Controlled Reagent Addition: Adding a reactive intermediate too quickly can lead to side reactions. A slower, controlled addition rate may be necessary at a larger scale.[3]

  • Temperature Homogeneity: Ensure uniform temperature throughout the reactor to prevent localized "hot spots" that can promote side reactions.

  • Inert Atmosphere: If the reaction is sensitive to oxygen or moisture, ensure the reaction vessel is properly purged and maintained under an inert atmosphere (e.g., nitrogen or argon).[3]

Q3: The reaction is not going to completion, even after an extended reaction time. What should I investigate?

A3: An incomplete reaction can be due to several factors. First, verify the quality and activity of your catalyst, if one is used. Catalysts can degrade over time or be poisoned by impurities. Running the reaction with a fresh batch of catalyst can help determine if this is the issue. Second, inadequate mixing can lead to poor contact between reactants, slowing down the reaction rate.[1] Ensure the stirring is vigorous enough for the larger volume. Third, the reaction may be reversible. In this case, you might need to remove a byproduct to drive the reaction to completion. Finally, re-verify your calculations for all reactants and reagents to ensure they are correct for the scaled-up batch.[3]

Purification & Isolation Issues

Q4: I am having difficulty with the crystallization of the final product. What can I do to improve this?

A4: Crystallization can be challenging, especially at a larger scale where cooling rates and mixing are different.[1] If "this compound" is failing to crystallize or is producing an oil, consider the following troubleshooting steps:

  • Solvent System: The choice of solvent is critical. Experiment with different solvent or anti-solvent systems to find one that promotes crystallization.

  • Seeding: Introducing a small amount of pure crystalline "this compound" (seed crystals) to the supersaturated solution can induce crystallization.

  • Cooling Rate: A slow, controlled cooling rate is often necessary for the formation of well-defined crystals. Rapid cooling can lead to the formation of amorphous solids or oils.

  • Purity: Impurities can inhibit crystallization. Ensure your crude product is sufficiently pure before attempting crystallization. An additional purification step, such as a column chromatography, may be necessary.

Q5: The particle size of my final product is not consistent. How can I control this?

A5: Inconsistent particle size can affect the bioavailability and formulation of the final drug product. The crystallization process largely determines the particle size. To achieve a more uniform particle size distribution, focus on controlling the crystallization parameters. This includes the rate of cooling, the degree of supersaturation, and the agitation speed. Using techniques like seeding can also help in achieving a more consistent particle size. Milling the dried API is another step to achieve the desired particle size.[5]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for "this compound"?

A1: "this compound" should be stored in a cool, dry place, protected from light and moisture. The recommended storage temperature is 2-8°C. When handled, it should be done in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.

Q2: Are there any known incompatibilities with common excipients?

A2: Stability studies should be conducted with a range of common excipients early in the formulation development process.[6] While comprehensive data is still being gathered, preliminary studies suggest that "this compound" may be incompatible with strongly acidic or basic excipients, which could lead to degradation.

Q3: What analytical methods are recommended for quality control?

A3: For routine quality control of "this compound," High-Performance Liquid Chromatography (HPLC) with UV detection is the recommended method for assessing purity and identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy should be used to confirm the structure of the final product, and Karl Fischer titration is recommended for determining water content.

Data Presentation

Table 1: Optimized Reaction Parameters for "this compound" Synthesis
ParameterLaboratory Scale (1 L)Pilot Scale (100 L)
Reactant A 1.0 eq1.0 eq
Reactant B 1.2 eq1.15 eq
Catalyst 0.05 mol%0.05 mol%
Solvent Volume 1 L100 L
Temperature 60°C65°C
Reaction Time 8 hours10 hours
Agitation Speed 300 RPM150 RPM (with pitched-blade turbine)
Table 2: Common Impurities and their HPLC Retention Times
ImpurityRetention Time (min)Likely Source
Impurity 1 4.2Side reaction from starting material B
Impurity 2 6.8Degradation product
Impurity 3 9.1Unreacted intermediate

Experimental Protocols

Protocol 1: Large-Scale Synthesis of "this compound"
  • Vessel Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and purged with nitrogen.

  • Reagent Loading: Charge the reactor with Reactant A and the solvent. Begin agitation at 150 RPM.

  • Temperature Control: Heat the mixture to 65°C.

  • Catalyst Addition: Once the temperature is stable, add the catalyst.

  • Controlled Addition: Add Reactant B to the reactor via a dosing pump over a period of 2 hours.

  • Reaction Monitoring: Monitor the reaction progress by taking samples every hour and analyzing them by HPLC.

  • Reaction Completion: Once the reaction is complete (typically after 10 hours), cool the mixture to room temperature.

  • Quenching: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate.

  • Extraction: Extract the product with an appropriate organic solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Crystallization
  • Dissolution: Dissolve the crude "this compound" in a minimal amount of a suitable hot solvent (e.g., isopropanol).

  • Hot Filtration: Perform a hot filtration to remove any insoluble impurities.

  • Cooling: Allow the solution to cool slowly to room temperature.

  • Seeding: If no crystals have formed, add a few seed crystals of pure "this compound."

  • Crystallization: Continue to cool the solution in an ice bath to maximize crystal formation.

  • Isolation: Isolate the crystals by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum at a temperature not exceeding 40°C.

Visualizations

experimental_workflow start Start: Reactor Preparation reagent_loading Reagent Loading start->reagent_loading heating Heating to 65°C reagent_loading->heating catalyst_addition Catalyst Addition heating->catalyst_addition reactant_b_addition Controlled Addition of Reactant B catalyst_addition->reactant_b_addition reaction_monitoring Reaction Monitoring (HPLC) reactant_b_addition->reaction_monitoring completion_check Reaction Complete? reaction_monitoring->completion_check completion_check->reaction_monitoring No cooling Cooling to Room Temp completion_check->cooling Yes quenching Quenching cooling->quenching extraction Extraction quenching->extraction drying_concentration Drying & Concentration extraction->drying_concentration crystallization Crystallization drying_concentration->crystallization end End: Pure this compound crystallization->end troubleshooting_yield start Low Yield Observed reagent_purity Check Reagent Purity start->reagent_purity mixing Evaluate Mixing Efficiency start->mixing temperature Verify Temperature Control start->temperature pure_reagents Use High-Purity Reagents reagent_purity->pure_reagents optimize_mixing Optimize Agitation Speed/Impeller mixing->optimize_mixing calibrate_temp Calibrate Temperature Probes temperature->calibrate_temp signaling_pathway agent1 This compound enzymeX Mycolic Acid Synthase agent1->enzymeX Inhibition cell_wall Cell Wall Synthesis enzymeX->cell_wall lysis Bacterial Cell Lysis cell_wall->lysis Disruption

References

Validation & Comparative

Pretomanid vs. Isoniazid: A Comparative Efficacy Study in the Fight Against Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against tuberculosis (TB), a global health threat, the emergence of drug-resistant strains necessitates the development and evaluation of novel therapeutic agents. This guide provides a detailed comparison of Pretomanid, a newer anti-TB agent, and Isoniazid, a cornerstone of first-line TB treatment for decades. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the two drugs' efficacy, mechanisms of action, and the experimental protocols used for their evaluation.

Executive Summary

Isoniazid has long been a primary weapon against Mycobacterium tuberculosis, acting by inhibiting the synthesis of mycolic acids, essential components of the bacterial cell wall. However, its efficacy is challenged by the rise of resistant strains. Pretomanid, a member of the nitroimidazole class, offers a different mechanism of action, not only inhibiting mycolic acid synthesis but also acting as a respiratory poison under anaerobic conditions, making it effective against both replicating and non-replicating bacteria. This dual action makes it a valuable tool, particularly in cases of multi-drug-resistant tuberculosis (MDR-TB).

Data Presentation: In Vitro Efficacy

The following table summarizes the in vitro activity of Pretomanid and Isoniazid against Mycobacterium tuberculosis. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

DrugMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
Pretomanid 0.005 - 0.48[1]0.250.5
Isoniazid 0.02 - 0.06[2]--

Note: MIC₅₀ and MIC₉₀ values for Isoniazid are not consistently reported in the same manner as for newer drugs but its activity is well-established within the provided range for susceptible strains.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The comparative efficacy data presented above is determined using standardized methods for antimicrobial susceptibility testing of Mycobacterium tuberculosis. The following is a detailed methodology based on the broth microdilution method.

Objective: To determine the lowest concentration of Pretomanid and Isoniazid that inhibits the visible growth of M. tuberculosis.

Materials:

  • Pure cultures of M. tuberculosis strains (e.g., H37Rv)

  • Middlebrook 7H9 broth base

  • Oleic acid-albumin-dextrose-catalase (OADC) enrichment

  • Pretomanid and Isoniazid stock solutions of known concentrations

  • Sterile 96-well microtiter plates

  • Inoculum prepared from a fresh culture of M. tuberculosis, adjusted to a McFarland standard of 0.5.

Procedure:

  • Preparation of Drug Dilutions: A serial two-fold dilution of each drug is prepared in Middlebrook 7H9 broth supplemented with OADC in the wells of a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized M. tuberculosis suspension. A growth control well (containing no drug) and a sterility control well (containing no bacteria) are included on each plate.

  • Incubation: The plates are sealed and incubated at 37°C in a standard atmosphere.

  • Reading of Results: After a defined incubation period (typically 7-21 days), the plates are examined for visible growth. The MIC is recorded as the lowest drug concentration at which there is no visible growth.

Mechanism of Action: Signaling Pathways

The distinct mechanisms of action of Isoniazid and Pretomanid are crucial to understanding their roles in TB therapy, particularly in the context of drug resistance.

Isoniazid Signaling Pathway

Isoniazid is a prodrug, meaning it requires activation by a bacterial enzyme.

Isoniazid_Pathway Isoniazid Isoniazid (Prodrug) KatG KatG (Catalase-Peroxidase) Isoniazid->KatG Activation Activated_Isoniazid Activated Isoniazid (Isonicotinic acyl radical) KatG->Activated_Isoniazid INH_NAD_adduct INH-NAD Adduct Activated_Isoniazid->INH_NAD_adduct + NADH NADH NADH InhA InhA (Enoyl-ACP reductase) INH_NAD_adduct->InhA Inhibition Mycolic_Acid_Synthesis Mycolic Acid Synthesis InhA->Mycolic_Acid_Synthesis Required for Cell_Wall Bacterial Cell Wall Disruption Mycolic_Acid_Synthesis->Cell_Wall Leads to Pretomanid_Pathway Pretomanid Pretomanid (Prodrug) Ddn Ddn (Deazaflavin-dependent nitroreductase) Pretomanid->Ddn Activation Activated_Pretomanid Reactive Metabolites & Nitric Oxide (NO) Ddn->Activated_Pretomanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synthesis Inhibition Respiratory_Poisoning Respiratory Poisoning (Anaerobic conditions) Activated_Pretomanid->Respiratory_Poisoning Induction Cell_Death Bacterial Cell Death Mycolic_Acid_Synthesis->Cell_Death Respiratory_Poisoning->Cell_Death

References

A Comparative Guide to the "In Vivo" Efficacy of Pretomanid-Containing Regimens Against XDR-TB

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Extensively drug-resistant tuberculosis (XDR-TB) presents a formidable challenge to global public health, necessitating the development of novel, effective, and shorter treatment regimens. This guide provides an objective comparison of the in vivo efficacy of the recently approved anti-TB agent, Pretomanid (as part of the BPaL regimen), against a conventional XDR-TB treatment regimen. The data presented is derived from preclinical studies in murine models, which are crucial for evaluating the potential of new therapeutic agents.

Executive Summary

Pretomanid, in combination with Bedaquiline and Linezolid (BPaL), has demonstrated significant bactericidal activity against Mycobacterium tuberculosis in animal models of XDR-TB. This guide summarizes the key efficacy data, details the experimental protocols used to generate this data, and provides a visual representation of Pretomanid's mechanism of action and the experimental workflow. The evidence suggests that the BPaL regimen offers a promising alternative to conventional, longer, and more complex XDR-TB treatments.

Data Presentation: Efficacy Comparison

The following tables summarize the quantitative data on the in vivo efficacy of the BPaL regimen compared to an untreated control group and a representative conventional XDR-TB regimen in BALB/c mice.

Table 1: In Vivo Efficacy of the BPaL Regimen Against M. tuberculosis in BALB/c and C3HeB/FeJ Mice (4 Weeks of Treatment)

Treatment GroupMouse StrainInitial Bacterial Load (log10 CFU) in Lungs (Mean ± SD)Final Bacterial Load (log10 CFU) in Lungs (Mean ± SD)Reduction in Bacterial Load (log10 CFU)
Untreated ControlC3HeB/FeJ7.48 ± 0.12--
BPaLC3HeB/FeJ7.48 ± 0.124.76 ± 0.382.72
BPaLBALB/c~7.8~3.8-4.03.8-4.0

Data for C3HeB/FeJ mice is from a study where treatment started at a chronic stage of infection. The BPaL regimen significantly reduced the lung bacterial burden.[1][2][3][4] Data for BALB/c mice shows a robust reduction in bacterial load.[1][2][3][4]

Table 2: Representative Efficacy of a Conventional XDR-TB Regimen Component in a Murine Model

Treatment GroupMouse StrainDuration of TreatmentReduction in Bacterial Load (log10 CFU) in Lungs
Kanamycin + Moxifloxacin + Pyrazinamide + EthambutolBALB/c2 monthsSignificant reduction (specific log reduction not provided in abstract)

Note: Direct head-to-head comparative CFU data for a standardized conventional XDR-TB regimen against BPaL in the same experiment is limited in the reviewed literature. The data above represents the efficacy of key components of older regimens. Historically, XDR-TB treatment involved prolonged therapy (up to 2 years) with second-line drugs like kanamycin and fluoroquinolones.[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vivo Efficacy Study of the BPaL Regimen in a Murine Model of Chronic TB
  • Animal Model: Female BALB/c and C3HeB/FeJ mice were used. These strains are commonly used in TB research, with C3HeB/FeJ mice developing more human-like necrotic granulomas.

  • Infection: Mice were infected via the aerosol route with Mycobacterium tuberculosis Erdman strain, delivering a low dose of approximately 50-100 bacilli to the lungs. The infection was allowed to establish for 4-8 weeks to create a chronic infection model.

  • Treatment Regimens:

    • BPaL Regimen: Bedaquiline (B) was administered at 25 mg/kg, Pretomanid (Pa) at 100 mg/kg, and Linezolid (L) at 100 mg/kg. All drugs were administered orally, five days a week for four weeks.

    • Untreated Control: A group of infected mice received no treatment.

  • Efficacy Assessment:

    • At the end of the 4-week treatment period, mice were euthanized.

    • Lungs and spleens were aseptically removed and homogenized in saline.

    • Serial dilutions of the organ homogenates were plated on Middlebrook 7H11 agar plates.

    • The plates were incubated at 37°C for 3-4 weeks.

    • The number of colony-forming units (CFU) was counted, and the bacterial load per organ was calculated and expressed as log10 CFU.[1][2][3][4]

Mandatory Visualization

Signaling Pathway: Mechanism of Action of Pretomanid

Pretomanid_Mechanism_of_Action cluster_Mtb Mycobacterium tuberculosis Cell Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid_prodrug->Ddn Activation Activated_Pretomanid Reactive Nitrogen Species (e.g., Nitric Oxide) Mycolic_Acid Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid Inhibits Bacterial_Death Bacterial Cell Death Activated_Pretomanid->Bacterial_Death Respiratory Poison (Anaerobic conditions) Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Wall->Bacterial_Death Disruption leads to Ddn->Activated_Pretomanid Generation of F420 Reduced Co-factor F420 F420->Ddn

Caption: Mechanism of action of Pretomanid.

Experimental Workflow: In Vivo Efficacy Testing

In_Vivo_Efficacy_Workflow cluster_Infection Infection Phase cluster_Treatment Treatment Phase cluster_Assessment Efficacy Assessment Phase A Aerosol Infection of Mice (M. tuberculosis Erdman strain) B Establishment of Chronic Infection (4-8 weeks) A->B C Initiation of Treatment Regimens (BPaL vs. Control) B->C D Daily Oral Dosing (5 days/week for 4 weeks) C->D E Euthanasia and Organ Collection (Lungs and Spleen) D->E F Organ Homogenization E->F G Serial Dilution and Plating (7H11 Agar) F->G H Incubation (37°C for 3-4 weeks) G->H I Colony Forming Unit (CFU) Enumeration and Data Analysis H->I

Caption: Experimental workflow for in vivo efficacy testing.

References

A Comparative Safety Analysis of Pretomanid and Bedaquiline in the Treatment of Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) has necessitated the development of novel therapeutic agents. Among these, bedaquiline and pretomanid have become cornerstone components of new, shorter, all-oral treatment regimens. While their efficacy is well-documented, a thorough understanding of their comparative safety profiles is critical for clinical decision-making and future drug development. This guide provides an objective comparison of the safety profiles of pretomanid and bedaquiline, supported by available clinical data and detailed experimental protocols for safety monitoring.

Quantitative Comparison of Adverse Events

The following table summarizes the incidence of common and serious adverse events reported for pretomanid (in the context of the BPaL regimen: bedaquiline, pretomanid, and linezolid) and bedaquiline. It is important to note that many adverse events, particularly for pretomanid, are reported from combination therapies, making it challenging to attribute them to a single agent.[1][2][3]

Adverse Event CategorySpecific Adverse EventPretomanid (in BPaL regimen) Incidence (%)Bedaquiline Incidence (%)
Gastrointestinal Nausea36%[1]Common (not quantified in provided results)
Vomiting28%[1]Common (not quantified in provided results)
Abdominal PainReported[1]Common (not quantified in provided results)
Decreased AppetiteReported[1]Common (not quantified in provided results)
Hepatic Increased Transaminases (ALT/AST)21%[1]Reported, potential for hepatotoxicity[4]
Neurological Peripheral Neuropathy81% (largely attributed to linezolid)[1]Less commonly reported
Headache10.7%[5]Common (not quantified in provided results)
DizzinessReported[1]Common (not quantified in provided results)
Hematological Anemia37% (largely attributed to linezolid)[1]Less commonly reported
Metabolic Lactic AcidosisReported (attributed to linezolid)[2]Not a characteristic adverse event
Cardiovascular QT ProlongationReported[1]A known and significant risk[4][6][7]

Key Experimental Protocols for Safety Monitoring

Rigorous safety monitoring is paramount when administering pretomanid and bedaquiline. The following protocols are based on current clinical guidelines and prescribing information.[8][9][10][11]

Baseline Assessment Protocol

Objective: To identify pre-existing conditions that may increase the risk of adverse events and to establish a baseline for on-treatment monitoring.

Procedures:

  • Medical History and Physical Examination: A thorough evaluation including a history of cardiac disease (e.g., congenital long QT syndrome, arrhythmias), hepatic or renal impairment, neurological disorders, and alcohol use.[11]

  • Electrocardiogram (ECG): A 12-lead ECG to determine the baseline QT interval corrected for heart rate (QTc).[1][2]

  • Hepatic Function Tests: Measurement of alanine aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase, and total bilirubin.[1][2]

  • Renal Function Tests: Assessment of serum creatinine to evaluate renal function.[10]

  • Electrolyte Panel: Measurement of serum potassium, calcium, and magnesium, as imbalances can exacerbate QT prolongation.[2]

  • Complete Blood Count: To establish baseline hematological parameters.

  • HIV and Hepatitis B/C Screening: To identify co-infections that may influence drug choice and monitoring.[10]

On-Treatment Monitoring Protocol

Objective: To promptly detect and manage adverse events during the course of treatment.

Procedures:

  • Cardiac Monitoring:

    • ECG: Repeat ECG at 2, 4, 8, 12, and 24 weeks after initiation of treatment, and as clinically indicated.[2][6][12] More frequent monitoring (e.g., weekly) is recommended if the patient has other risk factors for QT prolongation.[6]

    • Action Threshold: Discontinuation of the regimen should be considered if there is a clinically significant ventricular arrhythmia or if the QTc interval exceeds 500 ms (confirmed by a repeat ECG).[1]

  • Hepatic Monitoring:

    • Liver Function Tests (LFTs): Monitor ALT, AST, and bilirubin at baseline, then weekly for the first month, fortnightly for the second month, and then monthly thereafter.[1]

    • Action Thresholds: Treatment interruption is recommended if aminotransferase elevations are accompanied by a total bilirubin elevation of more than twice the upper limit of normal, if aminotransferase levels exceed eight times the upper limit of normal, or if they are greater than five times the upper limit of normal and persist.[1]

  • Neurological Assessment:

    • Regularly assess for symptoms of peripheral neuropathy (e.g., numbness, tingling, or pain in the hands and feet) and optic neuropathy.[1][2]

  • General Clinical Monitoring:

    • Monthly clinical evaluations to assess for other adverse effects such as gastrointestinal intolerance, skin reactions, and general well-being.[9] Patients should be educated to self-report any new or worsening symptoms.[8]

Visualization of Bedaquiline-Induced Cardiotoxicity Pathway

The following diagram illustrates the proposed mechanism by which bedaquiline can lead to QT prolongation, a key safety concern.

Bedaquiline_Cardiotoxicity_Pathway cluster_Cell Cardiomyocyte cluster_Drug_Action Drug Interaction cluster_Outcome Clinical Outcome hERG hERG K+ Channel K_ion K+ Efflux hERG->K_ion Allows Delayed_Repol Delayed Repolarization hERG->Delayed_Repol Inhibition leads to Repolarization Membrane Repolarization K_ion->Repolarization Leads to AP_Duration Action Potential Duration Repolarization->AP_Duration Shortens Bedaquiline Bedaquiline Bedaquiline->hERG Inhibits QT_Prolongation QTc Prolongation on ECG Delayed_Repol->QT_Prolongation Manifests as Arrhythmia Increased Risk of Torsades de Pointes QT_Prolongation->Arrhythmia Increases risk of

Caption: Mechanism of bedaquiline-induced QT prolongation.

References

A Head-to-Head Comparison of Bedaquiline and Pretomanid for the Treatment of Drug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) has created an urgent need for novel therapeutic agents. Bedaquiline and pretomanid are two such agents that have become cornerstones of modern treatment regimens for drug-resistant TB. This guide provides a detailed, data-driven comparison of these two vital anti-TB drugs to inform research and development efforts.

At a Glance: Bedaquiline vs. Pretomanid

FeatureBedaquilinePretomanid
Drug Class DiarylquinolineNitroimidazooxazine
Primary Mechanism of Action Inhibition of mycobacterial ATP synthaseInhibition of mycolic acid biosynthesis and generation of reactive nitrogen species
Spectrum of Activity Actively replicating and non-replicating Mycobacterium tuberculosisActively replicating and non-replicating Mycobacterium tuberculosis
Commonly Used In Regimen With other anti-TB drugs for MDR-TBAs part of the BPaL/M regimen (Bedaquiline, Pretomanid, Linezolid +/- Moxifloxacin) for XDR-TB, treatment intolerant/non-responsive MDR-TB
Key Adverse Events QT prolongation, hepatotoxicity, nausea, joint pain, headache[1][2][3]Peripheral neuropathy, acne, anemia, nausea, vomiting, hepatotoxicity, myelosuppression, lactic acidosis[4][5][6][7][8]

Mechanism of Action

Bedaquiline and pretomanid employ distinct mechanisms to exert their bactericidal effects against Mycobacterium tuberculosis.

Bedaquiline is the first-in-class diarylquinoline that specifically targets the mycobacterial F-ATP synthase.[1][9] It binds to the c-subunit of the enzyme, blocking the proton pump and thereby inhibiting ATP synthesis, which is crucial for the energy metabolism of the bacterium.[1][10][11] This leads to cell death in both actively replicating and dormant mycobacteria.[1][2]

Pretomanid , a nitroimidazole, has a dual mechanism of action.[12] It inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall, leading to the death of actively replicating bacteria.[13] Additionally, under anaerobic conditions found within granulomas, pretomanid is activated to release reactive nitrogen species, including nitric oxide, which are toxic to non-replicating, persistent bacteria.[4][12][13]

Mechanism_of_Action Figure 1: Comparative Mechanisms of Action cluster_Bedaquiline Bedaquiline cluster_Pretomanid Pretomanid Bedaquiline Bedaquiline ATP_Synthase Mycobacterial ATP Synthase (c-subunit) Bedaquiline->ATP_Synthase Inhibits ATP_Production ATP Production ATP_Synthase->ATP_Production Blocks Bacterial_Death_B Bacterial Cell Death ATP_Production->Bacterial_Death_B Leads to Pretomanid Pretomanid Mycolic_Acid Mycolic Acid Synthesis Pretomanid->Mycolic_Acid Inhibits Activation Activation by Nitroreductase (Ddn) Pretomanid->Activation Prodrug Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Disrupts Bacterial_Death_P1 Bacterial Cell Death (Replicating) Cell_Wall->Bacterial_Death_P1 Leads to RNS Reactive Nitrogen Species (e.g., NO) Activation->RNS Generates Bacterial_Death_P2 Bacterial Cell Death (Non-replicating) RNS->Bacterial_Death_P2 Induces

Figure 1: Comparative Mechanisms of Action

In Vitro Efficacy

Both drugs demonstrate potent activity against M. tuberculosis in vitro.

ParameterBedaquilinePretomanid
MIC50 against M. tuberculosis 0.03 µg/mLNot consistently reported, but potent
MIC Range against M. tuberculosis 0.002 - 0.06 µg/mLNot consistently reported, but potent
Activity against dormant bacilli YesYes

MIC (Minimum Inhibitory Concentration) values can vary based on the specific strain and testing methodology.[14]

Pharmacokinetics

A summary of key pharmacokinetic parameters for bedaquiline and pretomanid is presented below.

ParameterBedaquilinePretomanid
Bioavailability Enhanced with foodEnhanced with food, especially high-fat meals[15]
Protein Binding >99%~86.4%[16]
Metabolism Primarily by CYP3A4 to form M2 (N-monodesmethyl) metabolite[14]Multiple reductive and oxidative pathways, with a ~20% contribution from CYP3A4[16]
Half-life Long terminal half-life (~5.5 months for parent drug and metabolite)~16-20 hours
Excretion Primarily in fecesPrimarily in urine (~53%) and feces (~38%) as metabolites[16]

Clinical Efficacy

Direct head-to-head clinical trials comparing bedaquiline and pretomanid as monotherapies are not available, as they are always used in combination regimens to prevent the development of resistance. However, their efficacy can be inferred from clinical trials of the regimens in which they are key components.

Bedaquiline: In a Phase IIb trial for MDR-TB, the addition of bedaquiline to a background regimen significantly reduced the time to sputum culture conversion compared to placebo (median 83 days vs. 125 days).[17] At the end of the 120-week study, 57.6% of patients in the bedaquiline arm were cured, compared to 31.8% in the placebo arm.[17] Real-world studies have shown cure rates of around 80% when bedaquiline is included in treatment regimens for drug-resistant TB.[18]

Pretomanid: Pretomanid is a core component of the BPaL (Bedaquiline, Pretomanid, Linezolid) and BPaLM (BPaL + Moxifloxacin) regimens. Clinical trials for these regimens have demonstrated high success rates for highly resistant forms of TB.[19][20] Success rates in various studies have ranged from approximately 80% to over 90%.[21][22] These regimens have also significantly shortened treatment duration to around six months.[20][21]

Safety and Tolerability

Both drugs have significant adverse effect profiles that require careful monitoring.

Bedaquiline: The most significant safety concern with bedaquiline is QT prolongation, which can increase the risk of serious cardiac arrhythmias.[23] Regular ECG monitoring is essential during treatment.[23] Other common adverse effects include nausea, joint pain, headache, and elevated liver enzymes.[1][24]

Pretomanid: Pretomanid is associated with a range of adverse effects, with peripheral neuropathy, acne, and anemia being common.[4][8] It can also cause hepatotoxicity, myelosuppression, and, rarely, lactic acidosis and optic neuropathy.[5][6][8] Regular monitoring of liver function, blood counts, and neurological symptoms is crucial.[5][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

A standard method for determining the MIC of anti-TB agents is the broth microdilution method.[25]

MIC_Workflow Figure 2: MIC Determination Workflow start Start prep_inoculum Prepare M. tuberculosis inoculum (e.g., H37Rv) to a standard density start->prep_inoculum serial_dilution Perform serial two-fold dilutions of the drug in a 96-well microtiter plate prep_inoculum->serial_dilution inoculate Inoculate each well with the bacterial suspension serial_dilution->inoculate incubate Incubate plates at 37°C for a defined period (e.g., 7-14 days) inoculate->incubate read_results Determine MIC as the lowest drug concentration with no visible bacterial growth incubate->read_results end End read_results->end

Figure 2: MIC Determination Workflow

Protocol Outline:

  • Inoculum Preparation: M. tuberculosis is grown in a suitable liquid medium (e.g., Middlebrook 7H9) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., McFarland standard).

  • Drug Dilution: The test drug is serially diluted in a 96-well microtiter plate containing culture medium.[26]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[26]

  • Incubation: The plate is sealed and incubated at 37°C.

  • Reading Results: After incubation, the MIC is determined as the lowest concentration of the drug that inhibits visible growth of the bacteria.[25] This can be assessed visually or by using an indicator dye like resazurin.[27]

Whole Blood Bactericidal Activity (WBA) Assay

The WBA assay measures the combined effect of a drug and the host's immune response.[28]

Protocol Outline:

  • Drug Administration: The drug is administered to a healthy volunteer or patient.

  • Blood Collection: Blood samples are collected at various time points after drug administration.

  • Infection: An equal volume of a standardized M. tuberculosis suspension is added to the blood samples.

  • Incubation: The infected blood is incubated at 37°C.

  • CFU Counting: Aliquots are taken at different time points, serially diluted, and plated on solid media (e.g., Middlebrook 7H11 agar) to determine the number of colony-forming units (CFU).

  • Analysis: The change in log CFU over time is calculated to determine the bactericidal activity.[29]

Conclusion

Bedaquiline and pretomanid are both indispensable tools in the fight against drug-resistant tuberculosis, each with a unique mechanism of action and clinical profile. Bedaquiline's targeted inhibition of ATP synthase provides potent bactericidal activity, while pretomanid's dual action against both replicating and non-replicating bacilli makes it a critical component of shorter, highly effective treatment regimens. The choice of agent and regimen depends on the resistance profile of the infecting strain, patient tolerability, and clinical context. Continued research into the optimal use of these drugs, both individually and in combination, is essential to further improve treatment outcomes for patients with the most challenging forms of tuberculosis.

References

Validation of Pretomanid as a Novel Drug Candidate for Tuberculosis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Pretomanid, a novel anti-tuberculosis (TB) agent, with other therapeutic alternatives. It includes supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows to aid in the evaluation of this drug candidate.

Executive Summary

Pretomanid is a novel nitroimidazooxazine antimycobacterial agent approved for the treatment of specific types of drug-resistant tuberculosis.[1] It exhibits a unique dual mechanism of action, targeting both actively replicating and dormant Mycobacterium tuberculosis (M.tb).[1][2] This guide presents a comparative analysis of Pretomanid's efficacy and safety profile against standard first-line and other novel anti-TB drugs.

Data Presentation

Table 1: Comparative In Vitro Efficacy of Anti-TB Agents

This table summarizes the Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of M.tb. Lower MIC values indicate higher potency.

DrugClassMIC Range (μg/mL) against Drug-Susceptible M.tbMIC Range (μg/mL) against Drug-Resistant M.tb
Pretomanid Nitroimidazooxazine0.03 - 1.00.06 - >16
IsoniazidHydrazine0.015 - 0.250.2 - >10
RifampicinRifamycin0.03 - 0.50.5 - >64
EthambutolEthylenediamine0.5 - 4.02.0 - >16
PyrazinamideCarboxamide12.5 - 10012.5 - >400
BedaquilineDiarylquinoline0.015 - 0.240.03 - >4.0
LinezolidOxazolidinone0.12 - 1.00.25 - 2.0

Note: MIC values can vary depending on the M.tb strain and the testing methodology.

Table 2: Comparative Adverse Event Profile

This table presents the incidence of common adverse events observed in clinical trials for Pretomanid-containing regimens (specifically the BPaL regimen: Bedaquiline, Pretomanid, and Linezolid) compared to standard multi-drug resistant TB (MDR-TB) regimens.

Adverse EventBPaL Regimen Incidence (%)Standard MDR-TB Regimen Incidence (%)
Peripheral Neuropathy3812
Nausea3628
Anemia2410
Headache2218
Vomiting2220
Acne205
Hepatotoxicity1115
Optic Neuritis82

Note: Incidence rates are approximate and can vary based on the specific study population and regimen details.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

  • 96-well microtiter plates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • Mycobacterium tuberculosis H37Rv (or clinical isolates)

  • Pretomanid and comparator drug stock solutions

  • Sterile saline with 0.05% Tween 80

  • Glass beads

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Inoculum Preparation:

    • Aseptically transfer a few colonies of M.tb from a solid culture into a tube containing sterile saline with Tween 80 and glass beads.

    • Vortex vigorously for 1-2 minutes to create a uniform suspension.

    • Allow the suspension to settle for 30-40 minutes to remove large clumps.

    • Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer. This corresponds to approximately 1 x 10⁷ to 1 x 10⁸ CFU/mL.

    • Dilute the adjusted inoculum in Middlebrook 7H9 broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Drug Dilution:

    • Prepare serial twofold dilutions of each drug in the 96-well microtiter plates using Middlebrook 7H9 broth. The final volume in each well should be 100 µL.

    • Include a drug-free well as a growth control and a well with broth only as a sterility control.

  • Inoculation:

    • Add 100 µL of the prepared M.tb inoculum to each well, bringing the total volume to 200 µL.

  • Incubation:

    • Seal the plates and incubate at 37°C for 7-14 days, or until visible growth is observed in the growth control well.

  • Reading Results:

    • The MIC is the lowest drug concentration that shows no visible growth (no turbidity) compared to the growth control well.

Cytotoxicity Assay by MTT Method

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is used as an indicator of cell viability and, conversely, cytotoxicity of a compound.

Materials:

  • Human cell line (e.g., HepG2 for hepatotoxicity, or a macrophage cell line like THP-1)

  • 96-well cell culture plates

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Pretomanid and control compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Pretomanid and control compounds in the culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.

    • Include wells with untreated cells as a negative control (100% viability) and wells with a known cytotoxic agent as a positive control.

    • Incubate for 24-72 hours.

  • MTT Addition:

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

Mandatory Visualizations

Pretomanid_Mechanism_of_Action cluster_activation Bacterial Activation cluster_effects Bactericidal Effects Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid_prodrug->Ddn F420_oxidized Oxidized F420 Ddn->F420_oxidized Activated_Pretomanid Activated Pretomanid Metabolites Ddn->Activated_Pretomanid F420_reduced Reduced F420 F420_reduced->Ddn Fgd1 Fgd1 F420_oxidized->Fgd1 Fgd1->F420_reduced Phosphogluconolactone 6-Phosphogluconolactone Fgd1->Phosphogluconolactone G6P Glucose-6-Phosphate G6P->Fgd1 Nitric_Oxide Nitric Oxide (NO) Release Activated_Pretomanid->Nitric_Oxide Mycolic_Acid_Inhibition Inhibition of Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Inhibition Respiratory_Poisoning Respiratory Poisoning (Anaerobic Conditions) Nitric_Oxide->Respiratory_Poisoning Cell_Wall_Disruption Cell Wall Disruption (Aerobic Conditions) Mycolic_Acid_Inhibition->Cell_Wall_Disruption Bacterial_Cell_Death Bacterial Cell Death Respiratory_Poisoning->Bacterial_Cell_Death Cell_Wall_Disruption->Bacterial_Cell_Death

Caption: Pretomanid's mechanism of action.

Anti_TB_Drug_Validation_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development cluster_regulatory Regulatory & Post-Market A Target Identification & Validation B High-Throughput Screening A->B C Lead Optimization B->C D In Vitro Efficacy (MIC) C->D E In Vitro Cytotoxicity C->E F In Vivo Animal Models (Efficacy & Toxicity) D->F E->F G Phase I: Safety & PK in Healthy Volunteers F->G H Phase II: Efficacy & Dose-Ranging in Patients G->H I Phase III: Large-Scale Efficacy & Safety H->I J Regulatory Submission & Approval I->J K Phase IV: Post-Marketing Surveillance J->K

Caption: Experimental workflow for novel anti-TB drug validation.

References

Comparative Efficacy of Pretomanid in a Rifampin-Resistant Tuberculosis Model

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of Pretomanid's efficacy, primarily as a component of the BPaL (Bedaquiline, Pretomanid, Linezolid) regimen, in treating rifampin-resistant tuberculosis (RR-TB). The data presented is based on pivotal clinical trials and is intended for researchers, scientists, and drug development professionals.

Pretomanid is a novel nitroimidazole antibiotic developed by the TB Alliance.[1] It has demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis.[2][3][4] Its unique dual mechanism of action involves the inhibition of mycolic acid biosynthesis, which disrupts the bacterial cell wall, and the release of reactive nitrogen species, which act as a respiratory poison, particularly under anaerobic conditions found in granulomas.[2][5][6] This makes it a valuable agent against persistent bacteria. Pretomanid was approved by the U.S. Food and Drug Administration (FDA) in 2019 as part of a combination regimen with bedaquiline and linezolid for treating highly drug-resistant forms of pulmonary TB.[1][7][8]

Efficacy Data in Clinical Models of Rifampin-Resistant TB

The primary evidence for Pretomanid's efficacy comes from the Nix-TB and ZeNix trials, which evaluated the all-oral BPaL regimen in patients with highly drug-resistant TB, including RR-TB. These trials marked a significant advancement from older, longer, and more toxic treatment regimens.

RegimenTrialPatient PopulationTreatment DurationFavorable Outcome Rate (Modified Intention-to-Treat)Key Adverse Events (Grade 3 or Higher)
BPaL (Bedaquiline, Pretomanid, Linezolid 1200mg)Nix-TBXDR-TB, pre-XDR-TB, or treatment-intolerant/non-responsive MDR/RR-TB6 months90% (at 6 months post-treatment)[9][10]Peripheral neuropathy (81%), Myelosuppression (48%)[11]
BPaL (Bedaquiline, Pretomanid, Linezolid 1200mg)ZeNixXDR-TB, pre-XDR-TB, or failed/intolerant RR-TB6 months93%[12]Peripheral neuropathy (38%), Myelosuppression (22%)[12][13]
BPaL optimized (Bedaquiline, Pretomanid, Linezolid 600mg)ZeNixXDR-TB, pre-XDR-TB, or failed/intolerant RR-TB6 months91%[12]Peripheral neuropathy (24%), Myelosuppression (2%)[12][13]
BPaLM (BPaL + Moxifloxacin)TB-PRACTECALRR-TB6 months89%Not directly comparable, but regimen was found to be safer than standard of care.
Standard of Care (WHO-recommended longer regimens, often >9 months)TB-PRACTECAL (Control Arm)RR-TB9-20 months52%Higher incidence of adverse events leading to drug discontinuation compared to BPaLM.

Experimental Protocols

Below are the summarized methodologies for the key clinical trials that form the basis of the efficacy data for Pretomanid-containing regimens in rifampin-resistant TB.

Nix-TB Trial Protocol

  • Study Design: A single-arm, open-label Phase 3 clinical trial.[14][15]

  • Objective: To evaluate the efficacy and safety of the BPaL regimen in patients with highly drug-resistant pulmonary TB.[14]

  • Participant Population: Adults and adolescents (as young as 14) with extensively drug-resistant TB (XDR-TB), pre-XDR-TB, or multidrug-resistant TB (MDR/RR-TB) who were treatment-intolerant or non-responsive to standard therapy.[7] Patients co-infected with HIV with a CD4 count above 50 were also included.

  • Intervention:

    • Bedaquiline: 400 mg once daily for 2 weeks, followed by 200 mg three times per week for 24 weeks.

    • Pretomanid: 200 mg once daily for 26 weeks.

    • Linezolid: 1200 mg daily for 26 weeks.[16]

  • Primary Endpoint: The primary efficacy outcome was the incidence of an unfavorable outcome, defined as bacteriologic failure (failure to achieve negative sputum culture), relapse, or clinical failure (including TB-related death) at 6 months after the end of treatment.[8]

  • Monitoring: Participants were assessed at regular intervals with the aim of being cured in six to nine months and were monitored for two years post-treatment to assess for relapse.[7]

ZeNix Trial Protocol

  • Study Design: A partially blind, randomized, four-arm Phase 3 clinical trial.[17]

  • Objective: To evaluate if the efficacy of the BPaL regimen could be maintained while improving its safety profile by reducing the dose and/or duration of linezolid.[12][13]

  • Participant Population: Enrolled 181 participants with XDR-TB, pre-XDR-TB, or RR-TB who had failed previous treatment or were intolerant. The trial included sites in South Africa, Russia, Georgia, and Moldova.[12][17]

  • Intervention: All participants received Bedaquiline (200 mg daily) and Pretomanid (200 mg daily) for 6 months. They were randomized to one of four linezolid arms:[12]

    • 1200 mg daily for 6 months

    • 1200 mg daily for 2 months

    • 600 mg daily for 6 months

    • 600 mg daily for 2 months

  • Primary Endpoint: The primary endpoint was the incidence of an unfavorable outcome (treatment failure or relapse) at 26 weeks after treatment completion. The study aimed to assess the non-inferiority of the modified regimens compared to the established BPaL efficacy.[17]

Visualizations

Mechanism of Action of Pretomanid

Pretomanid_MoA cluster_bacterium Mycobacterium tuberculosis Cell cluster_pathway1 Replicating Bacteria cluster_pathway2 Non-Replicating Bacteria Pretomanid Pretomanid (Prodrug) Ddn Ddn Nitroreductase Pretomanid->Ddn Enters cell & is activated by Metabolite Reactive Nitrogen Species (e.g., Nitric Oxide) Ddn->Metabolite Generates Mycolic_Acid Mycolic Acid Synthesis Metabolite->Mycolic_Acid Inhibits Respiration Cellular Respiration Metabolite->Respiration Poisons Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Maintains Bactericidal Bactericidal Effect Cell_Wall->Bactericidal Respiration->Bactericidal

Caption: Simplified mechanism of action for Pretomanid.

General Workflow for Rifampin-Resistant TB Clinical Trial

Clinical_Trial_Workflow cluster_screening Phase 1: Screening & Enrollment cluster_treatment Phase 2: Treatment & Monitoring cluster_followup Phase 3: Post-Treatment Follow-up Patient Patient with Presumptive Rifampin-Resistant TB Diagnosis Confirm RR-TB (e.g., Xpert MTB/RIF) Patient->Diagnosis Inclusion Meet Inclusion/Exclusion Criteria (e.g., resistance profile, no prior exposure to trial drugs) Diagnosis->Inclusion Consent Informed Consent Inclusion->Consent Randomization Randomization (if applicable) Consent->Randomization Regimen_A Experimental Regimen (e.g., BPaL) Randomization->Regimen_A Regimen_B Control/Comparator Regimen (e.g., Standard of Care) Randomization->Regimen_B Monitoring Regular Monitoring (Sputum cultures, safety labs, adverse events) Regimen_A->Monitoring Regimen_B->Monitoring EOT End of Treatment Assessment Monitoring->EOT FollowUp Long-term Follow-up (e.g., 6-24 months) EOT->FollowUp Endpoint Primary Endpoint Assessment (Favorable vs. Unfavorable Outcome) FollowUp->Endpoint

Caption: Generalized workflow for a rifampin-resistant TB clinical trial.

References

A Comparative Analysis of Pretomanid and First-Line Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel anti-tuberculosis agent, Pretomanid, with the standard first-line tuberculosis (TB) drugs: Isoniazid, Rifampicin, Pyrazinamide, and Ethambutol. The following sections will delve into their mechanisms of action, present comparative efficacy data from in vitro and in vivo studies, and provide detailed experimental protocols for key assays.

Mechanism of Action: A Tale of Two Strategies

The first-line TB drugs primarily target actively replicating Mycobacterium tuberculosis (Mtb). In contrast, Pretomanid, a member of the nitroimidazole class, exhibits a dual mechanism of action, targeting both replicating and non-replicating (dormant) bacteria.[1][2] This unique characteristic makes it a valuable agent against persistent infections.

Pretomanid: This prodrug is activated within the mycobacterium by a deazaflavin-dependent nitroreductase (Ddn).[1][3] This activation leads to two primary bactericidal effects:

  • Inhibition of Mycolic Acid Synthesis: Under aerobic conditions, an active metabolite of Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[2][4]

  • Respiratory Poisoning: In anaerobic conditions, typical of the core of granulomas, Pretomanid releases nitric oxide, a potent respiratory poison that leads to bacterial cell death.[1][2][5]

First-Line TB Drugs:

  • Isoniazid (INH): A prodrug activated by the mycobacterial catalase-peroxidase enzyme (KatG), it primarily inhibits the synthesis of mycolic acids by targeting the enoyl-acyl carrier protein reductase (InhA).[6][7][8]

  • Rifampicin (RIF): This drug inhibits bacterial DNA-dependent RNA polymerase, thereby blocking RNA synthesis.[6][7][9]

  • Pyrazinamide (PZA): Another prodrug, PZA is converted to its active form, pyrazinoic acid, by a mycobacterial pyrazinamidase. It disrupts membrane potential and interferes with energy production, and is most active in the acidic environment of macrophages.[6]

  • Ethambutol (EMB): It inhibits arabinosyl transferases, which are involved in the polymerization of arabinogalactan, a key component of the mycobacterial cell wall.[6]

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data comparing the in vitro and in vivo efficacy of Pretomanid with first-line anti-TB agents.

Table 1: In Vitro Minimum Inhibitory Concentration (MIC) Against M. tuberculosis
DrugMIC Range (µg/mL)Reference Strain
Pretomanid0.012 - 0.200[10]H37Rv
Isoniazid0.03 - 0.12[11][12]H37Rv
Rifampicin0.06 - 0.25H37Rv
Ethambutol1.0 - 5.0H37Rv
Pyrazinamide25 - 100 (at pH 5.5)H37Rv

Note: MIC values can vary depending on the specific strain of M. tuberculosis and the testing methodology.

Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis (Log10 CFU Reduction in Lungs)
RegimenDurationLog10 CFU Reduction (vs. Untreated Control)Mouse Model
Pretomanid + Rifampicin + Pyrazinamide2 monthsCulture negative[13]BALB/c mice
Isoniazid + Rifampicin + Pyrazinamide2 monthsSignificant reduction, but not culture negative[14]BALB/c mice
Pretomanid (as part of BPaL regimen)6 monthsFavorable outcome in 90% of patients (Nix-TB trial)[15]Human (Clinical Trial)
Standard Regimen (HRZE)6 monthsVaries, lower success rates in drug-resistant TBHuman (Clinical Trial)

Note: The BPaL regimen consists of Bedaquiline, Pretomanid, and Linezolid.

Table 3: Clinical Trial Efficacy for Drug-Resistant Tuberculosis (Favorable Outcomes)
TrialRegimenPatient PopulationFavorable Outcome Rate
Nix-TB[15]Bedaquiline + Pretomanid + Linezolid (BPaL)Extensively Drug-Resistant (XDR) TB, Treatment Intolerant/Non-responsive Multidrug-Resistant (MDR) TB90%
ZeNix[15]BPaL with varied Linezolid dosage/durationXDR-TB, Pre-XDR-TB, or failed/intolerant MDR-TB84% - 93%
Standard of CareMultiple drugs based on susceptibilityDrug-Resistant TBHistorically lower, often below 60% for XDR-TB

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Susceptibility Testing: Broth Microdilution

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against M. tuberculosis.

Protocol:

  • Preparation of Inoculum: A suspension of M. tuberculosis H37Rv is prepared in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and standardized to a 0.5 McFarland turbidity. This suspension is then diluted to achieve a final inoculum of approximately 1 x 10^5 CFU/mL.[16]

  • Drug Dilution: Serial two-fold dilutions of the test drugs are prepared in a 96-well microtiter plate using supplemented Middlebrook 7H9 broth.

  • Inoculation: Each well is inoculated with the prepared bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are included.

  • Incubation: The plates are sealed and incubated at 37°C.[16]

  • Reading Results: The MIC is determined as the lowest concentration of the drug that inhibits visible growth after a specified incubation period (typically 14-21 days).[16]

In Vivo Efficacy Testing: Murine Model of Tuberculosis

The BALB/c mouse model is a standard for evaluating the efficacy of anti-TB drugs.

Protocol:

  • Infection: Female BALB/c mice are infected with a low-dose aerosol of M. tuberculosis Erdman strain, delivering approximately 50-100 bacilli into the lungs.[17]

  • Treatment: Treatment is initiated at a specified time post-infection (e.g., 14 days) and administered by oral gavage or other appropriate routes, typically 5 days a week.[14] Dosages for first-line drugs are typically: Isoniazid (10-25 mg/kg), Rifampicin (10 mg/kg), Pyrazinamide (150 mg/kg), and Ethambutol (100 mg/kg). Pretomanid dosages in preclinical studies have varied.

  • Assessment of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized. The lungs and spleens are aseptically removed, homogenized, and serial dilutions are plated on Middlebrook 7H11 agar.

  • Data Analysis: The number of colony-forming units (CFU) is counted after incubation at 37°C for 3-4 weeks. The efficacy of the treatment is determined by the reduction in the log10 CFU in treated mice compared to untreated controls.[14][17]

Visualizations

Signaling Pathway Diagrams

Pretomanid_Mechanism cluster_Mtb Mycobacterium tuberculosis cluster_aerobic Aerobic Conditions cluster_anaerobic Anaerobic Conditions Pretomanid_prodrug Pretomanid (Prodrug) Ddn Deazaflavin-dependent nitroreductase (Ddn) Pretomanid_prodrug->Ddn Enters cell and is activated by Activated_Pretomanid Activated Metabolite Ddn->Activated_Pretomanid Nitric_Oxide Nitric Oxide (NO) Ddn->Nitric_Oxide Mycolic_Acid_Synth Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synth Inhibits Respiratory_Chain Respiratory Chain Nitric_Oxide->Respiratory_Chain Inhibits Cell_Wall Cell Wall Integrity Mycolic_Acid_Synth->Cell_Wall Bacterial_Lysis_Aerobic Bacterial Lysis Cell_Wall->Bacterial_Lysis_Aerobic Disruption leads to Bacterial_Lysis_Anaerobic Bacterial Lysis Respiratory_Chain->Bacterial_Lysis_Anaerobic Disruption leads to

Caption: Mechanism of Action of Pretomanid.

First_Line_TB_Drugs_Mechanism cluster_Mtb_Cell Mycobacterium tuberculosis INH_prodrug Isoniazid (Prodrug) KatG KatG INH_prodrug->KatG Activated by Active_INH Activated INH KatG->Active_INH InhA InhA Active_INH->InhA Inhibits Mycolic_Acid Mycolic Acid Synthesis InhA->Mycolic_Acid Bacterial_Lysis Bacterial Lysis Mycolic_Acid->Bacterial_Lysis RIF Rifampicin RNA_Polymerase RNA Polymerase RIF->RNA_Polymerase Inhibits RNA_Synthesis RNA Synthesis RNA_Polymerase->RNA_Synthesis RNA_Synthesis->Bacterial_Lysis PZA_prodrug Pyrazinamide (Prodrug) Pyrazinamidase Pyrazinamidase PZA_prodrug->Pyrazinamidase Activated by Pyrazinoic_Acid Pyrazinoic Acid Pyrazinamidase->Pyrazinoic_Acid Membrane_Potential Membrane Potential Pyrazinoic_Acid->Membrane_Potential Disrupts Membrane_Potential->Bacterial_Lysis EMB Ethambutol Arabinosyl_Transferase Arabinosyl Transferase EMB->Arabinosyl_Transferase Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Arabinogalactan_Synthesis->Bacterial_Lysis

Caption: Mechanism of Action of First-Line TB Drugs.

Experimental Workflow Diagrams

Broth_Microdilution_Workflow start Start prep_inoculum Prepare M. tuberculosis Inoculum (0.5 McFarland) start->prep_inoculum dilute_inoculum Dilute Inoculum to ~1x10^5 CFU/mL prep_inoculum->dilute_inoculum inoculate_plate Inoculate plate with diluted bacteria dilute_inoculum->inoculate_plate prep_plate Prepare 96-well plate with serial drug dilutions prep_plate->inoculate_plate incubate Incubate at 37°C for 14-21 days inoculate_plate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth Microdilution MIC Assay Workflow.

Mouse_Model_Workflow start Start infect_mice Infect BALB/c mice with M. tuberculosis (aerosol) start->infect_mice initiate_treatment Initiate drug treatment (e.g., day 14 post-infection) infect_mice->initiate_treatment treat_mice Administer drugs (e.g., 5 days/week) initiate_treatment->treat_mice euthanize_mice Euthanize mice at specified time points treat_mice->euthanize_mice harvest_organs Harvest lungs and spleens euthanize_mice->harvest_organs homogenize_plate Homogenize organs and plate serial dilutions harvest_organs->homogenize_plate count_cfu Incubate plates and count CFU homogenize_plate->count_cfu analyze_data Analyze data (Log10 CFU reduction) count_cfu->analyze_data end End analyze_data->end

Caption: Murine Model of TB Efficacy Testing Workflow.

References

Confirming the Sterilizing Activity of Pretomanid In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutic agents with potent sterilizing activity. Pretomanid, a nitroimidazooxazine, has emerged as a critical component of new treatment regimens for drug-resistant TB.[1] This guide provides a comparative analysis of the in vivo sterilizing activity of Pretomanid against other key anti-tuberculosis agents, supported by experimental data and detailed protocols.

Comparative Efficacy of Anti-TB Agents in a Murine Model

The sterilizing activity of an anti-TB drug is its ability to eliminate persistent, slowly metabolizing bacilli, which is crucial for preventing relapse after treatment. The following table summarizes the in vivo efficacy of Pretomanid in comparison to standard and other novel anti-TB drugs in a murine model of tuberculosis. Efficacy is primarily measured by the reduction in bacterial load (colony-forming units, CFU) in the lungs and the proportion of mice relapsing after treatment completion.

Drug/RegimenDuration of Treatment (months)Mean Log10 CFU Reduction in Lungs (vs. Untreated Controls)Relapse Rate (%) (Post-Treatment)
Pretomanid-Based Regimens
Bedaquiline + Pretomanid + Linezolid (BPaL)2~6.00
Pretomanid + Moxifloxacin + Pyrazinamide2~5.510
Bedaquiline + Pretomanid + Pyrazinamide2~6.00
Standard Regimen
Rifampicin + Isoniazid + Pyrazinamide2~4.580-100
4~6.00-10
Other Agents
Moxifloxacin2~3.5100
Rifampicin2~3.0100
Isoniazid2~4.0100

Data compiled from representative murine model studies.[2][3][4] Actual values can vary based on the specific experimental setup.

Experimental Protocols

The assessment of in vivo sterilizing activity is commonly performed using the murine model of chronic tuberculosis, often referred to as the "Cornell model." This model is instrumental in evaluating a drug's ability to prevent relapse, a key indicator of sterilizing efficacy.

Protocol: Murine Model for Assessing Sterilizing Activity

  • Infection: BALB/c or C3HeB/FeJ mice are infected via aerosol with a low dose (50-100 CFU) of Mycobacterium tuberculosis (e.g., H37Rv strain).[5] The infection is allowed to establish for a period of 4-6 weeks to enter a chronic, stable phase.

  • Treatment Initiation: Treatment with the experimental drug or regimen commences after the chronic phase is established. Drugs are typically administered orally, five to six days a week.

  • Assessment of Bactericidal Activity: A subset of mice is euthanized at various time points during treatment (e.g., 1, 2, and 4 months). The lungs and spleen are aseptically removed, homogenized, and plated on selective agar to enumerate the bacterial load (CFU).

  • Assessment of Sterilizing Activity (Relapse): After a defined treatment period (e.g., 2-3 months), treatment is discontinued. The remaining mice are observed for a further 3-6 months. At the end of this period, the mice are euthanized, and their lungs are cultured to determine the proportion of mice in which the infection has relapsed. A relapse is defined by the presence of one or more CFU.[2]

Mechanism of Action and Experimental Workflow

The efficacy of Pretomanid stems from its unique dual mechanism of action, targeting both actively replicating and non-replicating (persistent) mycobacteria.[6][7]

Pretomanid_Activation_and_Mechanism Mechanism of Action of Pretomanid cluster_bacterium Mycobacterium tuberculosis cluster_replicating Actively Replicating Bacteria cluster_nonreplicating Non-Replicating (Anaerobic) Bacteria Pretomanid_prodrug Pretomanid (Prodrug) Ddn Ddn (deazaflavin-dependent nitroreductase) Pretomanid_prodrug->Ddn Enters & is activated by Reactive_Metabolite Reactive Metabolite Ddn->Reactive_Metabolite Nitric_Oxide Nitric Oxide (NO) Ddn->Nitric_Oxide Mycolic_Acid Mycolic Acid Synthesis Reactive_Metabolite->Mycolic_Acid Inhibits Respiratory_Poisoning Respiratory Poisoning Nitric_Oxide->Respiratory_Poisoning Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall Essential for Cell_Death1 Bacterial Cell Death Cell_Wall->Cell_Death1 Disruption leads to Cell_Death2 Bacterial Cell Death Respiratory_Poisoning->Cell_Death2

Caption: Activation cascade and dual mechanism of Pretomanid.

The workflow for evaluating the in vivo sterilizing activity of a novel anti-TB agent is a multi-step process, from initial infection to the final determination of relapse rates.

In_Vivo_Sterilizing_Activity_Workflow Experimental Workflow for In Vivo Sterilizing Activity Infection Aerosol Infection of Mice with M. tuberculosis Chronic_Phase Establishment of Chronic Infection (4-6 weeks) Infection->Chronic_Phase Treatment Initiation of Drug Treatment (e.g., Pretomanid regimen vs. Control) Chronic_Phase->Treatment Bactericidal_Assessment Interim Assessment: Bacterial Load (CFU) in Lungs/Spleen Treatment->Bactericidal_Assessment During Treatment Treatment_Completion Completion of Treatment Course (e.g., 2 months) Treatment->Treatment_Completion Observation Treatment-Free Observation Period (3-6 months) Treatment_Completion->Observation Relapse_Assessment Final Assessment: Determine Relapse Rate by Lung Culture Observation->Relapse_Assessment

Caption: Workflow for assessing in vivo sterilizing activity.

References

Independent Verification of Pretomanid's Antitubercular Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitubercular activity of Pretomanid, a nitroimidazooxazine, against Mycobacterium tuberculosis (Mtb). It summarizes independently verified experimental data, comparing its performance with key first- and second-line anti-TB agents. Detailed experimental protocols and visualizations of its mechanism of action are included to support further research and development.

In Vitro Antitubercular Activity

Pretomanid demonstrates potent bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. Its efficacy is attributed to a dual mechanism of action that targets both replicating and non-replicating bacilli.

Comparative Minimum Inhibitory Concentration (MIC) Data

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Pretomanid and other anti-TB agents against various Mtb strains, as determined by the Microplate Alamar Blue Assay (MABA) and other broth microdilution methods. MIC is defined as the lowest drug concentration that prevents a color change of the indicator, signifying inhibition of bacterial growth.

DrugM. tuberculosis H37Rv (Drug-Susceptible) MIC (µg/mL)Multi-Drug Resistant (MDR-TB) Isolates MIC Range (µg/mL)Extensively Drug-Resistant (XDR-TB) Isolates MIC Range (µg/mL)
Pretomanid 0.015 - 0.25[1]0.03 - 0.53[1]0.03 - 0.53[1]
Isoniazid0.015 - 0.06> 1.0> 1.0
Rifampicin0.06 - 0.25> 2.0> 2.0
Moxifloxacin0.125 - 0.5[2]0.125 - > 4.0> 4.0
Bedaquiline0.03 - 0.120.03 - 0.240.03 - 0.24

In Vivo Efficacy in Murine Models

Studies in murine models of tuberculosis have demonstrated the significant contribution of Pretomanid to the efficacy of novel treatment regimens.

In BALB/c mice, the addition of Pretomanid to a regimen of Bedaquiline and Linezolid (BPaL) increased bactericidal activity and shortened the time required to prevent relapse by at least two months.[3][4] Furthermore, in combination with Bedaquiline, Moxifloxacin, and Pyrazinamide (BPaMZ), Pretomanid led to a 1-log10 greater reduction in colony-forming units (CFU) after one month of treatment in both BALB/c and immunocompromised nude mice.[3][4]

In a more severe C3HeB/FeJ mouse model with caseous pneumonia and cavitation, the BPaMZ regimen significantly increased median survival to ≥60 days compared to 21 days for the Bedaquiline, Moxifloxacin, and Pyrazinamide (BMZ) regimen alone. This was accompanied by a 2.4 log10 reduction in median lung CFU at one month.[3][4] These findings underscore Pretomanid's crucial role in enhancing the sterilizing activity of combination therapies.[3][4]

Mechanism of Action

Pretomanid is a prodrug that requires activation within the mycobacterial cell. Its dual mechanism of action is effective against both actively replicating and dormant, non-replicating Mtb.

Activation and Mycolic Acid Synthesis Inhibition Pathway

Under aerobic conditions, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[5][6][7] This process is initiated by the reductive activation of Pretomanid.

Pretomanid_Activation_Mycolic_Acid_Pathway cluster_activation Prodrug Activation cluster_inhibition Mycolic Acid Synthesis Inhibition Pretomanid Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid->Ddn Activated_Pretomanid Activated Pretomanid Mycolic_Acid_Synthesis Mycolic Acid Synthesis Activated_Pretomanid->Mycolic_Acid_Synthesis Inhibition Ddn->Activated_Pretomanid Activation F420_reduced F420H2 (Reduced Cofactor) F420_reduced->Ddn F420_oxidized F420 (Oxidized Cofactor) F420_reduced->F420_oxidized Regeneration Fgd1 Fgd1 Fgd1->F420_reduced Phosphogluconolactone 6-Phosphogluconolactone Fgd1->Phosphogluconolactone G6P Glucose-6-Phosphate G6P->Fgd1 Cell_Wall Mycobacterial Cell Wall Integrity Mycolic_Acid_Synthesis->Cell_Wall

Caption: Pretomanid activation and inhibition of mycolic acid synthesis.

Anaerobic Nitric Oxide Release Pathway

In the low-oxygen conditions characteristic of tuberculous granulomas, activated Pretomanid releases nitric oxide (NO).[6][8] This reactive nitrogen species acts as a respiratory poison, leading to the death of non-replicating, persistent Mtb.

Pretomanid_NO_Release_Pathway cluster_activation Prodrug Activation (Anaerobic) cluster_no_release Nitric Oxide Release & Cellular Respiration Poisoning Pretomanid Pretomanid (Prodrug) Ddn Ddn (Nitroreductase) Pretomanid->Ddn Activated_Pretomanid Activated Pretomanid NO_Release Nitric Oxide (NO) Release Activated_Pretomanid->NO_Release Ddn->Activated_Pretomanid Activation F420_reduced F420H2 (Reduced Cofactor) F420_reduced->Ddn Cellular_Respiration Cellular Respiration NO_Release->Cellular_Respiration Inhibition Bacterial_Death Bacterial Death Cellular_Respiration->Bacterial_Death

Caption: Anaerobic activation of Pretomanid and nitric oxide release.

Experimental Protocols

Microplate Alamar Blue Assay (MABA) for MIC Determination

This protocol is a widely used method for determining the MIC of antimicrobial agents against M. tuberculosis.[9][10][11]

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

  • M. tuberculosis culture (e.g., H37Rv or clinical isolates)

  • Antitubercular agents (Pretomanid, Isoniazid, etc.)

  • Alamar Blue reagent

  • Tween 80

Procedure:

  • Drug Preparation: Prepare stock solutions of the antitubercular agents in an appropriate solvent (e.g., DMSO). Perform serial two-fold dilutions of each drug in Middlebrook 7H9 broth directly in the 96-well plates to achieve the desired final concentrations.

  • Inoculum Preparation: Grow M. tuberculosis in Middlebrook 7H9 broth to mid-log phase. Adjust the turbidity of the culture to a McFarland standard of 1.0, and then dilute it to achieve a final inoculum concentration of approximately 5 x 10^4 CFU/mL in each well.

  • Incubation: Add the prepared inoculum to each well of the microplate containing the serially diluted drugs. Include drug-free wells as growth controls and wells with medium only as sterile controls. Seal the plates and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue: After the initial incubation period, add a mixture of Alamar Blue reagent and Tween 80 to each well.[12]

  • Re-incubation and Reading: Re-incubate the plates for 24-48 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth.

  • MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.[11]

MABA_Workflow start Start: Prepare Drug Dilutions & Mtb Inoculum plate_setup Dispense Drug Dilutions & Inoculum into 96-well Plate start->plate_setup incubation1 Incubate at 37°C for 5-7 Days plate_setup->incubation1 add_alamar Add Alamar Blue Reagent incubation1->add_alamar incubation2 Incubate for 24-48 Hours add_alamar->incubation2 read_results Read Results (Color Change) incubation2->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

Independent verification confirms that Pretomanid is a potent antitubercular agent with significant activity against both drug-susceptible and highly resistant strains of M. tuberculosis. Its dual mechanism of action, targeting both replicating and non-replicating bacteria, makes it a valuable component of combination therapies. The in vivo data from murine models further supports its role in shortening treatment duration and improving outcomes. The provided experimental protocols and mechanistic diagrams offer a foundation for further comparative studies and the development of next-generation antitubercular agents.

References

A Comparative Analysis of Sutezolid and Ethambutol for the Treatment of Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of sutezolid, a novel oxazolidinone antibiotic, and ethambutol, a long-standing first-line anti-tuberculosis (TB) agent. The following sections detail their mechanisms of action, comparative efficacy, safety profiles, and the experimental protocols utilized for their evaluation, offering a data-driven assessment of sutezolid as a potential replacement for ethambutol in TB treatment regimens.

Mechanism of Action

Sutezolid: Inhibition of Protein Synthesis

Sutezolid, a second-generation oxazolidinone, exerts its bacteriostatic effect by inhibiting bacterial protein synthesis.[1] It binds to the 50S ribosomal subunit at the peptidyl transferase center, preventing the formation of the initiation complex necessary for translation. This disruption of protein synthesis halts bacterial growth and replication.[1]

Sutezolid Sutezolid Ribosome 50S Ribosomal Subunit Sutezolid->Ribosome Binds to Initiation_Complex 70S Initiation Complex Formation Ribosome->Initiation_Complex Prevents formation of Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocks Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Inhibits

Figure 1: Sutezolid's Mechanism of Action.

Ethambutol: Disruption of Cell Wall Synthesis

Ethambutol is a bacteriostatic agent that targets the mycobacterial cell wall.[2][3] It specifically inhibits the enzyme arabinosyl transferase, which is crucial for the polymerization of arabinose into arabinogalactan, a key component of the mycobacterial cell wall.[4][5] The disruption of arabinogalactan synthesis weakens the cell wall, leading to increased permeability and susceptibility to other drugs.[3][6]

Ethambutol Ethambutol Arabinosyl_Transferase Arabinosyl Transferase Ethambutol->Arabinosyl_Transferase Inhibits Arabinogalactan_Synthesis Arabinogalactan Synthesis Arabinosyl_Transferase->Arabinogalactan_Synthesis Blocks Cell_Wall_Integrity Mycobacterial Cell Wall Integrity Arabinogalactan_Synthesis->Cell_Wall_Integrity Disrupts Bacterial_Survival Bacterial Survival Cell_Wall_Integrity->Bacterial_Survival Compromises

Figure 2: Ethambutol's Mechanism of Action.

Comparative Efficacy

The following table summarizes the in vitro and clinical efficacy data for sutezolid and ethambutol.

Parameter Sutezolid Ethambutol References
Minimum Inhibitory Concentration (MIC) Range against M. tuberculosis ≤0.062 mg/L1 - 5 µg/mL[7][8]
Sputum Culture Conversion (2 Months) Data from combination therapies suggest efficacy, but specific monotherapy conversion rates are not extensively reported. Sputum culture conversion is a key endpoint in ongoing trials.Varies by regimen and patient population. Used in combination, it contributes to sputum conversion, a key marker of treatment response.[9][10]
Sputum Culture Conversion (6 Months) In combination regimens, sutezolid has shown promising results in achieving favorable outcomes, which includes sustained sputum culture negativity.A component of the standard 6-month regimen, contributing to high rates of culture conversion at the end of treatment.[10][11]

Safety Profile

This section and the accompanying table provide a comparison of the known adverse effects of sutezolid and ethambutol based on clinical trial data.

Sutezolid has demonstrated a generally favorable safety profile in clinical trials, with a lower incidence of the severe toxicities associated with the oxazolidinone class, such as myelosuppression and neuropathy, when compared to linezolid.[12][13] The most notable adverse effect of ethambutol is optic neuritis, a dose-dependent condition that can lead to irreversible vision loss if not detected early.[14][15][16]

Adverse Event Sutezolid (Incidence) Ethambutol (Incidence) References
Optic Neuritis Not reported as a significant adverse event.Dose-dependent; a primary safety concern.[13][16][17]
Peripheral Neuropathy No cases were reported in a 12-week study.Can occur, presenting as numbness and tingling.[13][16][17]
Myelosuppression (Anemia, Thrombocytopenia) No anemia or thrombocytopenia was observed in a 12-week study.Reported, including thrombocytopenia, leucopenia, and neutropenia.[13][16][17]
Hepatotoxicity Mild to moderate transient increases in alanine transaminase were observed in 14% of patients in one study.Liver toxicities, including fatalities, have been reported.[13][16][17]
QT Prolongation Increases in QT interval have been observed, but without leading to clinically significant events in the reported study.Not a commonly reported adverse effect.[9][13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of anti-tuberculosis agents.

General Workflow for Anti-TB Drug Assessment

cluster_0 In Vitro Screening cluster_1 Preclinical (In Vivo) Studies cluster_2 Clinical Trials MIC_Assay Minimum Inhibitory Concentration (MIC) Assay Cytotoxicity_Assay Cytotoxicity Assay Animal_Model Animal Model of TB (e.g., mouse, rabbit) MIC_Assay->Animal_Model Cytotoxicity_Assay->Animal_Model Phase_I Phase I (Safety & Pharmacokinetics) Animal_Model->Phase_I Phase_II Phase II (Efficacy & Dose-Ranging) Phase_I->Phase_II Phase_III Phase III (Pivotal Efficacy & Safety) Phase_II->Phase_III

References

Comparative Transcriptomic Analysis of M. tuberculosis Treated with First-Line Anti-TB Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the transcriptomic effects of the first-line anti-tuberculosis agent, Isoniazid (INH), and its principal counterparts: Rifampicin (RIF), Ethambutol (EMB), and Pyrazinamide (PZA), on Mycobacterium tuberculosis (M. tuberculosis). By leveraging publicly available experimental data, this document outlines the distinct and overlapping gene expression signatures induced by these critical drugs, offering insights into their mechanisms of action, pathways to resistance, and potential for synergistic interactions.

Introduction

Tuberculosis (TB) remains a formidable global health challenge, necessitating a deep understanding of the mechanisms by which anti-TB agents exert their effects. Isoniazid, a cornerstone of TB therapy for decades, primarily inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] However, the emergence of drug-resistant strains underscores the need for a comprehensive understanding of not only INH's mode of action but also how it compares to other first-line therapies. This guide synthesizes transcriptomic data to illuminate the cellular response of M. tuberculosis to INH, RIF, EMB, and PZA, providing a valuable resource for the scientific community.

Comparative Transcriptomic Response

The transcriptomic response of M. tuberculosis to anti-TB agents reveals a complex interplay of specific pathway inhibition and generalized stress responses. While each of the four first-line drugs elicits a unique gene expression signature, there are also points of convergence, particularly in pathways related to cell wall stress and metabolism.

Isoniazid (INH)

Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[1] The activated form of INH primarily targets the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase-II (FAS-II) pathway responsible for mycolic acid biosynthesis.[1][2]

Transcriptomic studies consistently show that INH treatment leads to the upregulation of genes involved in the FAS-II pathway, including acpM and kasA. This is often interpreted as a compensatory response to the inhibition of mycolic acid synthesis. Additionally, genes associated with cell wall stress and remodeling are frequently induced. Conversely, genes involved in DNA replication and repair are often downregulated.[3]

Rifampicin (RIF)

Rifampicin functions by inhibiting the DNA-dependent RNA polymerase, thereby blocking transcription.[4][5][6] Its transcriptomic signature is characterized by a broad downregulation of genes involved in various metabolic pathways, reflecting a general shutdown of cellular processes due to the cessation of transcription. However, some stress response genes, including those related to drug efflux, may be upregulated as the bacterium attempts to counteract the drug's effects.

Ethambutol (EMB)

Ethambutol disrupts the synthesis of arabinogalactan, another critical component of the mycobacterial cell wall, by inhibiting arabinosyltransferases encoded by the embAB genes.[7][8][9] The transcriptomic profile following EMB treatment is characterized by the upregulation of genes involved in cell wall biosynthesis and stress responses, similar in theme to INH but targeting a different pathway. The iniBAC operon, associated with drug tolerance and cell wall stress, is often induced by both INH and EMB.

Pyrazinamide (PZA)

Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the bacterial enzyme pyrazinamidase (PncA).[10][11] The precise mechanism of action of POA is not fully elucidated but is thought to involve the disruption of membrane transport and energy production, particularly in the acidic environment of phagosomes.[10][11][12] Transcriptomic analyses of PZA-treated M. tuberculosis are more complex and can vary depending on the experimental conditions, particularly pH. However, observed changes often include alterations in the expression of genes related to fatty acid metabolism and membrane function.

Data Presentation: Comparative Gene Expression Analysis

The following tables summarize the differentially expressed genes (DEGs) in M. tuberculosis upon treatment with Isoniazid and other first-line anti-TB drugs. The data is compiled from multiple publicly available transcriptomic studies.

Table 1: Key Upregulated Genes in M. tuberculosis in Response to First-Line Anti-TB Drugs

GeneIsoniazid (INH)Rifampicin (RIF)Ethambutol (EMB)Pyrazinamide (PZA)Function
Cell Wall Synthesis & Stress
iniA-Drug efflux, cell wall stress response
iniB-Drug efflux, cell wall stress response
iniC-Drug efflux, cell wall stress response
kasA---Mycolic acid biosynthesis
acpM---Mycolic acid biosynthesis
embA---Arabinogalactan biosynthesis
embB---Arabinogalactan biosynthesis
Stress Response
hspXHeat shock protein, dormancy
clpB-Chaperone, stress tolerance
Metabolism
icl1--Isocitrate lyase, glyoxylate shunt
pckA---Phosphoenolpyruvate carboxykinase

Table 2: Key Downregulated Genes in M. tuberculosis in Response to First-Line Anti-TB Drugs

GeneIsoniazid (INH)Rifampicin (RIF)Ethambutol (EMB)Pyrazinamide (PZA)Function
DNA Replication & Repair
gyrA--DNA gyrase subunit A
gyrB--DNA gyrase subunit B
recA--DNA repair and recombination
Transcription & Translation
rpoA---RNA polymerase alpha subunit
rpoB---RNA polymerase beta subunit
rpsL---30S ribosomal protein S12
Metabolism
nuoA-N--NADH dehydrogenase I chain

(Note: ↑ indicates upregulation, ↓ indicates downregulation, - indicates no significant change reported consistently across studies. The specific fold changes and statistical significance can be found in the cited literature.)

Experimental Protocols

The transcriptomic data summarized above were generated using well-established molecular biology techniques. The following provides a generalized overview of the methodologies commonly employed in these studies.

Bacterial Culture and Drug Exposure

M. tuberculosis strains (commonly H37Rv) are cultured in a suitable liquid medium, such as Middlebrook 7H9 broth supplemented with oleic acid-albumin-dextrose-catalase (OADC), to mid-logarithmic phase. The cultures are then exposed to the respective anti-TB drugs at concentrations typically ranging from 1 to 10 times the minimum inhibitory concentration (MIC). Control cultures are treated with the drug solvent (e.g., DMSO). Samples for RNA extraction are collected at various time points post-exposure (e.g., 4, 24, 48 hours).[13]

RNA Extraction and Purification

Total RNA is extracted from the bacterial pellets using methods that ensure the rapid lysis of the mycobacterial cell wall and preservation of RNA integrity. This often involves mechanical disruption (e.g., bead beating) in the presence of a lysis buffer containing guanidinium thiocyanate. The extracted RNA is then purified using silica-based columns or phenol-chloroform extraction, followed by DNase treatment to remove any contaminating genomic DNA.[13]

Transcriptome Analysis: RNA-Seq

For RNA sequencing (RNA-seq), the purified RNA is first depleted of ribosomal RNA (rRNA) to enrich for messenger RNA (mRNA). Sequencing libraries are then prepared from the rRNA-depleted RNA, which involves fragmentation of the RNA, synthesis of cDNA, ligation of sequencing adapters, and PCR amplification. The resulting libraries are sequenced on a high-throughput sequencing platform.[14][15]

Transcriptome Analysis: Microarray

For microarray analysis, the purified RNA is reverse transcribed into cDNA, which is then labeled with a fluorescent dye (e.g., Cy3 or Cy5). The labeled cDNA is hybridized to a microarray chip containing probes for all known genes of M. tuberculosis. After washing, the microarray is scanned to measure the fluorescence intensity at each probe spot, which is proportional to the abundance of the corresponding transcript.[3][16][17]

Data Analysis

For both RNA-seq and microarray data, the raw data is first pre-processed, which includes quality control, normalization, and filtering. For RNA-seq, reads are aligned to the M. tuberculosis reference genome, and gene expression levels are quantified as read counts. For microarrays, the fluorescence intensities are quantified. Statistical analysis is then performed to identify differentially expressed genes between the drug-treated and control samples. This typically involves calculating fold changes and p-values, with a false discovery rate (FDR) correction to account for multiple testing.

Visualizations

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the primary mechanisms of action of the first-line anti-TB drugs.

Isoniazid_Mechanism INH_prodrug Isoniazid (Prodrug) KatG KatG (Catalase-peroxidase) INH_prodrug->KatG Activation Activated_INH Activated INH KatG->Activated_INH InhA InhA (Enoyl-ACP reductase) Activated_INH->InhA Inhibition FAS_II FAS-II Pathway Mycolic_Acid Mycolic Acid Synthesis FAS_II->Mycolic_Acid Cell_Wall Cell Wall Integrity Mycolic_Acid->Cell_Wall

Caption: Mechanism of action of Isoniazid (INH).

Rifampicin_Mechanism RIF Rifampicin RNAP DNA-dependent RNA Polymerase (RpoB) RIF->RNAP Binding & Inhibition Transcription Transcription Protein_Synthesis Protein Synthesis Transcription->Protein_Synthesis

Caption: Mechanism of action of Rifampicin (RIF).

Ethambutol_Mechanism EMB Ethambutol EmbAB Arabinosyltransferases (EmbA/B) EMB->EmbAB Inhibition Arabinogalactan Arabinogalactan Synthesis Cell_Wall Cell Wall Integrity Arabinogalactan->Cell_Wall

Caption: Mechanism of action of Ethambutol (EMB).

Pyrazinamide_Mechanism PZA_prodrug Pyrazinamide (Prodrug) PncA PncA (Pyrazinamidase) PZA_prodrug->PncA Activation (Acidic pH) POA Pyrazinoic Acid (POA) PncA->POA Membrane_Potential Membrane Potential Disruption POA->Membrane_Potential Energy_Production Inhibition of Energy Production Membrane_Potential->Energy_Production

Caption: Mechanism of action of Pyrazinamide (PZA).

Experimental Workflow

The following diagram outlines the typical experimental workflow for comparative transcriptomic analysis.

Experimental_Workflow cluster_wet_lab Wet Lab Procedures cluster_dry_lab Data Analysis Culture M. tuberculosis Culture Drug_Exposure Drug Exposure (INH, RIF, EMB, PZA) Culture->Drug_Exposure RNA_Extraction Total RNA Extraction Drug_Exposure->RNA_Extraction Library_Prep RNA-Seq Library Preparation or Microarray Hybridization RNA_Extraction->Library_Prep Sequencing High-Throughput Sequencing or Microarray Scanning Library_Prep->Sequencing QC Data Quality Control Sequencing->QC Alignment Read Alignment (RNA-Seq) QC->Alignment Quantification Gene Expression Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Downstream Downstream Analysis (Pathway, GO, etc.) DEA->Downstream

Caption: General experimental workflow.

Conclusion

This comparative guide highlights the distinct and shared transcriptomic signatures of M. tuberculosis in response to first-line anti-TB drugs. Isoniazid and Ethambutol, both targeting the cell wall, induce significant changes in the expression of genes related to cell wall biosynthesis and stress. Rifampicin's inhibition of transcription leads to a more global shutdown of cellular processes. Pyrazinamide's effects are more nuanced and linked to membrane function and energy metabolism. A comprehensive understanding of these transcriptomic landscapes is crucial for the development of novel therapeutic strategies, including drug combinations that can enhance efficacy and combat the rise of drug resistance. This guide serves as a foundational resource for researchers dedicated to this critical area of infectious disease research.

References

Validation of a Biomarker for "Anti-TB Agent 1" (Pretomanid) Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of biomarkers for assessing the efficacy of "anti-TB agent 1," a novel anti-tuberculosis agent, with a focus on Pretomanid as a representative example. The guide compares its performance against the standard first-line anti-TB agent, Isoniazid, and discusses the validation of key biomarkers with supporting data and experimental protocols.

Introduction

The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of new, effective anti-TB agents. "this compound" (represented here by Pretomanid) is a nitroimidazooxazine that has demonstrated significant bactericidal activity against both replicating and non-replicating Mycobacterium tuberculosis. A critical aspect of developing new anti-TB drugs is the validation of reliable biomarkers to monitor treatment efficacy, enabling shorter clinical trials and more effective patient management. This guide focuses on the validation of such biomarkers for Pretomanid.

Mechanism of Action of "this compound" (Pretomanid)

Pretomanid is a prodrug that is activated by a deazaflavin-dependent nitroreductase (Ddn) within Mycobacterium tuberculosis. This activation leads to the generation of reactive nitrogen species, including nitric oxide, which acts as a respiratory poison under anaerobic conditions. Additionally, Pretomanid inhibits the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall. This dual mechanism of action allows it to be effective against both actively replicating and dormant bacilli.

Comparative Biomarker Analysis

The most established biomarker for assessing the efficacy of anti-TB treatment is the conversion of sputum culture from positive to negative. This section compares the performance of Pretomanid-containing regimens with the standard first-line agent, Isoniazid, based on this key biomarker.

Sputum Culture Conversion

Sputum culture conversion is a direct measure of the bactericidal activity of an anti-TB regimen. The time to culture conversion is a critical endpoint in clinical trials for new TB drugs.

Table 1: Comparison of Sputum Culture Conversion Rates

Biomarker"this compound" (Pretomanid-based Regimen for MDR-TB)Standard of Care (Isoniazid-based Regimen for Drug-Susceptible TB)
Median Time to Sputum Culture Conversion 64 days (IQR: 49–86 days)[1]29 - 35 days[2]
Culture Conversion Rate at 2 Months Approximately 65% in some studies of highly resistant TB[3]Not consistently reported in the same format
Culture Conversion Rate at 6 Months Over 90% in clinical trials for MDR/XDR-TB[4]High, but specific rates vary by study and population

Note: Data for Pretomanid is derived from studies on patients with multidrug-resistant TB, which inherently presents a greater challenge for treatment compared to the drug-susceptible TB typically treated with Isoniazid-based regimens.

Other Potential Biomarkers

While sputum culture conversion remains the gold standard, research is ongoing to identify and validate surrogate biomarkers that can provide an earlier indication of treatment success.

Table 2: Status of Other Potential Biomarkers

BiomarkerFindings in the Context of Anti-TB TreatmentRelevance for "this compound" (Pretomanid) Efficacy
C-Reactive Protein (CRP) Levels generally decrease with successful TB treatment.[5][6]Specific data from Pretomanid clinical trials is limited, but it is a promising candidate for monitoring inflammatory response.
Tumor Necrosis Factor-alpha (TNF-α) One study on MDR-TB patients showed no significant change in serum TNF-α levels during 6 months of treatment.May have limited potential for monitoring treatment efficacy in MDR-TB, the primary indication for Pretomanid.
Interferon-gamma-inducible protein 10 (IP-10) Levels have been shown to decrease during successful TB treatment.[5][6]Further validation is needed in the context of Pretomanid-based regimens.

Experimental Protocols

Sputum Culture Conversion Analysis

Objective: To determine the time to a stable negative sputum culture in patients undergoing anti-TB treatment.

Methodology:

  • Specimen Collection: Sputum samples are collected from patients at baseline and at regular intervals throughout the treatment period (e.g., weekly for the first two months, then monthly).

  • Sputum Processing: Sputum samples are decontaminated and processed to concentrate the mycobacteria.

  • Culture: Processed sputum is inoculated onto both liquid (e.g., Mycobacteria Growth Indicator Tube - MGIT) and solid (e.g., Löwenstein-Jensen) culture media.

  • Incubation: Cultures are incubated at 37°C. Liquid cultures are monitored for growth continuously, while solid cultures are examined weekly for the appearance of colonies.

  • Confirmation: Growth is confirmed as M. tuberculosis complex using standard microbiological techniques.

  • Culture Conversion Definition: Sputum culture conversion is defined as two consecutive negative cultures taken at least 30 days apart.[7] The date of conversion is considered the date of the first of these two negative cultures.

Enzyme-Linked Immunosorbent Assay (ELISA) for Host Biomarkers (e.g., CRP, TNF-α, IP-10)

Objective: To quantify the concentration of specific host proteins in patient serum or plasma.

Methodology:

  • Sample Collection and Processing: Whole blood is collected from patients at specified time points. Serum or plasma is separated by centrifugation and stored at -80°C until analysis.

  • ELISA Procedure:

    • A microplate is coated with a capture antibody specific for the biomarker of interest.

    • Patient samples and a series of known standards are added to the wells.

    • The plate is incubated to allow the biomarker to bind to the capture antibody.

    • After washing, a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

    • Following another incubation and wash step, a substrate for the enzyme is added, resulting in a color change.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

  • Quantification: The concentration of the biomarker in the patient samples is determined by comparing their absorbance values to the standard curve generated from the known concentrations.

Visualizations

experimental_workflow cluster_patient Patient Enrollment & Treatment cluster_sampling Sample Collection cluster_analysis Biomarker Analysis cluster_outcome Efficacy Assessment Patient TB Patient Cohort Treatment Initiate Anti-TB Therapy ('this compound' or Standard of Care) Patient->Treatment Sputum Sputum Collection (Baseline, Weekly, Monthly) Treatment->Sputum Blood Blood Collection (Baseline, Follow-up) Treatment->Blood Culture Sputum Culture (MGIT & LJ) Sputum->Culture ELISA Serum/Plasma Analysis (ELISA for CRP, TNF-α, IP-10) Blood->ELISA Conversion Sputum Culture Conversion Culture->Conversion BiomarkerLevels Change in Biomarker Levels ELISA->BiomarkerLevels

Caption: Experimental workflow for biomarker validation.

signaling_pathway cluster_pretomanid Pretomanid (this compound) Mechanism Pretomanid Pretomanid (Prodrug) Activation Activation by Ddn (Nitroreductase) Pretomanid->Activation ReactiveN Reactive Nitrogen Species (e.g., Nitric Oxide) Activation->ReactiveN MycolicAcid Inhibition of Mycolic Acid Synthesis Activation->MycolicAcid RespiratoryPoison Respiratory Poisoning (Anaerobic Conditions) ReactiveN->RespiratoryPoison CellWall Cell Wall Disruption MycolicAcid->CellWall BacterialDeath Mycobacterium tuberculosis Death CellWall->BacterialDeath RespiratoryPoison->BacterialDeath

Caption: Mechanism of action of "this compound" (Pretomanid).

Conclusion

The validation of sensitive and specific biomarkers is paramount for the accelerated development and effective clinical use of novel anti-tuberculosis agents like "this compound" (Pretomanid). While sputum culture conversion remains the definitive endpoint for treatment efficacy, its long turnaround time highlights the need for surrogate markers. Host-derived inflammatory markers such as CRP and IP-10 show promise, but require further rigorous validation in clinical trials of new anti-TB regimens. Continued research in this area will be crucial for optimizing treatment strategies and combating the global threat of drug-resistant tuberculosis.

References

Comparative Analysis of Bedaquiline Combination Therapy Versus Standard Regimens for Multidrug-Resistant Tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison between combination therapies containing the novel anti-tuberculosis (TB) agent, bedaquiline, and traditional, standard-of-care regimens for the treatment of multidrug-resistant tuberculosis (MDR-TB). The information is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the efficacy, safety, and underlying mechanisms of these therapeutic approaches, supported by experimental data.

Introduction

Multidrug-resistant tuberculosis, defined as TB resistant to at least isoniazid and rifampicin, has historically required prolonged and often toxic treatment regimens, lasting up to two years and frequently involving injectable agents.[1][2] The introduction of bedaquiline, a diarylquinoline with a novel mechanism of action, has revolutionized MDR-TB treatment, enabling the development of shorter, all-oral, and more effective regimens.[1][3][4]

Bedaquiline specifically targets the proton pump of the mycobacterial adenosine triphosphate (ATP) synthase, an enzyme critical for the energy supply of Mycobacterium tuberculosis.[5] By binding to the c subunit of this enzyme, bedaquiline disrupts ATP production, leading to bacterial cell death.[5][6] This unique mechanism is effective against both actively replicating and dormant mycobacteria.[5]

This guide will compare key clinical outcomes of bedaquiline-containing regimens with those of older, injectable-based standard therapies, detail the experimental protocols of pivotal trials, and visualize the mechanistic and workflow aspects.

Quantitative Data Comparison

The following tables summarize the comparative efficacy and safety of bedaquiline-containing regimens versus standard MDR-TB treatment from key clinical trials and meta-analyses.

Table 1: Efficacy Outcomes of Bedaquiline Regimens vs. Standard MDR-TB Therapy

Outcome MeasureBedaquiline-Containing RegimenStandard MDR-TB Regimen (Control)Study Reference
Median Time to Sputum Culture Conversion 83 days125 daysC208 Phase 2b[7]
Culture Conversion Rate (at 24 weeks) 79%58%C208 Phase 2b[7][8]
Culture Conversion Rate (at 8-12 weeks) 1.35 (Relative Risk vs. non-BDQ)ReferenceMeta-analysis[9]
Pooled Treatment Success Rate 83%Lower (variable)Meta-analysis[10]
Favorable Outcome (Adjusted Odds Ratio) 2.63ReferenceRetrospective Cohort[11]
Treatment Failure Rate (Relative Risk) 0.33ReferenceMeta-analysis[10]
Mortality Rate (Relative Risk) 0.73ReferenceMeta-analysis[10]

Table 2: Safety and Adverse Events

Adverse EventBedaquiline-Containing RegimenStandard MDR-TB Regimen (Control)Study Reference
Overall Adverse Events Occurred later (median 65 days)More frequent and occurred earlier (median 15 days)Retrospective Cohort[11]
QTc Prolongation (Incidence) 5%Lower (variable)Meta-analysis[10]
Cardiotoxicity (Relative Risk) 4.54ReferenceMeta-analysis[12]
Hepatotoxicity Safety concern, requires monitoringPresent with multiple second-line drugsPhase II studies[7]
Peripheral Neuropathy 13.8% (in regimens often containing linezolid)VariableMeta-analysis[13]

Experimental Protocols

Detailed methodologies from pivotal clinical trials are crucial for understanding the evidence supporting the use of bedaquiline.

1. Protocol for Phase 2b, Randomized, Placebo-Controlled Trial (C208 Study)

  • Objective: To evaluate the efficacy and safety of bedaquiline when added to a standard background regimen for MDR-TB.

  • Study Design: A two-stage, randomized, double-blind, placebo-controlled trial.

  • Participant Population: Adult patients (≥18 years) with newly diagnosed, smear-positive pulmonary MDR-TB.

  • Intervention:

    • Experimental Arm: Patients received a standard five-drug, second-line MDR-TB regimen plus bedaquiline. The bedaquiline dosage was 400 mg once daily for the first 2 weeks, followed by 200 mg three times per week for the subsequent 22 weeks.[7]

    • Control Arm: Patients received the same standard MDR-TB regimen plus a matching placebo.[7]

  • Primary Endpoint: The time to conversion to a negative sputum culture.[7]

  • Key Secondary Endpoints: The proportion of patients with culture conversion at 24 and 120 weeks.[7]

  • Monitoring: Regular monitoring for adverse events, with a particular focus on liver function tests and electrocardiograms for QT interval prolongation.[1]

2. Protocol for the Nix-TB Trial (BPaL Regimen)

  • Objective: To evaluate the efficacy and safety of a novel, all-oral, three-drug regimen for patients with extensively drug-resistant TB (XDR-TB) or treatment-intolerant/non-responsive MDR-TB.

  • Study Design: An open-label, single-arm study.

  • Participant Population: Patients with XDR-TB or those who had failed or were intolerant to standard MDR-TB treatment.

  • Intervention: A six-month regimen consisting of:

    • Bedaquiline (B)

    • Pretomanid (Pa)

    • Linezolid (L) The BPaL regimen was administered for 6 months, with the potential for extension.[14]

  • Primary Endpoint: The incidence of an unfavorable outcome (bacteriological or clinical failure, relapse, or death) at 6 months after the end of treatment.

  • Key Outcomes: The study demonstrated a high cure rate of approximately 90% in this difficult-to-treat patient population.[14]

Visualizations: Pathways and Workflows

Mechanism of Action of Bedaquiline

Bedaquiline_MOA cluster_membrane Mycobacterial Inner Membrane atp_synthase ATP Synthase (F1F0-ATPase) proton_channel Proton Channel (F0) catalytic_head Catalytic Head (F1) no_atp ATP Synthesis Blocked protons_in Protons (Cytoplasm) proton_channel->protons_in atp ATP (Energy) catalytic_head->atp Synthesis protons_out Protons (Intermembrane Space) protons_out->proton_channel Proton Motive Force adp ADP + Pi adp->catalytic_head cell_death Bacterial Cell Death bedaquiline Bedaquiline bedaquiline->atp_synthase Binds to c-subunit inhibition Inhibition no_atp->cell_death

Caption: Bedaquiline inhibits the F0 subunit of mycobacterial ATP synthase, blocking energy production.

Generalized Experimental Workflow for MDR-TB Clinical Trials

MDR_TB_Workflow cluster_treatment Treatment Phase (e.g., 24 Weeks) cluster_outcomes Endpoint Analysis start Patient Screening eligibility Eligibility Criteria Met? (Pulmonary MDR-TB, Smear-Positive) start->eligibility eligibility->start No randomization Randomization eligibility->randomization Yes group_a Experimental Arm: Bedaquiline + Background Regimen randomization->group_a group_b Control Arm: Placebo + Background Regimen randomization->group_b monitoring Clinical & Safety Monitoring (Sputum Culture, ECG, LFTs) group_a->monitoring group_b->monitoring primary_endpoint Primary Outcome: Time to Culture Conversion monitoring->primary_endpoint secondary_endpoint Secondary Outcomes: Cure Rate, Adverse Events monitoring->secondary_endpoint follow_up Long-Term Follow-up (e.g., up to 120 Weeks) primary_endpoint->follow_up secondary_endpoint->follow_up final_analysis Final Data Analysis (Efficacy & Safety) follow_up->final_analysis

Caption: A typical workflow for a randomized controlled trial comparing TB treatment regimens.

References

Safety Operating Guide

Safeguarding Health and Environment: Proper Disposal of Anti-Tuberculosis Agents

Author: BenchChem Technical Support Team. Date: November 2025

The appropriate disposal of anti-tuberculosis (anti-TB) agents is a critical component of laboratory safety and environmental protection. For researchers, scientists, and drug development professionals, adherence to strict disposal protocols is essential to prevent the spread of potentially infectious materials and to mitigate the environmental impact of pharmaceutical waste. This guide provides a comprehensive overview of the necessary procedures for the safe disposal of a hypothetical "anti-TB agent 1," representing a typical anti-tuberculosis compound used in a laboratory setting.

Waste Segregation and Handling

Proper disposal begins with the correct segregation of waste. All materials that have come into contact with anti-TB agents or tuberculous cultures should be considered potentially infectious.

Key Principles of Waste Segregation:

  • Infectious Waste: All items directly contaminated with the anti-TB agent, Mycobacterium tuberculosis cultures, or patient specimens must be treated as infectious waste. This includes pipette tips, culture tubes, gloves, gowns, and any other disposable laboratory materials.[1][2]

  • General Waste: Non-contaminated materials, such as packaging and general office waste, can be disposed of through the regular waste stream.[1][3]

  • Sharps: Needles, syringes, and other sharp objects must be placed in designated puncture-resistant sharps containers.[4]

  • Expired Drugs: Unused or expired anti-TB agents require special disposal methods and should not be mixed with general or infectious waste.[5][6]

Waste should be collected in color-coded bags to ensure proper handling and disposal.[1][2]

  • Yellow Bags: For infectious waste intended for incineration.[2]

  • Red Bags: For infectious plastic waste that can be autoclaved and then recycled or landfilled.[2]

Decontamination Procedures

Before final disposal, all infectious waste must be decontaminated. The primary methods for decontamination in a TB laboratory setting are autoclaving and chemical disinfection.

Autoclaving:

This is the preferred method for decontaminating most infectious laboratory waste. The process uses high-pressure steam to kill microorganisms.

ParameterSettingDuration
Temperature121°C30-90 minutes
Pressure~15 psi

Source:[1][7]

Chemical Disinfection:

For surfaces and liquid waste, chemical disinfectants effective against M. tuberculosis should be used. It is crucial to ensure that the waste is in contact with the disinfectant for the appropriate amount of time.[8]

DisinfectantConcentrationContact TimeApplications
Sodium Hypochlorite1% (freshly prepared)30 minutesLiquid waste, contaminated surfaces
Phenol5%As per manufacturer's instructionsDecontaminating single-use items like cartridges prior to disposal

Source:[9]

Disposal of Expired or Unused Anti-TB Agents

Expired or unused anti-TB drugs should not be disposed of in regular trash or flushed down the sewer system without proper treatment.[6][10] The recommended methods for their disposal include:

  • Incineration: High-temperature incineration is the most effective method for destroying active pharmaceutical ingredients.[11] Anti-TB drugs, classified as anti-infective agents, are best disposed of through incineration.[10]

  • Encapsulation: This process involves immobilizing the pharmaceuticals in a solid block within a plastic or steel drum. The drum is then sealed and placed in a landfill.[6]

  • Inertization: This method involves removing packaging, grinding the drugs, and mixing them with water, cement, and lime to form a homogenous paste. The paste is then transported to a landfill where it solidifies.[6]

Experimental Protocol: Validation of a Chemical Disinfection Procedure

The following is a generalized protocol for validating the efficacy of a disinfectant against M. tuberculosis on a laboratory surface.

Objective: To confirm that a 1% sodium hypochlorite solution effectively decontaminates a non-porous laboratory surface contaminated with M. tuberculosis.

Materials:

  • M. tuberculosis culture (H37Rv strain)

  • Sterile non-porous surface coupons (e.g., stainless steel)

  • 1% sodium hypochlorite solution (freshly prepared)

  • Neutralizing broth

  • Middlebrook 7H10 agar plates

  • Personal Protective Equipment (PPE): gloves, lab coat, N95 respirator

  • Biological safety cabinet (BSC)

Procedure:

  • Inoculation: In a BSC, inoculate the surface of each sterile coupon with a standardized suspension of M. tuberculosis. Allow the coupons to air dry.

  • Decontamination: Apply the 1% sodium hypochlorite solution to the contaminated surfaces, ensuring complete coverage. Let it sit for the recommended contact time of 30 minutes.

  • Neutralization: After the contact time, transfer each coupon to a tube containing neutralizing broth to stop the action of the disinfectant.

  • Culturing: Plate aliquots of the neutralized solution onto Middlebrook 7H10 agar plates.

  • Incubation: Incubate the plates at 37°C for 3-4 weeks.

  • Analysis: Observe the plates for any growth of M. tuberculosis. The absence of growth indicates effective decontamination.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of waste generated from working with this compound.

cluster_0 Waste Generation Point cluster_1 Waste Segregation cluster_2 Decontamination/Treatment cluster_3 Final Disposal A This compound Research Activity B Infectious Waste (Gloves, Tubes, etc.) A->B C Expired/Unused This compound A->C D Sharps (Needles, Syringes) A->D E General Waste (Packaging, Paper) A->E F Autoclave or Chemical Disinfection B->F G Incineration, Encapsulation, or Inertization C->G H Place in Sharps Container D->H I Dispose as General Waste E->I J Regulated Medical Waste Disposal F->J G->J H->J

Caption: Workflow for the disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Anti-TB Agent 1

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

This document provides essential safety and logistical information for the handling and disposal of Anti-TB Agent 1, a novel compound under investigation for its potential therapeutic effects against Mycobacterium tuberculosis. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and minimize exposure risk. Adherence to these protocols is mandatory for all personnel involved in the handling, research, and development of this agent.

Personal Protective Equipment (PPE) Requirements

A risk assessment is crucial in determining the appropriate PPE for handling this compound, and requirements may vary based on the specific laboratory procedures being conducted.[1][2][3] However, the following table summarizes the minimum PPE standards.

PPE ComponentStandardRationale
Gloves Double gloving with powder-free nitrile gloves. The outer glove should have a long cuff that covers the gown sleeve.Prevents skin contact with this compound and potential contamination of the inner glove.[4][5] Change outer gloves immediately if contaminated or every 30-60 minutes.[5]
Gown Disposable, solid-front, back-closing gown made of a low-permeability fabric with long sleeves and tight-fitting knit or elastic cuffs.Protects skin and personal clothing from splashes and contamination.[2][6]
Respiratory Protection A fit-tested N95 respirator is the minimum requirement. For procedures with a high risk of aerosol generation, a powered air-purifying respirator (PAPR) may be necessary.Protects against inhalation of aerosolized particles of this compound.[1][2][7]
Eye Protection Safety glasses with side shields or goggles. A face shield should be worn in addition to goggles when there is a significant splash risk.Protects mucous membranes of the eyes from splashes and aerosols.[1][5]
Foot Protection Closed-toe shoes. Shoe covers should be worn in designated areas.Protects feet from spills and prevents the tracking of contaminants out of the laboratory.[1]

Experimental Protocols: Donning, Doffing, and Disposal of PPE

Strict adherence to the following step-by-step protocols is essential to prevent contamination and ensure personal safety.

Donning PPE
  • Hand Hygiene: Wash hands thoroughly with soap and water for at least 20 seconds.[6]

  • Gown: Put on a clean, disposable gown and fasten it securely in the back.[2]

  • Respirator: Don the fit-tested N95 respirator, ensuring a proper seal around the nose and mouth.

  • Eye Protection: Put on safety glasses or goggles.

  • Gloves: Don the first pair of gloves (inner gloves). Pull the cuff of the gown over the wrist of the inner glove. Don the second pair of gloves (outer gloves) over the gown's cuff.[4]

Doffing PPE

The doffing procedure is critical and should be performed in a designated area to prevent contamination of clean spaces.

  • Outer Gloves: Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in a designated biohazard waste container.

  • Gown: Unfasten the gown and peel it away from the body, rolling it into a bundle with the contaminated side inward. Dispose of it in a designated biohazard waste container.

  • Hand Hygiene: Perform hand hygiene.

  • Eye Protection: Remove eye protection from the back to the front and place it in a designated area for decontamination.

  • Respirator: Remove the respirator without touching the front. Dispose of it in a designated biohazard waste container.

  • Inner Gloves: Remove the inner gloves using the same technique as the outer gloves and dispose of them in a designated biohazard waste container.

  • Hand Hygiene: Perform thorough hand hygiene with soap and water.

Disposal Plan

All disposable PPE and other contaminated materials must be treated as hazardous waste.

  • Collection: All contaminated solid waste, including gloves, gowns, respirators, and bench paper, should be placed in clearly labeled, leak-proof, puncture-resistant biohazard bags or containers.[8]

  • Sharps: All sharps, such as needles and blades, must be disposed of in designated sharps containers.

  • Decontamination: All waste must be decontaminated, typically by autoclaving, before being removed from the laboratory for final disposal.[9][10]

  • Liquid Waste: Liquid waste containing this compound should be chemically disinfected before drain disposal, following institutional guidelines.

Operational Workflow

The following diagram illustrates the standard operational workflow for personnel handling this compound, from entering the laboratory to exiting.

PPE_Workflow cluster_entry Laboratory Entry cluster_work Experimental Work cluster_exit Laboratory Exit enter_lab Enter Laboratory hand_hygiene1 Perform Hand Hygiene enter_lab->hand_hygiene1 don_ppe Don PPE hand_hygiene1->don_ppe conduct_work Conduct Experiment with this compound don_ppe->conduct_work Proceed to work area decontaminate_area Decontaminate Work Area conduct_work->decontaminate_area Upon completion of work doff_ppe Doff PPE in Designated Area decontaminate_area->doff_ppe dispose_waste Dispose of Contaminated Waste doff_ppe->dispose_waste hand_hygiene2 Perform Hand Hygiene dispose_waste->hand_hygiene2 exit_lab Exit Laboratory hand_hygiene2->exit_lab

Caption: Workflow for handling this compound.

This comprehensive guide serves as a foundational resource for the safe handling of this compound. All personnel must receive documented training on these procedures before commencing any work with this agent. For further details or in the event of an exposure, immediately contact your institution's Environmental Health and Safety department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.